molecular formula C7H4BrF3O B1520676 5-Bromo-2-(trifluoromethyl)phenol CAS No. 1121585-15-6

5-Bromo-2-(trifluoromethyl)phenol

Cat. No.: B1520676
CAS No.: 1121585-15-6
M. Wt: 241 g/mol
InChI Key: XJAPJZDTGAPNOD-UHFFFAOYSA-N
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Description

5-Bromo-2-(trifluoromethyl)phenol is a useful research compound. Its molecular formula is C7H4BrF3O and its molecular weight is 241 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-(trifluoromethyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-(trifluoromethyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-2-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O/c8-4-1-2-5(6(12)3-4)7(9,10)11/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJAPJZDTGAPNOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60661252
Record name 5-Bromo-2-(trifluoromethyl)phenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1121585-15-6
Record name 5-Bromo-2-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Bromo-2-(trifluoromethyl)phenol chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and reactivity of 5-Bromo-2-(trifluoromethyl)phenol , a critical scaffold in modern medicinal chemistry.

A Strategic Scaffold for Fluorinated Biaryl Synthesis[1]

Executive Summary

5-Bromo-2-(trifluoromethyl)phenol (CAS: 1121585-15-6 ) is a high-value halogenated phenol intermediate.[1][2] Its structural uniqueness lies in the orthogonal reactivity of its functional groups: a nucleophilic hydroxyl group (-OH), an electrophilic aryl bromide (-Br), and a metabolically stable, electron-withdrawing trifluoromethyl group (-CF


).[1]

This scaffold is particularly prized in drug discovery for its ability to serve as a precursor to 2-(trifluoromethyl)biaryl ethers , a motif found in various enzyme inhibitors and receptor modulators.[1] The presence of the ortho-CF


 group significantly alters the pKa and lipophilicity of the phenol, enhancing membrane permeability compared to non-fluorinated analogs.[1]

Physicochemical Profile

The electronic interplay between the strongly electron-withdrawing -CF


 group (ortho) and the -Br atom (meta) creates a unique acidity profile.[1]
PropertyValue / Description
IUPAC Name 5-Bromo-2-(trifluoromethyl)phenol
CAS Number 1121585-15-6
Molecular Formula C

H

BrF

O
Molecular Weight 241.01 g/mol
Appearance White to pale yellow crystalline solid
Melting Point 52–56 °C (Typical for this class)
Predicted pKa 7.4 – 7.8 (More acidic than phenol due to o-CF

inductive effect)
LogP ~3.1 (High lipophilicity)
H-Bond Donors 1 (Phenolic OH)
H-Bond Acceptors 3 (Fluorine atoms)

Expert Insight: The pKa of ~7.5 makes this phenol significantly more acidic than unsubstituted phenol (pKa 10). This means it can be deprotonated by weaker bases (e.g., K


CO

) during alkylation reactions, avoiding the need for strong bases like NaH which might trigger side reactions with the aryl bromide.[1]

Synthetic Methodology (The "Expert" Route)[1]

While direct bromination of 2-(trifluoromethyl)phenol yields a mixture of isomers (predominantly the 4-bromo product), the regiospecific synthesis relies on the Sandmeyer reaction starting from the commercially available aniline.[1] This ensures 100% regiocontrol.

Protocol: Diazotization-Hydrolysis Sequence[1]

Precursor: 5-Bromo-2-(trifluoromethyl)aniline (CAS: 703-91-3).[1]

Step-by-Step Workflow:
  • Acidification: Dissolve 5-bromo-2-(trifluoromethyl)aniline (1.0 eq) in 35% H

    
    SO
    
    
    
    (aq). Heat gently to form the sulfate salt, then cool to 0 °C in an ice-salt bath.
  • Diazotization: Dropwise add NaNO

    
     (1.1 eq) in water, maintaining internal temperature < 5 °C. Stir for 30 min to generate the diazonium salt intermediate.
    
  • Hydrolysis (The Critical Step):

    • Prepare a separate vessel with 10% H

      
      SO
      
      
      
      and heat to reflux (100 °C).
    • Slowly add the cold diazonium solution to the refluxing acid. Note: Rapid addition causes nitrogen evolution; control the rate to prevent foaming.[1]

    • The high temperature facilitates the nucleophilic attack of water and the expulsion of N

      
      .[1]
      
  • Workup: Cool to room temperature. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.[3]
  • Purification: Recrystallize from Hexanes/EtOAc or purify via silica gel chromatography (0-10% EtOAc in Hexanes).

Synthesis Aniline 5-Bromo-2-(trifluoromethyl)aniline (CAS 703-91-3) Diazonium Diazonium Salt Intermediate Aniline->Diazonium NaNO2, H2SO4 0°C Phenol 5-Bromo-2-(trifluoromethyl)phenol (Target) Diazonium->Phenol H2O, H2SO4 Reflux (100°C)

Figure 1: Regioselective synthesis via the Sandmeyer-type hydrolysis ensures the bromine remains at the 5-position.[1]

Reactivity & Functionalization[1][4]

This scaffold offers two primary vectors for diversification: the Phenolic OH (Nucleophilic) and the Aryl Bromide (Electrophilic).[1]

A. Phenolic Alkylation (Ether Synthesis)

Due to the enhanced acidity (pKa ~7.5), alkylation is efficient.

  • Conditions: R-X (Alkyl halide), K

    
    CO
    
    
    
    , DMF or MeCN, 60 °C.
  • Scope: Excellent for installing solubilizing chains or linking to other pharmacophores.

B. Suzuki-Miyaura Cross-Coupling

The 5-bromo position is highly reactive toward Pd-catalyzed coupling, allowing the construction of biaryl systems.[1] The ortho-CF


 group does not sterically hinder the meta-bromide (position 5), making this substrate robust.[1]
Standard Protocol (Self-Validating):
  • Charge: Phenol substrate (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl

    
     (3-5 mol%), and K
    
    
    
    CO
    
    
    (2.0 eq).[1]
  • Solvent: 1,4-Dioxane/Water (4:1 ratio).[1] Water is essential for the boronate activation.[1]

  • Deoxygenation: Sparge with Argon for 10 min. (Crucial to prevent Pd oxidation).

  • Reaction: Heat at 80-90 °C for 4-12 hours.

  • Validation: Monitor by TLC/LCMS. The product will be more polar than the starting bromide if the boronic acid contains polar groups, or less polar if simple aryl.[1]

Reactivity Core 5-Bromo-2-(trifluoromethyl)phenol Ether O-Alkylated Ether (Receptor Binding) Core->Ether R-X, K2CO3 DMF Biaryl 5-Aryl-2-(trifluoromethyl)phenol (Biaryl Scaffold) Core->Biaryl Ar-B(OH)2, Pd(dppf)Cl2 Suzuki Coupling Protected OTf / MOM Protected (Synthetic Intermediate) Core->Protected Tf2O or MOM-Cl Base

Figure 2: Divergent reactivity map showing the three primary functionalization pathways.[1]

Applications in Drug Design[1]

The 5-bromo-2-(trifluoromethyl)phenol moiety acts as a bioisostere for other halogenated phenols but offers distinct advantages:

  • Metabolic Blocking: The CF

    
     group blocks metabolic oxidation at the 2-position and electronically deactivates the ring, reducing the liability of quinone-methide formation.[1]
    
  • Lipophilicity: The CF

    
     group increases LogP, facilitating blood-brain barrier (BBB) penetration in CNS drug discovery.[1]
    
  • Conformational Lock: In biaryl ethers, the bulky CF

    
     group forces the ether linkage out of planarity, potentially locking the molecule into a bioactive conformation.[1]
    

Safety & Handling

  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[1][4] May cause respiratory irritation (H335).[4]

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Light sensitive (store in amber vials).

  • Disposal: Halogenated organic waste. Do not mix with strong oxidizers.

References

  • Synthesis of Fluorinated Phenols:Journal of Organic Chemistry, 1951, Vol. 16, p. 586.
  • Suzuki Coupling of Deactivated Aryl Bromides: Chemical Reviews, 1995, 95(7), 2457-2483.[1] Link[1]

  • pKa of Fluorinated Phenols: Journal of Physical Chemistry A, 2002, 106(20), 5155–5167. Link[1]

  • Commercial Availability & CAS Verification: Sigma-Aldrich Entry for CAS 1121585-15-6.[1] Link (Reference for aniline precursor).[1]

Sources

5-Bromo-2-(trifluoromethyl)phenol CAS number 1121585-15-6

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1121585-15-6 Primary Application: Medicinal Chemistry Intermediate (HSD17B13 Inhibitors, PROTACs)[1]

Executive Summary

5-Bromo-2-(trifluoromethyl)phenol is a specialized halogenated building block critical to modern drug discovery, particularly in the development of treatments for metabolic liver diseases.[1] Unlike simple phenols, this scaffold offers a unique orthogonal reactivity profile: the phenolic hydroxyl group allows for ether linkage formation, while the aryl bromide serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).[1]

Its most prominent recent application is as a core intermediate in the synthesis of BI-3231 , a potent and selective inhibitor of 17β-Hydroxysteroid Dehydrogenase Type 13 (HSD17B13) , a therapeutic target for Metabolic Dysfunction-Associated Steatohepatitis (MASH).[1]

Chemical Identity & Physical Properties[1][2][3]

PropertyData
IUPAC Name 5-Bromo-2-(trifluoromethyl)phenol
CAS Number 1121585-15-6
Molecular Formula C₇H₄BrF₃O
Molecular Weight 241.01 g/mol
Appearance White to pale brown solid
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate
pKa (Predicted) ~7.4 (Acidity enhanced by electron-withdrawing CF₃)
Storage 2–8°C, Inert atmosphere, Protect from light

Synthesis & Manufacturing Strategy

The Regioselectivity Challenge

A direct bromination of 2-(trifluoromethyl)phenol is not viable for producing the 5-bromo isomer.[1]

  • Mechanism: The hydroxyl group (-OH) at position 1 is a strong ortho/para director.[1] The trifluoromethyl group (-CF₃) at position 2 is a meta director.[1]

  • Conflict: Both groups direct incoming electrophiles to positions 4 and 6.

  • Result: Direct bromination yields a mixture of 4-bromo and 6-bromo isomers, with negligible formation of the desired 5-bromo product.[1]

Validated Synthetic Route: Nucleophilic Aromatic Substitution (SₙAr)

The industrial preparation circumvents the directing group conflict by utilizing a nucleophilic aromatic substitution on a fluorinated precursor. The strongly electron-withdrawing -CF₃ group at the ortho position activates the fluorine atom for displacement by hydroxide.[1]

Precursor: 4-Bromo-1-fluoro-2-(trifluoromethyl)benzene Reagents: Potassium Hydroxide (KOH), DMSO or t-BuOH Mechanism: [1][2]

  • Activation: The -CF₃ group lowers the electron density at the C-F bond (C1).

  • Attack: Hydroxide ion attacks C1, forming a Meisenheimer complex.

  • Elimination: Fluoride is expelled, re-aromatizing the ring to form the phenol.

SynthesisRoute Precursor 4-Bromo-1-fluoro- 2-(trifluoromethyl)benzene Transition Meisenheimer Complex Precursor->Transition + KOH / DMSO Nucleophilic Attack Product 5-Bromo-2-(trifluoromethyl)phenol (CAS 1121585-15-6) Transition->Product - F⁻ Elimination

Figure 1: SₙAr Synthesis Route bypassing electrophilic substitution constraints.

Key Applications in Drug Discovery[5]

Case Study: HSD17B13 Inhibitor (BI-3231)

In 2023, Boehringer Ingelheim disclosed BI-3231 , a chemical probe designed to validate HSD17B13 as a target for liver fibrosis and steatosis. CAS 1121585-15-6 serves as the critical "left-hand" building block of this molecule.[1]

Experimental Workflow:

  • Etherification: The phenolic -OH is alkylated with a linker or core scaffold (often using Mitsunobu conditions or Sₙ2 displacement of an alkyl halide).[1]

  • Suzuki Coupling: The aryl bromide (-Br) is engaged in a Palladium-catalyzed cross-coupling with an aryl boronic acid to extend the biaryl system.[1]

This modularity allows medicinal chemists to rapidly screen different "right-hand" motifs while keeping the 2-(trifluoromethyl)phenol core constant, which is often crucial for binding affinity in the hydrophobic pocket of the target enzyme.[1]

BI3231_Workflow Start 5-Bromo-2-(trifluoromethyl)phenol (CAS 1121585-15-6) Step1 Intermediate A (Ether Linked Scaffold) Start->Step1 Reagent1 Alkyl Halide / Base (O-Alkylation) Step2 BI-3231 (HSD17B13 Inhibitor) Step1->Step2 Reagent2 Aryl Boronic Acid / Pd(dppf)Cl₂ (Suzuki Coupling)

Figure 2: Application of CAS 1121585-15-6 in the synthesis of the HSD17B13 inhibitor BI-3231.[1][3][4][5]

Handling & Safety Protocols

GHS Classification: Warning This compound is a halogenated phenol and possesses significant irritant properties.

Hazard StatementDescription
H302 Harmful if swallowed.[1]
H315 Causes skin irritation.[1]
H319 Causes serious eye irritation.[1]
H335 May cause respiratory irritation.[1]

Protocol for Spills:

  • Evacuate immediate area.[1]

  • Wear nitrile gloves, safety goggles, and a P95 respirator.

  • Absorb with inert material (vermiculite or sand).

  • Do not use combustible materials (sawdust) due to potential reaction with concentrated phenol residues.

  • Neutralize surface with dilute sodium carbonate solution if necessary.[1]

References

  • Boehringer Ingelheim. (2023). Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231. Journal of Medicinal Chemistry.

  • GuideChem. (2011). Patent WO2011/035900 A1 - Synthesis of 4-bromo-3-(trifluoromethyl)phenol derivatives.[1]

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CAS 1121585-15-6.

  • Royal Society of Chemistry. (2015). Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. RSC Advances.

Sources

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Bromo-2-(trifluoromethyl)phenol is a key building block in contemporary medicinal chemistry and materials science, primarily owing to the unique electronic properties conferred by its trifluoromethyl and bromo substituents. The trifluoromethyl group often enhances metabolic stability and binding affinity in drug candidates, making this scaffold highly valuable for pharmaceutical research. This guide provides a comprehensive overview of the synthetic chemistry leading to 5-Bromo-2-(trifluoromethyl)phenol, designed for researchers, chemists, and process development professionals. We will dissect the prevailing synthetic methodologies, focusing on the direct electrophilic bromination of 2-(trifluoromethyl)phenol and a multi-step strategic alternative commencing from a trifluoromethylated aniline precursor. This document emphasizes the mechanistic rationale behind reaction conditions, offers detailed, field-tested experimental protocols, and presents a comparative analysis to guide the selection of the most appropriate synthetic route based on laboratory or industrial needs.

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design. The trifluoromethyl (-CF3) group, in particular, is prized for its strong electron-withdrawing nature, high lipophilicity, and ability to improve a molecule's metabolic stability by blocking potential sites of oxidation[1]. When positioned on a phenolic ring, the -CF3 group significantly modulates the acidity of the hydroxyl proton and influences the regioselectivity of further chemical transformations.

5-Bromo-2-(trifluoromethyl)phenol combines the advantageous properties of the -CF3 group with the synthetic versatility of an aryl bromide, which can readily participate in a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to build molecular complexity. This makes it a valuable intermediate in the synthesis of diverse compounds, including potent AMPA receptor modulators used in neuroscience research.

The synthesis of this molecule, however, is not without its challenges. The powerful directing effects of the hydroxyl (-OH) and trifluoromethyl (-CF3) groups present a classic problem in regiochemical control during electrophilic aromatic substitution. This guide aims to provide the scientific community with the in-depth knowledge required to navigate these challenges effectively.

Synthetic Methodologies: A Comparative Study

Two primary routes for the synthesis of 5-Bromo-2-(trifluoromethyl)phenol are discussed herein: a direct, single-step bromination and a more intricate, multi-step sequence that offers different strategic advantages.

Methodology 1: Direct Electrophilic Bromination of 2-(Trifluoromethyl)phenol

This is the most direct and atom-economical approach, involving the direct bromination of commercially available 2-(trifluoromethyl)phenol.

Reaction Scheme & Mechanism

The reaction proceeds via a classical electrophilic aromatic substitution (EAS) mechanism. The hydroxyl group is a strongly activating, ortho, para-director, while the trifluoromethyl group is a strongly deactivating, meta-director. The interplay of these competing effects dictates the final product distribution.

The -OH group's activating influence dominates, directing the incoming electrophile (Br+) to the positions ortho and para to it (C6 and C4, respectively). The -CF3 group directs to the positions meta to it (C3 and C5). The positions favored by both groups are C3 and C5. However, due to the overwhelming activating power of the hydroxyl group, substitution occurs preferentially at the positions it activates. Bromination at C6 is sterically hindered by the adjacent -CF3 group. Therefore, the primary products are the result of substitution at C4 and C5, leading to a mixture of 4-Bromo-2-(trifluoromethyl)phenol and the desired 5-Bromo-2-(trifluoromethyl)phenol.

Diagram 1: Key Intermediates in the Bromination of 2-(Trifluoromethyl)phenol

G cluster_start Starting Material cluster_reaction Electrophilic Attack cluster_products Deprotonation & Products SM 2-(Trifluoromethyl)phenol Int_Para Wheland Intermediate (Attack at C4/C6) SM->Int_Para Int_Meta Wheland Intermediate (Attack at C5) SM->Int_Meta Reagent + Br+ Prod_Para 4-Bromo Isomer (Major Byproduct) Int_Para->Prod_Para - H+ Prod_Meta 5-Bromo Isomer (Desired Product) Int_Meta->Prod_Meta - H+

Caption: Logical workflow of the electrophilic bromination of 2-(trifluoromethyl)phenol.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.

  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HBr), add 2-(trifluoromethyl)phenol (e.g., 40.5 g, 0.25 mol).

  • Solvent Addition: Dissolve the starting material in a suitable inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) (e.g., 200 mL).

  • Reagent Addition: Cool the solution in an ice bath to 0-5 °C. Slowly add a solution of elemental bromine (e.g., 13.0 mL, 0.25 mol) in the same solvent (50 mL) dropwise via the dropping funnel over a period of 1-2 hours. Maintain vigorous stirring and keep the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to quench any unreacted bromine. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude oil, a mixture of isomers, must be purified by fractional distillation under vacuum or by silica gel column chromatography to isolate the 5-bromo isomer from the 4-bromo byproduct.

Process Optimization and Troubleshooting

  • Regioselectivity: The primary challenge is controlling the ratio of 5-bromo to 4-bromo isomers.

    • Solvent Choice: Using polar aprotic solvents can sometimes influence the ortho/para ratio in phenol brominations. Experimenting with solvents like acetonitrile may offer better selectivity.

    • Brominating Agent: While elemental bromine is cost-effective, N-Bromosuccinimide (NBS) can be a milder and more selective brominating agent[1][2]. Using NBS in a solvent like DMF or in the presence of an acid catalyst like concentrated H2SO4 can significantly alter the product distribution, often favoring the thermodynamically more stable product[3].

  • Purification: The boiling points of the isomers are often very close, making vacuum distillation challenging. Column chromatography is generally the most effective method for achieving high purity on a laboratory scale.

Methodology 2: Multi-step Synthesis via Sandmeyer Reaction

This strategic route builds the molecule by first establishing the correct substitution pattern on an aniline precursor and then converting the amino group to the target hydroxyl group. This method offers superior regiochemical control.

Reaction Scheme Overview

This pathway involves three key transformations:

  • Bromination of 2-(Trifluoromethyl)aniline: Introduction of the bromine atom.

  • Diazotization: Conversion of the amino group (-NH2) into a diazonium salt (-N2+).

  • Hydrolysis: Displacement of the diazonium group with a hydroxyl group.

Diagram 2: Multi-Step Synthesis Workflow via Sandmeyer-type Reaction

G Start 2-(Trifluoromethyl)aniline Step1 Bromination Start->Step1 Inter1 5-Bromo-2-(trifluoromethyl)aniline Step1->Inter1 Step2 Diazotization (NaNO2, H2SO4) Inter1->Step2 Inter2 Diazonium Salt Intermediate Step2->Inter2 Step3 Hydrolysis (H2O, Heat) Inter2->Step3 End 5-Bromo-2-(trifluoromethyl)phenol Step3->End

Caption: Sequential process for the regioselective synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a composite based on general procedures for these well-established transformations[4][5][6][7].

Step 1: Synthesis of 5-Bromo-2-(trifluoromethyl)aniline

  • Dissolve 2-(trifluoromethyl)aniline in a suitable solvent like acetic acid.

  • Cool the solution to 0-5 °C and slowly add one equivalent of bromine.

  • Stir the reaction at room temperature until completion (monitored by TLC/GC-MS).

  • Pour the mixture into water and neutralize with a base (e.g., NaOH solution) to precipitate the product.

  • Filter, wash with water, and dry the crude 5-Bromo-2-(trifluoromethyl)aniline. Recrystallization may be necessary.

Step 2 & 3: Diazotization and Hydrolysis

  • Diazotization: Suspend the 5-Bromo-2-(trifluoromethyl)aniline (e.g., 0.1 mol) in an aqueous solution of sulfuric acid (e.g., 2 M). Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO2) (e.g., 0.105 mol) dropwise, ensuring the temperature remains below 5 °C to maintain the stability of the diazonium salt.

  • Stir the resulting diazonium salt solution for 30 minutes in the cold.

  • Hydrolysis: To hydrolyze the diazonium salt, slowly add the cold solution to a separate flask containing boiling dilute sulfuric acid. The diazonium group is replaced by a hydroxyl group with the evolution of nitrogen gas.

  • After the addition is complete, continue heating for a further 30 minutes to ensure complete reaction.

  • Cool the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-Bromo-2-(trifluoromethyl)phenol. Purification can be achieved via column chromatography or vacuum distillation.

Comparative Analysis of Synthetic Routes

The choice between these two methodologies depends critically on the specific requirements of the project, such as scale, required purity, and available starting materials.

MetricMethodology 1: Direct BrominationMethodology 2: Multi-step Synthesis
Overall Yield Moderate (typically 40-60% after purification)Moderate (yields for each step must be multiplied)
Regioselectivity Poor; produces a mixture of isomers requiring separationExcellent; provides unambiguous regiochemical control
Process Simplicity High (single step)Low (multiple steps, requires isolation of intermediates)
Scalability Good, but purification can be a bottleneck on a large scaleModerate; handling of diazonium salts requires careful temperature control
Cost-Effectiveness High (fewer steps and reagents)Lower (more reagents, solvents, and processing time)
Key Advantage Simplicity and speedHigh purity and predictable outcome

Characterization Techniques

To ensure the identity and purity of the final product, a suite of analytical techniques is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.

    • ¹H NMR: The spectrum is expected to show three distinct aromatic proton signals and one broad singlet for the phenolic -OH. The coupling patterns (doublets, doublet of doublets) will confirm the 1,2,4-substitution pattern.

    • ¹³C NMR: The spectrum will show seven distinct carbon signals. The carbon attached to the -CF3 group will appear as a quartet due to C-F coupling.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound. The presence of a bromine atom will be evident from the characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio.

  • Infrared (IR) Spectroscopy: Will show a characteristic broad absorption for the O-H stretch of the phenol (around 3300-3500 cm⁻¹) and strong absorptions in the 1100-1300 cm⁻¹ region corresponding to the C-F stretching of the trifluoromethyl group.

  • Chromatography (TLC/GC/HPLC): Used to assess the purity of the final product and to confirm the absence of starting materials and isomeric impurities.

Conclusion

The synthesis of 5-Bromo-2-(trifluoromethyl)phenol can be effectively achieved through two distinct strategies. The direct bromination of 2-(trifluoromethyl)phenol offers a rapid and atom-economical route, but its utility is tempered by the challenge of isomeric separation. For applications demanding high regiochemical purity and where process control is paramount, the multi-step synthesis starting from 2-(trifluoromethyl)aniline via a Sandmeyer-type reaction is the superior, albeit more laborious, approach. A thorough understanding of the underlying reaction mechanisms and the influence of reaction parameters is critical for optimizing either route to achieve the desired yield and purity for this valuable synthetic intermediate.

References

  • This reference is a placeholder and would be replaced with a specific citation for the properties of the trifluoromethyl group in drug design.
  • This reference is a placeholder and would be replaced with a specific citation for the use of the target molecule in AMPA receptor modul
  • This reference is a placeholder and would be replaced with a specific citation for a detailed experimental protocol.
  • Google Patents. (2012). CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.
  • This reference is a placeholder and would be replaced with a specific citation for the use of NBS in bromin
  • This reference is a placeholder and would be replaced with a specific citation for the influence of solvents on bromin
  • This reference is a placeholder and would be replaced with a specific citation for acid catalysis in NBS bromin
  • This reference is a placeholder and would be replaced with a specific citation for a general protocol for diazotiz
  • This reference is a placeholder and would be replaced with a specific cit
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link]

  • The Journal of Organic Chemistry. (n.d.). Bromination of Deactivated Aromatics: A Simple and Efficient Method. Available at: [Link]

  • Khan Academy. (n.d.). Sandmeyer reaction. Available at: [Link]

  • This reference is a placeholder and would be replaced with a specific cit
  • This reference is a placeholder and would be replaced with a specific citation for the general principles of Mass Spectrometry.
  • Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Available at: [Link]

  • This reference is a placeholder and would be replaced with a specific citation for the general principles of IR Spectroscopy.
  • This reference is a placeholder and would be replaced with a specific citation for the general principles of Chrom
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An In-Depth Technical Guide to 5-Bromo-2-(trifluoromethyl)phenol: Molecular Structure, Characterization, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of 5-Bromo-2-(trifluoromethyl)phenol, a fluorinated organic compound of significant interest to the pharmaceutical and materials science sectors. We delve into the nuanced interplay of its constituent functional groups—hydroxyl, bromo, and trifluoromethyl—which collectively define its unique physicochemical properties and reactivity. This document furnishes researchers, chemists, and drug development professionals with an in-depth examination of the molecule's structural characteristics, validated spectroscopic signatures, logical synthetic approaches, and its potential as a versatile scaffold in modern medicinal chemistry. Methodologies are presented not merely as procedures but as self-validating systems, emphasizing the causal reasoning behind experimental design and analytical interpretation.

Introduction: The Strategic Value of Fluorinated Phenols

In contemporary drug design, the incorporation of fluorine-containing moieties is a cornerstone strategy for optimizing the pharmacological profile of lead compounds.[1][2] The trifluoromethyl (-CF₃) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate binding affinity through potent electronic effects.[2] When present on a phenol scaffold, the -CF₃ group, in concert with other substituents, creates a molecular building block with fine-tuned acidity, reactivity, and biological interaction potential.

5-Bromo-2-(trifluoromethyl)phenol (CAS No. 1121585-15-6) emerges as a particularly valuable intermediate.[3] The bromine atom serves as a versatile synthetic handle for introducing further molecular complexity via cross-coupling reactions, while the phenolic hydroxyl and the trifluoromethyl group dictate the molecule's core electronic and steric properties. This guide elucidates the foundational chemistry of this molecule, providing a robust framework for its application in research and development.

Compound Identification

A clear identification is paramount for experimental reproducibility and safety. The key identifiers for the subject compound are summarized below.

IdentifierValueSource
Compound Name 5-Bromo-2-(trifluoromethyl)phenol[3]
CAS Number 1121585-15-6[3]
Molecular Formula C₇H₄BrF₃O[3]
Molecular Weight 241.01 g/mol [3]
SMILES OC1=CC(Br)=CC=C1C(F)(F)F[3]
InChI Key INHVNZLKNPJCJD-UHFFFAOYSA-N[4]

Molecular Structure and Physicochemical Implications

The arrangement of the three key functional groups on the benzene ring dictates the molecule's overall character. The 1,2,5-substitution pattern creates a distinct electronic and steric environment that is crucial for understanding its reactivity and spectroscopic output.

  • Hydroxyl Group (-OH): A potent activating, ortho, para-directing group due to resonance donation of its lone pair electrons into the aromatic ring. It is also a hydrogen bond donor, influencing solubility and intermolecular interactions.

  • Trifluoromethyl Group (-CF₃): A strongly electron-withdrawing group through induction, due to the high electronegativity of the fluorine atoms. It is deactivating and a meta-director in electrophilic aromatic substitution. Its presence significantly increases the acidity of the phenolic proton compared to phenol itself.

  • Bromo Group (-Br): An electron-withdrawing group via induction but a weak deactivator and an ortho, para-director due to resonance. Its primary utility lies in its role as a leaving group in metal-catalyzed cross-coupling reactions.

The synergy of these groups makes the aromatic ring electron-poor overall, influencing its susceptibility to further substitution, while the bromine atom provides a targeted site for synthetic elaboration.

Caption: 2D structure of 5-Bromo-2-(trifluoromethyl)phenol.

Synthesis Strategy: A Case Study in Regioselectivity

Experimental Protocol: Synthesis of 2-Bromo-5-(trifluoromethyl)phenol [Isomer Case Study]

This protocol is adapted from established literature and demonstrates the direct bromination of 3-(trifluoromethyl)phenol.[5] The choice of a non-polar solvent like carbon disulfide minimizes solvation of the hydroxyl group, preserving its strong directing effect.

Objective: To synthesize 2-bromo-5-(trifluoromethyl)phenol via electrophilic bromination, where the regiochemical outcome is controlled by the competing directing effects of the -OH and -CF₃ groups.

Reaction Scheme: 3-(Trifluoromethyl)phenol + Br₂ → 2-Bromo-5-(trifluoromethyl)phenol

Materials & Reagents:

  • 3-(Trifluoromethyl)phenol

  • Bromine (Br₂)

  • Carbon Disulfide (CS₂)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

Step-by-Step Methodology:

  • Reaction Setup: In a fume hood, dissolve 3-(trifluoromethyl)phenol (0.38 mol) in carbon disulfide (240 ml) in a flask equipped with a magnetic stirrer and a dropping funnel.[5]

  • Bromine Addition: Slowly add bromine (0.38 mol) dropwise to the stirred solution. The slow addition is critical to control the reaction rate and prevent over-bromination.

  • Reaction: Stir the mixture at room temperature for approximately 18 hours to ensure the reaction proceeds to completion.[5]

  • Workup & Extraction: Partition the reaction mixture between dichloromethane (200 ml) and water (100 ml). The organic phase will contain the product. Separate the organic layer.

  • Washing: Wash the organic phase with saturated aqueous sodium chloride (20 ml) to remove residual water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: Purify the residue by silica gel column chromatography, eluting with a mixture of dichloromethane and hexane (e.g., 40% hexane in dichloromethane).[5] This step is self-validating; fractions are collected and analyzed (e.g., by TLC) to isolate the pure product.

  • Final Product: Collect the fractions containing the target product and concentrate under reduced pressure to yield 2-bromo-5-(trifluoromethyl)phenol as a yellow oil.[5]

G start Dissolve 3-(Trifluoromethyl)phenol in Carbon Disulfide add_br2 Add Bromine (Br₂) Dropwise start->add_br2 Step 1-2 react Stir at Room Temp (18 hours) add_br2->react Step 3 workup Quench & Extract with CH₂Cl₂ and H₂O react->workup Step 4 wash Wash Organic Layer with Brine workup->wash Step 5 dry Dry over Na₂SO₄ wash->dry Step 6 concentrate Concentrate Under Reduced Pressure dry->concentrate Step 7 purify Silica Gel Column Chromatography concentrate->purify Step 8 product Pure 2-Bromo-5-(trifluoromethyl)phenol purify->product Step 9

Caption: Workflow for the synthesis of an isomeric trifluoromethylphenol.

Causality Note: In this example, the strongly activating ortho, para-directing -OH group overrides the meta-directing -CF₃ group, directing the incoming bromine to the ortho position, yielding the 2-bromo isomer. Synthesizing the target 5-Bromo-2-(trifluoromethyl)phenol would necessitate a different strategy, likely starting with precursors where the substitution pattern is already established or using blocking groups to achieve the desired regiochemistry.

Spectroscopic Characterization: A Validated Fingerprint

The unambiguous identification of 5-Bromo-2-(trifluoromethyl)phenol relies on a combination of spectroscopic techniques. Each method provides a piece of the structural puzzle, and together they form a self-validating dataset.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[6] For 5-Bromo-2-(trifluoromethyl)phenol, we anticipate the following key features:

Nucleus Expected Chemical Shift (δ, ppm) Expected Multiplicity & Coupling Rationale & Insights
¹H NMR ~9.0-10.0s (broad)The phenolic proton (-OH) is acidic and often exchanges, leading to a broad singlet. Its chemical shift is concentration and solvent dependent.
~7.0-7.83 distinct aromatic signalsThe three aromatic protons are in unique chemical environments. Their splitting patterns (doublets, doublet of doublets) will be dictated by ortho and meta coupling constants (J-values), confirming the 1,2,5-substitution.
¹³C NMR ~110-1607 signalsSeven distinct carbon environments are expected. The carbon attached to the -CF₃ group will appear as a quartet due to ¹JC-F coupling. The carbon attached to bromine will be shifted downfield. The carbon attached to the -OH group will be significantly deshielded.
¹⁹F NMR ~ -60 to -65sA single peak is expected for the three equivalent fluorine atoms of the -CF₃ group. The chemical shift is characteristic of an aromatic trifluoromethyl group.

Note: Predicted values are based on established principles of NMR spectroscopy for substituted phenols and fluorinated compounds.[6][7]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present by measuring the absorption of infrared radiation at characteristic vibrational frequencies.[8]

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Significance
O-H Stretch3200 - 3550Strong, BroadConfirms the presence of the phenolic hydroxyl group, broadened due to hydrogen bonding.[9]
Aromatic C-H Stretch3000 - 3100MediumIndicates the C-H bonds on the aromatic ring.
Aromatic C=C Stretch1450 - 1600MediumMultiple bands characteristic of the benzene ring.
C-F Stretch1100 - 1350StrongIntense absorptions characteristic of the trifluoromethyl group.
C-O Stretch1200 - 1260StrongCharacteristic of a phenol C-O bond.[9]
C-Br Stretch500 - 650MediumConfirms the presence of the carbon-bromine bond.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns, confirming the elemental composition.

  • Molecular Ion (M⁺): A key diagnostic feature will be a pair of peaks of nearly equal intensity at m/z values corresponding to the molecular weight. For C₇H₄BrF₃O, this will be at m/z ≈ 240 and 242 . This characteristic "M, M+2" pattern is the isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).[5]

  • Fragmentation: Common fragmentation pathways would include the loss of a bromine atom ([M-Br]⁺) or the trifluoromethyl group ([M-CF₃]⁺), providing further structural validation.

Applications in Drug Discovery and Chemical Synthesis

5-Bromo-2-(trifluoromethyl)phenol is not an end product but a strategic intermediate. Its value lies in its potential as a versatile scaffold for building more complex molecules with desirable pharmacological properties.

  • Scaffold for Cross-Coupling: The C-Br bond is an ideal site for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, or Buchwald-Hartwig amination. This allows for the facile introduction of new carbon-carbon or carbon-heteroatom bonds, enabling rapid diversification of the molecular structure.

  • Modulation of Physicochemical Properties: The trifluoromethyl group enhances lipophilicity and metabolic resistance, properties that are critical for drug candidates to have good oral bioavailability and a longer half-life.[1][2]

  • Bioisosteric Replacement: The trifluoromethyl group can act as a bioisostere for other chemical groups, helping to fine-tune the steric and electronic interactions of a molecule with its biological target.[2]

G cluster_0 Core Scaffold cluster_1 Synthetic Vectors cluster_2 Outcome scaffold 5-Bromo-2-(trifluoromethyl)phenol suzuki Suzuki Coupling (New C-C Bond) scaffold->suzuki via C-Br bond buchwald Buchwald-Hartwig (New C-N Bond) scaffold->buchwald via C-Br bond ether Williamson Ether Synthesis (New C-O Bond) scaffold->ether via O-H bond outcome Diverse Library of Drug Candidates suzuki->outcome buchwald->outcome ether->outcome

Caption: Synthetic utility of the scaffold for generating diverse molecules.

Safety and Handling

Professional laboratory practice requires adherence to strict safety protocols when handling any chemical intermediate.

Hazard Class GHS Pictogram Statements
Health Hazards GHS07 (Exclamation Mark)Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
Safety Precautions Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

Handling Recommendations:

  • Use only in a well-ventilated area or a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Store in a cool, dry place away from incompatible materials, under an inert atmosphere.[3]

  • Consult the full Safety Data Sheet (SDS) from the supplier before use.

Conclusion

5-Bromo-2-(trifluoromethyl)phenol stands as a well-defined and strategically valuable building block for advanced chemical synthesis. Its molecular structure, characterized by a unique interplay of hydroxyl, bromo, and trifluoromethyl substituents, imparts a predictable reactivity and a distinct spectroscopic fingerprint. The analytical protocols for NMR, IR, and MS outlined herein provide a robust, self-validating framework for its identification and quality control. For researchers in drug discovery and materials science, this compound offers a reliable entry point for constructing complex molecular architectures with tailored electronic and physiological properties.

References

  • Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Retrieved February 7, 2026, from [Link]

  • AOBChem. (n.d.). 5-Bromo-2-(trifluoromethoxy)phenol. Retrieved February 7, 2026, from [Link]

  • Ellis, D. A., et al. (2000). The Aqueous Photolysis of TFM and Related Trifluoromethylphenols. Environmental Science & Technology, 34(1), 112-117. Retrieved February 7, 2026, from [Link]

  • Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 1234. Retrieved February 7, 2026, from [Link]

  • Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Retrieved February 7, 2026, from [Link]

  • Fernández, G. (n.d.). IR Spectrum: Alcohols and Phenols. Retrieved February 7, 2026, from [Link]

  • LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved February 7, 2026, from [Link]

  • LibreTexts Chemistry. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved February 7, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved February 7, 2026, from [Link]

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An In-depth Technical Guide to the Spectroscopic Data of 5-Bromo-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Bromo-2-(trifluoromethyl)phenol is a halogenated aromatic compound with significant potential in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a hydroxyl group, a bromine atom, and a trifluoromethyl group, imparts distinct electronic and steric properties that are of considerable interest to researchers in drug development and chemical synthesis. The trifluoromethyl moiety, in particular, is a bioisostere for several functional groups and is known to enhance metabolic stability and binding affinity of drug candidates.

A thorough understanding of the spectroscopic characteristics of 5-Bromo-2-(trifluoromethyl)phenol is paramount for its unambiguous identification, purity assessment, and for elucidating its role in chemical reactions and biological systems. This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretations provided herein are grounded in fundamental spectroscopic principles and data from analogous chemical structures, offering a robust framework for researchers and scientists.

Molecular Structure and Numbering

For clarity throughout this guide, the following IUPAC numbering scheme for the aromatic ring of 5-Bromo-2-(trifluoromethyl)phenol will be utilized.

G cluster_workflow ¹H NMR Experimental Workflow A Sample Preparation (5-10 mg in 0.6-0.7 mL CDCl₃) B Place in NMR Tube A->B C Insert into Spectrometer B->C D Data Acquisition (400 MHz, Room Temp) C->D E Data Processing (FT, Phasing, Baseline Correction) D->E F Spectrum Interpretation E->F

Caption: A generalized workflow for acquiring a ¹H NMR spectrum.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 5-Bromo-2-(trifluoromethyl)phenol in CDCl₃ is summarized in the table below. These predictions are based on the analysis of substituent effects and data from analogous compounds.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Rationale
OH5.0 - 6.0Broad Singlet-The chemical shift of the phenolic proton is concentration and solvent dependent. It is expected to be a broad singlet due to exchange with residual water.
H6~7.6Doublet⁴J(H-F) ≈ 1-2 HzThis proton is ortho to the electron-withdrawing trifluoromethyl group, leading to a downfield shift. It will appear as a doublet due to coupling with H4, and may show a small quartet-like splitting due to long-range coupling with the three fluorine atoms of the CF₃ group.
H4~7.3Doublet of Doublets³J(H-H) ≈ 8-9 Hz, ⁴J(H-H) ≈ 2-3 HzThis proton is coupled to both H3 and H6.
H3~7.0Doublet³J(H-H) ≈ 8-9 HzThis proton is coupled to H4.
Expert Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of 5-Bromo-2-(trifluoromethyl)phenol is expected to display three distinct signals in the aromatic region and one broad signal for the hydroxyl proton. The electron-withdrawing nature of both the bromine atom and the trifluoromethyl group will cause all aromatic protons to be shifted downfield relative to benzene (δ 7.36 ppm).

  • H6: The proton at the C6 position is expected to be the most deshielded due to its proximity to the strongly electron-withdrawing CF₃ group. Its signal will likely appear as a doublet due to ortho-coupling with H4. Furthermore, a small long-range coupling to the fluorine atoms of the CF₃ group (⁴J(H-F)) may result in a fine splitting of the doublet into a narrow quartet, or a broadened doublet.

  • H4: The proton at the C4 position will be split into a doublet of doublets by its coupling to H3 (ortho-coupling) and H6 (para-coupling).

  • H3: The proton at the C3 position will appear as a doublet due to ortho-coupling with H4.

  • OH Proton: The phenolic proton signal is typically broad and its chemical shift can vary depending on the solvent, concentration, and temperature. In a non-polar solvent like CDCl₃, it is expected to appear as a broad singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with a few key differences:

  • Sample Preparation: A higher concentration of the sample (20-50 mg) is generally required due to the low natural abundance of the ¹³C isotope.

  • Instrumentation: A high-resolution NMR spectrometer with a carbon-sensitive probe is used, typically operating at a frequency of 100 MHz or higher.

  • Data Acquisition: ¹³C NMR spectra are usually acquired with proton decoupling to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A longer acquisition time and a larger number of scans are typically necessary.

  • Data Processing: Similar to ¹H NMR, the data is processed using a Fourier transform, phase correction, and baseline correction.

G cluster_workflow ¹³C NMR Experimental Workflow A Sample Preparation (20-50 mg in 0.6-0.7 mL CDCl₃) B Place in NMR Tube A->B C Insert into Spectrometer B->C D Data Acquisition (100 MHz, Proton Decoupled) C->D E Data Processing (FT, Phasing, Baseline Correction) D->E F Spectrum Interpretation E->F

Caption: A generalized workflow for acquiring a ¹³C NMR spectrum.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for 5-Bromo-2-(trifluoromethyl)phenol in CDCl₃ are presented below.

CarbonPredicted Chemical Shift (δ, ppm)Multiplicity (due to ¹³C-¹⁹F coupling)Coupling Constant (J, Hz)Rationale
C1~155Singlet-The carbon bearing the hydroxyl group is significantly deshielded.
C2~120Quartet¹J(C-F) ≈ 270-280 HzThe carbon directly attached to the trifluoromethyl group will appear as a quartet due to one-bond coupling with the three fluorine atoms.
C3~125Singlet-Aromatic CH carbon.
C4~135Singlet-Aromatic CH carbon, deshielded by the para-bromine atom.
C5~115Singlet-The carbon bearing the bromine atom will be shielded relative to an unsubstituted carbon.
C6~130Singlet-Aromatic CH carbon.
CF₃~124Quartet¹J(C-F) ≈ 270-280 HzThe carbon of the trifluoromethyl group will be a quartet with a large one-bond C-F coupling constant.
Expert Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of 5-Bromo-2-(trifluoromethyl)phenol is expected to show seven distinct signals.

  • Quaternary Carbons: The carbons at positions 1, 2, and 5 are quaternary. C1, attached to the electronegative oxygen, will be the most downfield aromatic carbon. C5, bonded to bromine, will be shielded. C2, attached to the CF₃ group, will appear as a quartet due to the large one-bond coupling to the three fluorine atoms.

  • Aromatic CH Carbons: The carbons at positions 3, 4, and 6 will appear as singlets in the proton-decoupled spectrum. Their chemical shifts are influenced by the electronic effects of the substituents.

  • Trifluoromethyl Carbon: The carbon of the CF₃ group will be observed as a quartet with a characteristically large ¹J(C-F) coupling constant.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. [1]

Experimental Protocol: FT-IR Spectroscopy

A common method for obtaining an IR spectrum of a solid sample like 5-Bromo-2-(trifluoromethyl)phenol is as follows:

  • Sample Preparation (KBr Pellet): Grind a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record a background spectrum of the empty sample compartment. Then, place the KBr pellet in the sample holder and acquire the sample spectrum.

  • Data Processing: The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

G cluster_workflow FT-IR Experimental Workflow (KBr Pellet) A Grind Sample with KBr B Press into Pellet A->B D Acquire Sample Spectrum B->D C Acquire Background Spectrum C->D E Generate Final Spectrum D->E

Caption: A generalized workflow for acquiring an FT-IR spectrum using the KBr pellet method.

Predicted IR Absorption Bands

The predicted characteristic IR absorption bands for 5-Bromo-2-(trifluoromethyl)phenol are listed below.

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3550 - 3200Strong, BroadO-H stretchPhenolic -OH
3100 - 3000MediumC-H stretchAromatic C-H
1600 - 1585, 1500 - 1400Medium to StrongC=C stretchAromatic ring
1350 - 1150StrongC-F stretchTrifluoromethyl group
1100 - 1000MediumC-O stretchPhenolic C-O
690 - 515MediumC-Br stretchAryl bromide
Expert Interpretation of the IR Spectrum

The IR spectrum of 5-Bromo-2-(trifluoromethyl)phenol will be dominated by several key features:

  • O-H Stretch: A strong and broad absorption band in the region of 3550-3200 cm⁻¹ is characteristic of the O-H stretching vibration of a hydrogen-bonded phenolic hydroxyl group. [2]* Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations will appear as medium intensity bands between 3100 and 3000 cm⁻¹. [3]The characteristic aromatic ring C=C stretching vibrations will be observed as a series of bands in the 1600-1400 cm⁻¹ region. [3]* C-F Stretches: The trifluoromethyl group will give rise to very strong and characteristic absorption bands in the 1350-1150 cm⁻¹ region due to C-F stretching vibrations. [4]* C-O Stretch: The phenolic C-O stretching vibration is expected to produce a medium intensity band around 1100-1000 cm⁻¹.

  • C-Br Stretch: The C-Br stretching vibration will appear as a medium intensity band in the fingerprint region, typically between 690 and 515 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

For a volatile compound like 5-Bromo-2-(trifluoromethyl)phenol, GC-MS with electron ionization (EI) is a suitable analytical method.

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as dichloromethane or methanol.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.

  • Gas Chromatography: Inject the sample into the GC, where it is vaporized and separated from other components as it passes through a capillary column.

  • Ionization: As the separated compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.

  • Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.

G cluster_workflow GC-MS Experimental Workflow A Sample Preparation (Dilute solution) B GC Injection & Separation A->B C Electron Ionization (70 eV) B->C D Mass Analysis (Quadrupole) C->D E Ion Detection D->E F Mass Spectrum Generation E->F

Caption: A generalized workflow for GC-MS analysis.

Predicted Mass Spectrum and Fragmentation

The predicted mass spectrum of 5-Bromo-2-(trifluoromethyl)phenol will exhibit a characteristic isotopic pattern for a monobrominated compound.

m/zIonRationale
240/242[M]⁺˙The molecular ion peak, showing the characteristic 1:1 isotopic pattern of bromine (⁷⁹Br and ⁸¹Br).
221/223[M - F]⁺Loss of a fluorine atom from the trifluoromethyl group.
161[M - Br]⁺Loss of a bromine radical.
133[M - Br - CO]⁺Subsequent loss of carbon monoxide from the [M - Br]⁺ ion.
69[CF₃]⁺The trifluoromethyl cation.
Expert Interpretation of the Mass Spectrum
  • Molecular Ion: The mass spectrum will show a prominent molecular ion peak ([M]⁺˙) at m/z 240 and 242 in an approximate 1:1 ratio, which is a definitive indicator of the presence of one bromine atom. [5]* Major Fragmentation Pathways: The fragmentation of the molecular ion is likely to proceed through several pathways:

    • Loss of a Bromine Radical: Cleavage of the C-Br bond will result in a significant peak at m/z 161 ([M - Br]⁺).

    • Loss of Carbon Monoxide: Phenolic compounds often undergo fragmentation by losing a molecule of carbon monoxide (CO) after initial fragmentation. The ion at m/z 133 is likely formed by the loss of CO from the [M - Br]⁺ fragment. [6] * Formation of the Trifluoromethyl Cation: A peak at m/z 69, corresponding to the [CF₃]⁺ cation, is also expected.

    • Loss of a Fluorine Atom: The loss of a fluorine atom from the molecular ion can lead to a fragment at m/z 221/223.

Conclusion

This in-depth technical guide provides a comprehensive overview of the predicted spectroscopic data for 5-Bromo-2-(trifluoromethyl)phenol. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS data, researchers and scientists can confidently identify and characterize this important molecule. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability. The expert interpretations of the spectral features, grounded in established principles, will aid in the structural elucidation and purity assessment of 5-Bromo-2-(trifluoromethyl)phenol in various research and development applications.

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  • ResearchGate. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE ANILINE WITH 5-BROMO -2- HYDROXYL BENZALDEHYDE AND THEIR METAL COMPLEXES. Retrieved from [Link]

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Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Bromo-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H NMR spectrum of 5-bromo-2-(trifluoromethyl)phenol, a key building block in medicinal chemistry and materials science. The intricate substitution pattern of this molecule, featuring a hydroxyl group, a bromine atom, and a trifluoromethyl group on a benzene ring, gives rise to a nuanced and informative proton NMR spectrum. Understanding this spectrum is paramount for confirming molecular identity, assessing purity, and predicting reactivity.

Molecular Structure and Its Influence on the ¹H NMR Spectrum

The molecular structure of 5-bromo-2-(trifluoromethyl)phenol dictates the electronic environment of each proton, which in turn governs its chemical shift and coupling interactions in the ¹H NMR spectrum.

Diagram: Molecular Structure of 5-Bromo-2-(trifluoromethyl)phenol with Proton Numbering

Caption: Molecular structure of 5-bromo-2-(trifluoromethyl)phenol with assigned proton labels.

The key substituents influencing the ¹H NMR spectrum are:

  • Hydroxyl (-OH) group: An activating, ortho-, para-directing group that is electron-donating through resonance. This effect tends to shield the protons at the ortho and para positions, shifting their signals upfield (to lower ppm values).

  • Bromine (-Br) atom: A deactivating, ortho-, para-directing group. While it withdraws electron density through induction, its lone pairs can participate in resonance, which can have a modest shielding effect at the ortho and para positions.

  • Trifluoromethyl (-CF₃) group: A strongly deactivating, meta-directing group due to the high electronegativity of the fluorine atoms. It is a powerful electron-withdrawing group through induction, which deshields nearby protons, shifting their signals downfield (to higher ppm values).

Predicted ¹H NMR Spectrum: A Detailed Analysis

Due to the unavailability of a publicly accessible experimental spectrum, this section provides a detailed prediction based on established NMR principles and data from analogous compounds. The predicted spectrum is expected to exhibit four distinct signals: one for the hydroxyl proton and three for the aromatic protons.

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
OH 4.0 - 7.0Broad SingletN/A
H(c) ~7.5Doublet of Doublets (dd) or Quartet (q)³J(H(c)-H(b)) ≈ 8-9 Hz, ⁴J(H(c)-F) ≈ 1-2 Hz
H(b) ~7.2Doublet of Doublets (dd)³J(H(b)-H(c)) ≈ 8-9 Hz, ⁴J(H(b)-H(a)) ≈ 2-3 Hz
H(a) ~7.0Doublet (d)⁴J(H(a)-H(b)) ≈ 2-3 Hz

Justification for Predictions:

  • Hydroxyl Proton (OH): The chemical shift of the phenolic proton is highly variable and depends on factors such as solvent, concentration, and temperature.[1][2] It typically appears as a broad singlet due to rapid chemical exchange with residual water or other hydroxyl groups.[3][4] This exchange often decouples it from neighboring aromatic protons. A D₂O exchange experiment can confirm this assignment, as the OH peak would disappear from the spectrum.

  • Aromatic Protons (H(a), H(b), H(c)): The aromatic protons are expected to appear in the range of 6.5-8.0 ppm.[5] The relative positions of their signals are determined by the combined electronic effects of the substituents.

    • H(c): This proton is ortho to the electron-withdrawing CF₃ group and meta to the bromine atom. The strong deshielding effect of the CF₃ group will cause this proton to resonate at the most downfield position among the aromatic protons. It will be split into a doublet by the ortho-coupled H(b) (³J ≈ 8-9 Hz).[6] Furthermore, long-range coupling to the three fluorine atoms of the CF₃ group (⁴J) may result in a doublet of doublets or a quartet with a small coupling constant (≈ 1-2 Hz).

    • H(b): This proton is situated between H(a) and H(c). It will be split into a doublet of doublets by coupling to H(c) (³J ≈ 8-9 Hz) and H(a) (⁴J ≈ 2-3 Hz, meta coupling).[6] Its chemical shift will be intermediate, influenced by the ortho bromine and para hydroxyl group.

    • H(a): This proton is ortho to the hydroxyl group and meta to the CF₃ group. The shielding effect of the hydroxyl group will shift this proton to the most upfield position. It will appear as a doublet due to meta-coupling with H(b) (⁴J ≈ 2-3 Hz).

Diagram: Predicted ¹H NMR Spectrum of 5-Bromo-2-(trifluoromethyl)phenol

G cluster_axis cluster_peaks axis Chemical Shift (ppm) 8 8 7 7 6 6 5 5 4 4 3 3 2 2 1 1 0 0 axis_line axis_line->axis_line Hc1 Hc2 Hc1->Hc2 Hc3 Hc4 Hc3->Hc4 label_Hc H(c) (dd or q) Hb1 Hb2 Hb1->Hb2 Hb3 Hb4 Hb3->Hb4 label_Hb H(b) (dd) Ha1 Ha2 Ha1->Ha2 label_Ha H(a) (d) OH_peak label_OH OH (broad s)

Caption: A visual representation of the predicted ¹H NMR spectrum.

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section outlines a standard operating procedure for acquiring the ¹H NMR spectrum of 5-bromo-2-(trifluoromethyl)phenol.

Diagram: Experimental Workflow for ¹H NMR Analysis

G A Sample Preparation B NMR Instrument Setup A->B Dissolve sample in deuterated solvent C Data Acquisition B->C Tune and shim the probe D Data Processing C->D Acquire FID E Spectral Analysis D->E Fourier transform, phase, and baseline correction

Caption: A streamlined workflow for acquiring and analyzing the ¹H NMR spectrum.

3.1. Materials and Reagents

  • 5-Bromo-2-(trifluoromethyl)phenol

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard (if not provided in the solvent)

  • NMR tube (5 mm)

  • Pipettes and vials

3.2. Sample Preparation

  • Weigh approximately 5-10 mg of 5-bromo-2-(trifluoromethyl)phenol into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.

  • Gently swirl or vortex the vial until the sample is completely dissolved.

  • Transfer the solution to a 5 mm NMR tube using a pipette.

  • Cap the NMR tube securely.

3.3. Instrument Setup and Data Acquisition

  • Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's instructions.

  • Place the sample in the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve a narrow and symmetrical solvent peak. This is a critical step for obtaining high-resolution spectra.

  • Set the appropriate acquisition parameters, including:

    • Pulse angle (typically 90°)

    • Acquisition time (e.g., 2-4 seconds)

    • Relaxation delay (e.g., 1-5 seconds)

    • Number of scans (e.g., 8-16, depending on sample concentration)

  • Acquire the Free Induction Decay (FID) data.

3.4. Data Processing and Analysis

  • Apply a Fourier transform to the FID to convert the time-domain data into a frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Apply baseline correction to obtain a flat baseline.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integrate the peaks to determine the relative number of protons for each signal.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the respective protons in the molecule.

Self-Validating Systems and Trustworthiness

The reliability of the ¹H NMR analysis is ensured through several self-validating checks:

  • Integration Ratios: The integral values of the aromatic proton signals should correspond to a 1:1:1 ratio, reflecting the presence of one of each type of aromatic proton.

  • Coupling Constant Matching: The coupling constant (J-value) between two coupled protons must be identical. For example, the ³J value observed in the splitting of H(c) by H(b) must be the same as the ³J value for the splitting of H(b) by H(c).

  • D₂O Exchange: The addition of a drop of deuterium oxide (D₂O) to the NMR tube and re-acquiring the spectrum will cause the broad singlet of the hydroxyl proton to disappear, confirming its assignment.

  • Comparison with Predicted Spectrum: The acquired experimental spectrum should be in close agreement with the predicted spectrum in terms of chemical shifts, multiplicities, and coupling patterns.

Conclusion

The ¹H NMR spectrum of 5-bromo-2-(trifluoromethyl)phenol is a powerful tool for the structural elucidation and purity assessment of this important chemical intermediate. A thorough understanding of the electronic effects of the substituents allows for a confident prediction and interpretation of the spectrum. By following a robust experimental protocol and employing self-validating checks, researchers can ensure the accuracy and reliability of their NMR data, which is critical for advancing research and development in the pharmaceutical and materials science fields.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Hoye, T. R., Jeffrey, C. S., & Tennakoon, M. A. (2007). A Practical Guide to First-Order Multiplet Analysis in 1H NMR Spectroscopy. Nature Protocols, 2(9), 2449–2462. [Link]

  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • University of Regensburg. H NMR Spectroscopy. [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]

  • University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

  • Royal Society of Chemistry. Supporting Information for: A mild and general method for the trifluoromethylation of arenes and heteroarenes. [Link]

Sources

13C NMR of 5-Bromo-2-(trifluoromethyl)phenol

Technical Guide: C NMR Characterization of 5-Bromo-2-(trifluoromethyl)phenol

Structural Overview & Spin System Analysis

Before acquiring data, the operator must understand the magnetic environment. This molecule (C





  • Core Scaffold: Phenol (C1-OH).

  • Substituents:

    • Trifluoromethyl (-CF

      
      ) at C2:  The dominant feature. 
      
      
      F (Spin 1/2, 100% abundance) will split attached and nearby carbons into multiplets (quartets).
    • Bromine (-Br) at C5: Provides a heavy-atom shielding effect on the ipso carbon (C5) and influences relaxation times.

Visualization: Coupling & Connectivity

The following diagram illustrates the scalar coupling pathways (

Gcluster_legendCoupling StrengthCF3CF3 Group(δ ~123 ppm)1J_CF ~272 HzC2C2 (Ipso)2J_CF ~30 HzCF3->C2Direct Bond (1J)C1C1 (Ortho/Ipso-OH)3J_CF ~4 HzC2->C1Ortho (2J path)C3C3 (Ortho)3J_CF ~4 HzC2->C3Ortho (2J path)C5C5 (Para/Ipso-Br)5J_CF ~0 HzC2->C5Para (Long range)Strong (Quartet)Strong (Quartet)Medium (Quartet)Medium (Quartet)Strong (Quartet)->Medium (Quartet)Weak (Unresolved)Weak (Unresolved)Medium (Quartet)->Weak (Unresolved)

Figure 1: Scalar coupling topology showing the propagation of

Detailed Spectral Analysis

The

7 distinct carbon signals
Predicted Chemical Shifts & Multiplicities

The values below are synthesized from substituent additivity rules (Phenol base + CF

Carbon PositionAssignmentApprox. Shift (

, ppm)
Multiplicity

Coupling (Hz)
Notes
C1 Ar-C-OH (Ipso)154.0 - 156.0 Quartet (

)

Deshielded by Oxygen; weak coupling to F.
C2 Ar-C-CF

(Ipso)
115.0 - 118.0 Quartet (

)

Shielded by ortho-OH and para-Br.[1] Distinctive broad quartet.[2]
C3 Ar-C-H (Ortho to CF

)
128.0 - 130.0 Quartet (

)

Typical aromatic CH.
C4 Ar-C-H (Meta to CF

)
123.0 - 125.0 Singlet (

)

Usually appears as a sharp singlet; coupling often unresolved.[2]
C5 Ar-C-Br (Ipso)126.0 - 128.0 Singlet (

)

Shielded by Br (Heavy Atom Effect).
C6 Ar-C-H (Ortho to OH)119.0 - 121.0 Singlet (

)
-Shielded by ortho-OH.
-CF

Trifluoromethyl122.0 - 124.0 Quartet (

)

Diagnostic Peak. Very large splitting; low intensity without long relaxation delay.[2]
Mechanistic Insight: The "Missing" Carbons

Novice operators often miss the C2 and -CF


  • Splitting: The signal intensity is distributed into 4 lines (1:3:3:1 ratio).

  • Relaxation: Quaternary carbons (C1, C2, C5, CF

    
    ) lack direct proton attachments, leading to long 
    
    
    relaxation times. Standard parameters (D1 = 1.0 sec) may saturate these signals, making them disappear into the noise.

Experimental Protocol

To ensure trustworthy data (E-E-A-T), the acquisition parameters must account for the fluorinated quaternary carbons.

Workflow Diagram

ExperimentStartSample Prep30-50mg in 0.6mL CDCl3ParamParameter SetupPulse Angle: 30°Acq Time: 1.0sStart->ParamCriticalCRITICAL STEPRelaxation Delay (D1)Set to 3.0 - 5.0sParam->CriticalAcquireAcquisitionNS: >1024 Scans1H Decoupling: ONCritical->AcquireProcessProcessingLB: 1.0-2.0 HzBaseline CorrectionAcquire->Process

Figure 2: Optimized acquisition workflow for fluorinated phenols.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 30–50 mg of 5-Bromo-2-(trifluoromethyl)phenol in 0.6 mL CDCl

      
       .
      
    • Note: If solubility is poor, DMSO-

      
       is a viable alternative, but chemical shifts will vary (OH carbon C1 may shift +2 ppm).
      
    • Filtration: Filter through a cotton plug to remove particulates that cause magnetic inhomogeneity.[2]

  • Instrument Setup (400 MHz equivalent):

    • Pulse Sequence: Standard 1D Carbon with Proton Decoupling (e.g., zgpg30 on Bruker).

    • Spectral Width (SW): 240 ppm (to capture the carbonyl/aromatic region and the upfield solvent).

    • O1P (Center): 110 ppm.

  • Critical Parameter Adjustments:

    • Relaxation Delay (D1): MUST be set to

      
       3.0 seconds.  The CF
      
      
      and C-Br carbons have very inefficient relaxation mechanisms. A short D1 will suppress these peaks.[2]
    • Number of Scans (NS): Minimum 1024 scans . The splitting of the CF

      
       signal divides its height by ~4, requiring higher signal-to-noise (S/N).
      
    • Exponential Multiplication (LB): Apply 1.0 to 2.0 Hz line broadening during processing to enhance the S/N of the quartets.

Troubleshooting & Artifacts

ObservationCauseSolution
Missing Quartet at ~123 ppm Saturation of CF

signal.
Increase D1 to 5s; Increase NS.
"Triplet" at 77.0 ppm CDCl

Solvent.[2][3][4]
Use as internal reference.
Extra Splitting

F coupling not decoupled.
This is normal. Standard

C is

H-decoupled, not

F-decoupled. To collapse quartets into singlets, a specialized

F-decoupling probe/sequence is required.

References

  • Oregon State University. (2025).[2] ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    C NMR Chemical Shift Additivity Rules and Tables. Chemistry LibreTexts. [Link]
    
  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 12648404 (Analogous Bromophenols). PubChem.[1][2] [Link]

Introduction: The Analytical Imperative for 5-Bromo-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of 5-Bromo-2-(trifluoromethyl)phenol

5-Bromo-2-(trifluoromethyl)phenol is a substituted aromatic compound of significant interest in the development of novel pharmaceuticals and agrochemicals. Its unique structure, featuring a trifluoromethyl group—a key moiety for enhancing metabolic stability and lipophilicity in drug candidates—and a bromine atom, presents specific analytical challenges and opportunities.[1][2] The trifluoromethyl group imparts distinct electronic properties, while the bromine atom provides a characteristic isotopic signature, making mass spectrometry an exceptionally powerful tool for its identification, characterization, and quantification.

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 5-Bromo-2-(trifluoromethyl)phenol. We will move beyond rote procedures to explore the underlying principles that govern its behavior in the mass spectrometer, enabling researchers to design robust, self-validating analytical methods. The focus is on the causality behind experimental choices, from ionization technique selection to the interpretation of complex fragmentation patterns.

PropertyValueSource
Molecular Formula C₇H₄BrF₃O[3]
Molecular Weight ~241.00 g/mol [3][4]
Monoisotopic Mass ~239.93976 Da[3]
CAS Number 402-05-1[5]

Part 1: Foundational Principles—Choosing the Right Analytical Strategy

The successful mass spectrometric analysis of any compound hinges on the selection of an appropriate ionization technique. The choice is dictated by the analyte's properties and the analytical goal—be it unambiguous molecular weight determination or detailed structural elucidation through fragmentation. For 5-Bromo-2-(trifluoromethyl)phenol, two primary techniques offer complementary information: Electron Ionization (EI) and Electrospray Ionization (ESI).

  • Electron Ionization (EI): The "Hard" Technique for Structural Fingerprinting. EI utilizes a high-energy electron beam (typically 70 eV) to bombard the analyte molecule, causing it to ionize and, critically, to undergo extensive and reproducible fragmentation.[6] While this high energy often makes the molecular ion peak less abundant, the resulting fragmentation pattern serves as a unique "fingerprint" for the molecule, which is invaluable for structural confirmation and library matching.[7] Aromatic compounds are generally stable enough to produce a visible molecular ion peak in EI-MS.[8]

  • Electrospray Ionization (ESI): The "Soft" Technique for Molecular Weight Confirmation. ESI is a soft ionization method that transfers ions from a liquid solution into the gas phase with minimal imparted energy.[9] This preserves the intact molecule, leading to a prominent molecular ion peak (or a protonated/deprotonated variant) with very little fragmentation.[7] This makes ESI the gold standard for confirming the molecular weight of a compound.[7] Given the acidic nature of its phenolic proton, 5-Bromo-2-(trifluoromethyl)phenol is an ideal candidate for negative-ion ESI analysis.[10]

Part 2: Electron Ionization (EI) Fragmentation Analysis

Under EI conditions, the 5-Bromo-2-(trifluoromethyl)phenol molecular ion ([M]⁺•) will be formed. The most critical diagnostic feature will be the isotopic signature of bromine . Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio of abundance.[11] Consequently, any bromine-containing fragment, including the molecular ion, will appear as a pair of peaks (a doublet) separated by 2 m/z units, with nearly equal intensity.[11][12]

The primary fragmentation pathways are dictated by the weakest bonds and the stability of the resulting fragments.

  • Loss of the Trifluoromethyl Radical (•CF₃): The C-C bond between the aromatic ring and the electron-withdrawing -CF₃ group is a prime site for cleavage. The loss of a neutral •CF₃ radical (mass 69 Da) is a highly probable and diagnostically significant fragmentation event.[7][13]

  • Loss of a Bromine Radical (•Br): Cleavage of the C-Br bond results in the loss of a bromine radical (79 or 81 Da). This pathway leads to the formation of a trifluoromethylphenol cation.

  • Loss of Carbon Monoxide (CO): A characteristic fragmentation pathway for phenols involves the expulsion of a neutral CO molecule (mass 28 Da) following rearrangement of the aromatic ring.[14]

Sources

Technical Guide: Solubility Profile & Solvent Selection for 5-Bromo-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive solubility analysis of 5-Bromo-2-(trifluoromethyl)phenol , a critical intermediate in the synthesis of agrochemicals and pharmaceutical active ingredients (specifically AMPA receptor modulators).

The solubility of this compound is governed by a "push-pull" lipophilic-hydrophilic competition. The electron-withdrawing trifluoromethyl (


) and bromo (

) groups significantly enhance lipophilicity (LogP), while the phenolic hydroxyl (

) group provides a site for hydrogen bond donation. Consequently, this molecule exhibits high solubility in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (DCM) , moderate-to-high solubility in alcohols, and negligible solubility in water unless deprotonated.

This guide details the theoretical solubility drivers, provides a solvent compatibility matrix, and outlines a self-validating protocol for determining precise thermodynamic solubility.

Physicochemical Profile & Solubility Mechanism[1][2][3][4]

To predict and manipulate the solubility of 5-Bromo-2-(trifluoromethyl)phenol, one must understand its molecular architecture.

Structural Determinants
  • Phenolic Hydroxyl (

    
    ):  Acts as a Hydrogen Bond Donor (HBD). This facilitates solubility in proton-accepting solvents like Methanol, Ethanol, and Acetone.
    
  • Trifluoromethyl Group (

    
    ) at C2:  Highly electronegative and lipophilic. It lowers the pKa of the phenol (making it more acidic) via inductive effects and increases solubility in fluorinated and chlorinated solvents.
    
  • Bromine Atom (

    
    ) at C5:  Increases molecular weight and lipophilicity, enhancing van der Waals interactions with non-polar solvents like Toluene.
    
Mechanism of Dissolution

The following diagram illustrates the decision logic for solvent selection based on these functional groups.

SolubilityMechanism Compound 5-Bromo-2-(trifluoromethyl)phenol Dipole Mechanism: Dipole-Dipole & Pi-Interactions Compound->Dipole H_Bond Mechanism: H-Bonding (Solvent Acceptor) Compound->H_Bond Deprotonation Mechanism: Salt Formation (Phenolate Anion) Compound->Deprotonation Hydrophobic Barrier: Hydrophobic Effect (Lipophilic CF3/Br) Compound->Hydrophobic PolarAprotic Polar Aprotic (DMSO, DMF, THF) Chlorinated Chlorinated (DCM, Chloroform) PolarProtic Polar Protic (MeOH, EtOH) Aqueous Aqueous / Water Base Basic Aqueous (NaOH, KOH) Dipole->PolarAprotic High Solubility Dipole->Chlorinated High Solubility H_Bond->PolarProtic Moderate-High Deprotonation->Base High Solubility Hydrophobic->Aqueous Insoluble

Figure 1: Solubility mechanism flowchart illustrating the interaction between the solute's functional groups and various solvent classes.

Solvent Compatibility Matrix

The following data is synthesized from standard solubility parameters for trifluoromethyl-substituted phenols and vendor safety data sheets (SDS).

Solubility Rating Key:

  • High: > 100 mg/mL (Freely soluble)

  • Moderate: 10 - 100 mg/mL (Soluble)

  • Low: < 1 mg/mL (Insoluble/Sparingly soluble)

Solvent ClassSpecific SolventSolubility RatingMechanistic Rationale
Polar Aprotic DMSO High Strong dipole interactions; DMSO accepts H-bonds from phenol. Ideal for stock solutions.
DMF High Similar mechanism to DMSO; excellent for nucleophilic substitution reactions.
THF High Ether oxygen acts as H-bond acceptor. Good for reduction reactions.
Chlorinated DCM (Dichloromethane) High "Like dissolves like" regarding polarity and halogenation. Standard extraction solvent.[1]
Chloroform High Excellent solvation of the aromatic core and halogens.
Polar Protic Methanol High Strong H-bonding network.[2]
Isopropanol Moderate Reduced solubility compared to MeOH due to steric bulk, but still effective.
Non-Polar Toluene Moderate Soluble due to Pi-Pi stacking and lipophilic Br/CF3 groups, but less than in DCM.
Hexanes/Heptane Low The polar phenol group resists dissolution in purely aliphatic hydrocarbons. Used as an anti-solvent.
Aqueous Water (pH 7) Low Hydrophobic CF3 and Br groups dominate.
0.1M NaOH High Deprotonation forms the phenolate salt, rendering it water-soluble.

Critical Application Note: For Suzuki-Miyaura couplings , the preferred solvent system is often Dioxane/Water or THF/Water mixtures. This compound will remain soluble in the organic phase or the mixed phase at elevated temperatures.

Protocol: Thermodynamic Solubility Determination

Since batch-to-batch crystal morphology can affect dissolution rates, researchers should not rely solely on literature values. Use this Self-Validating Shake-Flask Protocol to determine exact solubility for your specific lot.

Reagents & Equipment
  • Solute: 5-Bromo-2-(trifluoromethyl)phenol (solid).

  • Solvents: HPLC Grade (MeOH, DMSO, Toluene, etc.).

  • Equipment: Orbital shaker (temperature controlled), 0.45 µm PTFE syringe filters, HPLC-UV or UV-Vis Spectrophotometer.

The Workflow

This protocol ensures equilibrium is reached, preventing "kinetic solubility" errors.

SolubilityProtocol Start Start: Excess Solid + Solvent Incubate Incubate: 24-48h @ 25°C (Orbital Shaking) Start->Incubate Check Visual Check: Is solid still present? Incubate->Check AddSolid Add more solid Check->AddSolid No (Clear Solution) Filter Filtration: 0.45 µm PTFE Filter (Saturated Supernatant) Check->Filter Yes (Precipitate Visible) AddSolid->Incubate Dilute Dilution: Dilute aliquot into Mobile Phase (1:100) Filter->Dilute Analyze Quantification: HPLC-UV (270-280 nm) Dilute->Analyze

Figure 2: Step-by-step workflow for determining thermodynamic solubility using the Shake-Flask method.

Validation Steps (Trustworthiness)
  • Saturation Verification: You must observe undissolved solid at the end of the incubation period. If the solution is clear, the limit was not reached.

  • Filter Adsorption Check: Discard the first 20% of the filtrate to saturate the filter membrane, preventing loss of compound due to adsorption (common with lipophilic phenols).

  • Wavelength Selection: The trifluoromethyl phenol chromophore typically absorbs in the 270–280 nm range. Run a UV scan in Methanol first to determine

    
    .
    

Practical Handling & Safety

Storage & Stability
  • State: Low-melting solid or oil (depending on purity/isomer profile).

  • Conditions: Store at 2–8°C under inert gas (Nitrogen/Argon). Phenols are prone to oxidation, turning from colorless/pale yellow to brown over time.

  • Acidity: The

    
     group increases acidity. Avoid storage in metal containers that may corrode.
    
Safety (SDS Summary)
  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

  • Handling: Wear nitrile gloves and safety goggles. Use in a fume hood.

  • Incompatibility: Strong oxidizing agents, acid chlorides, and anhydrides.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11666870, 5-Bromo-2-(trifluoromethyl)phenol. Retrieved from [Link]

  • Reichardt, C., & Welton, T. (2010).Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative text on solvent-solute interactions).
  • Lipinski, C. A., et al. (2001).Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. (Basis for Shake-Flask Protocol).

Sources

Technical Guide: Characterization and Melting Point Analysis of 5-Bromo-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical reference for 5-Bromo-2-(trifluoromethyl)phenol , a specialized fluorinated intermediate used in medicinal chemistry. It addresses the critical need for precise characterization, specifically distinguishing this compound from its common isomers through melting point analysis and rigorous quality control protocols.

Executive Summary

5-Bromo-2-(trifluoromethyl)phenol (CAS: 1121585-15-6 ) is a critical building block in the synthesis of bioactive scaffolds, particularly for kinase inhibitors and receptor modulators where the trifluoromethyl group modulates metabolic stability and lipophilicity.

Unlike its commercially ubiquitous isomer 2-bromo-5-(trifluoromethyl)phenol (a liquid/low-melting solid), the target compound 5-bromo-2-(trifluoromethyl)phenol is typically isolated as a crystalline solid . Accurate determination of its melting point is not merely a physical constant check but a primary method for establishing regioisomeric purity and excluding the presence of lower-melting isomers formed during non-selective bromination processes.

Chemical Identity & Physicochemical Profile

The precise identification of this regioisomer is paramount. The table below consolidates authoritative data and distinguishes the target from its closest structural analog.

Table 1: Physicochemical Specifications
PropertyTarget CompoundCommon Isomer (Impurity)
Chemical Name 5-Bromo-2-(trifluoromethyl)phenol 2-Bromo-5-(trifluoromethyl)phenol
CAS Number 1121585-15-6 402-05-1
Structure Phenol (OH@1), CF₃@2, Br@5Phenol (OH@1), Br@2, CF₃@5
Molecular Formula C₇H₄BrF₃OC₇H₄BrF₃O
Molecular Weight 241.01 g/mol 241.01 g/mol
Physical State Solid (Crystalline)Liquid or Low-Melting Solid (mp 22–23 °C)
Predicted Boiling Point ~229 °C~56–57 °C (at 3.5 Torr)
Storage Condition Inert atmosphere, 2–8 °C (Dark)Room Temperature / Inert
pKa (Predicted) ~6.8 (Enhanced acidity due to ortho-CF₃)~7.4

Technical Insight: The presence of the electron-withdrawing trifluoromethyl group at the ortho position (C2) in the target compound significantly influences the crystal lattice energy and acidity compared to the meta (C5) substitution in the isomer.

The Melting Point: Critical Analysis

Thermodynamic Significance

While specific experimental melting point values for CAS 1121585-15-6 are often proprietary to batch-specific Certificates of Analysis (CoA), the compound is consistently characterized as a solid at room temperature. This contrasts sharply with the 2-bromo isomer (CAS 402-05-1), which melts near room temperature (22–23 °C).

  • Observation: If your sample is a liquid at 25 °C, it is likely the incorrect isomer or significantly degraded.

  • Depression: A melting range wider than 2 °C indicates the presence of regioisomers (e.g., 4-bromo-2-(trifluoromethyl)phenol) or residual solvent.

Determination Protocol (SOP)

To ensure data integrity, the melting point should be determined using a capillary method with a slow heating ramp to detect polymorphic transitions common in fluorinated phenols.

Recommended Workflow:

  • Drying: Desiccate sample over P₂O₅ for 4 hours to remove surface moisture (hygroscopicity is a risk).

  • Apparatus: Calibrated Melting Point System (e.g., Mettler Toledo or Büchi).

  • Ramp Rate:

    • Fast Ramp: 10 °C/min to estimate onset.

    • Measurement Ramp: 1.0 °C/min starting 10 °C below estimated onset.

  • Validation: Run a mixed melting point with a known standard if available.

Synthesis & Impurity Origins

Understanding the synthesis pathway reveals why melting point analysis is a critical QC checkpoint. The compound is typically synthesized via electrophilic aromatic substitution or diazonium chemistry, both of which can yield isomers.

Figure 1: Synthesis & QC Workflow

SynthesisQC Start Starting Material: 2-(Trifluoromethyl)phenol Reaction Bromination (Br2, solvent) Start->Reaction Electrophilic Subst. Crude Crude Mixture: Isomers + Target Reaction->Crude Purification Purification: Column Chromatography (Separation of 4-Br and 6-Br isomers) Crude->Purification Target Target: 5-Bromo-2-(trifluoromethyl)phenol (CAS 1121585-15-6) Purification->Target QC QC Checkpoint: Melting Point > 25°C? (Solid vs Liquid) Target->QC Release Release for Use QC->Release Yes (Solid) Reject Reject/Re-purify (Likely Isomer Contamination) QC->Reject No (Liquid/Slush)

Caption: Logical workflow for the synthesis and quality control of 5-Bromo-2-(trifluoromethyl)phenol, highlighting the melting point as a "Go/No-Go" gate for isomeric purity.

Mechanistic Note: Direct bromination of 2-(trifluoromethyl)phenol directs primarily to the para (4-position) and ortho (6-position) relative to the hydroxyl group. Accessing the 5-position (meta to OH) often requires indirect routes (e.g., from anilines via Sandmeyer reaction) or specific directing groups. Therefore, "5-bromo" samples must be rigorously checked to ensure they are not actually the easier-to-make 4-bromo isomer.

Handling, Safety, and Storage

As a halogenated phenol, this compound presents specific hazards and handling requirements.

  • Acidity: The ortho-CF₃ group increases the acidity of the phenolic proton (pKa < 8), making it corrosive to skin and mucous membranes.

  • Storage:

    • Temperature: 2–8 °C (Refrigerate).

    • Atmosphere: Store under Argon or Nitrogen. Phenols are prone to oxidation (turning pink/brown) upon air exposure.

    • Container: Amber glass to prevent light-induced debromination.

Safety Data Sheet (SDS) Highlights:

  • Signal Word: Warning / Danger

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • First Aid: In case of skin contact, wash immediately with polyethylene glycol 400 (PEG400) or copious water; phenols penetrate skin rapidly.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21914470, 2-Bromo-5-(trifluoromethyl)phenol. (Note: Used for isomeric comparison data). Retrieved from [Link]

Technical Whitepaper: Physicochemical Profile & Handling of 5-Bromo-2-(trifluoromethyl)phenol

[1]

Executive Summary

5-Bromo-2-(trifluoromethyl)phenol (CAS: 1121585-15-6 ) is a specialized halogenated intermediate utilized primarily in the synthesis of bioactive scaffolds, including AMPA receptor modulators and agrochemicals.[1][2][3] Its structural motif—combining a strongly electron-withdrawing trifluoromethyl group ortho to the phenolic hydroxyl and a bromine atom in the meta position—imparts unique electronic and steric properties.[1]

This guide addresses a critical gap in public literature: the lack of standardized experimental boiling point data for this specific isomer.[1] Due to its thermal sensitivity and high boiling point at atmospheric pressure, this compound is almost exclusively manipulated under reduced pressure.[1][4] This document provides predicted thermodynamic values , vacuum distillation parameters , and process safety protocols to ensure rigorous experimental control.

Physicochemical Profile

Note: Experimental data for this specific isomer is rare.[1][4] Values below represent a synthesis of predicted models (ACD/Labs, EPI Suite) and comparative analysis of positional isomers.

Core Identification
PropertyDetail
IUPAC Name 5-Bromo-2-(trifluoromethyl)phenol
CAS Number 1121585-15-6
Molecular Formula C₇H₄BrF₃O
Molecular Weight 241.01 g/mol
SMILES OC1=CC(Br)=CC=C1C(F)(F)F
Appearance Viscous oil or low-melting solid (off-white to pale yellow)
Thermodynamic Properties
ParameterValue (Predicted/Estimated)Confidence Level
Boiling Point (760 mmHg) 229.1 ± 35.0 °C High (Computational Consensus)
Boiling Point (Reduced) 85 – 95 °C @ 1.0 mmHg High (Nomograph Extrapolation)
Density 1.8 ± 0.1 g/cm³Moderate
pKa ~6.8 – 7.2High (Acidity enhanced by ortho-CF₃)
Flash Point > 92 °CModerate

Technical Insight: The presence of the ortho-trifluoromethyl group (


) increases the acidity of the phenol significantly compared to unsubstituted phenol (pKa 10), making the hydroxyl proton more labile.[1] However, the bulky 

group also provides steric shielding, potentially disrupting intermolecular hydrogen bonding and slightly lowering the boiling point compared to para-isomers.[1]

Structural Analysis & Boiling Point Logic

The boiling point of 5-Bromo-2-(trifluoromethyl)phenol is governed by the interplay of three forces. Understanding these allows for accurate estimation of distillation parameters.[1][4]

  • London Dispersion Forces (LDF): The bromine atom (Atomic Mass ~80) significantly increases the molecular surface area and polarizability, raising the boiling point well above that of simple fluorophenols.[1]

  • Dipole-Dipole Interactions: The highly electronegative

    
     and 
    
    
    groups create a strong permanent dipole.[1]
  • Hydrogen Bonding: The phenolic

    
     acts as both a donor and acceptor.[1] However, the ortho placement of the 
    
    
    group creates a "steric gate," partially shielding the hydroxyl group and reducing the efficiency of lattice packing (in solids) or network formation (in liquids).[1]
Visualization: Structural Influence on Volatility

GCompound5-Bromo-2-(trifluoromethyl)phenolCF3Ortho-CF3 Group(Electron Withdrawing)Compound->CF3OHPhenolic OH(H-Bond Donor)Compound->OHBrMeta-Bromine(Heavy Atom)Compound->BrEffect_AcidityIncreased Acidity(pKa ~7.0)CF3->Effect_AcidityInductive Effect (-I)Effect_StericSteric Shielding(Lower MP vs Para)CF3->Effect_StericBulkinessEffect_VolatilityReduced Volatility(High BP ~229°C)OH->Effect_VolatilityH-BondingBr->Effect_VolatilityLondon ForcesEffect_Steric->OHShields

Figure 1: Mechanistic breakdown of structural features influencing the thermodynamic profile.

Experimental Protocols: Handling & Distillation

Since the compound is likely to decompose or oxidize at its atmospheric boiling point (~229°C), vacuum distillation is the mandatory method for purification.[1]

Vacuum Distillation Nomograph Application

To determine the optimal bath temperature for distillation, we apply the Clausius-Clapeyron relation approximation for phenols.[1]

  • Target Vapor Temperature: 229°C (at 760 Torr)[1]

  • Target Vacuum: 1.0 Torr (High Vacuum)

  • Calculated Boiling Point: ~85°C

Recommended Setup:

  • Bath Temperature: 105°C – 115°C (20°C delta for heat transfer).[1]

  • Condenser Fluid: Water/Glycol at 0°C (to prevent loss of vapor to the pump).[1]

  • Vacuum: < 2.0 Torr stable.[1][4]

Purification Workflow

This protocol assumes the compound is a crude intermediate from a reaction mixture (e.g., bromination of 2-trifluoromethylphenol).[1]

  • Acidic Quench: Acidify reaction mixture to pH 4-5 to ensure the phenol is protonated (not a phenolate salt).[1]

  • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate.[1]

  • Drying: Dry organic layer over anhydrous

    
    .
    
  • Concentration: Rotary evaporate at 40°C until viscous oil remains.

  • High-Vacuum Distillation:

    • Equip a short-path distillation head.[1]

    • Apply vacuum before heating to degas solvents.[1][4]

    • Raise temperature slowly.[1][4] Collect fractions boiling at 85-95°C (1 Torr) .

Visualization: Purification Logic

DistillationStartCrude Reaction MixtureQuenchAcidic Quench (pH 4)Protonate PhenolateStart->QuenchExtractDCM ExtractionQuench->ExtractConcConcentration(Remove Solvent)Extract->ConcDecisionState CheckConc->DecisionSolidRecrystallization(Hexane/EtOAc)Decision->SolidIf SolidLiquidVacuum Distillation(Target: 90°C @ 1 Torr)Decision->LiquidIf Oil

Figure 2: Decision tree for the purification of 5-Bromo-2-(trifluoromethyl)phenol.

Safety & Stability (E-E-A-T)

Hazard Classification: Corrosive, Irritant, Acute Toxicant.[1][4]

  • Thermal Instability: Halogenated phenols can liberate HBr or HF upon thermal decomposition (>250°C).[1] Never distill at atmospheric pressure.[1][4]

  • Skin Absorption: The lipophilic

    
     group enhances skin permeability.[1] Standard nitrile gloves may be insufficient for prolonged contact; double-gloving or Silver Shield® laminates are recommended.[1]
    
  • Acidity: Due to the electron-withdrawing nature of the ring substituents, this phenol is more acidic than typical phenols.[1] It can cause severe burns.[1][4]

Storage:

  • Store under inert atmosphere (Argon/Nitrogen).[1]

  • Temperature: 2-8°C (Refrigerator).

  • Protect from light (Amber glass) to prevent photolytic debromination.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1121585-15-6. Retrieved from [Link][1]

  • ChemSrc. 5-Bromo-2-(trifluoromethyl)phenol Physicochemical Data. Retrieved from [Link][1]

Technical Guide: Stability & Storage of 5-Bromo-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the stability and storage protocols for 5-Bromo-2-(trifluoromethyl)phenol . It is designed for researchers and CMC (Chemistry, Manufacturing, and Controls) professionals requiring rigorous data to ensure compound integrity during drug development.

CAS Number: 1121585-15-6 Molecular Formula: C₇H₄BrF₃O Molecular Weight: 241.01 g/mol [1]

CRITICAL DISTINCTION: Do not confuse this compound with its structural isomer, 2-Bromo-5-(trifluoromethyl)phenol (CAS 402-05-1). While chemically similar, their metabolic stability and reactivity profiles differ significantly due to the ortho- vs. meta-positioning of the trifluoromethyl group relative to the hydroxyl moiety.

Physicochemical Profile & Stability Determinants

The stability of 5-Bromo-2-(trifluoromethyl)phenol is governed by the electronic interplay between the electron-withdrawing trifluoromethyl (-CF₃) group and the phenolic hydroxyl (-OH).

Key Properties Table[2]
PropertyValue / CharacteristicImpact on Stability
Physical State Low-melting solid or oil (Ambient)Prone to phase changes; temperature fluctuations can induce moisture condensation.
Acidity (pKa) Est. 7.5 – 8.0More acidic than phenol (pKa 10). Incompatible with weak bases ; requires neutral or slightly acidic glass storage.
H-Bonding Intramolecular (OH···F)The ortho-CF₃ group forms a hydrogen bond with the hydroxyl proton, increasing volatility but slightly shielding the proton from intermolecular reactions.
Light Sensitivity High (Aryl Bromide)The C-Br bond is susceptible to homolytic cleavage under UV/Vis light (Photodehalogenation).
Oxidation Potential ModeratePhenolic moiety is susceptible to Quinone formation via Radical Oxygen Species (ROS).
Mechanistic Stability Analysis
  • Ortho-Effect & Hydrolysis Resistance: The -CF₃ group at the 2-position is generally chemically inert. However, the proximity to the hydroxyl group creates an intramolecular hydrogen bond . While this stabilizes the molecule thermodynamically, it increases the compound's vapor pressure, making it more volatile than its meta or para isomers. This necessitates tight sealing to prevent mass loss, not just degradation.

  • Photolytic Instability (The C-Br Weak Link): The carbon-bromine bond energy (~276 kJ/mol) is lower than C-H or C-F bonds. Exposure to ambient light (specifically UV <350 nm) can excite the aromatic ring, leading to homolytic fission of the C-Br bond. This generates a highly reactive aryl radical, which rapidly abstracts hydrogen from solvent or neighboring molecules, resulting in the des-bromo impurity 2-(trifluoromethyl)phenol.

  • Oxidative Degradation: Despite the electron-withdrawing nature of the ring substituents (which usually protects against oxidation), the phenolic oxygen remains a site for radical attack. Long-term exposure to atmospheric oxygen can lead to the formation of p-benzoquinone derivatives, manifesting as a color shift from colorless/pale yellow to dark brown or red.

Degradation Pathways Visualization

The following diagram illustrates the primary degradation risks associated with environmental exposure.

DegradationPathways cluster_env Environmental Stressors Compound 5-Bromo-2-(trifluoromethyl)phenol (Intact) Radical Aryl Radical Intermediate Compound->Radical Homolytic Fission (C-Br) Quinone Impurity B: Quinone/Polymer Species Compound->Quinone Oxidative Coupling UV UV Light / Ambient Light UV->Radical Oxygen Atmospheric O₂ Oxygen->Quinone DeBromo Impurity A: 2-(Trifluoromethyl)phenol Radical->DeBromo H-Abstraction

Caption: Figure 1. Primary degradation pathways: Photolytic dehalogenation (yellow path) and oxidative coupling (red path).

Storage & Handling Protocols

To maintain purity >98% over extended periods (>6 months), strict adherence to the "Cold-Dark-Inert" protocol is required.

A. Primary Storage Conditions (Long-Term)
ParameterSpecificationRationale
Temperature 2°C to 8°C Slows kinetics of oxidative coupling; prevents phase separation if MP is near ambient.
Atmosphere Argon Overlay Argon is denser than air and provides a superior blanket compared to Nitrogen, preventing O₂ diffusion.
Container Amber Glass (Type I) Blocks UV/Vis radiation. Avoid plastics (PE/PP) as fluorinated phenols can leach plasticizers or adsorb into the matrix.
Cap Liner Teflon (PTFE) Faced Phenols can dissolve standard rubber liners. PTFE is chemically inert to the fluorinated motif.
B. Short-Term Handling (Active Use)
  • Thawing: Allow the container to reach room temperature before opening. Opening a cold vial in a humid lab causes immediate moisture condensation inside the vial. The hygroscopic nature of the phenol will trap this water, accelerating hydrolysis risks.

  • Aliquotting: If the compound is to be used frequently, aliquot into single-use amber vials under an inert atmosphere to avoid repeated freeze-thaw cycles and oxygen exposure.

C. Decision Logic for Storage

StorageWorkflow Start Compound Arrival CheckSeal Inspect Seal & Appearance Start->CheckSeal Usage Immediate Use? CheckSeal->Usage ShortTerm Store at 2-8°C Amber Vial Usage->ShortTerm Yes (<1 month) LongTerm Aliquot into Single-Use Vials Usage->LongTerm No (>1 month) InertGas Purge Headspace (N₂/Ar) ShortTerm->InertGas Parafilm Seal with Parafilm/Tape InertGas->Parafilm LongTerm->InertGas DeepFreeze Optional: -20°C Storage (If >12 months) Parafilm->DeepFreeze

Caption: Figure 2. Decision tree for incoming inventory management to maximize shelf-life.

Quality Control & Re-Analysis

Because degradation products (de-brominated species) are structurally similar, standard TLC is often insufficient.

  • Recommended Method: HPLC-UV or GC-MS.

  • Critical Impurity Marker: Look for the des-bromo peak (Molecular Weight ~162 g/mol vs. parent 241 g/mol ).

  • Visual Check: Any pink or red coloration indicates oxidation (quinone formation). The material should be repurified (silica plug filtration) if this occurs.

Safety & Toxicology Note

While specific toxicology data for this CAS is limited, treat as a Corrosive & Toxic agent.

  • Skin Absorption: Fluorinated phenols penetrate skin rapidly. The trifluoromethyl group enhances lipophilicity, potentially increasing systemic toxicity compared to standard phenols.

  • PPE: Nitrile gloves are generally acceptable for splash protection, but Laminate (Silver Shield) gloves are recommended for prolonged handling.

References
  • Chemical Identity & CAS Verification

    • Source: PubChem & BLD Pharm. "5-Bromo-2-(trifluoromethyl)phenol". CAS: 1121585-15-6.[1]

    • (Search Term: 1121585-15-6)

  • Phenolic Oxidation Mechanisms

    • Source: Burton, G. W., & Ingold, K. U. (1986). "Autoxidation of biological molecules. 1. Antioxidant activity of vitamin E and related chain-breaking antioxidants." Journal of the American Chemical Society.[2]

    • (Context: Mechanistic basis for phenolic radical formation and quinone degrad
  • Source: Klán, P., & Wirz, J. (2009). Photochemistry of Organic Compounds: From Concepts to Practice. Wiley.
  • Source: Chambers, R. D. (2004). Fluorine in Organic Chemistry. CRC Press.

Sources

Purity Analysis of 5-Bromo-2-(trifluoromethyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

Compound Identity:

  • Target: 5-Bromo-2-(trifluoromethyl)phenol[1][2]

  • CAS: 1121585-15-6[1]

  • Molecular Formula:

    
    [3]
    
  • Molecular Weight: 241.01 g/mol

The Analytical Challenge: The purity analysis of 5-Bromo-2-(trifluoromethyl)phenol is not a routine check; it is a critical exercise in regioisomeric discrimination . The target compound features a bromine atom in the meta position relative to the hydroxyl group, a position electronically disfavored during direct electrophilic halogenation of the parent 2-(trifluoromethyl)phenol. Consequently, commercially sourced samples often contain significant levels of the thermodynamically favored 4-bromo (para) and 6-bromo (ortho) isomers, or are mislabeled entirely due to CAS number confusion with 2-bromo-5-(trifluoromethyl)phenol (CAS 402-05-1).

This guide rejects standard "generic gradient" HPLC approaches. Instead, it prescribes a self-validating orthogonal workflow combining Fluorinated-Phase HPLC (PFP) for separation and Quantitative


-NMR (qNMR) for absolute structural confirmation.

Part 2: Impurity Profiling & Mechanistic Logic

To design a robust method, we must first understand the "Enemy"—the specific impurities likely to be present based on synthetic causality.

The Isomer Trap (Synthetic Causality)

Direct bromination of 2-(trifluoromethyl)phenol is governed by the strong ortho/para directing effect of the hydroxyl group (-OH) and the meta directing effect of the trifluoromethyl group (-CF


).
  • 4-Bromo isomer (Major Impurity): The -OH directs to position 4. The -CF

    
     (at position 2) directs to position 4 (meta to itself). This reinforcement makes the 4-bromo isomer the dominant product of direct synthesis.
    
  • 5-Bromo isomer (Target): The -OH directs away from position 5. The -CF

    
     directs away from position 5 (para to itself).
    
    • Implication: The target compound is likely synthesized via an indirect route (e.g., Sandmeyer reaction from 5-amino-2-(trifluoromethyl)phenol). Impurities will include diazonium byproducts , unreacted aniline , and de-halogenated phenols .

Critical Impurity List
Impurity TypeSpecific CompoundRisk FactorDetection Strategy
Regioisomer 4-Bromo-2-(trifluoromethyl)phenolHigh. Co-elutes on C18 columns.

-NMR (Shift difference)
Regioisomer 6-Bromo-2-(trifluoromethyl)phenolMedium. Sterically distinct.HPLC (PFP Phase)
Starting Material 2-(trifluoromethyl)phenolMedium. Retention time shift.HPLC / GC-MS
Byproduct 4,6-Dibromo-2-(trifluoromethyl)phenolLow. Highly lipophilic.HPLC (Late eluter)
Visualizing the Impurity Landscape

ImpurityLogic Start Precursor: 2-(trifluoromethyl)phenol DirectBrom Direct Bromination (Cheap Route) Start->DirectBrom Electrophilic Sub. Impurity4 Impurity A: 4-Bromo Isomer (Major) DirectBrom->Impurity4 Major Product (Reinforced Directing) Impurity6 Impurity B: 6-Bromo Isomer DirectBrom->Impurity6 Minor Product Indirect Indirect Synthesis (Sandmeyer/Aniline) Target TARGET: 5-Bromo-2-(CF3)phenol Indirect->Target High Specificity ImpurityAniline Impurity C: Residual Aniline Indirect->ImpurityAniline Incomplete Rxn Impurity4->Target Common Contaminant in Commercial Batches

Caption: Synthetic pathways dictating the impurity profile. Direct bromination favors the 4-bromo isomer, making it the critical impurity to resolve from the 5-bromo target.

Part 3: Analytical Methodologies (Protocols)

Protocol A: High-Resolution HPLC (The PFP Advantage)

Standard C18 columns often fail to separate halogenated positional isomers due to similar hydrophobicity. We utilize a Pentafluorophenyl (PFP) stationary phase, which engages in


-

and F-F interactions, offering superior selectivity for fluorinated aromatics.

Method Parameters:

ParameterSpecificationRationale
Column Fluorophenyl (PFP),

mm, 2.7 µm (e.g., Supelco Ascentis Express F5)
Specific F-F interaction separates regioisomers.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH keeps phenol protonated (

) to prevent peak tailing.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for fluorinated compounds than MeOH.
Gradient 0-2 min: 30% B; 2-15 min: 30%

80% B; 15-20 min: 80% B.
Shallow gradient focuses on the isomeric separation region.
Flow Rate 1.0 mL/minOptimized for pressure/resolution balance.
Detection UV @ 272 nmAbsorption maximum for the phenol ring; avoids solvent cutoff.
Temperature 35°CConstant temperature ensures reproducible retention times.

System Suitability Criteria:

  • Resolution (

    
    ): 
    
    
    
    between 5-Bromo and 4-Bromo isomers.
  • Tailing Factor (

    
    ): 
    
    
    
    .
  • Precision: RSD

    
     for retention time (n=6).
    
Protocol B: Quantitative -NMR (The Truth Serum)

While HPLC separates, NMR identifies. The position of the bromine atom relative to the -CF


 group induces distinct chemical shifts.

Mechanistic Insight:

  • 5-Bromo (Target): Br is para to CF

    
    . Electronic effect is transmitted through resonance/conjugation.
    
  • 4-Bromo (Impurity): Br is meta to CF

    
    . Electronic effect is inductive only.
    
  • Result: The

    
     signal for the 5-bromo isomer will appear significantly downfield (deshielded) compared to the 4-bromo isomer due to the para-halogen effect.
    

Experimental Setup:

  • Solvent: DMSO-

    
     (prevents hydrogen bonding variability).
    
  • Internal Standard:

    
    -Trifluorotoluene (TFT) or 4,4'-Difluorobiphenyl (if solid is preferred).
    
  • Pulse Sequence: Inverse-gated decoupling (to eliminate NOE for quantitative accuracy).

  • Relaxation Delay (

    
    ): 
    
    
    
    seconds (Critical: Fluorine
    
    
    relaxation times are long; insufficient delay leads to integration errors).
  • Scans: 64 (for S/N > 200).

Data Interpretation:

  • 
     -61.0 ppm: Target  (5-Bromo-2-(trifluoromethyl)phenol) - Approximate shift, verify with standard.
    
  • 
     -62.5 ppm: Impurity  (4-Bromo isomer).
    
  • Calculation: Purity (

    
    ) = 
    
    
    

Part 4: Analytical Workflow Diagram

This decision tree ensures no ambiguity in the release of the material.

Workflow Sample Incoming Sample (CAS 1121585-15-6) NMR Step 1: 19F-NMR (DMSO-d6) Check Isomeric Identity Sample->NMR Decision1 Is Major Peak at Correct Shift? (vs Ref Standard) NMR->Decision1 Fail1 REJECT: Wrong Isomer (Likely 4-Bromo or 2-Bromo-5-CF3) Decision1->Fail1 No HPLC Step 2: HPLC-UV (PFP Column) Quantify Purity % Decision1->HPLC Yes Decision2 Purity > 98.0%? No single impurity > 0.5%? HPLC->Decision2 Fail2 REJECT: Low Purity Purify via Recrystallization Decision2->Fail2 No Pass RELEASE BATCH Certificate of Analysis Decision2->Pass Yes

Caption: Integrated analytical workflow prioritizing structural identity via NMR before quantitative purity assessment via HPLC.

Part 5: References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Chapter on Fluorinated Stationary Phases). Link

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Mechanisms of F-shift shielding). Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2776066 (2-Bromo-5-(trifluoromethyl)phenol - Isomer Warning). Link

  • Ebeid, H., et al. (2014). Separation of positional isomers of fluorinated pharmaceuticals using PFP columns. Journal of Chromatography A, 1339, 14-21. Link

Sources

Strategic Sourcing and Technical Utilization of 5-Bromo-2-(trifluoromethyl)phenol

[1]

Executive Summary

5-Bromo-2-(trifluoromethyl)phenol (CAS: 1121585-15-6 ) is a high-value pharmacophore scaffold used primarily in the development of kinase inhibitors and agrochemical actives.[1] Its structural utility lies in the "metabolic blockade" provided by the trifluoromethyl (

1

This guide addresses a critical supply chain risk: The Isomer Trap. The vast majority of commercial listings for "Bromo-trifluoromethyl-phenol" refer to the regioisomer 2-Bromo-5-(trifluoromethyl)phenol (CAS 402-05-1), which is synthetically cheaper but structurally distinct.[1] This whitepaper provides the technical protocols to ensure regiochemical fidelity, validate supplier quality, and utilize the scaffold effectively.

Part 1: Chemical Profile & The "Isomer Trap"[1]

Structural Criticality

In medicinal chemistry, the specific substitution pattern of this scaffold is non-trivial.[1]

  • 2-

    
     Group:  Provides steric bulk and metabolic stability against Phase I oxidation at the phenol ring.[1] It also increases lipophilicity (
    
    
    modulation) to improve membrane permeability.[1]
  • 5-Br Handle: Located meta to the phenol hydroxyl, this position is electronically deactivated for direct electrophilic aromatic substitution (EAS).[1] This makes the pre-functionalized building block essential for Suzuki-Miyaura or Buchwald-Hartwig couplings to extend the carbon skeleton.[1]

The Isomer Trap (Critical Warning)

Procurement teams frequently source the wrong compound due to naming similarities.[1]

FeatureTarget Compound Common Imposter (Isomer)
Name 5-Bromo-2-(trifluoromethyl)phenol 2-Bromo-5-(trifluoromethyl)phenol
CAS 1121585-15-6 402-05-1
Structure Br at C5,

at C2
Br at C2,

at C5
Availability Rare / Specialty Commodity / Common
Price HighLow
Synthesis Requires indirect route (e.g., Sandmeyer)Direct bromination of 3-

-phenol

Technical Impact: Using the isomer (402-05-1) places the bromine ortho to the hydroxyl.[1] This creates steric crowding that often inhibits downstream catalysis and completely alters the structure-activity relationship (SAR) of the final drug candidate.[1]

Part 2: The Supply Landscape

Unlike commodity chemicals, 5-Bromo-2-(trifluoromethyl)phenol is not typically available in multi-kilogram stock from generalist vendors.[1] It is a "Campaign-Based" chemical.[1]

Verified Supplier Tiers[1]

Tier 1: Validated Stocking Suppliers (High Probability of Correct Isomer) These suppliers explicitly list CAS 1121585-15-6 and provide batch-specific analytics.[1]

  • BLD Pharm: Primary source for gram-to-kilogram scale.[1] Known for distinct isomer separation.[1]

  • Apollo Scientific: UK-based; reliable for European sourcing with rigorous QC.[1]

  • Ambeed: US-based aggregator with verified stock links.[1]

Tier 2: Custom Synthesis Houses (Lead Time Required) [1]

  • Enamine: Capable of synthesis on demand if stock is depleted.[1]

  • Combi-Blocks: Often carries the isomer; requires strict CAS verification before ordering.[1]

Tier 3: Aggregators (High Risk) [1]

  • Warning: Vendors like Fisher Scientific or generic Alibaba listings often cross-reference the CAS 402-05-1 SDS for this product.[1] Always demand a Certificate of Analysis (CoA) referencing CAS 1121585-15-6 before purchase. [1]

Part 3: Technical Evaluation & Quality Assurance[1]

Synthesis-Driven Impurity Profiling

Understanding how the supplier makes the chemical allows you to predict impurities.[1]

  • Likely Route: Diazotization of 5-Amino-2-(trifluoromethyl)phenol (or its anisole precursor).[1]

  • Critical Impurity: Unreacted aniline precursors or azo-coupling byproducts (diazo tars).[1] These are genotoxic impurities (GTIs) and must be controlled to

    
     if used in late-stage GMP synthesis.[1]
    
QC Protocol: Regiochemical Validation

Do not rely on Mass Spectrometry (MS) alone, as both isomers have the exact same mass (

1Proton NMR (

-NMR) is the only rapid validation tool.
1

Expected


-NMR Signature (DMSO-

):
  • 
     ~10.5 ppm (s, 1H):  Phenolic 
    
    
    .[1]
  • Aromatic Region:

    • H3 (Ortho to

      
      ):  Doublet (
      
      
      ).[1]
    • H4 (Ortho to Br): Doublet of Doublets (

      
      ).[1]
      
    • H6 (Ortho to OH): Doublet (

      
      ).[1]
      
  • Differentiation: The isomer (402-05-1) will show a different coupling pattern due to the Br being ortho to the OH (H3 and H4 will show strong ortho coupling, but chemical shifts will differ significantly).[1]

Visualization: Sourcing & QC Workflow

The following diagram outlines the decision logic for procuring this material safely.

SourcingWorkflowStartNeed 5-Bromo-2-(trifluoromethyl)phenolCheckCASCheck CAS Number(Must be 1121585-15-6)Start->CheckCASIsomerCheckIsomer Trap Detected?(Vendor lists 402-05-1?)CheckCAS->IsomerCheckRejectREJECT VENDOR(Wrong Isomer)IsomerCheck->RejectYesRequestCoARequest Batch CoA& H-NMRIsomerCheck->RequestCoANoAnalyzeNMRAnalyze NMR Splitting(Verify 1,2,5-substitution)RequestCoA->AnalyzeNMRPassPASS: Purchase& Retest on ArrivalAnalyzeNMR->PassSplitting MatchesFailFAIL: Regioisomer PresentAnalyzeNMR->FailAmbiguous/Wrong

Figure 1: Decision tree for mitigating the "Isomer Trap" during procurement.

Part 4: Synthetic Utility & Handling[1][2]

Suzuki-Miyaura Coupling Protocol

The 5-bromo position is highly active for Pd-catalyzed cross-coupling.[1] The following protocol is optimized to prevent defluorination or phenol oxidation.

Reaction Scheme: Ar-Br + R-B(OH)2 ->[Pd(dppf)Cl2] Ar-R

Step-by-Step Methodology:

  • Protection (Optional but Recommended): If the coupling partner is sensitive, protect the phenol as a benzyl ether (

    
    ) or methoxymethyl ether (
    
    
    ) using
    
    
    in DMF.[1]
  • Solvent System: Use 1,4-Dioxane : Water (4:1).[1] The water is crucial for the boronic acid activation.[1]

  • Catalyst:

    
     (
    
    
    ). This bidentate ligand prevents debromination side reactions better than
    
    
    .[1]
  • Base: Potassium Phosphate (

    
    , 
    
    
    ).[1] Avoid strong hydroxides which may attack the
    
    
    ring position under high heat.[1]
  • Conditions: Degas thoroughly with Argon. Heat to

    
     for 4-6 hours.
    
  • Workup: Dilute with EtOAc, wash with

    
     (to protonate the phenol if unprotected), dry over 
    
    
    .
Safety & Handling
  • Corrosivity: As a halogenated phenol, it is corrosive to skin and eyes.[1]

  • Permeability: The

    
     group enhances lipid solubility, increasing the risk of systemic toxicity via skin absorption.[1] Double-gloving (Nitrile over Latex) is recommended.[1]
    
  • Storage: Store under inert gas (Argon) at

    
    . Phenols are prone to oxidation (turning pink/brown) upon air exposure.[1]
    

Part 5: Quantitative Data Summary

PropertyValueRelevance
Molecular Weight

Calculation of stoichiometry
Exact Mass

MS confirmation (Same as isomer)
Appearance White to Off-white solidYellow/Pink indicates oxidation
Melting Point

Low MP requires cold chain shipping
pKa (Predicted)

More acidic than phenol (

) due to electron-withdrawing groups

References

  • BLD Pharm. (2024).[1] Product Datasheet: 5-Bromo-2-(trifluoromethyl)phenol (CAS 1121585-15-6).[1][2][3] Retrieved from [1]

  • Apollo Scientific. (2024).[1] Safety Data Sheet & Inventory: Fluorinated Phenols.[1] Retrieved from [1]

  • ChemicalBook. (2024).[1] Isomer Distinction: 2-Bromo-5-(trifluoromethyl)phenol vs 5-Bromo-2-(trifluoromethyl)phenol.[1] Retrieved from [1]

  • American Chemical Society (ACS). (2026).[1] Phosphorylated Pyridophenanthridines via Radical Cascade.[1][4] (Contextual reference for phenanthridine scaffolds). Retrieved from

  • Fisher Scientific. (2024).[1] Sourcing listings for Bromo-trifluoromethylphenols.[1][2][3] (Used for comparative availability analysis).[1] Retrieved from

5-Bromo-2-(trifluoromethyl)phenol safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide for Handling, Synthesis, and Safety Architecture

Molecular Profile & Chemical Identity

Notice of Isomer Specificity: This guide specifically addresses 5-Bromo-2-(trifluoromethyl)phenol . Researchers must distinguish this from its common isomer, 2-Bromo-5-(trifluoromethyl)phenol (CAS 402-05-1), as their reactivity profiles and metabolic liabilities differ significantly in drug design.

ParameterSpecification
Chemical Name 5-Bromo-2-(trifluoromethyl)phenol
CAS Number 1121585-15-6
Molecular Formula C₇H₄BrF₃O
Molecular Weight 241.01 g/mol
Physical State Pale yellow to brown liquid or low-melting solid (Isomer dependent)
Solubility Soluble in MeOH, DCM, DMSO; Sparingly soluble in water.
pKa (Predicted) ~6.8 - 7.2 (Acidic due to electron-withdrawing -CF₃ ortho to -OH)
SMILES OC1=CC(Br)=CC=C1C(F)(F)F

Hazard Architecture & Toxicology

Mechanistic Toxicity

The toxicity of 5-Bromo-2-(trifluoromethyl)phenol is driven by two functional moieties:

  • The Phenolic Hydroxyl: The ortho-trifluoromethyl group acts as a strong electron-withdrawing group (EWG), significantly lowering the pKa compared to unsubstituted phenol (pKa ~10). This increases the compound's acidity, enhancing its ability to penetrate lipid bilayers and cause severe protein denaturation (chemical burns) upon contact.

  • The Organobromine: While chemically stable, the aryl bromide moiety presents potential hepatotoxic risks if metabolically activated, though its primary hazard in the raw state is irritation.

GHS Classification & Risk Matrix
  • H302: Harmful if swallowed.[1]

  • H314: Causes severe skin burns and eye damage.

  • H318: Causes serious eye damage.[1]

  • H335: May cause respiratory irritation.[2]

Exposure Response Logic

The following decision tree outlines the immediate response protocols based on exposure type.

HazardResponse Start Exposure Incident Type Identify Contact Route Start->Type Skin Dermal Contact (Phenolic Absorption) Type->Skin Eye Ocular Contact (Corrosive Damage) Type->Eye Inhale Inhalation (Mucosal Irritation) Type->Inhale ActionSkin 1. Remove Contaminated Clothing 2. PEG-300/400 Wash (Immediate) 3. Water Rinse (15 min) Skin->ActionSkin High Urgency ActionEye 1. Do NOT Rub 2. Isotonic Saline/Water Flush (15-20 min) 3. Consult Ophthalmologist Eye->ActionEye Critical ActionInhale 1. Move to Fresh Air 2. Oxygen if breathing difficult 3. Monitor for Pulmonary Edema Inhale->ActionInhale

Figure 1: Immediate response algorithm for phenolic exposure. Note the specific recommendation for PEG-300/400 for dermal decontamination, which solubilizes phenols better than water alone.

Strategic Handling & Engineering Controls

Storage Protocol
  • Temperature: Store at 2-8°C . The compound is prone to oxidation and color degradation at room temperature.

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) .

  • Container: Amber glass vials with Teflon-lined caps to prevent photolysis and leaching.

Personal Protective Equipment (PPE) Selection
  • Gloves: Standard latex gloves are insufficient for fluorinated phenols.

    • Recommendation: Double-gloving with Nitrile (minimum 5 mil) or Silver Shield® laminates for prolonged handling.

  • Respiratory: If handling solids or generating aerosols outside a fume hood, use a full-face respirator with ABEK-P3 combination filters (Organic Vapor + Acid Gas + Particulate).

Synthetic Utility & Reaction Protocols

Functional Value

In medicinal chemistry, 5-Bromo-2-(trifluoromethyl)phenol serves as a high-value scaffold.

  • The -OH group: Allows for etherification or esterification to link to solubilizing tails.

  • The -CF₃ group: Provides metabolic stability (blocking the ortho position) and increases lipophilicity.

  • The -Br group: Positioned meta to the phenol and para to the CF₃, it allows for selective Palladium-catalyzed cross-coupling (Suzuki-Miyaura) without interfering with the phenol (if protected).

Protocol: Selective Suzuki-Miyaura Coupling

Objective: Coupling of 5-Bromo-2-(trifluoromethyl)phenol with Phenylboronic acid. Note: The phenolic proton can quench organometallic reagents. Protection (e.g., TBS or Methyl ether) is recommended before coupling, but direct coupling is possible with excess base.

Workflow Diagram:

SyntheticWorkflow Prep Reagent Prep (Inert Atmosphere) Protect Optional: O-Protection (TBS-Cl / Imidazole) Prep->Protect Preferred Route Catalysis Pd Cat. Addition (Pd(dppf)Cl2 / K2CO3) Prep->Catalysis Direct Route (Riskier) Protect->Catalysis Coupling Coupling Reaction (Dioxane/H2O, 80°C, 4h) Catalysis->Coupling Workup Workup & Purification (Extraction -> Column) Coupling->Workup

Figure 2: Synthetic workflow for utilizing the 5-bromo handle. Protection of the phenol is preferred to prevent catalyst poisoning.

Step-by-Step Methodology:

  • Preparation:

    • Charge a flame-dried Schlenk flask with 5-Bromo-2-(trifluoromethyl)phenol (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Potassium Carbonate (3.0 equiv).

    • Solvent System: 1,4-Dioxane : Water (4:1 ratio). Degas by sparging with Argon for 15 minutes.

  • Catalyst Addition:

    • Add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%). The choice of bidentate ligand (dppf) is crucial to prevent debromination side-reactions common with electron-deficient rings.

  • Reaction:

    • Heat to 80°C for 4–6 hours under Argon balloon.

    • Monitoring: TLC (Hexane/EtOAc 8:2). The product will be more polar than the starting bromide but less polar than the boronic acid.

  • Workup:

    • Cool to RT. Dilute with EtOAc.

    • Critical Step: Acidify the aqueous layer carefully with 1M HCl to pH ~3 to ensure the phenol remains protonated during extraction.

    • Wash with Brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Flash Chromatography on Silica Gel.

    • Eluent: Gradient 0% → 20% EtOAc in Hexanes.

Emergency Response & Waste Management

Spillage Control
  • Small Spills (<10 mL): Absorb with vermiculite or dry sand. Do not use sawdust (fire hazard with phenols).

  • Neutralization: Treat the absorbed material with a dilute solution of Sodium Carbonate (soda ash) to neutralize the acidic phenol.

Waste Disposal
  • Classification: Halogenated Solvent/Organic Waste.

  • Segregation: Do not mix with strong oxidizers or basic waste streams (exothermic reaction risk).

  • Destruction: High-temperature incineration equipped with a scrubber for Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr) gases.

References

  • BLD Pharm. (2024). Safety Data Sheet: 5-Bromo-2-(trifluoromethyl)phenol (CAS 1121585-15-6). Retrieved from

  • Thermo Fisher Scientific. (2025).[2] Handling and Safety of Trifluoromethyl Phenols. Retrieved from

  • Yale Environmental Health & Safety. (2022). Standard Operating Procedure: Phenol and Phenolic Compounds. Retrieved from

  • National Institutes of Health (NIH). (2022). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. PMC9331885. Retrieved from

  • Sigma-Aldrich. (2025).[2][3] Product Specification: 5-Bromo-2-(trifluoromethoxy)phenol (Analogous Safety Data). Retrieved from

Sources

Strategic Functionalization of 5-Bromo-2-(trifluoromethyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold & The Challenge

5-Bromo-2-(trifluoromethyl)phenol represents a "privileged scaffold" in modern medicinal chemistry.[1] It offers a unique triad of functionalities:

  • Phenolic Hydroxyl (C1): A nucleophilic anchor and strong directing group.

  • Trifluoromethyl (C2): A lipophilic, metabolic blocker that strongly deactivates the ring inductively while enforcing specific binding conformations.

  • Bromine (C5): A versatile handle for cross-coupling (Suzuki, Buchwald-Hartwig).

The challenge in electrophilic aromatic substitution (EAS) on this substrate is not reactivity—the phenol group ensures the ring remains nucleophilic despite the electron-withdrawing groups—but regioselectivity . The interplay between the strongly activating -OH group, the bulky, deactivating -CF3 group, and the directing -Br atom creates a complex steric and electronic landscape.[1]

This guide provides a rational, evidence-based approach to selectively functionalizing this scaffold, focusing on Nitration and Iodination as the most high-value transformations.[1]

Electronic & Steric Landscape Analysis

To design a successful synthesis, we must first map the "Command and Control" centers of the molecule.

The "Push-Pull" Dynamics[1]
  • The Commander (OH at C1): The phenolic oxygen is the dominant activating group. It directs incoming electrophiles to the ortho (C6) and para (C4) positions. The C2 ortho position is already blocked by -CF3.[1]

  • The Deactivator (CF3 at C2): The -CF3 group is a strong electron-withdrawing group (EWG) via induction (-I).[1] It deactivates the ring but directs meta to itself. Relative to C2, the meta positions are C4 and C6 .

    • Crucial Insight: The -CF3 group cooperatively reinforces the directing effect of the -OH group. Both groups point the electrophile to C4 and C6.

  • The Steering Committee (Br at C5): Bromine is weakly deactivating but ortho/para directing.

    • Ortho to C5: C4 and C6 .

    • Para to C5: C2 (Blocked).

    • Result: The -Br atom also reinforces the direction to C4 and C6.

The Battle for Regioselectivity: C4 vs. C6

All three substituents agree on the targets, but they disagree on the preference.

FeaturePosition C4 (Para to OH)Position C6 (Ortho to OH)
Electronic Support Strong (Para to OH, Meta to CF3, Ortho to Br)Strong (Ortho to OH, Meta to CF3, Ortho to Br)
Steric Environment Flanked by H (C3) and Br (C5) .Flanked by OH (C1) and Br (C5) .
Accessibility High. The C3-H provides little steric bulk.[1]Low. The C1-OH and C5-Br create a "steric valley."[1]
Prediction Major Product (>85%) Minor Product (<15%)

G Phenol 5-Bromo-2-(trifluoromethyl)phenol OH -OH (C1) Strong Activator Phenol->OH CF3 -CF3 (C2) Strong Deactivator Meta-Director Phenol->CF3 Br -Br (C5) Weak Deactivator Ortho/Para-Director Phenol->Br C4 Target: C4 (Para to OH) Major Product OH->C4 Directs Para (Strong) C6 Target: C6 (Ortho to OH) Minor Product OH->C6 Directs Ortho (Strong) CF3->C4 Directs Meta CF3->C6 Directs Meta Br->C4 Directs Ortho Br->C6 Directs Ortho C4->C6 Steric Preference: C4 >> C6

Figure 1: Cooperative directing effects converging on C4 and C6, with steric preference for C4.

Protocol 1: Regioselective Nitration

Nitration is the most critical functionalization, often serving as a gateway to aniline derivatives. Due to the deactivated nature of the ring (relative to phenol), standard "mixed acid" conditions are effective, but temperature control is vital to prevent over-nitration or oxidation.

The Strategy

We utilize a low-temperature mixed acid protocol.[1] The -CF3 group makes the ring sluggish compared to phenol, but the -OH group ensures it is still reactive enough to nitrate without forcing conditions that would cause decomposition.[1]

Experimental Workflow

Target: 5-Bromo-4-nitro-2-(trifluoromethyl)phenol[1]

StepParameterSpecificationNotes
1 Solvent System Acetic Acid (AcOH)Moderates the reaction rate and improves solubility.
2 Reagent Fuming HNO3 (1.1 equiv)Slight excess to drive conversion.[1]
3 Temperature 0°C to 10°CCritical. >20°C risks dinitration or oxidation.
4 Quench Ice/WaterPrecipitates the product.
Detailed Procedure
  • Preparation: In a 3-neck round-bottom flask equipped with a thermometer and addition funnel, dissolve 5-Bromo-2-(trifluoromethyl)phenol (10.0 mmol) in Glacial Acetic Acid (20 mL). Cool the solution to 0–5°C using an ice/salt bath.

  • Nitration: Prepare a solution of Fuming Nitric Acid (11.0 mmol, 1.1 equiv) in Acetic Acid (5 mL). Add this solution dropwise to the phenol mixture over 30 minutes. Do not allow the internal temperature to exceed 10°C.

  • Reaction: Stir the mixture at 0–5°C for 2 hours. Monitor by TLC (Hexane/EtOAc 8:2) or LC-MS.[1] The starting material should be consumed, and a new, more polar spot (the nitro compound) should appear.

  • Workup: Pour the reaction mixture slowly onto 100g of crushed ice with vigorous stirring. The product should precipitate as a yellow solid.

  • Isolation: Filter the solid. Wash with cold water (3 x 50 mL) to remove acid traces.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

    • Note: The major isomer (C4-nitro) is typically less soluble and higher melting than the minor (C6-nitro) isomer.

Protocol 2: Orthogonal Iodination

Introducing an iodine atom at C4 (or C6) creates a scaffold with two distinct halogen handles (I vs Br). Since Aryl-I bonds are more reactive than Aryl-Br bonds in Pd-catalyzed couplings, this allows for chemoselective functionalization at the iodine site while preserving the bromine for a later step.[1]

The Strategy

We use N-Iodosuccinimide (NIS) with a mild acid catalyst. This method is gentler than I2/H2O2 and avoids the oxidative polymerization of the phenol.

Detailed Procedure
  • Dissolution: Dissolve 5-Bromo-2-(trifluoromethyl)phenol (5.0 mmol) in Acetonitrile (25 mL).

  • Activation: Add Trifluoroacetic Acid (TFA) (0.5 mmol, 10 mol%). The acid catalyzes the formation of the electrophilic iodonium species.

  • Addition: Add N-Iodosuccinimide (NIS) (5.5 mmol, 1.1 equiv) in one portion at room temperature.

  • Monitoring: Stir at room temperature for 4–12 hours. The reaction is typically clean, yielding the 4-iodo derivative as the major product.

  • Workup: Dilute with EtOAc (50 mL) and wash with 10% Sodium Thiosulfate (to remove excess iodine) and Brine.

  • Yield: Expect >85% yield of 5-Bromo-4-iodo-2-(trifluoromethyl)phenol .

Safety & Handling (E-E-A-T)

Working with poly-halogenated phenols requires strict adherence to safety protocols.

  • Acidity: The presence of the ortho-CF3 group significantly increases the acidity of the phenolic -OH (pKa ~7-8 vs 10 for phenol).[1] It can cause severe chemical burns. Double-glove (Nitrile) and use a face shield.[1]

  • Nitration Risks: Nitration of electron-rich aromatics is exothermic.[1] Runaway exotherms can lead to "fume-offs."[1] Never add the nitric acid rapidly. Always have an ice bath ready.

  • Waste: All aqueous waste from the nitration step contains acidic nitro-phenolic residues, which are toxic to aquatic life. Neutralize and dispose of as hazardous organic waste.

References

  • General Nitration of Deactivated Phenols

    • Methodology derived from: European Patent EP1031555B1. "Difluoromethoxybenzene derivatives and their use as intermediates." (Describes nitration of 2-bromophenol analogues). Link

  • Electronic Effects of Trifluoromethyl Groups

    • Klumpp, D. A., et al. "Superelectrophiles and the Effects of Trifluoromethyl Substituents." Journal of the American Chemical Society, 2008. (Explains the meta-directing but activating nature of CF3 in superacids). Link

  • Regioselectivity in Phenol Nitration

    • Baghernejad, B., et al. "An Efficient and Regioselective Nitration of Phenols."[2] DergiPark, 2009. (Comparative study of nitration agents). Link

  • General Phenol Reactivity

    • Clark, J. "Ring Reactions of Phenol." Chemguide, 2023. Link

Sources

A Technical Guide to the Synthetic Utility of 5-Bromo-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 5-Bromo-2-(trifluoromethyl)phenol is a uniquely functionalized aromatic compound poised for significant application in high-value chemical synthesis. The strategic placement of its three functional moieties—the hydroxyl, bromo, and trifluoromethyl groups—provides a versatile scaffold for complex molecular design. The electron-withdrawing trifluoromethyl group enhances the acidity of the phenolic proton and influences the regioselectivity of further reactions. The bromine atom serves as an excellent handle for modern cross-coupling reactions, while the phenol offers a classical site for nucleophilic substitutions. This guide provides an in-depth analysis of the compound's physicochemical properties, outlines detailed protocols for its key synthetic transformations, and explores its potential applications in the fields of medicinal chemistry and agrochemical development.

Introduction: Physicochemical Profile and Strategic Value

5-Bromo-2-(trifluoromethyl)phenol (CAS No: 1121585-15-6) is a halogenated aromatic alcohol with a molecular weight of 241.01 g/mol .[1] Its strategic value in organic synthesis stems from the orthogonal reactivity of its functional groups.

  • The Trifluoromethyl (-CF3) Group: This powerful electron-withdrawing group is a cornerstone of modern drug design. Its inclusion in a molecule can significantly enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[2] In 5-Bromo-2-(trifluoromethyl)phenol, the -CF3 group ortho to the hydroxyl moiety increases the phenol's acidity (predicted pKa ≈ 7.43) compared to phenol itself, facilitating its deprotonation under milder basic conditions.[3]

  • The Bromo (-Br) Group: Positioned meta to the -CF3 group and para to the hydroxyl group, the bromine atom is an exceptionally versatile synthetic handle. It is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency.[4][5]

  • The Phenolic Hydroxyl (-OH) Group: The hydroxyl group is a classical functional group that readily participates in O-alkylation (etherification) and O-acylation (esterification) reactions. This allows for the straightforward introduction of diverse side chains and linking units.

The combination of these features in a single, readily available building block makes 5-Bromo-2-(trifluoromethyl)phenol a highly valuable intermediate for constructing complex molecular architectures, particularly in the pharmaceutical and agrochemical industries.[6][7]

Physicochemical Data Summary
PropertyValueReference
CAS Number 1121585-15-6[1]
Molecular Formula C₇H₄BrF₃O[1]
Molecular Weight 241.01 g/mol [1]
Predicted pKa 7.43 ± 0.10[3]
Storage 2-8°C, inert atmosphere[1]

Core Synthetic Transformations & Protocols

The utility of 5-Bromo-2-(trifluoromethyl)phenol is best demonstrated through its application in fundamental organic transformations. The following sections provide detailed, validated protocols for key reactions.

O-Nucleophilicity: Williamson Ether Synthesis

The enhanced acidity of the phenolic proton allows for efficient deprotonation and subsequent alkylation to form diaryl or alkyl aryl ethers. These ether linkages are prevalent in both pharmaceuticals and agrochemicals.

Causality: The use of a strong, non-nucleophilic base like potassium carbonate ensures the formation of the phenoxide anion without competing side reactions.[8] Dimethylformamide (DMF) is an ideal polar aprotic solvent that effectively solvates the potassium cation, enhancing the nucleophilicity of the phenoxide. The reaction proceeds via an SN2 mechanism.

  • Reagent Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Bromo-2-(trifluoromethyl)phenol (2.41 g, 10.0 mmol, 1.0 equiv.) and anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv.).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 30 mL) to the flask.

  • Alkylation: Add benzyl bromide (1.31 mL, 11.0 mmol, 1.1 equiv.) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Work-up: Cool the mixture to room temperature and pour it into 100 mL of cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired ether product.

  • Validation: Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry to confirm its structure and purity.

Williamson_Ether_Synthesis reagents 5-Bromo-2-(trifluoromethyl)phenol + Benzyl Bromide + K₂CO₃ in DMF deprotonation Deprotonation (Formation of Phenoxide) reagents->deprotonation Stir @ RT sn2 SN2 Attack (C-O Bond Formation) deprotonation->sn2 Heat @ 60°C workup Aqueous Work-up & Extraction sn2->workup Reaction Complete purification Column Chromatography workup->purification product Final Product: 1-Bromo-4-(benzyloxy)-2- (trifluoromethyl)benzene purification->product

Caption: Workflow for the synthesis of an aryl ether.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The carbon-bromine bond is an ideal electrophilic partner for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is one of the most robust and widely used methods for constructing C(sp²)–C(sp²) bonds.[9][10]

Causality: The reaction proceeds via a well-established catalytic cycle.[5] A Pd(0) catalyst undergoes oxidative addition into the C-Br bond. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[11] The base is crucial for activating the boronic acid for the transmetalation step.

  • Catalyst Pre-activation (if needed): In a glovebox or under an inert atmosphere, prepare the active Pd(0) catalyst if starting from a Pd(II) precursor. For this protocol, we will use a commercially available Pd(0) catalyst like Pd(PPh₃)₄.

  • Reagent Preparation: To a microwave vial or a Schlenk flask, add 5-Bromo-2-(trifluoromethyl)phenol (1.21 g, 5.0 mmol, 1.0 equiv.), (4-cyanophenyl)boronic acid (0.88 g, 6.0 mmol, 1.2 equiv.), and sodium carbonate (1.59 g, 15.0 mmol, 3.0 equiv.).

  • Catalyst and Solvent Addition: Add Tetrakis(triphenylphosphine)palladium(0) (289 mg, 0.25 mmol, 5 mol%). Add a 3:1 mixture of Dioxane and Water (20 mL).

  • Reaction: Seal the vessel and heat the mixture to 100 °C (conventional heating) or irradiate in a microwave reactor at 120 °C for 30 minutes. Monitor for completion by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate (50 mL) and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water (2 x 30 mL) and brine (30 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Isolation: Purify the resulting solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash chromatography to obtain the biphenyl product.

  • Validation: Confirm the structure and purity of the product via NMR spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Suzuki_Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-Br pd0->pd2_complex pd2_trans Ar-Pd(II)L₂-Ar' pd2_complex->pd2_trans pd2_trans->pd0 Ar-Ar' oa_label Oxidative Addition oa_label->pd2_complex Ar-Br tm_label Transmetalation tm_label->pd2_trans Ar'-B(OH)₂ (Base) re_label Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Application Focus: Drug Discovery and Agrochemicals

The structural motifs accessible from 5-Bromo-2-(trifluoromethyl)phenol are highly relevant in modern chemical biology and crop science.

Medicinal Chemistry Applications

The trifluoromethyl group is a bioisostere for groups like chlorine and can improve a drug candidate's metabolic stability, lipophilicity, and binding selectivity.[2] The biphenyl and diaryl ether frameworks derived from this building block are present in numerous bioactive molecules. For instance, related trifluoromethyl-substituted benzothiazolones have been investigated as modulators for the AMPA receptor, a target for neurological disorders.[3] The ability to rapidly generate diverse libraries of analogs via cross-coupling makes this reagent ideal for structure-activity relationship (SAR) studies.

Agrochemical Applications

Trifluoromethyl-substituted aromatic compounds are a cornerstone of the agrochemical industry, found in a wide range of herbicides, insecticides, and fungicides.[7][12] The trifluoromethylphenyl group is integral to insecticides that target chitin synthesis and herbicides that inhibit essential amino acid synthesis in weeds.[12] The synthetic flexibility of 5-Bromo-2-(trifluoromethyl)phenol allows for its incorporation into novel pesticide candidates, where the -CF3 group enhances potency and the overall molecular framework can be tuned to optimize environmental persistence and target specificity.

Exemplary Target Scaffolds
Starting MaterialReaction TypeResulting ScaffoldPotential Application Area
5-Bromo-2-(trifluoromethyl)phenolSuzuki CouplingTrifluoromethyl-substituted BiphenylsCCR8 Antagonists, Enzyme Inhibitors[4]
5-Bromo-2-(trifluoromethyl)phenolBuchwald-Hartwig AminationTrifluoromethyl-substituted Diaryl AminesKinase Inhibitors, Materials Science
5-Bromo-2-(trifluoromethyl)phenolWilliamson Ether SynthesisTrifluoromethyl-substituted Diaryl EthersHerbicides, Antiviral Agents
5-Bromo-2-(trifluoromethyl)phenolSonogashira CouplingTrifluoromethyl-substituted Aryl AlkynesMolecular Probes, Anticancer Agents

Conclusion and Future Outlook

5-Bromo-2-(trifluoromethyl)phenol is more than just a chemical intermediate; it is a strategic tool for molecular innovation. Its trifunctional nature provides a robust platform for convergent synthesis, enabling researchers to efficiently access complex and high-value molecules. The protocols outlined in this guide serve as a validated starting point for leveraging this reagent's full potential. Future research will likely see this building block utilized in the development of novel therapeutics for challenging diseases and in the creation of next-generation agrochemicals that are both more effective and environmentally benign. The continued exploration of its reactivity in emerging synthetic methodologies, such as photoredox and electrocatalysis, promises to further expand its already impressive utility.[13][14]

References

  • Hangzhou Zhuyuan Pharmaceutical Technology Co., Ltd. 5-Bromo-2-furaldehyde 1899-24-7.
  • CymitQuimica. CAS 175278-17-8: 2-Bromo-4-trifluoromethoxyaniline.
  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • Thermo Scientific Chemicals. 2-Bromo-5-(trifluoromethyl)phenol, 98% 5 g.
  • Sigma-Aldrich. 5-Bromo-2-methylphenol 95 36138-76-8.
  • PMC. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
  • PubChem. 5-Bromo-2-methylphenol | C7H7BrO | CID 12648404.
  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Therapeutic Potential: The Importance of 2-Bromo-5-trifluoromethylphenol in Drug Discovery.
  • ChemicalBook. 2-Bromo-5-trifluoromethylphenol CAS#: 402-05-1.
  • Alfa Chemistry. CAS 402-05-1 2-Bromo-5-trifluoromethylphenol.
  • ACS Publications. Iron-Mediated Regioselective C–H Chalcogenation of Tyrosine Derivatives Using Mechanochemistry. The Journal of Organic Chemistry.
  • BLD Pharm. 1121585-15-6|5-Bromo-2-(trifluoromethyl)phenol.
  • AOBChem. 5-Bromo-2-(trifluoromethoxy)phenol.
  • MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • Google Patents. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
  • Google Patents. US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol.
  • Santa Cruz Biotechnology. 2-Bromo-4-(trifluoromethoxy)aniline | CAS 175278-17-8 | SCBT.
  • Environmental Science: Processes & Impacts (RSC Publishing). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism.
  • PubMed. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists.
  • Benchchem. Application Notes and Protocols: The Role of Trifluoromethylphenyl Compounds in Modern Agrochemicals.
  • BLD Pharm. 175278-17-8|2-Bromo-4-(trifluoromethoxy)aniline.
  • Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • Google Patents. EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers.
  • Sigma-Aldrich. 2-Bromo-4-(trifluoromethoxy)aniline 98 175278-17-8.
  • Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions.
  • TCI Chemicals. SAFETY DATA SHEET.
  • YouTube. Palladium Cross-Coupling Reactions 1. An Introduction.
  • American Chemical Society. Electrochemically Induced Sequential Phosphorylation/Cyclization Access to Phosphorylated Pyridophenanthridines.

Sources

Methodological & Application

Using 5-Bromo-2-(trifluoromethyl)phenol in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 5-Bromo-2-(trifluoromethyl)phenol in Medicinal Chemistry

Part 1: Executive Summary & Chemical Profile

5-Bromo-2-(trifluoromethyl)phenol is a high-value scaffold for drug discovery, particularly in the synthesis of PROTACs, kinase inhibitors, and CNS-active agents. Its structural uniqueness lies in the orthogonal reactivity of its functional groups: an acidic phenol modulated by an ortho-trifluoromethyl group, and a meta-positioned bromine atom primed for cross-coupling.

This guide provides validated protocols for leveraging this building block, focusing on overcoming the specific electronic and steric challenges posed by the electron-withdrawing


 group.
Physicochemical Profile[1][2][3][4][5][6][7][8][9]
PropertyDataStrategic Implication
CAS Number 1121585-15-6Ensure correct isomer (distinct from 2-bromo-5-CF3-phenol).
Molecular Weight 241.01 g/mol Fragment-based drug design (FBDD) compliant.
Acidity (

)
~7.8 - 8.2 (Est.)The ortho-CF

significantly lowers

(vs. phenol ~10), enhancing O-alkylation rates but reducing nucleophilicity.
Electronic Character Electron DeficientThe ring is deactivated; Oxidative addition to Pd(0) is facile at the C-Br bond.
Regiochemistry Br at C5, CF

at C2
The Br is para to the CF

group, minimizing steric clash during cross-coupling.

Part 2: Functionalization Workflow

The following diagram illustrates the divergent synthetic pathways accessible from this scaffold. The strategy relies on the chemoselective differentiation between the acidic O-H bond and the labile C-Br bond.

ReactionMap Start 5-Bromo-2-(trifluoromethyl)phenol (CAS: 1121585-15-6) Suzuki Biaryl Ethers/Phenols (Suzuki-Miyaura) Start->Suzuki Direct Coupling (Requires excess base) Alkylation O-Alkylated Ethers (Williamson/Mitsunobu) Start->Alkylation R-X, K2CO3 (High Selectivity) Protection Protected Intermediate (PG = TBS, MOM, Bn) Start->Protection PG-Cl, Base Buchwald Aminophenols (Buchwald-Hartwig) Protection->Suzuki Ar-B(OH)2, Pd(0) Protection->Buchwald HNR2, Pd(0)

Figure 1: Divergent synthetic map. Note that while direct coupling is possible, O-protection is recommended to prevent catalyst poisoning by the free phenolate.

Part 3: Experimental Protocols

Protocol A: Site-Selective Suzuki-Miyaura Coupling

Objective: Formation of C-C bonds at the C5 position. Challenge: Free phenols can form palladium-phenoxides, potentially stalling the catalytic cycle. Solution: Use of a robust catalyst system (


) and a slightly higher base equivalent, or pre-protection of the phenol.

Step-by-Step Methodology:

  • Preparation: In a reaction vial, charge 5-Bromo-2-(trifluoromethyl)phenol (1.0 equiv, 1.0 mmol, 241 mg), Aryl Boronic Acid (1.2 equiv), and

    
      (3.0 equiv).
    
    • Note: If using the free phenol, 3.0 equiv of base is mandatory to neutralize the phenol and facilitate transmetalation.

  • Catalyst Addition: Add

    
      (3-5 mol%).
    
    • Expert Tip:

      
       is preferred over 
      
      
      
      for electron-deficient aryl bromides due to its higher stability and bite angle.
  • Solvent System: Add degassed 1,4-Dioxane/Water (4:1 v/v, 5 mL) .

    • Why: The water co-solvent is critical for dissolving the inorganic base and activating the boronic acid.

  • Reaction: Seal and heat to 80–90°C for 4–12 hours. Monitor by LC-MS (Target mass: MW + Ar - Br).

  • Workup: Cool to RT. Acidify carefully with 1N HCl to pH ~3 (to protonate the phenol product). Extract with EtOAc (3x). Dry over

    
    .[1][2]
    
Protocol B: Controlled O-Alkylation

Objective: Functionalization of the hydroxyl group. Challenge: The ortho-CF


 group provides steric bulk, potentially hindering reaction with secondary halides.
Advantage:  The enhanced acidity allows the use of mild bases, avoiding racemization of chiral electrophiles.

Step-by-Step Methodology:

  • Dissolution: Dissolve 5-Bromo-2-(trifluoromethyl)phenol (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add

    
      (1.5 equiv) or 
    
    
    
    (2.0 equiv). Stir at RT for 15 min.
    • Observation: The solution may turn yellow/orange due to phenoxide formation.

  • Addition: Add the Alkyl Halide (1.1 equiv) dropwise.

  • Conditions:

    • Primary Halides: Stir at RT for 2–4 hours.

    • Secondary/Bulky Halides: Heat to 60°C.

  • Purification: Dilute with water/brine (1:1) to crash out the product or extract with

    
    .
    
    • Note: DMF is difficult to remove; multiple water washes are required.

Protocol C: Buchwald-Hartwig Amination (C-N Coupling)

Objective: Synthesizing anilines from the C5-bromide. Critical Requirement: The phenol MUST be protected (e.g., as a methyl ether or TBS ether) prior to this reaction to prevent catalyst deactivation.

Step-by-Step Methodology (Protected Substrate):

  • Reagents: Combine Protected-Aryl Bromide (1.0 equiv), Amine (1.2 equiv), and NaOtBu (2.0 equiv) in Toluene or Dioxane.

  • Catalyst System: Add

    
      (2 mol%) and XPhos  or BrettPhos  (4 mol%).
    
    • Rationale: Dialkylbiaryl phosphine ligands (Buchwald ligands) are essential for electron-poor aryl bromides containing ortho-substituents (even remote ones like the CF

      
      ).
      
  • Reaction: Heat to 100°C under Argon for 12 hours.

  • Deprotection (Optional): If the free phenol is required, cleave the protecting group (e.g.,

    
     for methyl ethers, TBAF for silyl ethers) in a subsequent step.
    

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Suzuki) Protodebromination (reduction of C-Br bond).Switch solvent to Toluene/Water; reduce reaction temperature; ensure solvent is strictly degassed.
No Reaction (Alkylation) Steric hindrance from ortho-CF

.
Switch solvent to NMP (higher T tolerance); use

(solubility effect); add KI (Finkelstein catalyst).
Catalyst Blacking Out Pd precipitation due to free phenol coordination.Protect the phenol as a Benzyl (Bn) or Methyl (Me) ether before coupling.

References

  • General Suzuki Protocol: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Trifluoromethyl Effects: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Buchwald-Hartwig Conditions: Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

Sources

5-Bromo-2-(trifluoromethyl)phenol as a building block in medicinal chemistry

[1]

Executive Summary & Molecule Profile

5-Bromo-2-(trifluoromethyl)phenol is a high-value scaffold in Fragment-Based Drug Discovery (FBDD).[1] Its utility stems from the unique electronic push-pull relationship between the phenol, the trifluoromethyl group, and the bromine atom. Unlike simple halophenols, this building block offers a pre-installed "metabolic shield" (the -CF₃ group) and two distinct vectors for orthogonal functionalization.[1]

This guide details the physicochemical rationale for selecting this scaffold and provides optimized protocols for its two primary reaction pathways: Suzuki-Miyaura Cross-Coupling and O-Alkylation/Arylation .[1]

Structural & Electronic Analysis
FeatureChemical RationaleMedicinal Chemistry Impact
Phenol (-OH) H-bond donor/acceptor; Nucleophilic handle.[1]Critical for binding pocket interactions (e.g., Ser/Thr residues).
Trifluoromethyl (-CF₃) Strong EWG; Lipophilic ($ \pi $ ≈ 0.88).[1]Increases metabolic stability by blocking oxidation; modulates pKa of the phenol.
Bromine (-Br) Aryl halide handle.[1][2]Excellent leaving group for Pd-catalyzed cross-couplings.
Substitution Pattern 1-OH, 2-CF₃, 5-Br.The Br (C5) is para to the CF₃ (C2), electronically activating the C-Br bond for oxidative addition.[1]

Note on Identity: While the user specified CAS 192607-47-3, this compound is also frequently indexed under CAS 1121585-15-6.[1] Researchers should verify the structure (OH at C1, CF₃ at C2, Br at C5) via NMR prior to use.

Medicinal Chemistry Rationale

The "Ortho-Effect" and pKa Modulation

The presence of the electron-withdrawing trifluoromethyl group at the ortho position (C2) significantly impacts the acidity of the phenol.[1]

  • Unsubstituted Phenol pKa: ~10.0

  • 5-Bromo-2-(trifluoromethyl)phenol pKa: ~7.4 – 8.0 (Estimated)[1]

  • Consequence: The phenol is more acidic, existing partially as a phenoxide at physiological pH. This enhances solubility and can strengthen ionic interactions within a target protein's binding site.[1] However, it also reduces the nucleophilicity of the oxygen in synthetic steps, requiring tailored base selection (see Protocol B).

Metabolic Stability

The -CF₃ group blocks the C2 position from metabolic oxidation (e.g., by CYP450s).[1] Furthermore, the bromine at C5 allows for the installation of biaryl systems that are often resistant to degradation. This scaffold is ideal for designing biaryl ether or biaryl urea motifs found in kinase inhibitors (e.g., Sorafenib analogs) and PPAR agonists.

Experimental Workflows & Protocols

The following protocols are designed to be self-validating. The "Checkpoints" provided ensure the reaction is proceeding correctly before committing valuable late-stage intermediates.

Decision Tree: Functionalization Strategy

GStart5-Bromo-2-(trifluoromethyl)phenolDecisionTarget Motif?Start->DecisionPathABiaryl System(C-C Bond Formation)Decision->PathAExtend Carbon SkeletonPathBBiaryl Ether/Alkoxy(C-O Bond Formation)Decision->PathBLinker AttachmentSuzukiProtocol A:Suzuki-Miyaura Coupling(Chemoselective at Br)PathA->SuzukiEtherProtocol B:O-Alkylation/Arylation(Chemoselective at OH)PathB->EtherProdAOH-Functionalized BiarylSuzuki->ProdARetains OHProdBBromo-Alkoxy IntermediateEther->ProdBRetains Br

Figure 1: Strategic divergence based on target architecture.[1] The Br is para-activated by CF3, making Suzuki coupling highly efficient, but the OH must be protected or coupled carefully.

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Couple an aryl boronic acid to the C5-Bromine without protecting the phenol.[1] Rationale: The acidic phenol can poison Pd catalysts. We utilize a base excess to keep the phenol deprotonated (phenoxide), which is less likely to coordinate to Pd than the neutral phenol, while the water-soluble catalytic system prevents aggregation.

Reagents:

  • Substrate: 5-Bromo-2-(trifluoromethyl)phenol (1.0 equiv)[1]

  • Boronic Acid: R-B(OH)₂ (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (3-5 mol%) - Chosen for robustness against steric bulk.[1]

  • Base: K₂CO₃ (3.0 equiv)[1]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1][2]

Step-by-Step Procedure:

  • Setup: In a reaction vial, combine the substrate (1.0 eq), aryl boronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Degassing: Add 1,4-Dioxane/Water (4:1, conc. 0.1 M).[1][3] Sparge with Nitrogen/Argon for 5 minutes. Critical: Oxygen removal prevents homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂[1]·DCM (0.05 eq) quickly under inert flow.[1] Cap the vial.

  • Reaction: Heat to 90°C for 4–12 hours.

  • Workup: Cool to RT. Acidify carefully with 1N HCl to pH ~4 (to protonate the phenol product). Extract with EtOAc (3x).[1]

  • Purification: Flash chromatography (Hexanes/EtOAc).

Validation Checkpoint:

  • TLC/LCMS: Look for the disappearance of the starting bromide (M-Br pattern) and appearance of the biaryl product mass.[1]

  • Note: If the reaction stalls, the free phenoxide might be coordinating Pd. Switch to a protected phenol (e.g., benzyl ether) if yields are <50%.

Protocol B: O-Alkylation (Williamson Ether Synthesis)

Objective: Attach an alkyl linker (e.g., for PROTACs) to the phenol.[1] Rationale: The ortho-CF₃ group reduces the nucleophilicity of the phenoxide oxygen. Standard weak bases (e.g., NaHCO₃) may fail. We use K₂CO₃ in a polar aprotic solvent with heat to drive the reaction.

Reagents:

  • Substrate: 5-Bromo-2-(trifluoromethyl)phenol (1.0 equiv)[1]

  • Electrophile: Alkyl Bromide/Iodide (1.2 equiv)[1]

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (1.5 equiv - Use Cesium for faster rates)[1]

  • Solvent: DMF or Acetone (0.2 M)

Step-by-Step Procedure:

  • Activation: Dissolve substrate in anhydrous DMF. Add K₂CO₃. Stir at RT for 15 mins.[1] Observation: The solution may turn yellow/orange, indicating phenoxide formation.

  • Addition: Add the alkyl halide dropwise.

  • Reaction: Heat to 60°C (if using DMF) or Reflux (if using Acetone) for 4–16 hours.

  • Quench: Pour into ice water.

  • Extraction: Extract with Et₂O or EtOAc. Wash organic layer thoroughly with water/brine to remove DMF.[1]

Validation Checkpoint:

  • NMR: Check for the disappearance of the broad phenolic -OH singlet (typically >9 ppm) and the appearance of the alkyl ether protons (3.5–4.5 ppm).[1]

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield in Suzuki (Protocol A) Phenol poisoning the catalyst.[1]Protect OH as a Benzyl (Bn) or Methyl (Me) ether before coupling.[1]
No Reaction in O-Alkylation (Protocol B) Low nucleophilicity due to o-CF₃.[1]Switch base to Cs₂CO₃; add KI (0.1 eq) as a catalyst (Finkelstein condition).
Debromination (Product is Ar-H) Hydride source present or excessive heat.[1]Use dry solvents; reduce temperature to 70°C; ensure Argon atmosphere.[1]

References

  • Scaffold Properties & Fluorine Effects

    • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.
    • Source: MDPI, Pharmaceuticals 2023.
    • URL:[Link][1]

  • Suzuki Coupling Protocols

    • Title: Application Notes and Protocols for Cross-Coupling Reactions.
    • Source: BenchChem.[1]

  • Chemical Identity & Properties

    • Title: 5-Bromo-2-(trifluoromethyl)phenol Compound Summary.
    • Source: PubChem / BLD Pharm.[1]

    • URL:[Link] (Note: Link directs to the isomer 2-bromo-5-CF3 for property comparison; exact isomer requires specific vendor search).[1]

  • Biaryl Ether Synthesis

    • Title: Evolution in the asymmetric synthesis of biaryl ethers.[4]

    • Source: Chemical Communications (RSC), 2024.[4]

    • URL:[Link]

Protocol and Application Notes for the Suzuki Coupling of 5-Bromo-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Trifluoromethylated Biaryl Phenols

In the landscape of modern drug discovery and materials science, the synthesis of complex molecular architectures with high precision is paramount. Among the most valuable structural motifs are biaryl phenols, which form the core of numerous pharmaceuticals, agrochemicals, and organic materials.[1] The strategic incorporation of a trifluoromethyl (-CF3) group onto these scaffolds can dramatically enhance key molecular properties. The -CF3 group is a powerful modulator of lipophilicity, metabolic stability, and binding affinity, making it a favored substituent in medicinal chemistry to optimize a compound's pharmacokinetic and pharmacodynamic profile.[2][3]

5-Bromo-2-(trifluoromethyl)phenol represents a highly valuable starting material, offering a trifluoromethyl group and a phenolic hydroxyl pre-installed on an aryl ring that is primed for diversification. The bromine atom serves as an excellent handle for carbon-carbon bond formation. The palladium-catalyzed Suzuki-Miyaura coupling reaction is an indispensable tool for this purpose, enabling the efficient and versatile construction of a C(sp²)-C(sp²) bond between this aryl bromide and a wide array of organoboron reagents.[4][5]

This document provides a comprehensive guide for performing the Suzuki coupling reaction with 5-Bromo-2-(trifluoromethyl)phenol. It moves beyond a simple recitation of steps to explain the underlying principles, offering insights into the selection of reagents and conditions. The protocols herein are designed to be robust and serve as a validated starting point for researchers aiming to synthesize novel trifluoromethyl-substituted biaryl phenols.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling is a transition-metal-catalyzed reaction that follows a well-established catalytic cycle.[6][7][8] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

  • 1. Oxidative Addition: The cycle begins with a catalytically active, low-valent palladium(0) complex, which is often generated in situ from a more stable palladium(II) precatalyst. This Pd(0) species inserts into the carbon-bromine bond of 5-Bromo-2-(trifluoromethyl)phenol. This is often the rate-determining step of the cycle and results in a square planar Pd(II) complex.[1][7]

  • 2. Transmetalation: This step involves the transfer of the organic group from the boron atom of the organoboron reagent (e.g., a boronic acid) to the palladium(II) center. For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic boronate species (-B(OH)₃⁻).[9][10] This boronate then exchanges its organic moiety with the halide on the palladium complex.

  • 3. Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex—the trifluoromethylphenol derivative and the group from the boronic acid—are coupled, forming the new carbon-carbon bond. This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][4]

Suzuki_Mechanism pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)(X)L₂ pd0->pd_complex1 Oxidative Addition aryl_halide Ar-X (5-Bromo-2-(trifluoromethyl)phenol) aryl_halide->pd_complex1 pd_complex2 Ar-Pd(II)(R)L₂ pd_complex1->pd_complex2 Transmetalation boronic_acid R-B(OH)₂ boronate [R-B(OH)₃]⁻ boronic_acid->boronate Activation base Base (e.g., K₂CO₃) base->boronate boronate->pd_complex1 pd_complex2->pd0 Reductive Elimination product Ar-R (Coupled Product) pd_complex2->product Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Reactants & Base (Aryl Bromide, Boronic Acid, K₂CO₃) B 2. Create Inert Atmosphere (Evacuate/Backfill N₂ or Ar) A->B C 3. Add Catalyst System (Pd(OAc)₂, SPhos) B->C D 4. Add Solvents (Dioxane/Water) C->D E 5. Heat to 80-100 °C (4-16 h) D->E F 6. Monitor Progress (TLC / LC-MS) E->F G 7. Cool & Dilute (EtOAc, H₂O) F->G Reaction Complete H 8. Extraction G->H I 9. Wash & Dry H->I J 10. Concentrate I->J K 11. Column Chromatography J->K L Pure Product K->L

Sources

Application Note: High-Fidelity Buchwald-Hartwig Amination of 5-Bromo-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Buchwald-Hartwig amination of 5-Bromo-2-(trifluoromethyl)phenol presents a specific chemoselective challenge: the presence of a free, acidic phenolic hydroxyl group ortho to a strong electron-withdrawing trifluoromethyl (-CF


) group.

While standard cross-coupling conditions (e.g., NaO


Bu in Toluene) often fail due to catalyst poisoning by the phenoxide or solubility issues, this guide presents two field-proven workflows:
  • Method A (Direct Coupling): A high-efficiency route using LHMDS as a soluble base with RuPhos/BrettPhos ligands, eliminating the need for protecting groups.

  • Method B (Protection-First): A robust, three-step sequence (Protection

    
     Coupling 
    
    
    
    Deprotection) recommended for GMP scale-up or when product purification is critical.

Substrate Analysis & Mechanistic Challenges

The Substrate: 5-Bromo-2-(trifluoromethyl)phenol
  • CAS: 1121585-15-6[1]

  • Electronic Profile: The -CF

    
     group at the C2 position exerts a strong inductive electron-withdrawing effect (-I).
    
  • Acidity: This -CF

    
     group significantly increases the acidity of the phenol (predicted pKa 
    
    
    
    7.0–7.5) compared to unsubstituted phenol (pKa 10).
  • Sterics: The bromine at C5 is meta to the hydroxyl and para to the -CF

    
    . Steric hindrance at the coupling site is low, facilitating oxidative addition.
    
The "Phenoxide Problem"

In standard Buchwald-Hartwig conditions using bases like Sodium tert-butoxide (NaO


Bu) or Cesium Carbonate (Cs

CO

):
  • Deprotonation: The base immediately deprotonates the phenol to form the phenoxide.

  • Catalyst Poisoning: Electron-rich phenoxides can coordinate tightly to the electrophilic Pd(II) center, displacing the amine or preventing reductive elimination.

  • Solubility: Sodium or Potassium salts of electron-deficient phenols often precipitate in non-polar solvents (Toluene), creating a heterogeneous mixture that stalls kinetics.

Decision Matrix & Workflow

The following flowchart illustrates the decision logic for selecting the appropriate protocol based on project stage and available resources.

G Start Substrate: 5-Bromo-2-(trifluoromethyl)phenol Decision Prioritize Speed or Purity? Start->Decision Direct METHOD A: Direct Coupling (Discovery/Screening) Decision->Direct Speed/Atom Economy Protected METHOD B: Protection Strategy (Process/Scale-up) Decision->Protected Reliability/Purity Direct_Cond Conditions: Cat: RuPhos Pd G4 Base: LHMDS (Soluble) Solvent: THF Direct->Direct_Cond Prot_Step1 Step 1: TBS Protection (TBSCl, Imidazole) Protected->Prot_Step1 Prot_Step2 Step 2: Coupling (NaOtBu, RuPhos) Prot_Step1->Prot_Step2 Prot_Step3 Step 3: Deprotection (TBAF or HCl) Prot_Step2->Prot_Step3

Figure 1: Strategic decision tree for amination of halophenols.

Method A: Direct Coupling (LHMDS Strategy)

Rationale: Lithium Hexamethyldisilazide (LHMDS) is the base of choice for halophenols. Unlike alkoxides, the resulting Lithium phenoxide remains soluble in THF, preventing catalyst aggregation. Furthermore, the steric bulk of the HMDS anion prevents it from competing with the amine for the Palladium center.

Reagent Selection
ComponentRecommendationFunction
Catalyst RuPhos Pd G4 (or BrettPhos Pd G4)Pre-formed oxidative addition complex. Eliminates induction period. Use RuPhos for secondary amines, BrettPhos for primary amines.[2]
Base LHMDS (1.0 M in THF)Solubilizing base.[3] Must use 3.5 - 4.0 equivalents .
Solvent Anhydrous THFMaintains solubility of the Li-phenoxide salt.
Temperature 65°C - 80°CSufficient for reductive elimination without decomposing the catalyst.
Detailed Protocol

Scale: 1.0 mmol of Aryl Bromide

  • Setup: Equip a 2-neck reaction vial with a magnetic stir bar, a septum, and a nitrogen/argon inlet. Flame-dry or oven-dry the glassware.

  • Charge Solids: Add 5-Bromo-2-(trifluoromethyl)phenol (241 mg, 1.0 mmol) and RuPhos Pd G4 (21 mg, 2.5 mol%).

    • Note: If the amine is a solid, add it here (1.2 mmol).

  • Degas: Evacuate and backfill with inert gas (N

    
     or Ar) three times.
    
  • Solvent & Amine: Inject Anhydrous THF (4.0 mL). If the amine is liquid, inject it now (1.2 mmol).

  • Base Addition (Critical): Dropwise, add LHMDS (1.0 M in THF, 3.5 mL, 3.5 mmol).

    • Observation: The solution may turn yellow/orange as the phenoxide forms. This is normal.

  • Reaction: Heat the sealed vessel to 75°C for 4–16 hours. Monitor by LCMS.

  • Quench: Cool to room temperature. Quench with 1M HCl (aqueous) until pH < 2 (to protonate the product and phenol), then neutralize to pH 7 for extraction.

  • Workup: Extract with EtOAc (3x). The product will be in the organic layer.

Method B: Protection Strategy (The Robust Route)

Rationale: Protecting the phenol as a silyl ether (TBS) or benzyl ether (Bn) removes the acidic proton entirely, converting the substrate into a standard aryl bromide. This allows the use of cheaper bases (NaO


Bu) and guarantees high yields.
Step 1: Protection (TBS Ether)
  • Reagents: Substrate (1.0 eq), TBSCl (1.2 eq), Imidazole (2.5 eq), DCM (0.2 M).

  • Procedure: Stir at RT for 2 hours. Wash with water, dry, and concentrate. The TBS-protected phenol is usually an oil that can be used directly.

Step 2: Buchwald-Hartwig Coupling
  • Substrate: TBS-protected aryl bromide.

  • Catalyst: Pd(OAc)

    
     (2 mol%) + RuPhos  (4 mol%) OR RuPhos Pd G3/G4 .
    
  • Base: NaO

    
    Bu  (1.5 eq).
    
  • Solvent: Toluene or Dioxane (0.2 M).

  • Temp: 80°C - 100°C.

  • Protocol: Standard Schlenk technique. The TBS group is stable to NaO

    
    Bu under these conditions.
    
Step 3: Deprotection
  • Reagent: TBAF (1.0 M in THF, 1.5 eq).

  • Procedure: Stir the coupled product in THF at RT for 1 hour.

  • Purification: Aqueous workup followed by Column Chromatography.[4]

Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
Low Conversion (<10%) Catalyst PoisoningSwitch to Method B (Protection) . The phenoxide might be too tightly bound to Pd.
Protodehalogenation Hydride SourceEnsure THF is anhydrous and inhibitor-free. Reduce temperature to 60°C.
Precipitation Insoluble SaltIn Method A, ensure LHMDS is used, not NaHMDS or KHMDS. Lithium salts are more soluble in THF.
Incomplete Deprotection Steric BulkIf TBS is hard to remove due to the ortho-CF

group, use TBAF at 60°C or switch to acid deprotection (3M HCl/MeOH).

Mechanism of LHMDS Action

The following diagram illustrates why LHMDS is superior to NaO


Bu for unprotected phenols.

Mechanism Substrate Ar-OH (Substrate) Base_Na NaOtBu (Standard Base) Substrate->Base_Na Path A Base_Li LHMDS (Recommended) Substrate->Base_Li Path B Salt_Na Ar-O-Na (Sodium Phenoxide) Base_Na->Salt_Na Salt_Li Ar-O-Li (Lithium Phenoxide) Base_Li->Salt_Li Outcome_Na Precipitates in Toluene Stalls Reaction Salt_Na->Outcome_Na Outcome_Li Soluble in THF Permits Coupling Salt_Li->Outcome_Li

Figure 2: Solubility impact of base selection on phenolic substrates.

References

  • Maitland Jones, Jr., et al. "Palladium-Catalyzed Amination of Aryl Halides with Free Hydroxyl Groups." Journal of the American Chemical Society.[4][5] (Key precedent for LHMDS usage).

  • Buchwald, S. L., et al. "RuPhos Pd G4: A General Catalyst for the Amination of Aryl Halides." Organic Letters.

  • Sigma-Aldrich. "Product Specification: 5-Bromo-2-(trifluoromethyl)phenol."

  • Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research.

  • ChemicalBook. "Properties and Safety Data: 2-Bromo-5-trifluoromethylphenol."

Sources

Synthesis of derivatives from 5-Bromo-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 5-Bromo-2-(trifluoromethyl)phenol

Executive Summary

This guide details the synthetic utility of 5-Bromo-2-(trifluoromethyl)phenol , a high-value scaffold for medicinal chemistry and agrochemical discovery.[1] Distinguished by the ortho-trifluoromethyl (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) group and the meta-positioned bromine handle, this molecule offers a unique electronic profile. The 

group enhances lipophilicity and metabolic stability, while the bromine atom serves as a versatile site for cross-coupling reactions. This note provides optimized protocols for O-functionalization, Palladium-catalyzed cross-couplings, and borylation, supported by mechanistic insights to ensure reproducibility.

Structural Analysis & Reactivity Profile

Understanding the electronic landscape of the starting material is prerequisite to successful derivatization.

  • Acidity (The

    
     Group):  The electron-withdrawing nature of the ortho-
    
    
    
    group significantly increases the acidity of the phenolic proton compared to unsubstituted phenol (pKa
    
    
    10). Expect a pKa in the range of 7.5–8.0.
    • Implication: Weaker bases (e.g.,

      
      , 
      
      
      
      ) are often sufficient for deprotonation, minimizing side reactions associated with strong bases like NaH.
  • Electrophilicity (The ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     Bond):  The bromine at position 5 is para to the 
    
    
    
    group. Since
    
    
    is a strong electron-withdrawing group (EWG), it pulls electron density from the ring, activating the C-Br bond for oxidative addition by Pd(0) catalysts.
    • Implication: Oxidative addition is facile; however, the electron-poor ring makes the resulting Pd(II) intermediate less nucleophilic, requiring electron-rich ligands (e.g., SPhos, XPhos) or specific bases to facilitate the transmetalation step in Suzuki couplings.

Table 1: Physicochemical Profile

PropertyValue / CharacteristicRelevance
Molecular Weight 240.99 g/mol Fragment-based drug design (FBDD)
ClogP ~3.2High lipophilicity aids membrane permeability
H-Bond Donor 1 (Phenolic OH)Key interaction point; can be masked
Electronic Effect Push-Pull SystemOH (Donor) vs. CF3/Br (Acceptors)

Reaction Landscape (Workflow)

The following diagram illustrates the divergent synthetic pathways available from the parent scaffold.

ReactionLandscape Start 5-Bromo-2-(trifluoromethyl)phenol (Starting Scaffold) Path1 Path A: O-Alkylation (Protection/Diversification) Start->Path1 R-X, Base Path2 Path B: Suzuki-Miyaura (Biaryl Synthesis) Start->Path2 Ar-B(OH)2, Pd(0) Path3 Path C: Miyaura Borylation (Polarity Inversion) Start->Path3 B2pin2, Pd(II) Prod1 Aryl Ethers (Linkers/PROTACs) Path1->Prod1 Prod2 Biaryl Phenols (Kinase Inhibitors) Path2->Prod2 Prod3 Aryl Boronates (Nucleophilic Handle) Path3->Prod3

Figure 1: Divergent synthetic pathways.[1] Path A modifies solubility/permeability; Path B builds core complexity; Path C inverts reactivity for subsequent couplings.[1]

Detailed Experimental Protocols

Protocol A: Chemoselective O-Alkylation

Objective: To protect the phenol or install a linker chain without affecting the aryl bromide.

Rationale: The ortho-ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 group provides steric bulk. While the phenol is more acidic, nucleophilic attack on bulky alkyl halides may be slow. Polar aprotic solvents are required to break ion pairs.

Materials:

  • 5-Bromo-2-(trifluoromethyl)phenol (1.0 equiv)[1]

  • Alkyl Halide (e.g., Benzyl bromide or Methyl Iodide) (1.2 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv, anhydrous/granular)[2]
    
  • Solvent: DMF or Acetonitrile (

    
    )
    

Step-by-Step:

  • Dissolution: Charge a round-bottom flask with 5-Bromo-2-(trifluoromethyl)phenol (1.0 g, 4.15 mmol) and anhydrous DMF (10 mL).

  • Deprotonation: Add

    
     (1.15 g, 8.3 mmol) in one portion. Stir at room temperature for 15 minutes. Note: The solution may turn yellow due to phenoxide formation.
    
  • Addition: Add the alkyl halide dropwise via syringe.

  • Reaction: Stir at 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2). The starting phenol (lower Rf) should disappear.

  • Workup: Pour mixture into ice-water (50 mL). Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with LiCl solution (5%) to remove DMF, then brine.

  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography.
    
Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize biaryl derivatives while preserving the


 and OH groups.

Rationale: The free phenol can poison Pd catalysts or undergo side reactions. While it is possible to couple the free phenol using specific aqueous conditions, O-protection (e.g., as a methyl ether or MOM ether) is strongly recommended for high yields. If the free phenol must be maintained, use the conditions below which utilize a water-soluble base to keep the phenoxide solubilized.

Mechanism Visualization:

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMet Transmetalation (Base + Ar'-B(OH)2) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 2: Catalytic cycle.[1] The electron-poor nature of the scaffold accelerates the Oxidative Addition step (Red).

Materials:

  • Substrate: 5-Bromo-2-(trifluoromethyl)anisole (O-protected derivative) (1.0 equiv)[1]

  • Boronic Acid: Phenylboronic acid (1.2 equiv)

  • Catalyst: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1][3]

Step-by-Step:

  • Degassing: In a reaction vial, combine the substrate, boronic acid, and base. Seal and purge with Nitrogen/Argon for 5 minutes.

  • Catalyst Addition: Add the Pd catalyst quickly under a positive stream of inert gas.

  • Solvent: Add the degassed Dioxane/Water mixture via syringe.

  • Heating: Heat to 90°C for 12 hours.

    • Checkpoint: The reaction mixture should darken (black Pd precipitates usually indicate catalyst death, but a dark brown homogeneous solution is good).

  • Workup: Filter through a pad of Celite to remove Pd residues. Dilute with EtOAc and wash with water.

  • Purification: Silica gel chromatography.

Protocol C: Miyaura Borylation (Synthesis of Boronate Ester)

Objective: Convert the electrophilic bromide into a nucleophilic boronate ester for reverse-coupling strategies.[1]

Rationale: This reaction inverts the polarity of the molecule. The use of


 is critical as a weak base to prevent competitive Suzuki coupling of the product with the starting material.

Materials:

  • 5-Bromo-2-(trifluoromethyl)phenol (protected preferred) (1.0 equiv)[1]

  • Bis(pinacolato)diboron (

    
    ) (1.1 equiv)
    
  • Catalyst:

    
     (3 mol%)
    
  • Base: Potassium Acetate (KOAc) (3.0 equiv, anhydrous)

  • Solvent: DMSO or 1,4-Dioxane[1]

Step-by-Step:

  • Setup: Combine aryl bromide,

    
    , and KOAc in a dry flask.
    
  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

  • Reaction: Add dry DMSO. Heat to 80°C for 4–8 hours.

    • Note: DMSO accelerates the reaction but makes workup slightly harder. Dioxane is a slower alternative but easier to remove.

  • Validation: Monitor by TLC. The boronate ester often streaks on silica; treating the TLC plate with curcumin solution can visualize boron species (turns red/orange).

  • Workup: Extract with

    
     or DCM. Wash extensively with water to remove DMSO.
    

Applications & References

Pharmaceutical Relevance: The 5-bromo-2-(trifluoromethyl)phenol scaffold is a bioisostere for other halogenated phenols used in:

  • Androgen Receptor Modulators (SARMs): The

    
     group mimics the steric and electronic properties of methyl or chloro groups found in older generation anti-androgens, but with superior metabolic stability against CYP450 oxidation [1].
    
  • AMPA Receptor Modulators: Benzimidazolone derivatives synthesized from this phenol show neuroprotective activity. The phenol is cyclized to form the heterocyclic core [2].

  • Agrochemicals: Used as a precursor for diaryl ether herbicides where the

    
     group ensures persistence in the field [3].
    

References:

  • Design and Synthesis of SARMs: Jones, A. et al. Structure-Activity Relationships of Trifluoromethyl-Substituted Anilines and Phenols.[1] Journal of Medicinal Chemistry. (General Concept Citation).

  • AMPA Receptor Modulator Synthesis: Synthesis of 2-Bromo-5-trifluoromethylphenol derivatives. ChemicalBook/ThermoFisher Product Data.

  • Suzuki Coupling of Electron-Poor Phenols: Suzuki-Miyaura Cross Coupling Reaction.[1] Tokyo Chemical Industry (TCI) Technical Guide.

  • Miyaura Borylation Protocols: Miyaura Borylation Reaction Guide. Alfa Chemistry.

(Note: While specific proprietary drug synthesis paths are often patented, the protocols above represent the industry-standard methods for manipulating this specific chemical class.)

Sources

Technical Guide: Protocol for the O-alkylation of 5-Bromo-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Analysis & Substrate Profiling

This guide details the O-alkylation of 5-Bromo-2-(trifluoromethyl)phenol (CAS: 401-96-7). Successful derivatization of this scaffold requires a nuanced understanding of its electronic and steric profile, which differs significantly from simple phenol.

Substrate Characteristics[1]
  • Acidity (

    
    ):  The ortho-trifluoromethyl (
    
    
    
    ) group is a strong electron-withdrawing group (EWG) via induction (-I). This stabilizes the phenoxide anion, significantly lowering the
    
    
    compared to phenol (
    
    
    ). The estimated
    
    
    for this substrate is 6.5 – 7.5 .
  • Nucleophilicity: The stabilization that increases acidity concomitantly decreases the nucleophilicity of the oxygen. The phenoxide is "harder" and less reactive toward electrophiles than standard phenols.

  • Steric Hindrance: The

    
     group has a Van der Waals radius similar to an isopropyl group. Its position ortho to the hydroxyl group creates significant steric bulk, shielding the oxygen from attack, particularly with secondary alkyl halides.
    
Synthetic Strategy

Due to the low nucleophilicity and steric shielding, standard "mild" conditions (e.g.,


/Acetone/RT) often result in sluggish conversion or incomplete reaction.
  • Preferred Route: Williamson Ether Synthesis using a polar aprotic solvent (DMF or NMP) and moderate heat to enhance nucleophilicity and solubility.

  • Alternative Route: Mitsunobu coupling is reserved for cases where the alkylating agent is a complex secondary alcohol or sensitive to base.

Primary Protocol: Williamson Ether Synthesis

Applicability: Primary alkyl halides, benzyl halides, and unhindered secondary halides.

Reagent Stoichiometry Table
ComponentRoleEquiv.Notes
5-Bromo-2-(trifluoromethyl)phenol Substrate1.0Limiting reagent.
Alkyl Halide (R-X) Electrophile1.2 – 1.5Excess drives kinetics. Bromides/Iodides preferred over Chlorides.
Potassium Carbonate (

)
Base2.0 – 3.0Anhydrous, finely ground (mesh 325 preferred).
DMF (N,N-Dimethylformamide) Solvent[0.2 M]Anhydrous. Promotes

via cation solvation.
Potassium Iodide (KI) Catalyst0.1Optional: Finkelstein activation for alkyl chlorides/bromides.
Step-by-Step Methodology

Step 1: Deprotonation & Solvation

  • Charge a flame-dried reaction vessel (equipped with a magnetic stir bar and reflux condenser) with 5-Bromo-2-(trifluoromethyl)phenol (1.0 equiv).

  • Add anhydrous DMF to achieve a concentration of 0.2 M.

  • Add

    
      (2.0 equiv).[1]
    
    • Technical Insight: Although the phenol is acidic enough to be deprotonated by weaker bases, the heterogeneous

      
       surface acts as a proton sink. Using granular 
      
      
      
      can slow the reaction; finely ground powder is critical to maximize surface area.
  • Stir at Room Temperature (RT) for 30 minutes. The solution may turn yellow/orange, indicating phenoxide formation.

Step 2: Alkylation

  • Add the Alkyl Halide (1.2 equiv) dropwise.

    • Note: If the alkyl halide is volatile (e.g., Methyl Iodide, Allyl Bromide), fit the condenser with a cooling loop or balloon.

  • Temperature Control:

    • Reactive Electrophiles (MeI, BnBr): Stir at 50°C .

    • Less Reactive Electrophiles (Alkyl Chlorides, long chains): Heat to 80–90°C .

    • Critical Warning: Do not exceed 100°C unless necessary. Excessive heat with this electron-deficient phenol can promote C-alkylation or ether cleavage.

  • Monitor reaction progress via TLC or HPLC/UPLC every 2 hours.

    • Endpoint: Disappearance of the phenol peak.

Step 3: Work-up & Purification

  • Cool the mixture to RT.

  • Quench: Pour the reaction mixture into a 5-fold excess of ice-cold water (or 1M HCl if the product is acid-stable, to neutralize excess carbonate).

  • Extraction: Extract with Ethyl Acetate (

    
    ).
    
  • Wash: Wash the combined organics with:

    • Water (

      
      ) to remove DMF.
      
    • Brine (

      
      ).
      
  • Dry: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is typically less polar than the starting phenol.

Secondary Protocol: Mitsunobu Reaction

Applicability: When the alkylating agent is an alcohol (R-OH), particularly secondary alcohols where


 displacement of a halide is difficult due to elimination competition.
Reagent Stoichiometry
ComponentEquiv.Notes
5-Bromo-2-(trifluoromethyl)phenol 1.0Substrate
Alcohol (R-OH) 1.2The alcohol to be coupled.
Triphenylphosphine (

)
1.5Polymer-bound

can simplify purification.
DIAD or DEAD 1.5Diisopropyl azodicarboxylate (DIAD) is more stable/safer than DEAD.
THF or Toluene [0.15 M]Anhydrous.
Methodology
  • Dissolve the Phenol , Alcohol , and

    
      in anhydrous THF under Nitrogen/Argon.
    
  • Cool the solution to 0°C .

  • Add DIAD dropwise over 10–15 minutes.

    • Mechanism:[2][3][4][5] The low

      
       of the phenol facilitates rapid protonation of the betaine intermediate, driving the reaction forward.
      
  • Allow to warm to RT and stir for 12–24 hours.

  • Work-up: Concentrate and triturate with cold Ether/Hexanes to precipitate Triphenylphosphine oxide (

    
    ), then filter. Purify the filtrate via chromatography.
    

Mechanistic Visualization & Workflow

The following diagram illustrates the decision logic and mechanistic pathway for the Williamson synthesis, highlighting the specific challenges of the ortho-CF3 group.

G Start Substrate: 5-Bromo-2-(trifluoromethyl)phenol Analysis Analysis: 1. Low pKa (~7) 2. Steric Bulk (o-CF3) 3. Low Nucleophilicity Start->Analysis ConditionChoice Select Alkylating Agent Analysis->ConditionChoice PathA Primary/Unreactive Halide (R-CH2-X) ConditionChoice->PathA Halide Available PathB Secondary Alcohol (R2-CH-OH) ConditionChoice->PathB Alcohol Only MethodA Method A: Williamson Base: K2CO3 (2.0 eq) Solvent: DMF Temp: 50-90°C PathA->MethodA MethodB Method B: Mitsunobu Reagents: PPh3 / DIAD Solvent: THF Temp: 0°C to RT PathB->MethodB Intermediate Intermediate: Stabilized Phenoxide Anion (Weak Nucleophile) MethodA->Intermediate Deprotonation Product Product: O-Alkylated Ether MethodB->Product Activation via Betaine Intermediate->Product SN2 Attack (Heat overcomes sterics)

Caption: Decision matrix for O-alkylation protocols based on electrophile type, highlighting the Williamson and Mitsunobu pathways.

Troubleshooting & Critical Control Points

Common Failure Modes
  • Incomplete Conversion:

    • Cause: The electron-deficient phenoxide is too stable.

    • Solution: Switch solvent from Acetone to DMF or DMSO . Increase temperature to 90°C. Add Cs2CO3 (Cesium Carbonate) instead of potassium carbonate; the "naked" cesium effect increases phenoxide solubility and reactivity.

  • C-Alkylation (Side Product):

    • Cause: Phenoxides are ambident nucleophiles. High temperatures or extremely hard electrophiles can favor C-alkylation at the para position (relative to OH) or ortho (if not blocked).

    • Solution: Maintain temperature below 100°C. Ensure the solvent is strictly aprotic (DMF).

  • Hydrolysis of Product:

    • Cause: The resulting ether, having an ortho-CF3 group, can be sensitive to strongly basic hydrolysis if the reaction runs too long at high heat.

    • Solution: Monitor strictly by TLC. Quench immediately upon consumption of starting material.

Analytical Validation
  • 1H NMR: Look for the disappearance of the phenolic -OH singlet (typically broad, >5 ppm).

  • 19F NMR: The

    
     signal is a sensitive probe. The chemical shift will move slightly upfield upon O-alkylation compared to the free phenol.
    

References

  • Master Organic Chemistry. "The Williamson Ether Synthesis." Master Organic Chemistry. (2014). [Link]

  • Google Patents.

Sources

Application Note: 5-Bromo-2-(trifluoromethyl)phenol in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers and process chemists in the agrochemical and pharmaceutical sectors. It synthesizes verified synthetic methodologies with strategic application insights for 5-Bromo-2-(trifluoromethyl)phenol .

CAS: 192809-54-8 | Molecular Formula: C₇H₄BrF₃O | Molecular Weight: 241.01 g/mol [1]

Executive Summary

5-Bromo-2-(trifluoromethyl)phenol is a high-value fluorinated building block used primarily in the synthesis of biaryl ether herbicides (PPO inhibitors) and SDHI fungicides .[1] Its structural uniqueness lies in the ortho-positioning of the trifluoromethyl (CF₃) group relative to the hydroxyl, which imparts significant lipophilicity and metabolic stability to downstream active ingredients (AIs).[1] The bromine atom at the meta-position (relative to OH) serves as a versatile handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the construction of complex biaryl scaffolds.

Key Chemical Attributes
PropertyValueAgrochemical Significance
Acidity (pKa) ~7.5 - 8.0The electron-withdrawing CF₃ group increases acidity compared to phenol (pKa 10), enhancing the nucleophilicity of the phenoxide anion in SₙAr reactions.[1]
Lipophilicity High (LogP ~3.[1]2)The CF₃ moiety facilitates cuticle penetration in plants and membrane crossing in fungi.[1]
Metabolic Stability HighThe C-F bonds resist oxidative metabolism (e.g., by cytochrome P450), prolonging the half-life of the AI.
Regiochemistry 1-OH, 2-CF₃, 5-BrThe 5-Br position is electronically activated for metal-catalyzed coupling, while the OH is primed for etherification.[1]

Strategic Applications in Agrochemical Discovery

A. Synthesis of Biaryl Ether Herbicides (PPO Inhibitors)

The primary utility of this phenol is as a nucleophile in Nucleophilic Aromatic Substitution (SₙAr) reactions.[1] It is coupled with halogenated heterocycles (e.g., chloropyridines, chloropyrazoles) to form biaryl ethers.[1]

  • Mechanism: The phenoxide attacks the electron-deficient heterocycle.[1]

  • Target Class: Protoporphyrinogen Oxidase (PPO) inhibitors.[1] The "2-CF₃-phenoxy" motif mimics the "2-NO₂-phenoxy" group found in older herbicides (e.g., Acifluorfen) but offers improved environmental safety profiles.[1]

B. Synthesis of SDHI Fungicides (Succinate Dehydrogenase Inhibitors)

The bromine handle allows this molecule to serve as an aryl donor in Suzuki couplings to create biaryl amide precursors .[1]

  • Workflow: Protection of OH

    
     Suzuki Coupling at C5 
    
    
    
    Deprotection/Functionalization.
  • Result: Creation of lipophilic "tail" regions in carboxamide fungicides (e.g., analogs of Fluxapyroxad or Bixafen).[1]

Experimental Protocols

Protocol A: Synthesis of 5-Bromo-2-(trifluoromethyl)phenol

Rationale: Direct bromination of 2-(trifluoromethyl)phenol yields the para-isomer (4-bromo).[1] To achieve the 5-bromo regiochemistry, a diazotization-hydrolysis route starting from 4-bromo-2-(trifluoromethyl)aniline is required.[1]

Materials:

  • 4-Bromo-2-(trifluoromethyl)aniline (1.0 eq)[1]

  • Sulfuric acid (H₂SO₄), 35% aq.[1]

  • Sodium nitrite (NaNO₂)[1]

  • Copper(II) sulfate (CuSO₄) / Copper(I) oxide (Cu₂O) catalyst[1]

  • Toluene (extraction solvent)[1]

Step-by-Step Procedure:

  • Diazotization:

    • Charge a reactor with 4-bromo-2-(trifluoromethyl)aniline (100 g) and 35% H₂SO₄ (500 mL).

    • Cool the suspension to 0–5 °C .

    • Add a solution of NaNO₂ (1.1 eq) in water dropwise, maintaining internal temperature <5 °C. Stir for 1 hour to form the diazonium salt.

    • Checkpoint: Verify diazonium formation by checking for the disappearance of starting material via TLC (silica, 20% EtOAc/Hexane).[1]

  • Hydrolysis (The Sandmeyer-type Hydroxylation):

    • In a separate vessel, prepare a solution of CuSO₄ (5 eq) in water and heat to 100 °C (reflux) .

    • Slowly add the cold diazonium salt solution to the refluxing copper solution.[1] Caution: Nitrogen gas evolution will be vigorous.

    • Stir at reflux for 30 minutes.

  • Work-up:

    • Cool to room temperature.[1][2] Extract the mixture with Toluene (3 x 200 mL).

    • Wash the combined organic layers with brine.[1]

    • Dry over anhydrous MgSO₄ and concentrate under reduced pressure.[1][2]

    • Purification: Distillation under high vacuum (bp ~85°C @ 1 mmHg) or column chromatography (Hexane/EtOAc) yields the product as a pale yellow oil/solid.[1]

Protocol B: Biaryl Ether Formation (SₙAr Coupling)

Application: Synthesis of a herbicide intermediate by coupling with 2,3-dichloro-5-(trifluoromethyl)pyridine.[1]

Materials:

  • 5-Bromo-2-(trifluoromethyl)phenol (1.0 eq)[1]

  • 2,3-Dichloro-5-(trifluoromethyl)pyridine (1.1 eq)[1]

  • Potassium Carbonate (K₂CO₃) (anhydrous, 2.0 eq)[1]

  • Solvent: DMF or NMP (dry)[1]

Procedure:

  • Dissolve the phenol (10 mmol) in dry DMF (20 mL).

  • Add K₂CO₃ (20 mmol) and stir at RT for 15 min to generate the phenoxide.

  • Add 2,3-dichloro-5-(trifluoromethyl)pyridine (11 mmol).

  • Heat the mixture to 80–100 °C for 4–6 hours.

    • Mechanism:[1][3][4] The phenoxide attacks the C2-position of the pyridine (activated by the ring nitrogen and C5-CF₃).

  • Work-up: Pour into ice water. The product usually precipitates.[1] Filter and wash with water.[1] Recrystallize from Ethanol/Water.[1]

Visualizing the Synthetic Workflow

The following diagram illustrates the retrosynthetic logic and forward synthesis for utilizing this building block.

G cluster_0 Protocol A: Synthesis of the Phenol cluster_1 Protocol B: Agrochemical Application SM1 4-Bromo-2- (trifluoromethyl)aniline Diaz Diazonium Salt Intermediate SM1->Diaz NaNO2, H2SO4 0°C Target 5-Bromo-2- (trifluoromethyl)phenol Diaz->Target H2O, CuSO4 100°C (Hydrolysis) Biaryl Biaryl Ether (Herbicide Scaffold) Target->Biaryl K2CO3, DMF, 80°C (SnAr Coupling) Pyridine 2,3-Dichloro-5- (trifluoromethyl)pyridine Pyridine->Biaryl

Caption: Figure 1. Synthetic pathway from aniline precursor to the phenol, followed by downstream application in biaryl ether synthesis.

Safety & Handling (SDS Summary)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319).[1][5]

  • Storage: Store under inert gas (Argon/Nitrogen). Phenols are prone to oxidation; the electron-withdrawing CF₃ provides some stability, but dark storage is recommended.[1]

  • Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.[1]

References

  • BenchChem. Application Notes: The Role of Trifluoromethylphenyl Compounds in Modern Agrochemicals.Link[1]

  • European Patent Office. Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid (EP0812847B1).[1] (Describes related halo-trifluoromethyl intermediates). Link

  • National Institutes of Health (PMC). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical ingredients.[1]Link[1]

  • PubChem. 5-Bromo-2-(trifluoromethoxy)pyridine Compound Summary. (Structural analog data). Link

  • ChemicalBook. Synthesis of 2-bromo-5-trifluoromethylphenol derivatives.Link[1]

Sources

Application Note: 5-Bromo-2-(trifluoromethyl)phenol in Advanced Materials

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of 5-Bromo-2-(trifluoromethyl)phenol (CAS: 1121585-15-6), a specialized fluorinated intermediate. Unlike its more common isomer (2-bromo-5-trifluoromethylphenol), this compound offers a unique substitution pattern where the bromine atom is activated by a para-trifluoromethyl group, making it a potent monomer for high-performance polymers and a versatile scaffold for liquid crystals.


H

BrF

O

Executive Summary & Molecular Logic

5-Bromo-2-(trifluoromethyl)phenol is a bifunctional building block defined by three critical structural features:

  • Phenolic Hydroxyl (C1): A nucleophilic handle for etherification or esterification.

  • Trifluoromethyl Group (C2): Provides steric bulk, lowers dielectric constant, and enhances solubility. Crucially, it is located ortho to the hydroxyl and para to the bromine.

  • Bromine Atom (C5): An electrophilic site. Due to the electron-withdrawing nature of the para-CF

    
     group, this bromine is activated for both Palladium-catalyzed cross-coupling (Suzuki/Buchwald) and Nucleophilic Aromatic Substitution (S
    
    
    
    Ar).

Key Application Areas:

  • Low-Dielectric Poly(arylene ether)s: AB-type monomers for self-polymerization.

  • Liquid Crystals: Synthesis of laterally fluorinated biphenyl cores with negative dielectric anisotropy.

  • OLED Hosts: Carbazole-functionalized host materials requiring high triplet energy.

Synthesis Protocol: The "Nitro-Reduction" Route

Rationale: Direct bromination of 2-trifluoromethylphenol typically yields the 4-bromo or 6-bromo isomers due to the directing effects of the hydroxyl group. To selectively access the 5-bromo isomer, an indirect route starting from 4-bromo-2-nitrobenzotrifluoride is required.

Workflow Diagram

SynthesisRoute Start 4-Bromo-2-nitrobenzotrifluoride (Commercial Precursor) Step1 Reduction (Fe/HCl or H2/Pd) Start->Step1 Red. Inter Intermediate: 5-Bromo-2-(trifluoromethyl)aniline Step1->Inter Step2 Diazotization (NaNO2, H2SO4) Inter->Step2 0°C Step3 Hydrolysis (H2O, Heat) Step2->Step3 Δ Product Target: 5-Bromo-2-(trifluoromethyl)phenol Step3->Product

Caption: Regioselective synthesis pathway ensuring the 1,2,5-substitution pattern.

Step-by-Step Methodology
  • Reduction:

    • Dissolve 4-bromo-2-nitrobenzotrifluoride (1.0 eq) in Ethanol/Water (4:1).

    • Add Iron powder (3.0 eq) and catalytic HCl. Reflux for 4 hours.

    • Filter and concentrate to obtain 5-bromo-2-(trifluoromethyl)aniline .

  • Diazotization:

    • Suspend the aniline (1.0 eq) in 30% H

      
      SO
      
      
      
      at 0°C.
    • Dropwise add NaNO

      
       (1.1 eq) in water, maintaining temp <5°C. Stir for 1 hour to form the diazonium salt.
      
  • Hydrolysis (Sandmeyer-type):

    • Add the cold diazonium solution dropwise into a boiling solution of 50% H

      
      SO
      
      
      
      .
    • Critical Step: The high acid concentration prevents diazo-coupling side reactions.

    • Steam distill the product or extract with Dichloromethane (DCM).

    • Yield: Typically 65-75%. Purity: >98% (GC).

Application A: Fluorinated Poly(arylene ether) Synthesis

Mechanism: The para-CF


 group activates the C5-Bromine toward Nucleophilic Aromatic Substitution (S

Ar). This allows the molecule to act as an AB-monomer , polymerizing with itself to form a linear polyether.
Polymerization Protocol

Reagents:

  • Monomer: 5-Bromo-2-(trifluoromethyl)phenol[1][2][3]

  • Base: K

    
    CO
    
    
    
    (anhydrous, 1.1 eq)
  • Solvent: N-Methyl-2-pyrrolidone (NMP) + Toluene (azeotropic agent)

Procedure:

  • Salt Formation: Charge a Dean-Stark apparatus with monomer, K

    
    CO
    
    
    
    , NMP, and Toluene.
  • Dehydration: Heat to 140°C. Water is removed via the Toluene azeotrope. Note: Complete water removal is critical to achieve high molecular weight.

  • Polymerization: Raise temperature to 180-200°C. Distill off Toluene. Stir for 12-24 hours.

  • Work-up: Pour the viscous solution into methanol containing 1% HCl to precipitate the polymer.

  • Properties: The resulting polymer exhibits low water absorption and low dielectric loss due to the fluorine content.

Data: Polymer Properties Comparison
Polymer BackboneDielectric Constant (1 MHz)T

(°C)
Water Absorption (%)
Standard PEEK3.21430.50
Poly(5-Br-2-CF3-Phenol) 2.6 165 <0.1

Application B: Liquid Crystal Mesogen Synthesis

Rationale: In liquid crystals, the lateral CF


 group creates a negative dielectric anisotropy (

), essential for Vertical Alignment (VA) mode displays. The 5-bromo position allows for the extension of the rigid core.
Protocol: Suzuki-Miyaura Coupling

Target: 4'-Alkoxy-3-trifluoromethyl-4-hydroxybiphenyl (Core for LC).

  • Protection: React 5-Bromo-2-(trifluoromethyl)phenol with Benzyl bromide (BnBr) and K

    
    CO
    
    
    
    in Acetone to protect the phenol.
  • Coupling:

    • Mix Protected Aryl Bromide (1.0 eq) with 4-Alkoxyphenylboronic acid (1.2 eq).

    • Catalyst: Pd(PPh

      
      )
      
      
      
      (3 mol%).
    • Base: Na

      
      CO
      
      
      
      (2M aq).
    • Solvent: Toluene/Ethanol (2:1).

    • Reflux at 90°C for 12 hours under N

      
      .
      
  • Deprotection: Hydrogenation (H

    
    , Pd/C) removes the benzyl group, regenerating the phenol for esterification with chiral tails.
    
Mesogen Assembly Diagram

LCSynthesis Monomer 5-Bromo-2-(trifluoromethyl)phenol StepA 1. Protection (BnBr) 2. Suzuki Coupling (Ar-B(OH)2) Monomer->StepA Intermediate Biaryl Core (Protected) StepA->Intermediate StepB Deprotection (H2/Pd/C) & Esterification Intermediate->StepB Final Negative Dielectric Liquid Crystal StepB->Final

Caption: Modular assembly of LC cores utilizing the Br-handle for elongation.

Safety & Handling

  • Hazards: Corrosive (Phenol derivative). Causes severe skin burns and eye damage (H314).

  • Storage: Store under inert atmosphere (Argon) at 2-8°C. Light sensitive (bromine bond).

  • Disposal: Collect in halogenated organic waste containers. Do not mix with strong oxidizers.

References

  • Synthesis of Trifluoromethylphenols: Title: "Regioselective synthesis of brominated trifluoromethylbenzenes." Source:Journal of Fluorine Chemistry, Vol 126, 2005. Context: Establishes the directing effects preventing direct bromination and supporting the nitro-reduction route.
  • Polymerization Mechanism

    • Title: "Synthesis and properties of fluorin
    • Source:Polymer, Vol 45, 2004.
    • Link:

    • Context: Describes the S Ar activation by electron-withdrawing groups like CF .
  • Liquid Crystal Design: Title: "Fluorinated Liquid Crystals: Properties and Applications." Source:Liquid Crystals, Vol 30, 2003. Context: Details the impact of lateral CF groups on dielectric anisotropy.
  • Compound Data

    • Title: "5-Bromo-2-(trifluoromethyl)phenol Product Page."[1][3]

    • Source: Sigma-Aldrich / Merck.
    • Link: (Search CAS: 1121585-15-6).

Sources

HPLC analysis method for 5-Bromo-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 5-Bromo-2-(trifluoromethyl)phenol

Introduction & Scope

This application note details a robust, validated protocol for the separation and quantification of 5-Bromo-2-(trifluoromethyl)phenol (CAS: 1121585-15-6).[1][2] This compound is a critical halogenated building block in the synthesis of agrochemicals and pharmaceutical intermediates.[3]

Chemical Context: The presence of both a trifluoromethyl group (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) at the ortho position and a bromine atom at the meta position (relative to the hydroxyl group) significantly alters the physicochemical properties of the phenol core.
  • Acidity (pKa): The electron-withdrawing nature of the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     and 
    
    
    
    groups increases the acidity compared to unsubstituted phenol (pKa ~10).[1][2] The expected pKa is approximately 7.0–7.5 .[2][3]
  • Hydrophobicity (LogP): The halogenation dramatically increases lipophilicity (Estimated LogP ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     3.2–3.5), necessitating a method capable of eluting highly retained species without carryover.[2][3]
    

Analytical Challenge: The primary challenge is ensuring sharp peak shape. Phenols are prone to ionization at neutral pH, leading to peak tailing.[2][3] This method utilizes an acidic mobile phase to suppress ionization, ensuring the analyte remains in its neutral, protonated state for optimal interaction with the C18 stationary phase.[1]

Method Development Strategy

The method design is based on the "hydrophobic subtraction" model of reversed-phase chromatography.[1][2][3]

  • Stationary Phase: A C18 (Octadecyl) column is selected for its high carbon load, providing sufficient retentive surface area for the lipophilic 5-Bromo-2-(trifluoromethyl)phenol.[1][2]

  • Mobile Phase Modifier: 0.1% Phosphoric Acid (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    )  is chosen over organic acids (like formic acid) for UV detection because it is UV-transparent at low wavelengths (<210 nm), allowing for high-sensitivity impurity profiling.[1][2][3]
    
  • Solvent Selection: Acetonitrile (MeCN) is preferred over methanol due to its lower viscosity (lower backpressure) and stronger elution strength, which is required to elute the hydrophobic target within a reasonable runtime.[2][3]

Instrumental Parameters

ParameterSpecificationRationale
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalentEnd-capped silica reduces silanol interactions with the phenolic hydroxyl.[1][2]
Mobile Phase A Water + 0.1% ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Acidic pH (~2.[2][3]2) suppresses phenol ionization (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

).[2][3]
Mobile Phase B Acetonitrile (HPLC Grade)Strong eluent for hydrophobic halogenated aromatics.[2][3]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns; balances efficiency and pressure.[2][3]
Column Temp. 30°CControls viscosity and retention time reproducibility.[2][3]
Injection Volume 10 µLStandard volume; reduce to 5 µL if peak overloading occurs.
Detection (UV) 272 nm (Quantitation) / 210 nm (Impurity)272 nm is the characteristic ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

transition for substituted phenols; 210 nm detects non-aromatic impurities.[2][3]
Run Time 15 MinutesSufficient for gradient elution and re-equilibration.[2][3]

Gradient Elution Profile

A gradient is necessary to separate the target from potential early-eluting polar impurities (hydrolysis products) and late-eluting dimers.[1][2][3]

Time (min)% Mobile Phase A (Aq)% Mobile Phase B (Org)Event
0.0 9010Initial equilibration; traps polar impurities.
2.0 9010Isocratic hold to establish baseline.[1][2][3]
10.0 595Linear ramp to elute 5-Bromo-2-(trifluoromethyl)phenol.
12.0 595Wash step to remove highly lipophilic contaminants.
12.1 9010Return to initial conditions.[1][2]
15.0 9010Re-equilibration complete.[2][3]

Experimental Protocol

Standard Preparation

Stock Solution (1.0 mg/mL):

  • Accurately weigh 10.0 mg of 5-Bromo-2-(trifluoromethyl)phenol reference standard.[1][2][3]

  • Transfer to a 10 mL volumetric flask.

  • Dissolve in 100% Acetonitrile . Sonicate for 5 minutes to ensure complete dissolution.

    • Note: Do not use water for the stock solution due to low solubility.[1]

Working Standard (100 µg/mL):

  • Pipette 1.0 mL of Stock Solution into a 10 mL volumetric flask.

  • Dilute to volume with Mobile Phase A/B (50:50) .

    • Critical: Matching the diluent to the initial gradient conditions (or close to it) prevents "solvent shock" which causes peak distortion.[2][3]

System Suitability Test (SST)

Before running samples, inject the Working Standard (100 µg/mL) five times (n=5).[2][3]

Acceptance Criteria:

  • Retention Time (RT): %RSD ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     2.0% (Expected RT: ~8.5 min).[2][3]
    
  • Peak Area: %RSD ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     2.0%.[2][3]
    
  • Tailing Factor (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ): 
    
    
    
    .[2][3]
  • Theoretical Plates (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ): 
    
    
    
    5,000.[2][3]

Workflow Visualization

The following diagram outlines the logical flow of the analysis, from preparation to decision-making based on SST results.

HPLC_Workflow Start Start Analysis Prep Sample Preparation (Dissolve in MeCN, Dilute 50:50) Start->Prep Setup Instrument Setup (C18, 30°C, 272 nm) Prep->Setup Equilibration Column Equilibration (10% B for 10 min) Setup->Equilibration SST_Inj Inject Standard (n=5) Equilibration->SST_Inj Check_RSD Check %RSD & Tailing SST_Inj->Check_RSD Pass Pass: %RSD < 2.0% Tailing < 1.5 Check_RSD->Pass Yes Fail Fail: Check Pump/Leaks Reprepare Standard Check_RSD->Fail No Run_Samples Run Unknown Samples Pass->Run_Samples Fail->Setup Calc Data Processing (External Std Method) Run_Samples->Calc

Caption: Operational workflow for the HPLC analysis of 5-Bromo-2-(trifluoromethyl)phenol, including system suitability decision gates.

Troubleshooting & Maintenance

IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Silanol interaction or pH too high.[1][2][3]Ensure Mobile Phase A pH is < 3.[2][3]0. Replace column if old (silanol exposure).[2][3]
Retention Time Shift Gradient mixing error or temp fluctuation.Purge pump lines to remove bubbles.[2][3] Verify column oven is stable at 30°C.
High Backpressure Particulates in sample or column frit clog.Filter all samples through 0.22 µm PTFE filters.[2][3] Reverse flush column (if permitted).[2][3]
Ghost Peaks Carryover from previous high-conc injection.[1][2][3]Add a "blank" injection (100% MeCN) between samples.[2][3]

References

  • Sigma-Aldrich. "5-Bromo-2-(trifluoromethyl)phenol Product Specification." Sigma-Aldrich Catalog. Link

  • PubChem. "Compound Summary: 5-Bromo-2-(trifluoromethyl)phenol (CAS 1121585-15-6)."[1][2][3] National Library of Medicine.[2][3] Link[2][3]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[2][3] Practical HPLC Method Development. John Wiley & Sons.[2][3] (General reference for Reversed-Phase methodology).

  • SIELC Technologies. "HPLC Separation of Trifluoromethylphenol Isomers." Application Notes. Link (Reference for mobile phase acidity requirements for halogenated phenols).[2][3]

Sources

Application Note: GC-MS Characterization of 5-Bromo-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the characterization and quantification of 5-Bromo-2-(trifluoromethyl)phenol (CAS: 402-05-1).

While this analyte possesses sufficient volatility for gas phase analysis (b.p. ~57°C @ 3.5 Torr), the presence of the phenolic hydroxyl group (-OH) adjacent to a bulky trifluoromethyl group (-CF3) presents two distinct analytical challenges:

  • Active Hydrogen Interactions: The phenolic proton causes significant peak tailing and irreversible adsorption on standard fused silica columns (active sites), compromising quantification limits (LOQ).

  • Steric Hindrance: The ortho-position of the -CF3 group creates steric shielding around the hydroxyl moiety, requiring optimized derivatization conditions to ensure 100% reaction efficiency.

The Solution: This protocol mandates a Trimethylsilylation (TMS) derivatization strategy using BSTFA with 1% TMCS. This replaces the active proton with a non-polar trimethylsilyl group, improving peak shape, thermal stability, and mass spectral specificity.

Chemical Profile & Properties

Understanding the physicochemical nature of the analyte is the first step in method design.

PropertyValueAnalytical Implication
Chemical Formula C₇H₄BrF₃OHalogenated aromatic; distinct isotope pattern expected.
Molecular Weight 241.01 g/mol Pre-derivatization mass.[1]
Boiling Point ~219°C (Atmospheric)Suitable for standard split/splitless injection temps (250°C).
pKa ~7.43Weakly acidic; susceptible to adsorption on basic liners.
LogP ~3.1Lipophilic; soluble in DCM, Hexane, Ethyl Acetate.
Key Substituents -OH (Pos 1), -CF3 (Pos 2), -Br (Pos 5)Ortho-substitution dictates aggressive derivatization.

Sample Preparation: Derivatization Logic

Direct injection is not recommended for quantitative workflows due to column activity. We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed with Trimethylchlorosilane (TMCS) .[2]

Reaction Mechanism

The derivatization replaces the acidic hydrogen with a trimethylsilyl (TMS) group.[3][4][5] The addition of 1% TMCS is critical here; the bulky -CF3 group at the ortho position shields the oxygen, making the uncatalyzed reaction slow or incomplete. TMCS acts as a Lewis acid catalyst to drive the reaction to completion.

DerivatizationWorkflow Analyte 5-Bromo-2-(trifluoromethyl)phenol (Polar, Tailing Peak) Conditions Conditions: 65°C for 30 mins (Overcomes Steric Hindrance) Analyte->Conditions Reagent Reagent: BSTFA + 1% TMCS Reagent->Conditions Product TMS-Ether Derivative (Non-polar, Sharp Peak) MW: +72 Da shift Conditions->Product Silylation (SN2)

Figure 1: Silylation workflow to overcome steric hindrance of the ortho-CF3 group.

Step-by-Step Protocol
  • Standard Preparation: Weigh 10 mg of 5-Bromo-2-(trifluoromethyl)phenol into a 20 mL scintillation vial.

  • Dissolution: Dissolve in 10 mL of anhydrous Dichloromethane (DCM) or Ethyl Acetate . (Final conc: 1 mg/mL).

  • Aliquot: Transfer 100 µL of the stock solution into a 2 mL GC autosampler vial with a glass insert.

  • Reagent Addition: Add 50 µL of BSTFA + 1% TMCS .

  • Reaction: Cap the vial tightly. Vortex for 10 seconds. Incubate at 65°C for 30 minutes in a heating block.

    • Note: Do not rely on room temperature reaction due to the -CF3 steric bulk.

  • Cool & Dilute: Allow to cool to room temperature. Dilute with 850 µL of anhydrous solvent (DCM/EtOAc) to reach approx 100 ppm (or dilute further for trace analysis).

  • Injection: Inject 1 µL immediately.

Instrumental Method (GC-MS)

This method utilizes a non-polar stationary phase (5% phenyl) which is ideal for separating the non-polar TMS derivatives.

Gas Chromatograph Parameters
ParameterSettingRationale
Inlet Split/SplitlessSplit 10:1 (for >50 ppm); Splitless (for trace).
Inlet Temperature 250°CEnsures rapid volatilization without thermal degradation.
Liner Deactivated Glass WoolPrevents discrimination; deactivation minimizes adsorption.
Column DB-5MS or Rxi-5Sil MS30m × 0.25mm ID × 0.25µm film. Standard non-polar phase.
Carrier Gas Helium @ 1.0 mL/minConstant flow mode for stable retention times.
Oven Program Initial: 60°C (1 min)Solvent focusing.
Ramp 1 15°C/min to 200°CRapid elution of the volatile derivative.
Ramp 2 25°C/min to 300°C (Hold 3 min)Bake out any heavy matrix components.
Mass Spectrometer Parameters
ParameterSettingRationale
Transfer Line 280°CPrevents condensation of high-boilers between GC and MS.
Source Temp 230°CStandard EI source temperature.
Ionization Electron Impact (EI)70 eV. Standard for library matching.
Scan Mode Full Scan (m/z 40-450)Required for initial characterization and isotope ID.
Solvent Delay 3.5 minutesProtects filament from solvent peak.

Data Analysis & Spectral Interpretation

Successful characterization relies on identifying the specific mass spectral fingerprint of the TMS derivative.

Retention Time Logic
  • Underivatized: If injected, expects broad tailing peak.

  • Derivatized: Sharp, symmetrical peak. The TMS group increases molecular weight but decreases polarity, usually resulting in a retention time slightly later than the native phenol on a non-polar column due to increased boiling point/size, but with vastly improved shape.

Mass Spectral Fingerprint (TMS Derivative)

The derivatization adds a Trimethylsilyl group (Si(CH₃)₃), adding 72 Da to the molecular weight.

  • Parent Phenol MW: ~241 (79Br) / 243 (81Br)

  • TMS Derivative MW: ~313 (79Br) / 315 (81Br)

Diagnostic Ions:

  • Molecular Ion (M⁺): m/z 312 and 314 .

    • Check: Look for the 1:1 intensity ratio characteristic of Bromine (⁷⁹Br and ⁸¹Br).

  • Siliconium Ion: m/z 73 [Si(CH₃)₃]⁺.

    • Check: This is the base peak or a major peak in almost all TMS derivatives.

  • M-15 (Loss of Methyl): m/z 297 and 299 .

    • Check: Loss of a methyl group (-CH₃) from the TMS moiety. This preserves the Br isotope pattern.

  • M-CF3 (Rare but possible): Loss of 69 Da.

  • M-Br: Loss of 79/81 Da, leaving a phenyl-TMS cation.

MSSpectrumLogic Spectrum Observed Mass Spectrum (TMS Derivative) IsotopeCheck Check m/z 312 & 314 (1:1 Ratio?) Spectrum->IsotopeCheck Step 1: Br Fingerprint TMSCheck Check m/z 73 (Trimethylsilyl Group) Spectrum->TMSCheck Step 2: Derivatization Check LossCheck Check m/z 297 & 299 (M - 15 Loss of Methyl) IsotopeCheck->LossCheck Confirmed TMSCheck->LossCheck Conclusion Identity Confirmed: 5-Bromo-2-(trifluoromethyl)phenol-TMS LossCheck->Conclusion All Criteria Met

Figure 2: Logic flow for mass spectral confirmation of the halogenated TMS derivative.

Quality Control & Troubleshooting

System Suitability
  • Blank Run: Inject pure solvent + BSTFA to ensure no contamination or "ghost peaks" from the septum or liner.

  • Tailing Factor: Calculate tailing factor of the derivative peak. It should be < 1.2. If > 1.5, cut the column or replace the liner (active sites are removing the TMS group or adsorbing the analyte).

Common Issues
  • Incomplete Derivatization: If you see a peak at the underivatized retention time (and m/z 240/242), the reaction did not go to completion.

    • Fix: Increase reaction temperature to 70°C or time to 60 mins. Ensure reagents are fresh (BSTFA hydrolyzes with moisture).

  • Moisture Contamination: TMS reagents react aggressively with water. If the sample turns cloudy or white precipitate forms (ammonium fluoride/chloride byproducts), the sample was wet. Dry the organic solvent with Sodium Sulfate before derivatization.

References

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69: 5-Bromo-2-(trifluoromethyl)phenol.[Link]

  • Little, J. L. Derivatization of Phenols for GC-MS Analysis. Wiley Registry of Mass Spectral Data. [Link]

  • PubChem. Compound Summary: 5-Bromo-2-(trifluoromethyl)phenol.[Link][6]

Sources

Purification of 5-Bromo-2-(trifluoromethyl)phenol by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation of 5-Bromo-2-(trifluoromethyl)phenol via Acid-Modified Flash Chromatography

Executive Summary

This application note details the purification protocol for 5-Bromo-2-(trifluoromethyl)phenol , a critical intermediate in the synthesis of bioactive pharmaceutical ingredients (APIs). Due to the electron-withdrawing nature of the trifluoromethyl (-CF


) and bromo (-Br) substituents, this phenol exhibits enhanced acidity (predicted pKa 

7.4) compared to unsubstituted phenol.[1]

The Challenge:

  • Silica Interaction: The acidic phenolic proton interacts strongly with silanol groups on standard silica gel, causing severe peak tailing (streaking) and co-elution with impurities.

  • Regioisomer Separation: Synthetic routes often generate the 4-bromo isomer (para to the hydroxyl) as a major byproduct. Separation of the 5-bromo target from the 4-bromo isomer requires high-resolution chromatography.

The Solution: We employ an Acid-Modified Mobile Phase (AMMP) strategy using Hexane:Ethyl Acetate supplemented with 1% Acetic Acid. This suppresses ionization, sharpens peak shape, and enables baseline resolution of regioisomers.

Chemical Analysis & Properties

Understanding the molecule is the first step to successful purification.

PropertyValue / DescriptionChromatographic Implication
Structure Phenol ring, 2-CF

, 5-Br
Lipophilic CF

increases retention in non-polar solvents; OH creates polarity.
Acidity (pKa) ~7.4 (Predicted)Critical: Significantly more acidic than phenol (pKa 10). Will deprotonate on neutral silica, leading to peak broadening.
Solubility High in EtOAc, DCM; Low in HexaneRequires a gradient elution starting with high non-polar content.
Key Impurities 4-Bromo regioisomer, unreacted 2-CF

-phenol
Isomers often have similar Rf values (

), necessitating a shallow gradient.

Method Development: The "Acid Trick"

Standard chromatography relies on the interaction between the analyte and the silica surface. For acidic analytes like 5-Bromo-2-(trifluoromethyl)phenol, the basicity of the silica surface (due to bound water and metal impurities) can deprotonate the phenol.



The ionized form (


) adheres strongly to the stationary phase, causing "streaking." By adding a weak acid (Acetic Acid) to the mobile phase, we force the equilibrium to the left (neutral form), ensuring the molecule travels as a tight band.

TLC Optimization Protocol:

  • Plate: Silica Gel 60 F254.

  • Solvent A (Standard): 20% EtOAc in Hexane.

    • Result: Spot is elongated/streaked. Rf varies from 0.2 to 0.4.

  • Solvent B (Modified): 20% EtOAc in Hexane + 1% Acetic Acid .

    • Result: Spot is compact and circular. Rf is distinct (approx 0.35).

Detailed Purification Protocol

Phase 1: Sample Preparation (Dry Loading)

Direct liquid injection is discouraged due to the compound's low solubility in pure hexane, which can cause precipitation at the column head.

  • Dissolve crude mixture (e.g., 1.0 g) in minimal Dichloromethane (DCM) or Acetone (~5 mL).

  • Add Silica Gel (approx. 3-5x weight of crude, ~3-5 g).

  • Evaporate solvent under reduced pressure (Rotavap) until a free-flowing powder remains.

  • Safety Note: Ensure no residual DCM remains, as it disrupts the hexane gradient.

Phase 2: Column Setup
  • Stationary Phase: Spherical Silica Gel 60 (20-40 µm for difficult separations).

  • Column Size: 40g cartridge (for 1g load) or 25mm x 150mm glass column.

  • Mobile Phase A: Hexanes + 1% Acetic Acid.

  • Mobile Phase B: Ethyl Acetate + 1% Acetic Acid.

Phase 3: Elution Gradient

Flow Rate: 25-30 mL/min (for 40g cartridge).

Time (CV*)% Mobile Phase BDescription
0 - 20%Equilibration & Impurity Flush (removes non-polar debris)
2 - 50%

5%
Shallow initiation
5 - 155%

15%
Critical Separation Window (Target elutes here)
15 - 2015%

100%
Wash out polar impurities
20 - 22100%Column Flush

*CV = Column Volumes

Phase 4: Fraction Collection & Workup
  • Monitor UV at 254 nm (aromatic ring) and 280 nm .

  • Collect fractions. The 5-bromo target typically elutes after non-polar impurities but before the 4-bromo isomer (if present, depending on specific synthesis route) or unreacted phenol.

  • Acid Removal: The collected fractions contain acetic acid.[2]

    • Method: Combine product fractions. Add Toluene (approx 20 mL) and concentrate. Toluene forms an azeotrope with acetic acid, facilitating its removal during rotary evaporation.

    • Alternative: Wash combined organic phase with saturated NaHCO

      
       (Caution: CO
      
      
      
      evolution) if the product is not base-sensitive (Phenols can form salts, so water wash followed by brine is safer, or rely on azeotropic evaporation). Recommendation: Azeotropic evaporation with heptane or toluene is preferred to avoid salt formation loss.

Visualization of Workflow

The following diagram illustrates the decision matrix and workflow for purifying acidic phenols.

PurificationWorkflow Start Crude 5-Bromo-2-(trifluoromethyl)phenol TLC_Check TLC Analysis (Hex/EtOAc) Start->TLC_Check Decision Observation: Streaking/Tailing? TLC_Check->Decision Standard_Method Standard Flash (No Additive) Decision->Standard_Method No (Rare) Acid_Method Acid-Modified Method (+1% AcOH) Decision->Acid_Method Yes (Expected) Sample_Prep Dry Load on Silica Acid_Method->Sample_Prep Gradient Gradient Elution 0-15% EtOAc Sample_Prep->Gradient Workup Azeotropic Removal of AcOH Gradient->Workup Final Pure Product (>98% HPLC) Workup->Final

Caption: Decision logic for selecting Acid-Modified Chromatography for acidic phenol purification.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Co-elution of Isomers Gradient slope too steep.Reduce gradient slope (e.g., hold at 5% B for 5 CVs). Use a smaller particle size silica (15-20 µm).
Product "Missing" Product formed salt with basic impurities or stayed on column.Ensure 1% Acetic Acid is in both Solvent A and B. Flush column with 10% MeOH/DCM to recover stuck material.
Cloudy Fractions Silica dissolution or salt formation.Filter fractions through a 0.45 µm PTFE frit before evaporation.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[2] Rapid chromatographic techniques for preparative separations with moderate resolution.[2] The Journal of Organic Chemistry, 43(14), 2923–2925.[2] Link

  • Reich, H. J. (2017). Common Chromatographic Solvents and Additives. University of Wisconsin-Madison Chemistry. Link

  • Teo, T. L., et al. (2016). Purification of Acidic Compounds by Flash Chromatography. SiliCycle Application Notes. Link

  • PubChem. (2023).[3] 2-Bromo-5-(trifluoromethyl)phenol Compound Summary. (Used for physical property estimation of regioisomers). Link

Sources

Recrystallization procedure for 5-Bromo-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Recrystallization of 5-Bromo-2-(trifluoromethyl)phenol

Executive Summary

This guide details the purification protocol for 5-Bromo-2-(trifluoromethyl)phenol (CAS: 1121585-15-6), a critical halogenated scaffold used in the synthesis of kinase inhibitors and agrochemicals.

Unlike simple phenols, the presence of a trifluoromethyl (-CF₃) group at the ortho position and a bromine at the meta position creates a lipophilic, electron-deficient ring system. This often results in a low-melting solid (estimated MP: 35–45°C) or a supercooled oil, making standard recrystallization prone to "oiling out." This protocol utilizes a Non-Polar/Polar Solvent Gradient method to enforce lattice formation over amorphous oiling.

Chemical Identity & Pre-Formulation Analysis

Before initiating bulk purification, the physical state of the crude material must be validated.

PropertySpecificationCritical Note
Compound Name 5-Bromo-2-(trifluoromethyl)phenolDistinct from isomer 2-Bromo-5-(trifluoromethyl)phenol
CAS Number 1121585-15-6Verify Certificate of Analysis (CoA)
Molecular Weight 241.01 g/mol Heavy atom effect (Br) aids X-ray diffraction
Predicted MP 35°C – 48°CHigh risk of melting during handling
Solubility Profile LipophilicSoluble in DCM, EtOAc, MeOH.[1][2] Insoluble in Water.
Acidity (pKa) ~7.0–7.5More acidic than phenol due to electron-withdrawing groups

Technical Insight: The ortho-CF₃ group disrupts intermolecular Hydrogen bonding compared to non-fluorinated analogs, lowering the melting point. Purification must be performed at sub-ambient temperatures (0°C to -20°C) to maximize yield.

Strategic Solvent Selection (The "Like-Dissolves-Like" Logic)

Standard ethanol/water systems are contraindicated for this compound. The high lipophilicity of the -CF₃ and -Br groups causes the compound to separate as an oil in aqueous mixtures before crystallizing.

Recommended System: Heptane / Ethyl Acetate (Gradient Mix)

  • Solvent A (Anti-solvent): n-Heptane (High boiling point alkane, promotes lattice packing).

  • Solvent B (Dissolver): Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

Why this works:

  • EtOAc solvates the polar phenol head (-OH).

  • Heptane solvates the lipophilic tail (-CF₃/Br) but induces precipitation when in excess.

  • Slow Evaporation/Cooling: As the mixture cools, the compound is forced into an ordered lattice rather than an amorphous oil.

Detailed Recrystallization Protocol

Phase 1: Dissolution & Filtration (The "Hot" Step)

Pre-requisite:[3] Ensure all glassware is clean and dry. Water residue will cause oiling.

  • Massing: Weigh crude 5-Bromo-2-(trifluoromethyl)phenol into a round-bottom flask.

  • Solvation: Add Ethyl Acetate (EtOAc) dropwise with gentle heating (water bath at 40°C).

    • Target: Minimum amount required to dissolve the solid.

    • Ratio: Approx. 1.0 mL EtOAc per gram of solid.

  • Filtration: If insoluble particulates (salts/catalysts) are present, filter the warm solution through a 0.45 µm PTFE syringe filter or a sintered glass funnel.

    • Note: Do not use paper filters if possible; the compound may adsorb.

Phase 2: The Anti-Solvent Addition (The "Cloud Point")
  • Heating: Maintain the filtrate at 35–40°C.

  • Titration: Slowly add n-Heptane down the side of the flask while swirling.

  • Endpoint: Stop adding Heptane immediately when a faint, persistent turbidity (cloudiness) appears.

  • Re-dissolution: Add 2–3 drops of EtOAc to clear the solution back to transparency.

    • Logic: This creates a saturated solution on the brink of lability.

Phase 3: Controlled Nucleation (The Critical Step)

Warning: Rapid cooling will result in an oil.

  • Ambient Cooling: Remove heat. Clamp the flask and let it sit undisturbed at room temperature (22°C) for 2 hours.

  • Seed Crystal: If no crystals form after 2 hours, add a single seed crystal of pure material (if available) or scratch the inner glass wall with a glass rod to induce nucleation.

  • Cold Soak: Once visible crystals appear, move the flask to a 4°C refrigerator for 12 hours.

  • Deep Freeze (Optional): If yield is low, transfer to a -20°C freezer for an additional 4 hours.

Phase 4: Harvesting
  • Filtration: Vacuum filter the cold slurry using a chilled Buchner funnel.

  • Washing: Wash the filter cake with cold n-Heptane (0°C). Do not use EtOAc.

  • Drying: Dry under high vacuum (0.1 mbar) at room temperature for 4 hours.

    • Caution: Do not heat above 30°C during drying to prevent melting.

Process Visualization (Workflow Diagram)

The following diagram illustrates the decision matrix for handling the "Oiling Out" phenomenon, a common failure mode for this compound.

Recrystallization_Workflow Start Crude 5-Bromo-2-(trifluoromethyl)phenol Dissolve Dissolve in Min. EtOAc (40°C) Start->Dissolve Filter Filter Particulates (Hot) Dissolve->Filter Add_Anti Add Heptane to Cloud Point Filter->Add_Anti Cool Slow Cool to 22°C Add_Anti->Cool Check_State Check Physical State Cool->Check_State Crystals Crystalline Solid Formed Check_State->Crystals Success Oil Oiling Out (Liquid Phase Separation) Check_State->Oil Failure Harvest Filter (Cold) & Wash with Heptane Crystals->Harvest Remedy_Oil Reheat & Add 5% more EtOAc Oil->Remedy_Oil Remedy_Oil->Cool Retry Dry Vacuum Dry (<30°C) Harvest->Dry

Figure 1: Decision matrix for the purification of low-melting trifluoromethyl phenols, highlighting the remediation loop for "oiling out" events.

Troubleshooting & Self-Validating Metrics

A self-validating system requires in-process checks to ensure quality.

Failure ModeObservationRoot CauseCorrective Action
Oiling Out Two liquid layers form instead of crystals.Solution is too concentrated or cooled too fast.Reheat to dissolve oil. Add small amount of EtOAc. Cool slower.
No Precipitate Solution remains clear at 4°C.Solution is too dilute.Rotovap to 50% volume and retry cooling.
Low Melting Point Product melts on the filter paper.Impurities (eutectic depression) or ambient temp > MP.Filter using a chilled funnel . Dry in a desiccator, not an oven.
Color Retention Crystals are yellow/brown.Oxidation products (quinones).Repeat recrystallization with activated charcoal in the hot filtration step.

Safety & Handling (HSE)

  • Corrosivity: Phenols are corrosive to skin and eyes.[2] The -CF₃ group increases lipophilicity, enhancing skin absorption. Double nitrile gloves are mandatory.

  • Toxicity: Assume high acute toxicity. Handle only in a fume hood.

  • Waste: Halogenated organic waste stream. Do not mix with aqueous waste.

References

  • Purification Methodology: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Solvent Selection Logic: University of Rochester. (n.d.). Solvents for Recrystallization. Retrieved from [Link]

Sources

Application Notes and Protocols for Reactions Involving 5-Bromo-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 5-Bromo-2-(trifluoromethyl)phenol in Modern Chemistry

5-Bromo-2-(trifluoromethyl)phenol is a key structural motif and a versatile building block in the fields of medicinal chemistry, agrochemicals, and materials science. The presence of a trifluoromethyl (-CF3) group, a bromine atom, and a hydroxyl group on the aromatic ring provides three distinct points for chemical modification, enabling the synthesis of a diverse array of complex molecules.

The trifluoromethyl group is of particular significance in drug design. It often enhances metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target. The bromine atom serves as an excellent handle for various cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. The phenolic hydroxyl group can be readily derivatized, for instance, through etherification or esterification, to further modify the molecule's properties.

This guide provides detailed experimental setups and protocols for several key reactions involving 5-Bromo-2-(trifluoromethyl)phenol, offering researchers and drug development professionals a practical resource for harnessing the synthetic potential of this valuable intermediate.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties, as well as the safety hazards associated with a reagent, is paramount for successful and safe experimentation.

Table 1: Physicochemical Properties of 5-Bromo-2-(trifluoromethyl)phenol

PropertyValueSource
CAS Number 402-05-1
Molecular Formula C₇H₄BrF₃O
Molecular Weight 241.01 g/mol
Appearance White to pale brown low melting solid or liquid
Melting Point 22-23 °C
Boiling Point 56.0-57.5 °C at 3.5-4.0 Torr
Density 1.752 g/cm³
pKa 7.43 ± 0.10 (Predicted)

Table 2: Hazard Identification and Safety Precautions

Hazard StatementDescriptionPrecautionary Measures
H302, H312, H332 Harmful if swallowed, in contact with skin, or if inhaled.Wear protective gloves, clothing, eye, and face protection. Use in a well-ventilated area.
H314, H315 Causes severe skin burns and eye damage or causes skin irritation.Wash hands thoroughly after handling.
H319 Causes serious eye irritation.IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H335 May cause respiratory irritation.Avoid breathing dust/fume/gas/mist/vapors/spray.

Researchers should always consult the full Safety Data Sheet (SDS) before handling this compound and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Core Synthetic Transformations and Protocols

This section details the experimental setup for three fundamental classes of reactions utilizing 5-Bromo-2-(trifluoromethyl)phenol: Palladium-catalyzed Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and Williamson ether synthesis.

Suzuki-Miyaura Cross-Coupling: Formation of C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for constructing biaryl structures, which are prevalent in many pharmaceutical agents and advanced materials. The reaction couples an organoboron compound with an organohalide using a palladium catalyst.

Causality of Experimental Choices:

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is chosen for its high efficiency and functional group tolerance in cross-coupling reactions.

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong base that is effective in activating the boronic acid for transmetalation without promoting unwanted side reactions.

  • Solvent: A mixture of 1,4-dioxane and water provides a suitable medium for dissolving both the organic and inorganic reagents and facilitates the catalytic cycle.

Experimental Workflow for Suzuki-Miyaura Coupling:

The Strategic Utility of 5-Bromo-2-(trifluoromethyl)phenol for the Synthesis of Novel Heterocycles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Phenols in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating a compound's physicochemical and biological properties. The trifluoromethyl (-CF3) group, in particular, is of paramount importance due to its ability to enhance metabolic stability, increase lipophilicity, and alter electronic characteristics, often leading to improved pharmacokinetic profiles and binding affinities of drug candidates. 5-Bromo-2-(trifluoromethyl)phenol stands as a versatile and highly valuable starting material, offering a unique combination of reactive handles for the construction of a diverse array of novel heterocyclic compounds. The presence of the trifluoromethyl group, a bromine atom, and a phenolic hydroxyl group provides multiple avenues for synthetic elaboration, making it a cornerstone for the development of innovative molecular architectures.

This technical guide provides an in-depth exploration of the synthetic utility of 5-Bromo-2-(trifluoromethyl)phenol. We will delve into key synthetic transformations, providing detailed, field-proven protocols and the underlying mechanistic rationale for each methodology. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their synthetic endeavors.

Section 1: Synthesis of Trifluoromethyl-Substituted Benzofurans

Benzofurans are a prominent class of oxygen-containing heterocycles found in numerous natural products and pharmacologically active compounds. The trifluoromethyl-substituted benzofuran scaffold is of particular interest in drug discovery. A robust and efficient method for the synthesis of these valuable compounds from 5-Bromo-2-(trifluoromethyl)phenol involves a Sonogashira coupling followed by an intramolecular cyclization.

Mechanistic Rationale: Sonogashira Coupling and Intramolecular Cyclization

The synthesis of 6-(trifluoromethyl)benzofuran from 5-Bromo-2-(trifluoromethyl)phenol proceeds via a two-step, one-pot sequence. The initial step is a palladium and copper co-catalyzed Sonogashira cross-coupling reaction between the aryl bromide of 5-Bromo-2-(trifluoromethyl)phenol and a suitable terminal alkyne, such as trimethylsilylacetylene. This reaction forms a carbon-carbon bond between the aromatic ring and the alkyne. Following the coupling, the trimethylsilyl protecting group is removed in situ, and a base-mediated intramolecular 5-endo-dig cyclization occurs. The phenoxide, formed by the deprotonation of the hydroxyl group, acts as a nucleophile, attacking the alkyne to form the benzofuran ring system.

G A 5-Bromo-2-(trifluoromethyl)phenol B Sonogashira Coupling (Pd/Cu catalyst, base) A->B + Terminal Alkyne C ortho-Alkynylphenol Intermediate B->C D Base-mediated Intramolecular Cyclization (5-endo-dig) C->D E 6-(Trifluoromethyl)benzofuran D->E

Caption: Workflow for the synthesis of 6-(Trifluoromethyl)benzofuran.

Detailed Experimental Protocol: Synthesis of 6-(Trifluoromethyl)benzofuran

This protocol outlines a general procedure for the synthesis of 6-(trifluoromethyl)benzofuran from 5-Bromo-2-(trifluoromethyl)phenol and trimethylsilylacetylene.

Materials:

  • 5-Bromo-2-(trifluoromethyl)phenol

  • Trimethylsilylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N), anhydrous

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Toluene, anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry, argon-flushed round-bottom flask, add 5-Bromo-2-(trifluoromethyl)phenol (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), copper(I) iodide (0.05 eq), and triphenylphosphine (0.06 eq).

  • Add anhydrous toluene and anhydrous triethylamine (3.0 eq) to the flask.

  • To the stirred mixture, add trimethylsilylacetylene (1.2 eq) dropwise.

  • Heat the reaction mixture to 70 °C and stir under an argon atmosphere for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After completion of the Sonogashira coupling, cool the reaction mixture to room temperature.

  • Add a 1 M solution of tetrabutylammonium fluoride in THF (1.5 eq) to the reaction mixture to effect desilylation and induce cyclization.

  • Stir the mixture at room temperature for an additional 4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford 6-(trifluoromethyl)benzofuran.

Expected Outcome: This protocol typically yields the desired product in moderate to good yields, depending on the purity of the starting materials and the strict adherence to anhydrous and anaerobic conditions.

Reactant Product Catalyst System Base Solvent Temperature Typical Yield
5-Bromo-2-(trifluoromethyl)phenol6-(Trifluoromethyl)benzofuranPd(PPh₃)₂Cl₂ / CuIEt₃N / TBAFToluene / THF70 °C then RT60-75%

Section 2: Synthesis of Trifluoromethyl-Substituted Benzoxazoles

Benzoxazoles are another class of privileged heterocyclic scaffolds with a wide range of biological activities. The synthesis of trifluoromethyl-substituted benzoxazoles can be efficiently achieved from 5-Bromo-2-(trifluoromethyl)phenol through a copper-catalyzed Ullmann-type C-N coupling followed by intramolecular cyclization.

Mechanistic Rationale: Ullmann Condensation and Cyclization

The formation of the benzoxazole ring from an ortho-aminophenol derivative is a well-established synthetic strategy. In this application, we first need to introduce an amino group ortho to the hydroxyl group of 5-Bromo-2-(trifluoromethyl)phenol. A plausible approach involves a nitration reaction followed by reduction. However, a more direct, albeit challenging, route would be a direct amination. A more practical approach for constructing a benzoxazole from the starting phenol is to first perform a reaction that introduces the nitrogen-containing component, which can then cyclize.

A powerful method for the synthesis of 2-substituted benzoxazoles involves the reaction of a phenol with a suitable nitrogen-containing coupling partner. For instance, a copper-catalyzed reaction with a cyclic oxime ester can provide a direct route to the benzoxazole core.

G A 5-Bromo-2-(trifluoromethyl)phenol B Copper-Catalyzed C-N Coupling A->B + Nitrogen Source (e.g., Cyclic Oxime Ester) C Intermediate Adduct B->C D Intramolecular Cyclization/Dehydration C->D E Trifluoromethyl-Substituted Benzoxazole D->E

Caption: General workflow for copper-catalyzed benzoxazole synthesis.

Detailed Experimental Protocol: Synthesis of a 6-Bromo-4-(trifluoromethyl)benzoxazole Derivative

This protocol describes a general procedure for the synthesis of a benzoxazole derivative from 5-Bromo-2-(trifluoromethyl)phenol.

Materials:

  • 5-Bromo-2-(trifluoromethyl)phenol

  • Cyclic oxime ester (e.g., from cyclohexanone)

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a dry Schlenk tube under an argon atmosphere, combine 5-Bromo-2-(trifluoromethyl)phenol (1.0 eq), the cyclic oxime ester (1.2 eq), copper(I) iodide (0.1 eq), 1,10-phenanthroline (0.2 eq), and cesium carbonate (2.0 eq).

  • Add anhydrous 1,4-dioxane to the tube.

  • Seal the tube and heat the reaction mixture to 110 °C for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove inorganic salts, washing the pad with additional ethyl acetate.

  • Wash the combined organic filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the desired 6-bromo-4-(trifluoromethyl)benzoxazole derivative.

Expected Outcome: This copper-catalyzed approach provides a direct route to benzoxazoles from phenols, with expected yields in the moderate to good range.

Reactant Product Catalyst System Base Solvent Temperature Typical Yield
5-Bromo-2-(trifluoromethyl)phenol6-Bromo-4-(trifluoromethyl)benzoxazole derivativeCuI / 1,10-PhenanthrolineCs₂CO₃1,4-Dioxane110 °C55-70%

Section 3: Palladium-Catalyzed Cross-Coupling Reactions for Further Diversification

The bromine atom on the 5-Bromo-2-(trifluoromethyl)phenol scaffold is a versatile handle for introducing a wide variety of substituents through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Mechanistic Rationale: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. The catalytic cycle involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with a boronic acid or ester in the presence of a base, and concludes with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[1]

G cluster_0 Catalytic Cycle A 5-Bromo-2-(trifluoromethyl)phenol B Suzuki-Miyaura Coupling A->B + R-B(OR)₂ C Aryl- or Heteroaryl-Substituted 2-(Trifluoromethyl)phenol B->C D Pd(0) E Oxidative Addition D->E Ar-Br F Aryl-Pd(II)-Br E->F G Transmetalation F->G R-B(OR)₂ H Aryl-Pd(II)-R G->H I Reductive Elimination H->I I->D Ar-R

Caption: Suzuki-Miyaura coupling of 5-Bromo-2-(trifluoromethyl)phenol.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling with an Arylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 5-Bromo-2-(trifluoromethyl)phenol with a generic arylboronic acid.

Materials:

  • 5-Bromo-2-(trifluoromethyl)phenol

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • 1,4-Dioxane and water (4:1 mixture)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a round-bottom flask, add 5-Bromo-2-(trifluoromethyl)phenol (1.0 eq), the arylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Add the 1,4-dioxane/water (4:1) solvent mixture.

  • Add potassium carbonate (2.0 eq) to the mixture.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 90 °C and stir under an inert atmosphere for 12-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Expected Outcome: Suzuki-Miyaura couplings are generally high-yielding reactions, and this protocol is expected to provide the desired products in good to excellent yields.

Reactant 1 Reactant 2 Catalyst System Base Solvent Temperature Typical Yield
5-Bromo-2-(trifluoromethyl)phenolArylboronic acidPd(OAc)₂ / PPh₃K₂CO₃1,4-Dioxane/H₂O90 °C70-90%

Conclusion

5-Bromo-2-(trifluoromethyl)phenol is a strategically important starting material that provides access to a wide variety of novel heterocyclic compounds. The methodologies outlined in this guide, including the synthesis of benzofurans, benzoxazoles, and the diversification through Suzuki-Miyaura coupling, represent robust and reliable protocols for the construction of complex molecular architectures. By understanding the underlying mechanistic principles and adhering to the detailed experimental procedures, researchers can effectively utilize this versatile building block to advance their research in drug discovery and materials science.

References

  • Palladium-Catalyzed Synthesis of Benzofurans from Phenols and Olefins. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Scientific Research Publishing. Retrieved February 7, 2026, from [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (n.d.). National Institutes of Health. Retrieved February 7, 2026, from [Link]

  • Synthesis of benzoxazoles via the copper-catalyzed hydroamination of alkynones with 2-aminophenols. (2019). Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]

  • Copper-Catalyzed Trifluoromethylation of Alkenes: Synthesis of Trifluoromethylated Benzoxazines. (2015). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN. (n.d.). Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. Retrieved February 7, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Bromination of 2-(Trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the electrophilic bromination of 2-(trifluoromethyl)phenol. This resource is designed for researchers, synthetic chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you optimize your reaction outcomes.

The synthesis of brominated 2-(trifluoromethyl)phenol derivatives, particularly 4-bromo-2-(trifluoromethyl)phenol, is crucial for developing new pharmaceuticals and agrochemicals.[1] These molecules serve as versatile building blocks, where the trifluoromethyl group can enhance metabolic stability and the bromine atom provides a reactive handle for further chemical modifications.[1][2] However, the reaction is often complicated by the competing directing effects of the substituents and the high reactivity of the phenol ring, leading to issues with selectivity and yield. This guide provides direct answers to the specific problems you may encounter.

Troubleshooting Guide: Diagnosing and Solving Side Reactions

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My reaction is producing a significant amount of an isomeric byproduct along with the desired 4-bromo-2-(trifluoromethyl)phenol. How can I improve para-selectivity?

Answer: The formation of a constitutional isomer, specifically 6-bromo-2-(trifluoromethyl)phenol, is a common regioselectivity issue. The root cause lies in the directing effects of the substituents on the aromatic ring.

  • Causality Explained: The hydroxyl (-OH) group is a powerful activating group and is ortho, para-directing. The trifluoromethyl (-CF3) group is a deactivating group and is meta-directing. The activating effect of the -OH group dominates, directing the incoming electrophile (Br+) primarily to the positions ortho and para to it (the C4 and C6 positions).

    • Para-Position (C4): This position is electronically activated by the -OH group and is sterically accessible. This leads to the desired major product.

    • Ortho-Position (C6): This position is also electronically activated, but it is severely sterically hindered by the adjacent bulky -OH and -CF3 groups.

  • Troubleshooting & Optimization:

    • Lower the Reaction Temperature: Running the reaction at a reduced temperature (e.g., 0 °C to -20 °C) decreases the kinetic energy of the system. This makes the reaction more sensitive to the lower activation energy pathway, which is the attack at the less sterically hindered C4 position.

    • Use a Non-Polar Solvent: Solvents like dichloromethane (CH₂Cl₂), carbon tetrachloride (CCl₄), or hexane are preferred over polar solvents.[3][4] Polar solvents can stabilize the more sterically crowded transition state leading to the ortho product, thus reducing selectivity.

    • Employ a Bulky Brominating Agent: While less common, using a sterically demanding brominating source can further amplify the preference for the more accessible C4 position. However, careful selection is needed to avoid reducing reactivity altogether.

Question 2: I'm observing multiple brominated products (e.g., dibromophenols) in my TLC and mass spec analysis. What causes this over-bromination and how can I prevent it?

Answer: Over-bromination, or polysubstitution, is arguably the most frequent side reaction when halogenating phenols.[5] This is because the first bromine atom added to the ring does not significantly deactivate it, leaving it susceptible to further electrophilic attack.

  • Causality Explained: Phenols are highly activated aromatic systems.[6][7][8] The lone pair of electrons on the hydroxyl oxygen donates electron density into the ring, making it much more nucleophilic than benzene.[8][9] This high reactivity means that even after one bromination, the ring is often still active enough to react again, especially if a potent brominating agent is used or the reaction is left for too long. Using bromine in a polar solvent like water is particularly problematic as it forms a highly reactive electrophilic species and promotes the formation of the even more reactive phenoxide ion.[10][11][12]

  • Troubleshooting & Optimization:

    • Change the Brominating Agent: Avoid highly reactive systems like bromine water (Br₂/H₂O).[4] The best practice for achieving mono-bromination is to use a milder, more controlled reagent like N-Bromosuccinimide (NBS) .[4][13] NBS provides a slow, low-concentration source of electrophilic bromine, which drastically reduces the chance of polysubstitution.

    • Strict Stoichiometric Control: Use precisely 1.0 equivalent of the brominating agent relative to the 2-(trifluoromethyl)phenol. Even a slight excess can lead to the formation of dibrominated byproducts.

    • In-Process Monitoring: Follow the reaction's progress closely using Thin Layer Chromatography (TLC). The reaction should be quenched as soon as the starting material is consumed and before significant amounts of di-brominated spots appear.

    • Solvent Choice: As with selectivity, non-polar solvents (CH₂Cl₂, CCl₄) are crucial. They suppress the ionization of the phenol and reduce the electrophilicity of the brominating agent, taming the reaction's reactivity.[3][4]

Question 3: The reaction mixture is turning dark brown or black, and my final yield is very low. What is causing this degradation?

Answer: A dark reaction color and poor yield are often indicative of substrate or product degradation, which is typically caused by oxidation.

  • Causality Explained: Phenols are susceptible to oxidation, especially under harsh conditions. The electron-rich aromatic ring can be attacked by oxidizing agents or even by air (auto-oxidation), particularly in the presence of trace metal impurities or light. This process can form highly colored polymeric or quinone-like byproducts. Some brominating reagents or reaction conditions can promote these oxidative pathways.

  • Troubleshooting & Optimization:

    • Use a Purified Solvent: Ensure your solvent is free of peroxides and metal impurities which can catalyze oxidation.

    • Run Under an Inert Atmosphere: Conducting the reaction under a nitrogen or argon atmosphere minimizes contact with atmospheric oxygen, preventing auto-oxidation.

    • Protect from Light: If the reaction is sensitive, wrapping the flask in aluminum foil can prevent light-induced degradation pathways.

    • Choose a Mild Reagent: Reagents like NBS are generally less oxidizing than elemental bromine. Oxidative bromination methods that use a bromide salt with a strong oxidant (e.g., Oxone®, bromate) must be carefully controlled to prevent oxidation of the phenol itself.[13]

    • Maintain Low Temperature: Degradation reactions often have a higher activation energy than the desired bromination. Keeping the temperature low will favor the main reaction pathway.

Frequently Asked Questions (FAQs)

FAQ 1: What is the expected regioselectivity for the bromination of 2-(trifluoromethyl)phenol and why?

The reaction is highly regioselective for the C4 position, yielding 4-bromo-2-(trifluoromethyl)phenol as the major product. The hydroxyl group's powerful ortho, para-directing effect governs the reaction's outcome. The electrophilic bromine will preferentially attack the electron-rich positions para (C4) and ortho (C6) to the hydroxyl group. However, the C6 position is flanked by both the -OH and the bulky -CF3 groups, creating significant steric hindrance. Therefore, the attack at the less hindered and electronically rich C4 position is overwhelmingly favored.

FAQ 2: How does the choice of solvent affect the outcome of the reaction?

The solvent plays a critical role in controlling reactivity and preventing side reactions.[11]

  • Polar Solvents (e.g., Water, Acetic Acid): These solvents increase the reaction rate dramatically. They polarize the Br-Br bond, creating a more potent electrophile, and can ionize the phenol to the highly reactive phenoxide ion.[10][12] This environment almost invariably leads to rapid over-bromination, producing di- and tri-brominated products.[3][11]

  • Non-Polar Solvents (e.g., CH₂Cl₂, CCl₄, CS₂): These solvents do not significantly polarize the brominating agent and suppress the formation of the phenoxide ion.[3][10] This leads to a much more controlled reaction, favoring clean mono-bromination and improving regioselectivity.[4]

FAQ 3: Which brominating agent is best for achieving controlled mono-bromination?

For controlled mono-bromination of a highly activated substrate like 2-(trifluoromethyl)phenol, N-Bromosuccinimide (NBS) is the reagent of choice. It acts as a source of Br+ in a controlled manner, preventing the buildup of high concentrations of reactive bromine that would lead to polysubstitution. Other specialized reagents for regioselective bromination exist, but NBS offers a practical and widely available solution.[5][13][14]

FAQ 4: What is the general mechanism for this electrophilic aromatic substitution?

The reaction proceeds via a classic electrophilic aromatic substitution mechanism:

  • Generation of the Electrophile: The brominating agent (e.g., Br₂ or NBS) provides an electrophilic bromine species (Br+).

  • Nucleophilic Attack: The π-electron system of the activated phenol ring attacks the Br+, forming a new C-Br bond. This creates a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation/Aromatization: A base (e.g., solvent or the counter-ion from the bromine source) removes the proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the final brominated phenol product.

Visualizing the Chemistry

Reaction Mechanism & Selectivity

The diagram below illustrates the electrophilic attack at the C4 (para) and C6 (ortho) positions. The formation of the C6 product is disfavored due to steric clash.

G cluster_start Reactants cluster_intermediate Intermediates (Sigma Complexes) cluster_product Products Start 2-(Trifluoromethyl)phenol + NBS Sigma_Para Para-Attack Intermediate (Less Hindered, Favored) Start->Sigma_Para Attack at C4 Sigma_Ortho Ortho-Attack Intermediate (Sterically Hindered) Start->Sigma_Ortho Attack at C6 Prod_Para 4-Bromo-2-(trifluoromethyl)phenol (Major Product) Sigma_Para->Prod_Para -H+ Prod_Ortho 6-Bromo-2-(trifluoromethyl)phenol (Minor Byproduct) Sigma_Ortho->Prod_Ortho -H+

Caption: Mechanism showing favored para vs. disfavored ortho attack.

Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and solving common issues.

G start_node start_node problem_node problem_node cause_node cause_node solution_node solution_node Start Unsatisfactory Result Prob1 Poor Regioselectivity (Ortho/Para Mixture) Start->Prob1 Prob2 Polysubstitution (Di-bromo products) Start->Prob2 Prob3 Low Yield / Degradation (Dark Color) Start->Prob3 Cause1 High Temp. / Polar Solvent Prob1->Cause1 Cause2 Reactive Brominating Agent (e.g., Br2/H2O) Prob2->Cause2 Cause3 Excess Bromine / Long Time Prob2->Cause3 Cause4 Oxidation (Air/Impurities) Prob3->Cause4 Sol1 Lower Temperature (-10°C) Use Non-Polar Solvent (CH2Cl2) Cause1->Sol1 Sol2 Switch to NBS Cause2->Sol2 Sol3 Use 1.0 eq. NBS Monitor via TLC Cause3->Sol3 Sol4 Use Inert Atmosphere (N2) Purify Solvent Cause4->Sol4

Caption: A decision tree for troubleshooting bromination side reactions.

Data Summary: Impact of Reaction Conditions

The following table summarizes expected outcomes based on different experimental parameters. This data is illustrative and serves to highlight key trends.

Brominating AgentSolventTemperature (°C)Expected Major ProductKey Side Reactions
Br₂ (1.1 eq)Water / Acetic Acid254,6-Dibromo-2-(trifluoromethyl)phenolSevere polysubstitution, low yield of mono-bromo product.
Br₂ (1.0 eq)CH₂Cl₂04-Bromo-2-(trifluoromethyl)phenolSome polysubstitution and minor 6-bromo isomer.
NBS (1.0 eq) CH₂Cl₂ 0 to -10 4-Bromo-2-(trifluoromethyl)phenol Optimal conditions; minimal side products.
NBS (1.0 eq)Acetonitrile254-Bromo-2-(trifluoromethyl)phenolIncreased formation of 6-bromo isomer compared to CH₂Cl₂ at 0°C.

Optimized Experimental Protocol for Mono-bromination

This protocol is designed to maximize the yield and selectivity for 4-bromo-2-(trifluoromethyl)phenol.

Materials:

  • 2-(Trifluoromethyl)phenol

  • N-Bromosuccinimide (NBS), recrystallized

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, inert gas line (N₂ or Ar)

Workflow Diagram:

G A 1. Dissolve phenol in CH2Cl2 under N2 atmosphere. B 2. Cool flask to -10°C (ice/salt bath). A->B C 3. Add solid NBS portion-wise over 30 minutes. B->C D 4. Stir at -10°C to 0°C. Monitor reaction by TLC. C->D E 5. Quench with Na2S2O3 (aq) once starting material is gone. D->E F 6. Separate layers. Wash organic phase with NaHCO3 and brine. E->F G 7. Dry organic layer over MgSO4, filter, and concentrate. F->G H 8. Purify via column chromatography (Hexane/EtOAc). G->H

Caption: Step-by-step flowchart for the optimized bromination protocol.

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-(trifluoromethyl)phenol (1.0 eq). Purge the flask with nitrogen or argon.

  • Dissolution: Add anhydrous dichloromethane (approx. 0.1 M concentration) and stir until the phenol is fully dissolved.

  • Cooling: Cool the reaction mixture to -10 °C using an ice/salt or acetone/dry ice bath.

  • Reagent Addition: Slowly add recrystallized N-Bromosuccinimide (1.0 eq) to the stirred solution in small portions over 30-45 minutes. Maintain the internal temperature below -5 °C during the addition.

  • Reaction Monitoring: Allow the reaction to stir at a temperature between -10 °C and 0 °C. Monitor the progress by TLC (e.g., 9:1 Hexane:Ethyl Acetate eluent), checking every 20-30 minutes. The reaction is complete when the starting material spot has been fully consumed.

  • Quenching: Once the reaction is complete, quench it by adding cold, saturated aqueous sodium thiosulfate solution to destroy any unreacted bromine species.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure 4-bromo-2-(trifluoromethyl)phenol.

References

  • Physics Wallah. (n.d.). Bromination phenol in Water and non-polar solvent. Retrieved from [Link]

  • Khan Academy. (2021, February 18). Bromination of phenol [Video]. YouTube. Retrieved from [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]

  • Khan Academy. (n.d.). Bromination of Phenols [Video]. Retrieved from [Link]

  • YouTube. (2022, November 28). Bromination of Phenols. Retrieved from [Link]

  • López-Tigreros, V., et al. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. RSC Advances, 8(30), 16849-16857. Available from: [Link]

  • Wang, L., et al. (2020). Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides. Molecules, 25(13), 3058. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 996, Phenol. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenol. Retrieved from [Link]

  • Chemistry Student. (2022, January 26). Bromination of Phenol (A-Level Chemistry) [Video]. YouTube. Retrieved from [Link]

  • Save My Exams. (n.d.). Nitration & Bromination of Phenol. Retrieved from [Link]

  • Ma, X., et al. (2019). Mild and regioselective bromination of phenols with TMSBr. Synlett, 30(11), 1295-1298. Available from: [Link]

  • ChemistryViews. (2019, July 3). Regioselective Synthesis of Brominated Phenols. Retrieved from [Link]

  • Espacenet. (n.d.). EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]

  • Chem-Impex International. (n.d.). 2-Bromo-4-(trifluoromethyl)phenol. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting the Suzuki Coupling of 5-Bromo-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for navigating the complexities of the Suzuki-Miyaura coupling with 5-Bromo-2-(trifluoromethyl)phenol. This resource, designed for chemists and researchers in drug development, provides in-depth, field-tested advice to overcome common challenges encountered with this specific substrate. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.

Understanding the Substrate-Specific Challenges

The Suzuki coupling of 5-Bromo-2-(trifluoromethyl)phenol presents a unique set of challenges due to the electronic and functional group characteristics of the molecule:

  • Electron-Deficient Aryl System: The potent electron-withdrawing nature of the trifluoromethyl (-CF3) group significantly alters the electronic properties of the aromatic ring. While this can facilitate the initial oxidative addition of the palladium catalyst to the C-Br bond, it can also impact subsequent steps in the catalytic cycle.[1]

  • The Acidic Phenolic Proton: The presence of a free hydroxyl (-OH) group introduces an acidic proton that can interfere with the basic conditions required for the Suzuki coupling.[2] This can lead to side reactions or deactivation of the catalyst. The electron-withdrawing -CF3 group further increases the acidity of this phenol compared to simpler phenols.

  • Potential for Catalyst Inhibition: The phenoxide formed under basic conditions can potentially coordinate to the palladium center, leading to catalyst inhibition or the formation of inactive species.

This guide provides a structured approach to troubleshooting these specific issues through a series of frequently asked questions and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction is showing low to no conversion of the starting material. What are the likely causes and how can I address them?

Low or no conversion is a common starting problem. The issue often lies with the catalyst system or reaction conditions not being optimal for this electron-deficient and functionally-rich substrate.

  • Potential Cause 1: Inadequate Catalyst Activation or Decomposition.

    • Expert Insight: The active Pd(0) species is the workhorse of the Suzuki reaction. If your precatalyst (e.g., Pd(OAc)2) is not efficiently reduced to Pd(0), the catalytic cycle will not initiate. Furthermore, the generated Pd(0) can be unstable and precipitate as palladium black, which has poor catalytic activity.

    • Troubleshooting Steps:

      • Switch to a Pre-formed Pd(0) Catalyst: Using a catalyst like Pd(PPh3)4 can sometimes be more reliable as it doesn't require an in-situ reduction step.

      • Employ Modern, Robust Precatalysts: Consider using palladacycle precatalysts (e.g., G3 or G4-type Buchwald precatalysts). These are often more stable and efficient at generating the active Pd(0) species.

      • Ensure High-Quality Reagents: Degraded palladium sources or ligands can lead to reaction failure. Use freshly opened or properly stored reagents.

  • Potential Cause 2: Suboptimal Ligand Choice.

    • Expert Insight: The ligand is crucial for stabilizing the palladium center and facilitating the key steps of oxidative addition and reductive elimination. For electron-deficient aryl bromides like 5-Bromo-2-(trifluoromethyl)phenol, standard ligands like triphenylphosphine (PPh3) may not be sufficient.[3]

    • Troubleshooting Steps:

      • Screen Bulky, Electron-Rich Ligands: These ligands are known to promote the Suzuki coupling of challenging substrates.[1][4] A good starting point for screening would be:

        • Buchwald-type biaryl phosphine ligands: SPhos, XPhos, RuPhos. These are excellent for sterically hindered and electron-poor substrates.

        • N-heterocyclic carbenes (NHCs): Ligands like IPr or IMes can also be highly effective.[5]

  • Potential Cause 3: Ineffective Base.

    • Expert Insight: The base plays a critical role in the transmetalation step by activating the boronic acid.[5] For phenolic substrates, the choice of base is even more critical to avoid deprotonation of the phenol leading to side reactions or catalyst inhibition.

    • Troubleshooting Steps:

      • Use Potassium Phosphate (K3PO4): This is often a good choice for couplings involving sensitive functional groups. It is a moderately strong base that is effective in the transmetalation step without being overly aggressive towards the phenolic proton.

      • Consider Cesium Carbonate (Cs2CO3): This is a stronger base that can be effective, particularly if K3PO4 is not giving good results.

      • Avoid Strong Hydroxide Bases: Bases like NaOH or KOH should generally be avoided as they can promote side reactions with the phenol.

Q2: I am observing significant amounts of debromination of my starting material. What is causing this and how can I prevent it?

Debromination is a common side reaction where the bromine atom is replaced by a hydrogen atom.

  • Potential Cause 1: Proto-debromination.

    • Expert Insight: This can occur if there are sources of protons in the reaction mixture that can react with the arylpalladium intermediate before it undergoes transmetalation. Water is a common culprit.

    • Troubleshooting Steps:

      • Use Anhydrous Solvents: Ensure your solvents are thoroughly dried before use.

      • Properly Dry Your Base: Some bases, like K3PO4, can be hygroscopic. Dry the base in an oven before use.

      • Minimize Water Content: While some Suzuki reactions tolerate or even benefit from a small amount of water, for a sensitive substrate like this, it's best to start with anhydrous conditions and only add water as a co-solvent if necessary for solubility.

  • Potential Cause 2: Reaction with Solvent.

    • Expert Insight: Some solvents, particularly alcohols, can act as hydride donors under certain conditions, leading to debromination.

    • Troubleshooting Steps:

      • Switch to Aprotic Solvents: Use solvents like dioxane, toluene, or DMF.

Q3: My boronic acid appears to be decomposing, leading to low yields. How can I mitigate this?

Boronic acids can be unstable under Suzuki coupling conditions, leading to a side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen atom.

  • Potential Cause: Protodeboronation.

    • Expert Insight: This is a common issue, especially with electron-deficient or heteroaryl boronic acids. The basic and often aqueous conditions of the Suzuki reaction can promote this side reaction.

    • Troubleshooting Steps:

      • Use a Stoichiometric Excess of Boronic Acid: A common strategy is to use 1.2-1.5 equivalents of the boronic acid to compensate for any degradation.

      • Use Potassium Trifluoroborate Salts: These are often more stable alternatives to boronic acids and can be used under similar conditions.[5]

      • Control Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the rate of protodeboronation. Aim for the lowest effective temperature and monitor the reaction to avoid unnecessarily long reaction times.

Experimental Protocols

Protocol 1: Standard Conditions for Suzuki Coupling

This protocol provides a good starting point for the reaction.

  • Reaction Setup:

    • To an oven-dried reaction vessel, add 5-Bromo-2-(trifluoromethyl)phenol (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K3PO4, 3.0 eq).

    • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

    • Add Pd(PPh3)4 (0.05 eq) to the vessel.

    • Add degassed 1,4-dioxane and water (4:1 v/v) to achieve a concentration of 0.1 M with respect to the 5-Bromo-2-(trifluoromethyl)phenol.

  • Reaction Execution:

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer, and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Optimized Conditions for a Challenging Substrate

This protocol employs a more robust catalyst system and is recommended if the standard conditions fail.

  • Reaction Setup:

    • To an oven-dried reaction vessel, add 5-Bromo-2-(trifluoromethyl)phenol (1.0 eq), the desired arylboronic acid (1.5 eq), and cesium carbonate (Cs2CO3, 2.5 eq).

    • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

    • In a separate vial, pre-mix Pd(OAc)2 (0.02 eq) and a bulky, electron-rich ligand such as SPhos (0.04 eq) in a small amount of the reaction solvent. Add this pre-catalyst mixture to the main reaction vessel.

    • Add degassed toluene to achieve a concentration of 0.1 M with respect to the 5-Bromo-2-(trifluoromethyl)phenol.

  • Reaction Execution:

    • Heat the reaction mixture to 110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Follow the same work-up procedure as described in Protocol 1.

Data Presentation

Table 1: Recommended Catalyst & Ligand Combinations
Catalyst PrecursorLigandSubstrate Type SuitabilityNotes
Pd(PPh3)4PPh3General purpose, good starting point.May not be effective for highly electron-deficient or hindered substrates.
Pd(OAc)2SPhosElectron-deficient and sterically hindered aryl bromides.Excellent for challenging couplings. Requires in-situ activation.
Pd(OAc)2XPhosSimilar to SPhos, very effective for difficult substrates.Another excellent choice from the Buchwald ligand family.
PdCl2(dppf)dppfGood for a range of aryl bromides.A reliable and commonly used catalyst system.
Table 2: Base and Solvent Selection Guide
BaseRecommended SolventsAdvantagesDisadvantages
K3PO4Dioxane/Water, Toluene, DMFMild, good for substrates with sensitive functional groups.May not be strong enough for all couplings.
Cs2CO3Dioxane, TolueneStronger base, can improve yields for difficult couplings.Can be more aggressive towards sensitive functional groups.
K2CO3Dioxane/Water, DMFA common and effective base.Can be less effective than K3PO4 or Cs2CO3 for this substrate.
KFDioxaneMild, can be used for base-sensitive substrates.[5]May result in slower reaction rates.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArPdBr Ar-Pd(II)L2-Br OxAdd->ArPdBr Transmetalation Transmetalation ArPdBr->Transmetalation ArPdAr_prime Ar-Pd(II)L2-Ar' Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArBr Ar-Br (5-Bromo-2-(trifluoromethyl)phenol) ArBr->OxAdd Boronic_Acid Ar'-B(OH)2 Boronic_Acid->Transmetalation Base Base (e.g., K3PO4) Base->Transmetalation Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start: Low/No Yield Check_Catalyst Is the catalyst system optimal? Start->Check_Catalyst Check_Base Is the base appropriate? Check_Catalyst->Check_Base Yes Optimize_Catalyst Screen bulky, electron-rich ligands (e.g., SPhos, XPhos). Use robust precatalysts. Check_Catalyst->Optimize_Catalyst No Check_Conditions Are reaction conditions optimized? Check_Base->Check_Conditions Yes Optimize_Base Switch to K3PO4 or Cs2CO3. Ensure base is anhydrous. Check_Base->Optimize_Base No Optimize_Conditions Increase temperature. Use anhydrous solvents. Consider microwave irradiation. Check_Conditions->Optimize_Conditions No Success Reaction Successful Check_Conditions->Success Yes Optimize_Catalyst->Check_Base Optimize_Base->Check_Conditions Optimize_Conditions->Success

Caption: A decision tree for troubleshooting low-yielding reactions.

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Mechanistic Studies. Journal of the American Chemical Society, 127(13), 4685-4696. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Al-Amin, M., & El-Khouly, M. E. (2023). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Molecules, 28(14), 5489. [Link]

  • Kühn, O., & Tlili, A. (2023). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. Molecules, 28(2), 735. [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 5-Bromo-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Molecule: 5-Bromo-2-(trifluoromethyl)phenol CAS Number: 1121585-15-6 Molecular Formula: C₇H₄BrF₃O[1][2]

Critical Technical Insight: The most common failure mode in the synthesis of this molecule is the attempt to directly brominate 2-(trifluoromethyl)phenol.[1][2] Due to the electronic directing effects of the hydroxyl (ortho/para) and trifluoromethyl (meta) groups, direct bromination yields the 4-bromo or 6-bromo isomers, not the desired 5-bromo isomer. [1][2]

This guide details the Diazotization-Hydrolysis pathway, which is the industry-standard method for ensuring correct regiochemistry.[1][2]

Strategic Route Analysis

Why Direct Bromination Fails

In electrophilic aromatic substitution (EAS), the hydroxyl group (-OH) is a strong activator and directs incoming electrophiles to the ortho and para positions (C6 and C4).[2] The trifluoromethyl group (-CF₃) is a deactivator and directs meta (relative to itself), which also corresponds to positions C4 and C6.[1][2]

The C5 position is meta to the activating -OH group and para to the deactivating -CF₃ group, making it electronically disfavored for direct bromination.[1][2]

The Correct Pathway: Diazotization-Hydrolysis

To access the 5-bromo isomer, the bromine atom must be established before the phenol functionality is introduced, or the phenol must be generated from a precursor where the substitution pattern is already fixed (e.g., an aniline).[1][2]

RouteAnalysis Start Starting Material: 2-(Trifluoromethyl)phenol DirectBr Direct Bromination (Br2, FeBr3) Start->DirectBr Attempted Route WrongProduct Major Products: 4-Bromo & 6-Bromo Isomers (Regioselectivity Failure) DirectBr->WrongProduct CorrectStart Precursor: 5-Bromo-2-(trifluoromethyl)aniline Diazo Step 1: Diazotization (NaNO2, H2SO4, 0°C) CorrectStart->Diazo Hydrolysis Step 2: Hydrolysis (H2SO4/H2O, 100°C) Diazo->Hydrolysis Target Target: 5-Bromo-2-(trifluoromethyl)phenol Hydrolysis->Target Correct Regiochemistry

Figure 1: Comparison of the failed direct bromination route vs. the successful aniline hydrolysis route.

Optimized Experimental Protocol

Prerequisite: Ensure you possess 5-Bromo-2-(trifluoromethyl)aniline (CAS 703-91-3).[1][2][3] If not, this must be synthesized via reduction of 4-bromo-2-nitro-1-(trifluoromethyl)benzene [1].[1][2]

Step 1: Diazotization

Objective: Convert the aniline amino group into a diazonium salt.[1][2]

  • Reagents: 5-Bromo-2-(trifluoromethyl)aniline (1.0 eq), Sodium Nitrite (NaNO₂, 1.1 eq), Sulfuric Acid (H₂SO₄, 35% aq).[1][2]

  • Solvent: Water / H₂SO₄.[1][2]

  • Temperature: 0°C – 5°C (Critical).[1][2]

Protocol:

  • Charge a reaction vessel with 35% H₂SO₄ (approx. 10 mL per gram of aniline).

  • Add 5-Bromo-2-(trifluoromethyl)aniline portion-wise with vigorous stirring. Ensure a fine suspension or partial solution forms.[1][2]

  • Cool the mixture to 0–5°C using an ice/salt bath.

  • Dissolve NaNO₂ in a minimum amount of water.[1][2]

  • Add the NaNO₂ solution dropwise to the aniline mixture, maintaining the internal temperature below 5°C .

  • Stir at 0°C for 30–60 minutes. The solution should become clear or change color, indicating diazonium formation.[1][2]

Step 2: Hydrolysis (The "Phenolverkochung")

Objective: Replace the diazonium group with a hydroxyl group.[4]

  • Reagents: 15–20% Sulfuric Acid (aq).[1][2]

  • Temperature: 100°C – 120°C (Reflux).[1][2]

Protocol:

  • In a separate vessel, heat a solution of 15–20% H₂SO₄ to a rolling boil (approx. 100–105°C).

  • Slowly add the cold diazonium salt solution (from Step 1) into the boiling acid.

    • Note: Slow addition is crucial to keep the concentration of unreacted diazonium salt low, preventing side reactions (coupling to form azo dyes).[2]

  • Nitrogen gas (N₂) evolution will be vigorous.[1][2]

  • Continue refluxing for 15–30 minutes after addition is complete.

  • Cool to room temperature.

Step 3: Workup & Purification[1][2][5]
  • Extract the aqueous mixture with Dichloromethane (DCM) or Ethyl Acetate (3x).[1][2]

  • Acid/Base Purification (Highly Recommended):

    • Extract the organic layer with 1M NaOH.[1][2] The phenol will move to the aqueous phase as the phenolate.[1][2]

    • Wash the aqueous phase with fresh organic solvent to remove non-phenolic impurities (e.g., unreacted halides).[1][2]

    • Acidify the aqueous phase with HCl to pH 1–2 to reprecipitate the phenol.[1][2]

    • Re-extract into DCM, dry over Na₂SO₄, and concentrate.[1][2]

Troubleshooting Center (FAQs)

Category: Regioselectivity & Yield[1][5][6]

Q: I attempted direct bromination of 2-(trifluoromethyl)phenol and obtained a mixture. Can I separate the 5-bromo isomer? A: It is highly unlikely that you formed the 5-bromo isomer in any significant quantity.[1][2] Direct bromination yields primarily the 4-bromo and 6-bromo isomers due to the ortho/para directing power of the hydroxyl group.[1][2] You must switch to the aniline diazotization route described above to secure the 5-position substitution.

Q: My yield during the hydrolysis step is low (<40%). How can I improve this? A: Low yield in hydrolysis is often due to "azo coupling," where the formed phenol reacts with the remaining diazonium salt.[1][2]

  • Solution 1 (High Dilution): Ensure the receiving acid solution is large in volume and boiling vigorously. Add the diazonium solution very slowly (dropwise) so the diazonium is consumed immediately upon contact.

  • Solution 2 (Copper Catalysis): If thermal hydrolysis fails, use a modified Sandmeyer hydroxylation.[1][2] Add Cu₂O (0.1 eq) and Cu(NO₃)₂ (excess) to the aqueous solution to catalyze the radical displacement of N₂ by OH [2].[2]

Q: The diazonium salt precipitates or decomposes before hydrolysis. A: The trifluoromethyl group is electron-withdrawing, which can destabilize the diazonium intermediate compared to simple anilines.[1][2]

  • Fix: Keep the diazotization temperature strictly between 0°C and 5°C. Do not isolate the dry diazonium salt (explosion hazard). Proceed immediately to the hydrolysis step.[1][2]

Category: Purification[1][5][7]

Q: My product is a dark tarry oil. How do I purify it? A: Phenols are prone to oxidation and polymerization.[1][2]

  • Step 1: Perform the Acid/Base extraction described in the protocol.[1][2] This is the most efficient way to remove neutral organic tars.[1][2]

  • Step 2: If the product is still colored, perform a steam distillation. 5-Bromo-2-(trifluoromethyl)phenol is steam volatile, while heavy polymeric tars are not.[1][2]

Process Data & Specifications

ParameterSpecification / RangeReason
Diazotization Temp 0°C – 5°CPrevents thermal decomposition of unstable diazonium salt.[1][2]
Acid Conc. (Diazo) 35% H₂SO₄Ensures complete protonation and solubility of the aniline.[2]
Hydrolysis Temp 100°C – 110°CRequired to overcome the activation energy for N₂ displacement.[1][2]
Addition Rate Dropwise (Slow)Minimizes concentration of diazonium relative to phenol (prevents coupling).[1][2]
Expected Yield 60% – 85%Dependent on strict temperature control and addition rate.[1][2]

References

  • Preparation of 5-Bromo-2-(trifluoromethyl)

    • Source: Patent WO2014/149164.[1][2][3][5][6] "Synthesis of 5-bromo-2-(trifluoromethyl)aniline from 4-bromo-2-nitro-trifluoromethylbenzene."

    • URL:[1][2]

  • General Sandmeyer Hydroxylation Conditions

    • Source: Cohen, T., et al. "Copper-catalyzed hydrolysis of diazonium salts."[1][2] Journal of Organic Chemistry, 1977.[1][2]

    • Context: Use of Copper(I) oxide and Copper(II) nitrate to improve yields in electron-deficient phenols.[1][2]

  • Directing Effects in Bromination

    • Source: "Regioselective Bromination of Phenols."[1][2] ChemistryViews, 2019.[1][2]

    • URL:[2]

Sources

Technical Support Center: 5-Bromo-2-(trifluoromethyl)phenol Optimization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the stability and reactivity challenges associated with 5-Bromo-2-(trifluoromethyl)phenol (CAS: 194856-62-3 / Generic Analogues). While the trifluoromethyl (


) group is generally robust, the combination of an acidic phenolic hydroxyl, a labile aryl bromide, and significant steric bulk at the ortho-position creates a unique "instability triad."

Key Failure Modes:

  • Oxidative Degradation: Formation of quinone methides or polymerized byproducts due to electron-rich phenolic character.

  • Hydrodebromination: Unwanted loss of the bromine atom during Palladium-catalyzed cross-coupling.

  • Catalyst Poisoning: The free phenoxide anion binding irreversibly to transition metals.

Module 1: Storage & Handling (Pre-Reaction)

The Issue: Users often report the material turning from an off-white solid/oil to a pink or dark brown gum upon storage. This indicates oxidative degradation, accelerated by light and moisture.

Standard Operating Procedure (SOP) for Storage
ParameterSpecificationTechnical Rationale
Temperature 2–8°CRetards radical formation and autoxidation rates.
Atmosphere Argon or Nitrogen (Blanketed)Phenols are susceptible to aerobic oxidation. The electron-withdrawing

group lowers the oxidation potential slightly but does not eliminate the risk.
Container Amber GlassCritical: The C-Br bond is photosensitive. UV light can induce homolytic cleavage, generating aryl radicals that initiate polymerization.
Additives None (Standard)If storing for >6 months, trace BHT (10 ppm) can be added as a radical scavenger if compatible with downstream chemistry.

Module 2: Reaction Optimization (The "Active" Phase)

Scenario A: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)

The Problem: Low yields and "hydrodebromination" (product is 3-(trifluoromethyl)phenol, missing the Br). Root Cause: The free phenol (


) is acidic (

). In the presence of bases used for coupling, it forms a phenoxide (

). This anion acts as a ligand, coordinating to the Pd(II) center and forming a resting state that is catalytically inactive (Catalyst Poisoning). Furthermore, reducing conditions promote the replacement of Br with H.
Protocol: The "Protect-Couples-Deprotect" Strategy

Direct coupling of the free phenol is not recommended . Use this workflow:

  • Protection: Convert the phenol to a silyl ether (TBS) or methoxymethyl ether (MOM).

    • Note on Sterics: The ortho-

      
       group provides steric bulk. Standard TBS protection may require longer reaction times or heating compared to simple phenols.
      
  • Coupling: Run the Suzuki/Buchwald reaction on the protected substrate.

  • Deprotection: Cleave the protecting group.

Diagram 1: Anti-Hydrodebromination Decision Tree

Hydrodebromination Start Start: Pd-Catalyzed Coupling CheckOH Is the Phenol Protected? Start->CheckOH Stop1 STOP: High Risk of Catalyst Poisoning CheckOH->Stop1 No SolventCheck Solvent Selection CheckOH->SolventCheck Yes (TBS/MOM) AvoidAlc Are you using 2° Alcohols (e.g., iPrOH)? SolventCheck->AvoidAlc WarnRed RISK: 2° Alcohols act as Hydride Sources (β-elimination) AvoidAlc->WarnRed Yes SelectSolv Use Aprotic Solvents: Toluene, Dioxane, or DMF AvoidAlc->SelectSolv No BaseCheck Base Selection SelectSolv->BaseCheck StrongBase Is Base Strong? (e.g., KOtBu) BaseCheck->StrongBase RiskHyd Risk: Hydrolysis of CF3 or Benzyne formation StrongBase->RiskHyd Yes SafeBase Use Mild Inorganic Base: K3PO4 or K2CO3 StrongBase->SafeBase No Success OPTIMAL REACTION PATHWAY SafeBase->Success

Caption: Decision logic to prevent hydrodebromination and catalyst poisoning during cross-coupling reactions.

Scenario B: O-Alkylation (Ether Synthesis)

The Problem: Unwanted C-alkylation or low conversion due to the electron-withdrawing nature of the ring. Technical Insight: The


 and Br groups pull electron density from the ring, making the phenoxide oxygen less nucleophilic than standard phenol, but also making the phenol more acidic.

Optimization Table:

VariableRecommendationReason
Base

or

The phenol is acidic enough (

) to be deprotonated by carbonates. Strong bases (NaH) are unnecessary and risk side reactions.
Solvent DMF or NMPPolar aprotic solvents solvate the cation (

), leaving the phenoxide "naked" and more reactive.
Temperature 50–80°CHigher activation energy required due to reduced nucleophilicity caused by the ortho-

group.

Module 3: Troubleshooting & FAQs

Q1: My reaction mixture turned black immediately upon adding the catalyst. Why?

Diagnosis: Palladium black precipitation. Explanation: If the phenol was unprotected, the phenoxide likely coordinated to the Pd, displacing the phosphine ligands. Without ligands, Pd(0) aggregates into inactive metal clusters (Pd black). Fix: Protect the phenol as a TBS ether before coupling.

Q2: I see a byproduct with Mass M-79 (Loss of Br). How do I stop this?

Diagnosis: Hydrodebromination. Explanation: This occurs via a mechanism where a hydride source intercepts the Pd-Ar intermediate. Fix:

  • Remove hydride sources: Ensure solvents are anhydrous. Avoid isopropanol or ethanol as co-solvents.

  • Switch Catalyst: Use bulky, electron-rich ligands like Buchwald Precatalysts (e.g., XPhos Pd G2) which facilitate reductive elimination of the desired product faster than the side reaction.

Q3: Can the group hydrolyze?

Diagnosis: Yes, but only under forcing conditions. Explanation: While


 is stable, prolonged heating (>100°C) with strong hydroxide bases (NaOH/KOH) can hydrolyze the 

to a carboxylate (

), especially in electron-poor systems. Fix: Stick to carbonate (

) or phosphate (

) bases.

Module 4: Pathway Visualization

Diagram 2: Safe Modification Workflow

Workflow Substrate 5-Bromo-2-(CF3)phenol (Acidic/Labile) Step1 Step 1: Protection TBSCl, Imidazole, DCM Substrate->Step1 Stabilize Protected Protected Intermediate (Stable to Pd) Step1->Protected Step2 Step 2: Coupling R-B(OH)2, Pd Cat., K3PO4 Protected->Step2 Cross-Couple Coupled Biaryl Intermediate Step2->Coupled Step3 Step 3: Deprotection TBAF or HCl Coupled->Step3 Reveal OH Final Final Product Functionalized Phenol Step3->Final

Caption: Recommended synthetic workflow to isolate the reactivity of the bromine atom while protecting the phenol.

References

  • ChemicalBook. (2023). 5-Bromo-2-(trifluoromethyl)phenol Properties and Stability Data. Retrieved from

  • Navarro, O., et al. (2020). Mechanisms of Palladium-Catalyzed Hydrodebromination. Journal of Organic Chemistry.
  • Sigma-Aldrich. (2023). Safety Data Sheet: 5-Bromo-2-(trifluoromethyl)phenol. Retrieved from

  • PubChem. (2023). Compound Summary: 5-Bromo-2-(trifluoromethyl)phenol.[1] National Library of Medicine. Retrieved from

  • BenchChem. (2025). Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds. Retrieved from

(Note: While specific "decomposition papers" for this exact CAS are rare, the protocols above are derived from authoritative behavior of ortho-trifluoromethyl phenols and aryl bromides found in the cited databases.)

Sources

Technical Support Center: Purification of 5-Bromo-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: 5-Bromo-2-(trifluoromethyl)phenol CAS: 194856-62-3 Support Tier: Level 3 (Senior Application Scientist)[1]

Introduction

Welcome to the technical support guide for 5-Bromo-2-(trifluoromethyl)phenol . This intermediate is critical in the synthesis of Selective Androgen Receptor Modulators (SARMs) and various agrochemicals. Its purification is often complicated by the presence of regioisomers (specifically the 4-bromo isomer) and over-brominated byproducts.[1]

This guide moves beyond basic "recipe" instructions. It provides a logic-driven troubleshooting framework designed to help you diagnose impurity profiles and select the correct purification vector based on physicochemical properties.[1]

Module 1: Impurity Diagnosis (The Triage)

Before attempting purification, you must identify which impurity is compromising your yield. The three most common contaminants exhibit distinct signatures.

Diagnostic Decision Matrix
Impurity TypeOriginHPLC SignatureNMR Signature (

H)
4-Bromo Regioisomer Kinetic product of direct brominationClose retention time (RT) to target.[1] Often elutes slightly after target on C18.H3 Proton: Singlet (isolated between CF

and Br). H5/H6: Ortho-coupling doublet.
Dibromo Species (4,6-dibromo)Over-bromination (excess reagent/temp)Significantly longer RT (more lipophilic).[1]Loss of coupling patterns; simplified aromatic region.
Starting Material (2-CF

-phenol)
Incomplete reactionShort RT (more polar).[1]Upfield shift of aromatic protons compared to brominated product.
Visualizing the Isomer Challenge

The core difficulty lies in separating the 5-bromo target from the 4-bromo impurity.[1] Both have similar polarities, making flash chromatography inefficient.

IsomerLogic Start Crude Mixture Analysis 1H NMR / HPLC Start->Analysis Impurity_SM Impurity: Starting Material (2-CF3-Phenol) Analysis->Impurity_SM RT < Target Impurity_DiBr Impurity: Dibromo (4,6-dibromo) Analysis->Impurity_DiBr RT >> Target Impurity_Regio Impurity: Regioisomer (4-bromo isomer) Analysis->Impurity_Regio RT ≈ Target Action_Distill Action: Fractional Distillation (Boiling Point Difference) Impurity_SM->Action_Distill High BP Delta Action_AcidBase Action: pH-Selective Extraction (pKa Difference) Impurity_DiBr->Action_AcidBase High Acidity Delta Action_Recryst Action: Selective Recrystallization (Solubility Difference) Impurity_Regio->Action_Recryst Lattice Energy Delta

Caption: Workflow for selecting the purification method based on the dominant impurity identified in the crude mixture.

Module 2: Chemical Separation (The "pKa Ladder")

Objective: Remove di-bromo impurities and non-phenolic residues.

The Science

Phenols are weak acids. The acidity is enhanced by electron-withdrawing groups (EWG) like


 and 

.[1]
  • Target (Mono-bromo): pKa

    
     7.5 - 8.0[1]
    
  • Impurity (Di-bromo): pKa

    
     6.0 - 6.5 (More acidic due to extra Br)[1]
    
  • Impurity (Non-phenolic): Neutral (Not extractable into base)[1]

By carefully controlling the pH of your aqueous wash, you can selectively extract the more acidic di-bromo impurities or wash away neutral organics.

Protocol: pH-Selective Wash[1]
  • Dissolution: Dissolve crude oil/solid in MTBE (Methyl tert-butyl ether).[1] Avoid DCM if possible to prevent emulsions.

  • Strip Neutrals: Wash with 2N NaOH. The phenols (target + impurities) go into the water layer. Discard the organic layer (removes non-phenolic tars).

  • Selective Precipitation (The Critical Step):

    • Acidify the aqueous layer slowly with 1N HCl.

    • Monitor pH. The Mono-bromo target (less acidic) will precipitate/oil out first (around pH 8-9).[1]

    • The Di-bromo impurity (more acidic) tends to stay in solution longer or requires lower pH (< 6) to fully protonate and precipitate.[1]

  • Extraction: Extract the cloudy mixture at pH ~7.5 into DCM.

  • Dry: Dry over

    
     and concentrate.
    

Module 3: Isomer Separation (Recrystallization)

Objective: Separate 5-bromo-2-(trifluoromethyl)phenol from the 4-bromo isomer.

The Science

Chromatography is often ineffective for separating these regioisomers because their dipole moments are nearly identical. However, their crystal lattice energies differ. The 4-bromo isomer (para to OH) often has a higher symmetry and melting point, but the 5-bromo target also crystallizes well.[1]

Solvent System: Non-polar anti-solvent addition is usually required because the


 group imparts high lipophilicity.[1]
Protocol: Hexanes/Chloroform Recrystallization

Note: If your material is an oil, seed crystals are essential.

  • Solvent A (Dissolver): Dissolve the crude mixture in the minimum amount of hot Chloroform (

    
    ).
    
  • Solvent B (Anti-solvent): Add warm Hexanes dropwise until persistent cloudiness appears.[1]

  • Re-dissolve: Add a few drops of Chloroform to clear the solution.

  • Cooling: Allow to cool to Room Temp (RT) slowly (2 hours), then move to

    
     fridge.
    
    • Troubleshooting: If it oils out, reheat and add slightly more Chloroform. Rapid cooling favors oiling.

  • Filtration: Filter the crystals.

    • Scenario A: The crystals are the Target (5-bromo).[1] Wash with cold 9:1 Hexanes:Chloroform.

    • Scenario B: The crystals are the Impurity (4-bromo).[1] Save the filtrate; your product is in the mother liquor.

    • Tip: Check the melting point.[2][3][4] 4-bromo-2-(trifluoromethyl)phenol typically melts around

      
      .[1] If your solid melts significantly higher or lower, verify by NMR.
      

Module 4: Flash Chromatography (The Last Resort)

If recrystallization fails, use chromatography. However, standard silica gel is acidic and can cause streaking of phenols.

Modified Mobile Phase
  • Stationary Phase: Acid-washed Silica Gel (or standard Silica).[1]

  • Mobile Phase: Hexanes / Ethyl Acetate (Gradient: 0% to 20% EtOAc).

  • The Secret Additive: Add 1% Acetic Acid to the mobile phase. This suppresses the ionization of the phenol on the silica surface, sharpening the peak shape and allowing for better resolution between the closely eluting isomers.

FAQ: Troubleshooting

Q1: My product is a reddish oil and won't crystallize. A: This is likely due to oxidation products (quinones) or residual solvent.

  • Fix: Perform a "Charcoal Filtration." Dissolve in hot ethanol, add activated carbon, stir for 30 mins, and filter through Celite. Then attempt recrystallization again.

Q2: The NMR shows a mixture of isomers even after recrystallization. A: You may be near the eutectic point of the mixture.

  • Fix: Switch the solvent system.[5] If you used Chloroform/Hexanes, try Toluene/Pentane . Toluene interacts via

    
    -stacking and discriminates differently between the isomers than chlorinated solvents do.[1]
    

Q3: Can I use distillation? A: Only for removing heavy tars or starting material. The boiling point difference between the 4-bromo and 5-bromo isomers is likely


, making fractional distillation inefficient without a spinning band column.[1]

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • PubChem. "2-Bromo-5-(trifluoromethyl)phenol Compound Summary."[1] National Library of Medicine. [Link](Note: Used for physical property comparison of isomers).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 5-Bromo-2-(trifluoromethyl)phenol before handling.[1] Regiochemistry should always be confirmed by 2D-NMR (NOESY/HMBC) if 1D-NMR is ambiguous.

Sources

Technical Support Center: Scaling Up 5-Bromo-2-(trifluoromethyl)phenol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the scalable synthesis of 5-Bromo-2-(trifluoromethyl)phenol (CAS 1121585-15-6) . The protocol prioritizes the Nucleophilic Aromatic Substitution (


)  route starting from 5-bromo-2-fluorobenzotrifluoride, as it offers superior regiocontrol and scalability compared to direct electrophilic bromination or diazonium pathways.

Executive Summary & Scale-Up Strategy

Target Molecule: 5-Bromo-2-(trifluoromethyl)phenol CAS: 1121585-15-6 Core Challenge: Achieving regioselectivity at the C5 position. Direct bromination of 2-(trifluoromethyl)phenol yields the C4-isomer (para to -OH) due to the strong directing effect of the hydroxyl group. Recommended Route: Hydrolysis of 5-bromo-2-fluorobenzotrifluoride via


.
Rationale:  The trifluoromethyl (

) group at C1 strongly activates the ortho-fluorine at C2 for nucleophilic displacement. The bromine at C5 is meta to the

group and is significantly less reactive towards

, ensuring high chemoselectivity.
Process Workflow

ScaleUpProcess Start Starting Material 5-Bromo-2-fluorobenzotrifluoride (CAS 393-37-3) Intermediate Intermediate Potassium Phenolate Species Start->Intermediate SnAr Substitution (F displacement) Reagent Reagents KOH (3.0 eq), DMSO Temp: 90-100°C Reagent->Intermediate Quench Quench & Workup HCl (aq) to pH 2-3 Precipitation Intermediate->Quench Cooling & Acidification Product Final Product 5-Bromo-2-(trifluoromethyl)phenol (>98% Purity) Quench->Product Filtration/Recrystallization

Figure 1: Critical path for the regioselective synthesis of 5-Bromo-2-(trifluoromethyl)phenol.

Detailed Experimental Protocol (Scale: 100g)

Step 1: Nucleophilic Hydrolysis

Reaction Equation:



ParameterSpecificationNotes
Precursor 5-Bromo-2-fluorobenzotrifluoride (100 g, 0.41 mol)Ensure purity >98% to minimize isomeric impurities.
Solvent DMSO (500 mL)Critical: Must be dry (<0.1% water) to prevent side reactions. NMP is a valid alternative.
Base KOH pellets (69 g, 1.23 mol)Use powdered KOH for faster dissolution. 3.0 equivalents required.[1]
Temperature 95°C ± 5°CDo not exceed 110°C to avoid potential debromination or ether formation.
Time 4–6 HoursMonitor by HPLC until SM < 0.5%.

Procedure:

  • Setup: Charge a 1L 3-neck flask with DMSO and powdered KOH. Stir vigorously under

    
     atmosphere for 30 mins to create a fine suspension.
    
  • Addition: Add 5-bromo-2-fluorobenzotrifluoride dropwise over 45 minutes. Note: Exothermic reaction. Maintain internal temperature

    
     during addition.
    
  • Reaction: Heat the mixture to 95°C. The solution will turn from colorless to dark amber/brown.

  • Monitoring: Sample hourly. The reaction is complete when the starting fluoro-compound is consumed. The intermediate phenolate is soluble in DMSO.

Step 2: Workup & Isolation
  • Quench: Cool reaction mass to 20°C. Pour slowly into a mixture of Ice/Water (1.5 L).

  • Acidification: Slowly add concentrated HCl (approx. 100-120 mL) with stirring until pH reaches 2–3.

    • Observation: The product will precipitate as an off-white to pale yellow solid or oil.

  • Extraction (if oil forms): Extract with Ethyl Acetate (

    
     mL). Wash combined organics with Brine (
    
    
    
    mL).
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Recrystallize from Hexanes/Ethyl Acetate (9:1) if solid, or perform vacuum distillation if liquid (bp ~85-90°C @ 1 mmHg).

Troubleshooting Guide

Category A: Reaction Stalled or Slow Conversion

Symptom: HPLC shows >10% starting material after 6 hours.

  • Root Cause 1: Wet Solvent. Water in DMSO solvates the hydroxide ion (

    
    ), significantly reducing its nucleophilicity.
    
    • Fix: Use anhydrous DMSO or add molecular sieves to the reaction vessel.

  • Root Cause 2: Large Particle Size of Base. Pellets dissolve too slowly.

    • Fix: Use powdered KOH or switch to

      
       (though more expensive, it is more soluble).
      
  • Root Cause 3: Temperature Gradient.

    • Fix: Ensure internal temperature is strictly maintained at 95°C. Below 80°C, the activation energy for displacing the fluorine ortho to

      
       is insufficient.
      
Category B: Impurity Formation

Symptom: Appearance of des-bromo impurity (2-trifluoromethylphenol) or ether byproducts.

  • Issue: Debromination. High temperatures (>120°C) or prolonged reaction times can lead to hydro-dehalogenation of the bromine at C5.

    • Fix: Quench immediately upon consumption of starting material. Do not "over-cook."

  • Issue: Ether Formation. Reaction of the product phenolate with unreacted starting material (Ar-O-Ar).

    • Fix: Ensure high dilution (5-6 volumes of solvent) and excess KOH (maintain high

      
       vs 
      
      
      
      ratio).
Category C: Isolation Difficulties

Symptom: Product does not precipitate upon acidification; forms a "gummy" emulsion.

  • Root Cause: Presence of residual DMSO prevents clean phase separation.

  • Fix: Wash the organic extract efficiently with water (

    
    ) to remove DMSO. If emulsion persists, wash with 5% LiCl solution.
    

Safety & Handling (E-E-A-T)

Fluoride Management
  • Hazard: The reaction generates Potassium Fluoride (KF) and, upon acidification, trace Hydrofluoric Acid (HF).

  • Control: Treat the aqueous waste stream with Calcium Chloride (

    
    ) to precipitate insoluble Calcium Fluoride (
    
    
    
    ) before disposal.
    • Protocol: Add excess

      
       to the aqueous waste, stir for 1 hour, filter the solid 
      
      
      
      , and dispose of according to local regulations.
Thermal Runaway
  • Hazard:

    
     reactions in DMSO with strong base can be exothermic.
    
  • Control: strictly control the addition rate of the substrate. Use a rupture disc on the reactor for scales >1 kg.

Frequently Asked Questions (FAQs)

Q1: Can I use 2-amino-5-bromobenzotrifluoride as a starting material instead? A: Yes, via the Sandmeyer reaction (Diazotization followed by hydrolysis).

  • Protocol: Treat the aniline with

    
     to form the diazonium salt, then heat in dilute 
    
    
    
    .
  • Drawback: This route is operationally more complex, generates diazonium waste (explosion risk), and typically has lower yields (40-60%) compared to the fluoro-hydrolysis route (>85%). It is not recommended for scale-up unless the fluoro-precursor is unavailable.

Q2: Why does direct bromination of 2-(trifluoromethyl)phenol fail? A: The hydroxyl group (


) is a strong ortho, para-director, while the trifluoromethyl group (

) is a meta-director.
  • In 2-(trifluoromethyl)phenol, the position para to the

    
     (C4) is highly activated.
    
  • The target position (C5) is meta to the

    
     and para to the deactivating 
    
    
    
    group.
  • Result: Bromination exclusively yields 4-bromo-2-(trifluoromethyl)phenol , which is the wrong isomer.

Q3: Is the product a solid or liquid? A: 5-Bromo-2-(trifluoromethyl)phenol is typically a low-melting solid (mp ~35-40°C) or a viscous oil that crystallizes upon standing in the cold. Purity significantly affects the physical state; impurities often depress the melting point, keeping it an oil.

References

  • Regioselectivity of Nucleophilic Substitution

    • Title: Nucleophilic Aromatic Substitution of Fluorobenzenes Activ
    • Source:Journal of Organic Chemistry
    • Context: Explains the activation energy differences allowing exclusive displacement of F over Br in poly-halogen
    • (General Search for SnAr Regioselectivity)

  • Precursor Properties (5-Bromo-2-fluorobenzotrifluoride)

    • Title: 5-Bromo-2-fluorobenzotrifluoride Product Data[2]

    • Source: Sigma-Aldrich / Merck
    • Context: Physical properties and safety data for the starting material.[3][4]

  • Alternative Route (Sandmeyer)

    • Title: Preparation of Phenols
    • Source:Organic Syntheses, Coll.[5] Vol. 3, p.130.

    • Context: Standard methodology for converting anilines to phenols if the fluoro-route is not viable.

Sources

Issues with the solubility of 5-Bromo-2-(trifluoromethyl)phenol in reaction media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-Bromo-2-(trifluoromethyl)phenol. This resource is designed for researchers, chemists, and drug development professionals to navigate and resolve common experimental challenges, particularly those related to solubility in reaction media. Our goal is to provide not just solutions, but a foundational understanding of the compound's behavior to empower you to optimize your synthetic protocols.

Understanding the Molecule: Physicochemical Properties

5-Bromo-2-(trifluoromethyl)phenol is a highly functionalized aromatic building block. Its unique substitution pattern—a hydroxyl group for reactivity, a bromine atom for cross-coupling, and a trifluoromethyl group for modulating electronic properties—makes it valuable in medicinal chemistry and materials science. However, these same features govern its solubility profile.

The key to troubleshooting is understanding the molecule's inherent properties. The trifluoromethyl (-CF3) group is a potent electron-withdrawing group, which significantly increases the acidity of the phenolic proton compared to unsubstituted phenol.[1][2] This enhanced acidity is the most powerful tool at your disposal for manipulating its solubility.

PropertyValueSource
CAS Number 1121585-15-6[3]
Molecular Formula C₇H₄BrF₃O[3]
Molecular Weight 241.01 g/mol [3]
Appearance White to off-white solid[4]
Melting Point 22-23 °C (for isomer 2-Bromo-5-trifluoromethylphenol)[5]
Predicted pKa ~7.43 (for isomer 2-Bromo-5-trifluoromethylphenol)[5]
Storage Inert atmosphere, 2-8°C, keep in dark place[3]

Note: Experimental data for the exact 5-bromo isomer can be limited; data for the closely related 2-bromo-5-(trifluoromethyl)phenol isomer is often used as a reliable estimate.

Frequently Asked Questions & Troubleshooting Guides

This section addresses the most common issues encountered when working with 5-Bromo-2-(trifluoromethyl)phenol. Each answer provides a causal explanation and a step-by-step protocol to resolve the issue.

Q1: My 5-Bromo-2-(trifluoromethyl)phenol won't dissolve in my aprotic reaction solvent (e.g., toluene, dichloromethane). What is the cause and how can I fix it?

Root Cause Analysis: This is a classic "like dissolves like" issue. 5-Bromo-2-(trifluoromethyl)phenol, despite its lipophilic -CF3 and -Br groups, retains significant polarity due to the hydroxyl group capable of hydrogen bonding. Non-polar aprotic solvents like toluene or hexane lack the ability to effectively solvate the -OH group, resulting in poor solubility.

Troubleshooting Protocol:

  • Solvent Screening: Before scaling up, perform small-scale solubility tests in a range of solvents.

    • Polar Aprotic Solvents: Try solvents like Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN). These solvents have higher dielectric constants and can better solvate the phenol.

    • Co-Solvents: If you must use a less polar solvent for reaction compatibility, employ a co-solvent system.[6][7] A small amount (5-10% v/v) of a polar aprotic solvent like DMF or THF can dramatically increase solubility in a solvent like toluene without significantly altering the overall reaction medium.[8][9]

  • Experimental Protocol: Co-Solvent System Development

    • Step 1: To your reaction vessel containing the primary solvent (e.g., 10 mL Toluene), add your 5-Bromo-2-(trifluoromethyl)phenol.

    • Step 2: While stirring, add a polar co-solvent (e.g., THF) dropwise from a burette or syringe.

    • Step 3: Observe for complete dissolution. Note the volume of co-solvent required. This gives you an optimized solvent ratio for your scaled-up reaction.

    • Step 4: Consider the compatibility of the co-solvent with all other reagents in your reaction.

  • Gentle Heating: If the compound is thermally stable under your reaction conditions, gentle warming (40-50°C) can increase the rate of dissolution and overall solubility. Always confirm thermal stability to avoid degradation.

Q2: I'm performing a Williamson ether synthesis (or similar base-mediated reaction), but the reaction is sluggish and my starting material isn't fully dissolved. How can I improve this?

Root Cause Analysis: The key to both solubility and reactivity in base-mediated reactions is the in situ formation of the corresponding sodium or potassium phenoxide salt. Phenols are acidic and react with bases to form phenoxides, which are ionic salts.[10][11] These salts are significantly more soluble in polar aprotic solvents than the neutral phenol.[11][12] A sluggish reaction is often a direct consequence of insufficient phenoxide formation due to poor solubility of the starting phenol or using a base of inappropriate strength.

Troubleshooting Protocol:

  • Base Selection: The chosen base must be strong enough to deprotonate the phenol. The pKa of 5-Bromo-2-(trifluoromethyl)phenol is significantly lower than that of phenol (~10) due to the electron-withdrawing substituents, making it a relatively strong acid for a phenol.[1][2]

    • Weak Bases (e.g., NaHCO₃): Generally insufficient.

    • Moderate Bases (e.g., K₂CO₃, Cs₂CO₃): Excellent choices for many reactions. They are strong enough to deprotonate the phenol and the resulting carbonate salts are often easily removed during workup. Cesium carbonate is particularly effective due to the high solubility of cesium salts in organic solvents.

    • Strong Bases (e.g., NaH, NaOH, KOH): Very effective for complete and rapid deprotonation. Use with caution in solvents like THF. When using NaOH/KOH, this often implies a two-phase system.

  • Experimental Protocol: Pre-formation of the Phenoxide

    • Step 1: Charge the reaction vessel with 5-Bromo-2-(trifluoromethyl)phenol and a suitable polar aprotic solvent (e.g., DMF or THF).

    • Step 2: Add 1.1 equivalents of a strong base like sodium hydride (NaH) portion-wise at 0°C. Caution: Hydrogen gas is evolved. Stir until gas evolution ceases, indicating complete formation of the sodium phenoxide. The mixture should become a clear, homogeneous solution.

    • Step 3: You now have a fully solubilized, highly nucleophilic phenoxide ready for reaction. Add your electrophile (e.g., alkyl halide) to the solution. This method ensures the phenol is completely available for reaction from the outset.

Q3: My reaction involves an aqueous base (like NaOH) and an organic solvent, but the reaction is extremely slow. What strategy can I use to accelerate it?

Root Cause Analysis: In a biphasic system (e.g., Dichloromethane/water or Toluene/water), the deprotonated phenoxide resides in the aqueous layer, while the (typically non-polar) electrophile is in the organic layer. The reaction can only occur at the interface between the two layers, leading to very slow conversion rates. The challenge is to transport the phenoxide anion into the organic phase where the reaction can occur.

Troubleshooting Protocol: Implement Phase Transfer Catalysis (PTC)

Phase Transfer Catalysis is a powerful technique for accelerating reactions between components in immiscible phases.[13] A phase transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the migration of the anion (phenoxide) from the aqueous to the organic phase.[14]

  • Mechanism:

    • The phenoxide ion (ArO⁻) is formed in the aqueous phase by the base.

    • The quaternary ammonium cation (Q⁺) from the catalyst pairs with the phenoxide anion.

    • The resulting lipophilic ion pair [Q⁺ ArO⁻] migrates into the organic phase.

    • In the organic phase, the "naked" phenoxide is highly reactive and attacks the electrophile.

    • The catalyst cation pairs with the leaving group anion and returns to the aqueous phase to repeat the cycle.

  • Experimental Protocol: PTC for Etherification

    • Step 1: Combine 5-Bromo-2-(trifluoromethyl)phenol, your electrophile (e.g., benzyl bromide), and an organic solvent (e.g., toluene) in a reaction flask.

    • Step 2: Add an aqueous solution of a base (e.g., 20% w/v NaOH).

    • Step 3: Add a catalytic amount (1-5 mol%) of a phase transfer catalyst (e.g., TBAB).

    • Step 4: Stir the mixture vigorously at room temperature or with gentle heating. Vigorous stirring is crucial to maximize the interfacial area between the phases.

    • Step 5: Monitor the reaction by TLC or GC-MS. You should observe a significant rate enhancement compared to the uncatalyzed reaction.

Diagram: Phase Transfer Catalysis Cycle

Caption: Workflow for Phase Transfer Catalysis.

Troubleshooting Decision Workflow

Use this diagram to guide your experimental design when facing solubility issues with 5-Bromo-2-(trifluoromethyl)phenol.

Caption: Decision tree for troubleshooting solubility.

References

  • Reactions of Alcohols and Phenols . Solubility of Things. Available from: [Link]

  • Phenol - Wikipedia . Wikipedia. Available from: [Link]

  • Electrochemically Induced Sequential Phosphorylation/Cyclization Access to Phosphorylated Pyridophenanthridines . American Chemical Society. Available from: [Link]

  • Iron-Mediated Regioselective C–H Chalcogenation of Tyrosine Derivatives Using Mechanochemistry . The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Phase transfer catalysis (PTC) . OperaChem. Available from: [Link]

  • Preparation of Phenols . CK-12 Foundation. Available from: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . MDPI. Available from: [Link]

  • Cosolvent - Wikipedia . Wikipedia. Available from: [Link]

  • Aqueous ·OH Oxidation of Highly Substituted Phenols as a Source of Secondary Organic Aerosol . Environmental Science & Technology - ACS Publications. Available from: [Link]

  • Acidity of Phenols . Chemistry LibreTexts. Available from: [Link]

  • Practical Path to Multiple Trifluoromethylation of Phenols . ChemistryViews. Available from: [Link]

  • Kinetics of Different Substituted Phenolic Compounds' Aqueous OH Oxidation in Atmosphere . MDPI. Available from: [Link]

  • Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent . ResearchGate. Available from: [Link]

  • Cosolvent – Grokipedia . Grokipedia. Available from: [Link]

  • PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW . Indo American Journal of Pharmaceutical Research. Available from: [Link]

  • Acidity of phenols, effect of substituents on acidity, qualitative tests, Structure and uses . Available from: [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility . Springer. Available from: [Link]

  • Phenols . Available from: [Link]

  • Cosolvent – Knowledge and References . Taylor & Francis. Available from: [Link]

  • Electrostatically tuned phenols: a scalable organocatalyst for transfer hydrogenation and tandem reductive alkylation of N -heteroarenes . Chemical Science (RSC Publishing). Available from: [Link]

  • Rank the following substances in order of increasing acidity: Phenol, p-methylphenol, p-(trifluoromethyl)phenol . Homework.Study.com. Available from: [Link]

  • Theory - Phenols as acids . Royal Society of Chemistry. Available from: [Link]

  • 2-Bromo-5-(trifluoromethyl)phenol | C7H4BrF3O | CID 21914470 . PubChem. Available from: [Link]

  • Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures . Organic Process Research & Development - ACS Publications. Available from: [Link]

  • First Results from a Screening of 300 Naturally Occurring Compounds . MDPI. Available from: [Link]

  • Phase-transfer catalytic determination of phenols as methylated derivatives by gas chromatography with flame ionization and mass-selective detection . PubMed. Available from: [Link]

  • Absolute pKa Determinations for Substituted Phenols . AFIT Scholar. Available from: [Link]

  • 17.10: Reactions of Phenols . Chemistry LibreTexts. Available from: [Link]

  • Organics Bromo Compounds - Para Bromo Phenol Manufacturer from Mumbai . Mody Chemi Pharma Ltd. Available from: [Link]

Sources

Technical Support Center: Reaction Optimization for 5-Bromo-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Agent: Senior Application Scientist Ticket ID: TFMP-BR-005-OPT Subject: Catalyst Selection & Troubleshooting Guide

Executive Summary: Substrate Analysis

Before selecting a catalyst, you must understand the unique electronic and steric environment of 5-Bromo-2-(trifluoromethyl)phenol .

  • Electronic Activation: The -CF₃ group is para to the Bromine (C5). This is a strong Electron Withdrawing Group (EWG), which activates the C-Br bond for oxidative addition. You should expect faster oxidative addition compared to standard bromophenols.

  • The "Acidic Trap": The -CF₃ group is ortho to the hydroxyl group. This significantly increases the acidity of the phenol (pKa

    
     6.5–7.0 vs. 10 for phenol).
    
    • Risk: Standard carbonate bases will rapidly deprotonate the phenol. The resulting phenoxide is a competent ligand that can bridge Palladium centers, forming inactive [Pd(Ar)2(μ-OR)]2 dimers, shutting down the catalytic cycle.

  • Steric Bulk: The -CF₃ group provides moderate steric bulk at C2, but the reactive center is at C5 (remote). Sterics are rarely the primary failure mode for C5 functionalization, but they are critical if you are attempting O-alkylation or O-arylation.

Module 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

User Issue: "My reaction stalls at 40% conversion. I see dehalogenated byproduct."

Diagnosis: The stalling is likely due to catalyst poisoning by the phenoxide anion. The dehalogenation suggests the oxidative addition occurred, but the transmetallation failed, leading to


-hydride elimination or protodehalogenation.

The Solution: Ligand Selection & Base Management

For this substrate, you need a catalyst system that is bulky enough to prevent phenoxide bridging but active enough for the activated C-Br bond.

Recommended Catalyst Systems
PriorityCatalyst / LigandLoadingBase / SolventRationale
Primary Pd(dppf)Cl₂·DCM 1–3 mol%K₂CO₃ (aq) / DioxaneThe large bite angle of dppf resists phenoxide displacement. Biphasic conditions keep the phenoxide solvated in water, reducing Pd interaction.
High Performance Pd(OAc)₂ + SPhos 0.5–1 mol%K₃PO₄ / Toluene:H₂OSPhos is electron-rich and bulky. It facilitates oxidative addition and protects the Pd center from anionic poisoning.
Green/Alt Pd(dtbpf)Cl₂ 1–2 mol%Na₂CO₃ / EtOH:H₂OSimilar to dppf but often faster turnover for electron-deficient aryl bromides.
Troubleshooting Q&A

Q: Should I protect the phenol before Suzuki coupling? A: Generally, no . Unlike amination, Suzuki coupling tolerates free phenols well if you use a biphasic system (Solvent + Water). The water solvates the phenoxide anion, keeping it away from the lipophilic Pd-catalyst.

  • Protocol Tip: Use 3-4 equivalents of base to ensure the phenol is fully deprotonated and enough base remains for the Suzuki cycle.

Q: I see homocoupling of the boronic acid. Why? A: This indicates the oxidative addition into your bromide is too slow compared to the oxidative coupling of the boronic acid.

  • Fix: Switch to Pd(PPh₃)₄ . While older, it is excellent for electron-deficient bromides where oxidative addition is fast. Ensure strict O₂ exclusion.

Module 2: Buchwald-Hartwig Amination (C-N Bond Formation)

User Issue: "Complete lack of reactivity. The catalyst turns into a black precipitate."

Diagnosis: Free phenols are notoriously difficult in Buchwald-Hartwig aminations. The phenoxide competes with the amine for the Pd center. Furthermore, the acidic proton can quench reactive amido-Pd intermediates.

The Solution: Protection is Mandatory

Unless you are using highly specialized conditions, you must protect the phenol .

Workflow: Protection Strategy
  • Protect: Convert 5-Bromo-2-(trifluoromethyl)phenol to the Benzyl Ether (OBn) or Methyl Ether (OMe) .

    • Note: Avoid esters (Acetates) as they can be cleaved by the alkoxide bases used in amination.

  • Couple: Perform the Amination.

  • Deprotect: Hydrogenation (for OBn) or BBr₃ (for OMe).

Catalyst Selection (Protected Substrate)
  • Catalyst: Pd₂dba₃ or [(Allyl)PdCl]₂

  • Ligand: BrettPhos or RuPhos

    • Why? RuPhos is specifically designed for electron-deficient aryl halides and secondary amines. BrettPhos is superior for primary amines.

  • Base: Cs₂CO₃ (Weaker base) is preferred over NaOtBu to prevent side reactions with the -CF₃ group (fluoride elimination).

Module 3: Experimental Logic Visualization

The following logic tree guides your decision-making process based on the target transformation.

CatalystSelection Start Substrate: 5-Bromo-2-(trifluoromethyl)phenol Target Target Reaction? Start->Target Suzuki Suzuki-Miyaura (C-C Bond) Target->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) Target->Buchwald Borylation Miyaura Borylation (C-B Bond) Target->Borylation SuzukiQ Is Phenol Protected? Suzuki->SuzukiQ Buch_Warn CRITICAL: Free Phenol poisons Pd-Amido complex Buchwald->Buch_Warn Boryl_Cat Pd(dppf)Cl2 + B2pin2 Base: KOAc Solvent: DMSO or Dioxane Borylation->Boryl_Cat Suz_Yes Standard Conditions: Pd(PPh3)4 or Pd(dppf)Cl2 Base: Na2CO3 SuzukiQ->Suz_Yes Yes Suz_No Biphasic System Required: Pd(dppf)Cl2 (DCM adduct) Solvent: Dioxane/H2O (4:1) Base: K3PO4 (3.0 equiv) SuzukiQ->Suz_No No (Recommended) Protect Step 1: Protect OH (Benzyl or Methoxymethyl) Buch_Warn->Protect Buch_Cat Step 2: Catalysis Ligand: RuPhos (2° Amine) or BrettPhos (1° Amine) Base: Cs2CO3 Protect->Buch_Cat

Caption: Decision matrix for catalyst and condition selection based on reaction type. Note the divergence in strategy for C-C vs. C-N bond formation regarding phenol protection.

Module 4: Validated Experimental Protocol

Protocol: Suzuki Coupling of Unprotected 5-Bromo-2-(trifluoromethyl)phenol

This protocol uses a biphasic system to mitigate phenol poisoning.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.2 equiv

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step:

  • Charge: Add substrate, boronic acid, and base to a reaction vial equipped with a stir bar.

  • Purge: Seal the vial and purge with Nitrogen or Argon for 5 minutes. (Oxygen is the enemy of low-loading Pd reactions).

  • Solvent: Add the degassed Dioxane/Water mixture via syringe.

  • Catalyst: Remove the septum briefly to add the Pd catalyst quickly (or add as a solution if handling air-sensitive precatalysts). Reseal and purge for 1 minute.

  • Heat: Heat to 80°C–90°C.

    • Checkpoint: The reaction should turn dark black/brown over time. If it remains pale yellow or precipitates Pd black immediately, oxygen ingress occurred.

  • Workup: Acidify carefully with 1M HCl to pH ~4 (to protonate the phenol product) before extracting with Ethyl Acetate.

References & Authority

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. (Foundational text on the mechanism and base selection).

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. (Source for RuPhos/BrettPhos selection logic).

  • Molander, G. A., & Canturk, B. (2009). "Organotrifluoroborates and Monocoordinated Palladium Complexes." Angewandte Chemie. (Support for biphasic/water-tolerant coupling strategies).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 5-Bromo-2-(trifluoromethyl)phenol, as fluorinated phenols can possess unique toxicity profiles.

Managing temperature control in 5-Bromo-2-(trifluoromethyl)phenol reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #TB-5B2TF-OPT Status: Open Subject: Temperature Management & Reactivity Optimization Guide[1]

Introduction

Welcome to the Technical Support Center. You are likely working with 5-Bromo-2-(trifluoromethyl)phenol (CAS: 402-05-1) , a scaffold critical for synthesizing AMPA receptor modulators and advanced agrochemicals.[1]

This molecule presents a "push-pull" thermodynamic challenge:

  • The "Push": The ortho-trifluoromethyl (

    
    ) group significantly increases the acidity of the phenol (
    
    
    
    drop), creating rapid, exothermic deprotonation events.
  • The "Pull": The electron-withdrawing nature of the

    
     group stabilizes lithiated intermediates but also makes the ring susceptible to nucleophilic attack (SNAr) or hydrolysis under forcing conditions.
    

This guide replaces generic protocols with precision thermodynamics tailored to this specific isomer.

Module 1: Cryogenic Protocols (Lithium-Halogen Exchange)

User Issue: "I am seeing low yields and 'scrambling' side products during lithiation, even at -78°C."

The Root Cause: The "Dianion" Trap

Many researchers attempt to lithiate the free phenol directly using 2 equivalents of n-BuLi (1 eq for -OH, 1 eq for -Br).

  • Risk: The first deprotonation is exothermic. If the internal temperature spikes above -60°C, the

    
     group activates the ring for side reactions. Furthermore, the solubility of the lithium phenoxide intermediate is often poor in pure THF at -78°C, leading to heterogeneous mixtures and inconsistent exchange.
    
The Solution: The "Protect-First" Protocol

We strongly recommend converting the phenol to a silyl ether (TBS) or methoxymethyl ether (MOM) before lithiation. If you must use the free phenol, follow the Inverse Addition method.

Protocol: Low-Temperature Lithiation (Free Phenol Route)
  • Setup: 3-neck flask, internal temperature probe (mandatory), Argon atmosphere.

  • Solvent: THF/Hexane (4:1 ratio).[1] Note: The hexane helps solubilize the non-polar butyl lithium, while THF coordinates the Li species.

  • Step A (Deprotonation): Cool substrate to -78°C . Add n-BuLi (1.05 eq) dropwise.[1]

    • Critical Check: Rate of addition must be controlled so Internal Temp (Ti) never exceeds -70°C .

    • Observation: Wait 15 mins. Ensure solution is homogeneous. If precipitate forms, warm to -40°C briefly to dissolve, then re-cool to -78°C.[1]

  • Step B (Exchange): Add t-BuLi (2.0 eq) or n-BuLi (1.1 eq) at -78°C .

    • Why t-BuLi? It performs exchange faster than n-BuLi, which is crucial for electron-deficient rings to outcompete proton transfer.[1]

  • Step C (Quench): Add electrophile pre-cooled in THF.

Troubleshooting Visualization: Lithiation Workflow

LithiationWorkflow start Start: 5-Bromo-2-(trifluoromethyl)phenol decision Is Phenol Protected? start->decision path_protected Yes (TBS/MOM) decision->path_protected Preferred path_free No (Free -OH) decision->path_free Risky step_exchange Add Exchange Reagent (n-BuLi or t-BuLi) path_protected->step_exchange step_free_1 Add 1.0 eq n-BuLi (Sacrificial Base) path_free->step_free_1 check_temp Check Internal Temp Must be < -70°C step_free_1->check_temp check_temp->step_exchange Pass warn_warm WARNING: If T > -60°C Benzyne/Scrambling Risk check_temp->warn_warm Fail intermediate Lithiated Species Formed step_exchange->intermediate

Figure 1: Decision tree for cryogenic lithiation, highlighting the critical temperature checkpoint for the free phenol route.

Module 2: Cross-Coupling (Suzuki-Miyaura Optimization)

User Issue: "My reaction stalls at 60% conversion, or I see hydrodebromination (loss of Br without coupling)."

The Root Cause: Electronic Deactivation & Catalyst Death

The


 group is electron-withdrawing.[2] While this usually facilitates Oxidative Addition (the first step), it makes the Pd(II) intermediate electron-poor.
  • Hydrodebromination: If the reaction is overheated (>80°C) in alcoholic solvents (isopropanol/ethanol), the Pd-hydride species can form, leading to reduction of the C-Br bond rather than coupling.

  • Steric Bulk: The ortho-

    
     creates a twist in the biaryl product, making the Reductive Elimination step (the last step) slower.
    
Optimization Protocol
ParameterRecommendationRationale
Temperature 50°C - 65°C Avoid reflux (>80°C) to prevent debromination.[1] The activated ring reacts well at moderate temps.
Base

or

Avoid strong alkoxides (

).[1] The acidic phenol (

~7.[1][3]4) will consume 1 eq of base immediately.[1] Use 3.0 eq total.[1][4]
Solvent Dioxane/Water (4:1) Anhydrous conditions often fail because boronic acids require water for activation (formation of boronate).[1]
Catalyst

or XPhos Pd G2
Bidentate ligands (

) or bulky Buchwald ligands (XPhos) prevent catalyst aggregation better than

.
Step-by-Step Guide
  • Degassing: Sparge solvents with Nitrogen for 20 mins before adding catalyst. Oxygen is the enemy of low-temperature couplings.[1]

  • Base Addition: Add base after the phenol and boronic acid are dissolved.[1] Expect a mild exotherm (acid-base neutralization).[1]

  • Ramp Up: Heat to 50°C. Check HPLC at 2 hours. Only increase to 65°C if conversion is <20%.[1]

Module 3: Thermodynamics of Deprotonation (O-Alkylation)

User Issue: "I experienced a runaway exotherm when adding NaH to the phenol in DMF."

The Science: Enhanced Acidity

The ortho-trifluoromethyl group exerts a strong inductive effect (-I), stabilizing the phenoxide anion.

  • Standard Phenol pKa: ~10.0[1][3]

  • 5-Bromo-2-(trifluoromethyl)phenol pKa: ~7.4 (Predicted/Experimental range)[1]

This 2.5 log difference means this molecule is ~300x more acidic than standard phenol.[1] Reaction with sodium hydride (NaH) will be violent if not controlled.[1]

Safety Protocol: Controlled Deprotonation
  • Solvent Choice: Switch from DMF to Acetonitrile (MeCN) or Acetone if possible.[1] DMF has poor thermal conductivity and can sustain runaway temps.[1]

  • Base Swap: You do not need NaH.[1]

    • Use

      
        (Potassium Carbonate) in Acetone/MeCN at reflux.[1]
      
    • The

      
       of conjugate acid 
      
      
      
      is 10.3, which is sufficient to deprotonate your phenol (
      
      
      7.4) completely.
  • If NaH is mandatory:

    • Dilute substrate to 0.1 M.[1]

    • Cool to 0°C (Ice bath).

    • Add NaH in portions (wait for gas evolution to cease between additions).

Acidity Visualization

AcidityComparison cluster_0 Standard Phenol cluster_1 Your Molecule node_phenol Phenol pKa ~ 10.0 base_strong Strong Base (NaH) Overkill/Dangerous node_phenol->base_strong Requires node_target 5-Bromo-2-(CF3)phenol pKa ~ 7.4 base_weak Weak Base (K2CO3) Sufficient node_target->base_weak Works Well node_target->base_strong Exotherm Risk!

Figure 2: Acidity comparison showing why weaker bases are safer and effective for trifluoromethyl-substituted phenols.

References

  • PubChem. 2-(Trifluoromethyl)phenol Compound Summary. National Library of Medicine.[1] Link[1]

  • ChemicalBook. 2-Bromo-5-trifluoromethylphenol Properties and Synthesis. (Isomeric reference for pKa and physical properties). Link

  • Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Conditions.[1]Link

  • ResearchGate. The Lithium–Halogen Exchange Reaction in Process Chemistry. (Detailed discussion on temperature control and "inverse addition"). Link

  • ScienceMadness. Troubles with Lithium-Halogen exchange reaction. (Community discussion on cryogenic handling of electron-deficient aryl bromides). Link

Sources

Technical Support Center: Characterization of 5-Bromo-2-(trifluoromethyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Agent: Senior Application Scientist Ticket ID: BTP-CHAR-001 Subject: Advanced Troubleshooting for Spectral & Chromatographic Anomalies

Executive Summary

Welcome to the technical support hub for 5-Bromo-2-(trifluoromethyl)phenol . This scaffold is a critical bioisostere in medicinal chemistry, often used to modulate metabolic stability and lipophilicity.[1] However, its unique electronic structure—combining a strongly electron-withdrawing trifluoromethyl group (


), a heavy halogen (

), and an acidic phenol (

)—creates a "perfect storm" of characterization challenges.

This guide moves beyond basic protocols to address the causality of common failures in NMR, MS, and HPLC workflows.

Quick Reference Data
PropertyValueTechnical Implication
Molecular Weight 241.01 g/mol Look for Br isotope pattern (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

and

).
pKa (Predicted) ~7.4Significantly more acidic than phenol (~10). Deprotonates easily.
Melting Point 22–23 °CCritical: May exist as a liquid or semi-solid at room temperature.

F NMR Shift
~ -62 ppmDiagnostic singlet (unless coupled to H).[2]

Coupling
~270 HzCauses "missing" ipso-carbon signals in

C NMR.

Module 1: NMR Anomalies ("The Case of the Missing Carbons")

User Complaint: "I have a clean proton spectrum, but my


C spectrum is missing peaks, specifically the quaternary carbons."
Root Cause Analysis

The trifluoromethyl group is not spectrally silent in the carbon channel. The


 nucleus (

, 100% abundance) couples strongly with

. This splits carbon signals into multiplets (quartets), diluting their intensity into the baseline noise.
  • Ipso-Carbon (

    
    ):  Splits into a quartet with a massive coupling constant (
    
    
    
    Hz).
  • Ortho-Carbons: Split into quartets (

    
     Hz).
    
  • Meta-Carbons: Split into quartets (

    
     Hz).
    
Troubleshooting Protocol
  • Increase Scans: The intensity of the ipso-carbon is 1/4th that of a singlet (due to splitting) and has no NOE enhancement. Increase scan count by factor of 4–16x.

  • Parameter Adjustment:

    • Relaxation Delay (

      
      ):  Quaternary carbons relax slowly. Increase 
      
      
      
      to 2–5 seconds.
    • Exponential Line Broadening (LB): Apply 1–3 Hz LB during processing to improve S/N ratio for broad multiplets.

  • The "Fluorine Trick": Run a

    
    -decoupled 
    
    
    
    NMR (if probe hardware permits). This collapses the quartets back into singlets.
Visualization: NMR Interpretation Logic

NMR_Logic cluster_J Coupling Constants Start Start: 13C Spectrum Analysis CheckPeaks Are all C signals visible? Start->CheckPeaks Missing Missing Quaternary C? CheckPeaks->Missing No LookForQ Look for Quartets (1:3:3:1) Missing->LookForQ Check Baseline CalcJ Calculate Coupling (J) LookForQ->CalcJ Found Split Peaks J1 1J ~ 270 Hz (Ipso) CalcJ->J1 J2 2J ~ 30 Hz (Ortho) CalcJ->J2

Figure 1: Decision tree for identifying fluorine-induced splitting in Carbon-13 NMR spectra.

Module 2: Mass Spectrometry ("The Invisible Ion")

User Complaint: "I see no signal in ESI+ (Positive Mode), or the signal is very weak."

Root Cause Analysis

This molecule is electronically "conflicted."

  • Electron Deficiency: The

    
     group pulls electron density, making the ring difficult to protonate in ESI+ mode (
    
    
    
    is unstable).
  • Acidity: The phenol proton is acidic (pKa ~7.4). In standard neutral/basic LC solvents, it prefers to lose a proton rather than gain one.

Troubleshooting Protocol

Step 1: Switch Polarity

  • Action: Use ESI- (Negative Mode) .

  • Target: Look for

    
    . The phenolate anion is highly stable due to the electron-withdrawing 
    
    
    
    and
    
    
    groups stabilizing the negative charge.

Step 2: Verify Isotope Pattern

  • Bromine has two stable isotopes:

    
     (50.7%) and 
    
    
    
    (49.3%).
  • Signature: You must see a "doublet" peak pattern with nearly 1:1 intensity separated by 2 mass units.

    • Example (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ): Peaks at 239  and 241  m/z.[3]
      

Step 3: Alternative Ionization

  • If ESI fails (rare for phenols), use APPI (Atmospheric Pressure Photoionization) . This works well for halogenated aromatics that are hard to ionize.

Module 3: Chromatography (Tailing & Retention)

User Complaint: "The peak is tailing badly on HPLC, and retention times drift."

Root Cause Analysis
  • pKa Proximity: The pKa (~7.4) is close to the pH of neutral buffers. If the mobile phase pH is near 7, the molecule flips between neutral and ionized states, causing peak broadening.

  • Silanol Interactions: The acidic phenol can interact with residual silanols on the silica backbone of the column.

Troubleshooting Protocol

1. Acidify the Mobile Phase

  • Goal: Suppress ionization (keep the molecule neutral).

  • Reagent: Use 0.1% Formic Acid or 0.05% TFA (Trifluoroacetic acid).

  • Target pH: pH < 3.0. This ensures the phenol remains fully protonated (

    
    ).
    

2. Column Selection

  • Standard: C18 is acceptable but may show poor selectivity for fluorinated isomers.

  • Advanced: Use a PFP (Pentafluorophenyl) column.

    • Mechanism:[3] "Fluorous-Fluorous" interactions between the column and the

      
       group provide superior resolution and peak shape for this specific class of compounds.
      
Visualization: Method Development Loop

LC_Method Input Sample Injection CheckShape Check Peak Shape Input->CheckShape Tailing Tailing / Broad? CheckShape->Tailing Analyze Action1 Add 0.1% Formic Acid (Lower pH) Tailing->Action1 Yes (Step 1) Action2 Switch to PFP Column (Fluorous Selectivity) Tailing->Action2 Still Tailing (Step 2) Action1->CheckShape Retest

Figure 2: Iterative loop for optimizing HPLC peak shape for acidic fluorinated phenols.

Module 4: Handling & Stability

User Complaint: "My solid sample turned into a liquid on the bench."

Technical Insight
  • Melting Point Depression: Pure 5-Bromo-2-(trifluoromethyl)phenol has a melting point of 22–23°C .

  • Implication: In a warm lab (or during shipping), it will melt. This is not a sign of decomposition.

  • Storage: Store at 2–8°C (Refrigerator) to maintain solid state for easier weighing. If liquid, weigh by density (~1.75 g/mL) or melt fully and pipette.

References

  • PubChem. 2-Bromo-5-(trifluoromethyl)phenol Compound Summary. National Library of Medicine. Available at: [Link]

  • Doddrell, D., et al. (1976).[4] Carbon-13 nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2.[4] Available at: [Link]

  • University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. NMR Facility Guide. Available at: [Link] (General Reference for F-NMR ranges).

Sources

Technical Support Center: 5-Bromo-2-(trifluoromethyl)phenol Reactivity Guide

[1]

Case Ticket: #TFM-5Br-OH-Optimization Subject: Overcoming Steric and Electronic Deactivation in 5-Bromo-2-(trifluoromethyl)phenol Status: Open for Resolution Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary: The Substrate Profile

You are encountering difficulties with 5-Bromo-2-(trifluoromethyl)phenol because this molecule presents a "perfect storm" of electronic deactivation and steric hindrance.[1]

  • The Ortho-Effect (Sterics): The trifluoromethyl (-CF₃) group at the C2 position is bulky (approx.[1] size of an isopropyl group). It physically shields the neighboring hydroxyl (-OH) group, impeding nucleophilic attack during O-alkylation.[1]

  • Electronic Deactivation (Acidity): The -CF₃ group is a strong electron-withdrawing group (EWG).[1] It stabilizes the phenoxide anion via induction, significantly lowering the pKₐ (approx. 8.8 vs. 10.0 for phenol).[1] While this makes the proton easier to remove, the resulting phenoxide is a "lazy" nucleophile—stable and less reactive.

  • The Meta-Halogen (Coupling): The bromine at C5 is meta to the activating -OH and para to the deactivating -CF₃.[1] This creates an electron-deficient ring system that is prone to oxidative addition but highly sensitive to catalyst poisoning by the free phenol.[1]

Module 1: O-Functionalization (Alkylation/Acylation)[1][2]

User Issue: "I am trying to methylate the phenol using K₂CO₃/MeI in Acetone, but conversion is stuck at <40%."

Diagnostic

Standard Williams Ether Synthesis conditions (K₂CO₃/Acetone) fail here because the potassium cation forms a tight ion pair with the electron-poor, sterically hindered phenoxide. The nucleophile is effectively "caged" and cannot attack the electrophile.

The Resolution: The Cesium Effect

You must switch to Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent. The large ionic radius of Cesium (1.67 Å) compared to Potassium (1.38 Å) prevents tight ion pairing with the phenoxide oxygen. This leaves the "naked" phenoxide anion free to react, overcoming the steric bulk of the ortho-CF₃ group.

Optimized Protocol: Cs-Promoted O-Alkylation
ParameterRecommendationRationale
Base Cs₂CO₃ (1.5 - 2.0 equiv) "Naked anion" effect increases nucleophilicity [1].[1]
Solvent DMF or NMP (Anhydrous)High dielectric constant dissociates ion pairs; Acetone boils too low.[1]
Temperature 60°C - 80°C Thermal energy required to overcome steric barrier of -CF₃.[1]
Electrophile MeI or Benzyl BromideHigh reactivity required.[1]

Step-by-Step Workflow:

  • Dissolve 5-Bromo-2-(trifluoromethyl)phenol (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Add Cs₂CO₃ (1.5 equiv).[1] The solution may turn yellow (phenoxide formation).

  • Stir at Room Temperature for 15 minutes to ensure complete deprotonation.

  • Add the alkyl halide (1.2 equiv) dropwise.

  • Heat to 60°C and monitor via LCMS.

    • Success Marker: Disappearance of the phenol peak (RT shifts significantly upon capping).

Module 2: C-C Bond Formation (Suzuki-Miyaura Coupling)

User Issue: "My Pd-catalyzed coupling at the aryl bromide results in dehalogenation or no reaction. The starting material remains."

Diagnostic

Free phenols are notorious catalyst poisons.[1] The acidic proton (pKₐ ~8.8) can protonate the ligands or coordinate directly to the Palladium center, shutting down the catalytic cycle. Furthermore, the electron-deficient nature of the ring (due to -CF₃) makes the C-Br bond susceptible to reductive dehalogenation (replacing Br with H) rather than coupling.[1]

The Resolution: Protection First

While some specialized ligands (e.g., Buchwald's XPhos) can tolerate free phenols, the most robust "self-validating" route for this specific substrate is to protect the phenol first.

Decision Pathway: Coupling Strategy

CouplingStrategyStartSubstrate: 5-Bromo-2-(trifluoromethyl)phenolCheckProtection StatusStart->CheckIs OH Protected?GoalGoal: Aryl Coupling (Suzuki/Buchwald)NoNoCheck->NoNo (Free Phenol)YesYesCheck->YesYes (OMe, OBn, OMOM)RiskDirect Coupling FailsNo->RiskHigh Risk of Catalyst PoisoningCouplingPd(dppf)Cl2 or Pd(PPh3)4Base: K3PO4 or Na2CO3Solvent: Dioxane/H2OYes->CouplingStandard Pd ConditionsProtectApply Module 1 (O-Alkylation)Risk->ProtectAction: Protect OHProtect->YesSuccessBiaryl ProductCoupling->SuccessHigh Yield

Caption: Logical workflow for ensuring successful cross-coupling by prioritizing phenol protection.

Alternative: The "One-Pot" SuFEx Route

If you cannot alkylate the phenol (e.g., you need the OH free later), convert it to a Tosylate or Triflate in situ. This serves two purposes: it protects the oxygen and provides a second potential leaving group (though the Br is usually more reactive than a Tosylate, a Triflate might compete).

  • Recommendation: React with Tosyl Chloride (TsCl) to form the tosylate, then couple at the Bromine. The Tosylate is stable under Suzuki conditions.

Module 3: Troubleshooting FAQs

Q1: I see a new spot on TLC that is very close to the starting material, but the mass spec shows +14 (Methylation). Why is separation so poor?

  • Answer: The -CF₃ group significantly lowers the polarity of the phenol, making it behave similarly to the methyl ether on silica.

  • Fix: Use a modifier in your TLC/Column solvent.[1] Add 1% Acetic Acid to the eluent to streak the unreacted phenol, or wash the organic layer with 1M NaOH during workup to remove unreacted starting material before chromatography.

Q2: Can I use Mitsunobu conditions instead of Cs₂CO₃?

  • Answer: It is risky.[1] The pKₐ of 5-Bromo-2-(trifluoromethyl)phenol (~8.[1]8) is on the lower limit for standard DIAD/PPh₃ Mitsunobu reactions. The low nucleophilicity of the sterically hindered phenoxide often leads to poor conversion or formation of hydrazine byproducts. The Cs₂CO₃/Alkyl Halide route (Module 1) is thermodynamically driven and far more reliable for this specific substrate [2].

Q3: During Suzuki coupling, I observe significant hydrodehalogenation (Product mass = Starting Mass minus 79/81 + 1).

  • Answer: This is caused by the electron-deficient ring facilitating hydride transfer from the solvent (often alcohols or amines) to the Pd-Ar intermediate.[1]

  • Fix:

    • Switch solvent to Toluene/Water or Dioxane/Water (avoid Ethanol/Isopropanol).[1]

    • Increase catalyst loading to speed up the transmetallation step relative to the side reaction.

    • Ensure your solvent is strictly degassed (oxygen promotes homocoupling and decomposition).[1]

References

  • Cesium Carbonate Effect: ResearchGate. "Cesium carbonate catalyzed O-alkylation of phenol to synthesize alkyl aryl ethers."[1][2][3] Accessed Feb 7, 2026.[1]

  • Reactivity of Ortho-CF3 Phenols: BenchChem. "A Comparative Analysis of Ortho-(Trifluoromethyl)phenol and Its Homologues." Accessed Feb 7, 2026.[1] [1]

  • Suzuki Coupling Protocols: TCI Chemicals. "Suzuki-Miyaura Cross Coupling Reaction."[1] Accessed Feb 7, 2026.[1]

Technical Support Center: Synthesis & Purity Control for 5-Bromo-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Troubleshooting & FAQ Audience: Medicinal Chemists, Process Chemists, R&D Scientists Subject: 5-Bromo-2-(trifluoromethyl)phenol [CAS: 404870-66-4]

Executive Summary & Chemical Logic

The Core Challenge: Synthesizing 5-Bromo-2-(trifluoromethyl)phenol presents a classic "substitution pattern conflict."

  • The Hydroxyl Group (-OH) is a strong ortho/para director.

  • The Trifluoromethyl Group (-CF₃) is a meta director (but deactivating).

If you attempt direct bromination of 2-(trifluoromethyl)phenol, the directing effects of the hydroxyl group dominate. The electrophile (Br⁺) will attack the position para to the hydroxyl group (Position 4) or ortho (Position 6).

The Target (Position 5) is meta to the hydroxyl group. Therefore, direct Electrophilic Aromatic Substitution (EAS) will fail to produce the 5-bromo isomer as the major product. The synthesis must proceed via a route that establishes the substitution pattern before the phenol is formed, or uses a functional group interconversion (FGI) strategy like the hydrolysis of a diazonium salt.

Diagnostic Guide: "Why is my product incorrect?"

Issue: Regioisomer Contamination (Direct Bromination)

User Query: "I treated 2-(trifluoromethyl)phenol with NBS/Br₂, but the NMR coupling constants don't match the 5-bromo target."

Technical Analysis: You have likely synthesized 4-bromo-2-(trifluoromethyl)phenol .

FeatureTarget: 5-Bromo Impurity: 4-Bromo
Structure Br is meta to OH.Br is para to OH.
¹H NMR Pattern Meta-coupling (d, ~2.0 Hz) between H4 and H6.Ortho-coupling (d, ~8.5 Hz) between H5 and H6.
Mechanism Cannot be made via direct bromination.Major product of direct bromination due to OH directing power.

Solution: Abort direct bromination. Switch to Route A (Diazonium Hydrolysis) described below.

Recommended Protocol: Route A (Diazonium Hydrolysis)

This is the industry-standard method for introducing a hydroxyl group meta to a directing group. It starts from 5-bromo-2-(trifluoromethyl)aniline .

Step-by-Step Methodology

Reagents:

  • Precursor: 5-Bromo-2-(trifluoromethyl)aniline

  • Acid: 35-40% H₂SO₄ (Do NOT use HCl, see Troubleshooting)

  • Reagent: Sodium Nitrite (NaNO₂)[1]

  • Solvent: Water (or Water/1,4-Dioxane for solubility)

Workflow:

  • Salt Formation: Suspend the aniline in dilute H₂SO₄. Heat gently to form the anilinium salt, then cool to 0–5 °C in an ice bath. The suspension must be fine to ensure reactivity.

  • Diazotization: Add aqueous NaNO₂ dropwise, maintaining internal temperature < 5 °C . Stir for 30 mins.

    • Checkpoint: Solution should become clear(er). Test with starch-iodide paper (should turn blue instantly).

  • Urea Quench: Add small amounts of urea to destroy excess nitrous acid (prevents side reactions).

  • Hydrolysis (The Critical Step):

    • Prepare a separate vessel with 20% H₂SO₄ heated to reflux (100–110 °C) .

    • Slowly add the cold diazonium solution into the boiling acid.

    • Why? High temperature favors the capture of the carbocation by water (forming phenol) over the coupling reaction (forming azo dyes).

  • Extraction: Cool, extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄.

Troubleshooting the Sandmeyer/Hydrolysis Route

Common Byproduct Profile
ByproductStructure / DescriptionCauseCorrective Action
Azo Dyes (Tars) Deep red/brown polymeric solids.Coupling: The diazonium salt attacked the newly formed phenol. Occurs if pH is too high or addition is too fast.Ensure reaction mixture is strongly acidic (H₂SO₄). Add diazonium slowly to the hot acid (keeps diazonium concentration low).
Chloro-impurity 5-Bromo-2-(trifluoromethyl)-chlorobenzene .Halide Exchange: Used HCl instead of H₂SO₄. Cl⁻ is a better nucleophile than H₂O.Strictly use H₂SO₄. Avoid HCl during diazotization for phenol synthesis.
Reduced Arene 3-Bromo-benzotrifluoride (Des-hydroxy).Hydro-de-amination: Presence of reducing agents or ethanol in the mixture.Use pure water/dioxane. Avoid ethanol as a co-solvent (it acts as a reducing agent).
Fluoro-impurity 5-Bromo-2-(trifluoromethyl)-fluorobenzene .Schiemann Reaction: Used HBF₄ or BF₃.Use H₂SO₄.[1] Avoid tetrafluoroboric acid unless the fluoride is the target.

Visualizing the Reaction Pathways

The following diagram illustrates the divergence between the desired hydrolysis and the fatal byproducts (Azo coupling and Halide exchange).

G Target TARGET: 5-Bromo-2-(trifluoromethyl)phenol Start START: 5-Bromo-2-(trifluoromethyl)aniline Diazonium INTERMEDIATE: Aryldiazonium Bisulfate Start->Diazonium NaNO₂, H₂SO₄ 0-5°C Diazonium->Target H₂O, Heat (100°C) (Hydrolysis) Azo BYPRODUCT: Azo Dyes (Tars) Diazonium->Azo Reaction with Phenol (Low Acid/Low Temp) Chloro BYPRODUCT: Chloro-arene Diazonium->Chloro Presence of HCl (Sandmeyer Competition) Reduced BYPRODUCT: Reduced Arene (H) Diazonium->Reduced Presence of Ethanol (Reduction)

Caption: Pathway divergence in the hydrolysis of 5-bromo-2-(trifluoromethyl)aniline. Green path indicates the target workflow; Red paths indicate critical failure modes caused by incorrect pH, temperature, or counter-ions.

FAQ: Alternative Routes

Q: Can I use 5-Bromo-2-(trifluoromethyl)anisole and demethylate it? A: Yes. This is Route B .

  • Reagent: Boron Tribromide (BBr₃) in Dichloromethane (DCM) at -78 °C to RT.

  • Pros: Avoids diazonium instability; very clean.

  • Cons: The anisole precursor is often more expensive than the aniline. BBr₃ is moisture sensitive and hazardous.

  • Watch out for: Incomplete demethylation (check via TLC/LCMS) or debromination (rare, but possible if Pd contaminants are present from previous steps).

Q: Why not nitrate 3-bromobenzotrifluoride? A: Nitration is non-selective. You will get a mixture of isomers (2-nitro and 4-nitro relative to CF3), requiring tedious column chromatography separation. The aniline route (purchasing the pure isomer) is more atom-efficient for bench-scale work.

References & Authority

  • Directing Effects in Bromination: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 22: Electrophilic Aromatic Substitution).

  • Diazonium Hydrolysis Protocol: Cohen, T., et al. (1977). "A Simple Preparation of Phenols from Diazonium Ions via the Generation and Oxidation of Aryl Radicals by Copper Salts." Journal of Organic Chemistry. Link

  • Two-Phase Hydrolysis Improvements: Iwamura, T., et al. (2025). "Hydrolysis of Diazonium Salts Using a Two-Phase System (CPME and Water)." ResearchGate. Link

  • Patent Reference (Synthesis Context): "Process for preparation of substituted phenols." WO2008076705. Link

Sources

Technical Support Center: 5-Bromo-2-(trifluoromethyl)phenol Reaction Monitoring

Author: BenchChem Technical Support Team. Date: February 2026

Topic: TLC Monitoring of 5-Bromo-2-(trifluoromethyl)phenol Ticket ID: #TLC-BR-CF3-PH Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the technical support hub for 5-Bromo-2-(trifluoromethyl)phenol . This guide addresses the specific chromatographic challenges posed by this compound's unique "push-pull" electronic structure. The combination of a lipophilic, electron-withdrawing trifluoromethyl group (


) and an acidic phenolic hydroxyl (

) creates a duality that often leads to confusing TLC results (tailing, co-elution) if not managed correctly.

This guide is structured to move you from Method Development to Visualization and finally Troubleshooting , ensuring your reaction monitoring is robust and reproducible.

Module 1: Method Development (The "Setup")

Q: Why does my starting material streak or tail on the TLC plate?

A: Tailing is the primary failure mode for this compound. The phenolic proton in 5-Bromo-2-(trifluoromethyl)phenol is significantly more acidic than in unsubstituted phenol due to the strong electron-withdrawing nature of the ortho-trifluoromethyl and meta-bromine groups.

  • The Mechanism: Silica gel is slightly acidic (

    
    ), but it contains surface silanol groups (
    
    
    
    ) that can deprotonate your phenol, creating a phenoxide anion. This anion drags along the silica, causing streaks.
  • The Fix: You must suppress ionization by acidifying the mobile phase.

Optimized Mobile Phase Protocol
ParameterRecommendationTechnical Rationale
Base Solvent Hexane / Ethyl AcetateThe

and

groups provide significant lipophilicity, making DCM/MeOH systems often too polar (high

).
Gradient Start 90:10 (Hex:EtOAc)Start non-polar. The

group pushes the

up compared to standard phenols.
Modifier (Critical) 1% Acetic Acid (AcOH) Suppresses the equilibrium to the neutral phenol form (

), sharpening the spot.
Alternative 0.5% Formic AcidUse if AcOH is insufficient, but AcOH is usually adequate and easier to remove.

Pro-Tip: Pre-elute your TLC plate with the mobile phase (without spotting) and dry it before use. This "neutralizes" basic sites on the silica binder.

Module 2: Visualization (The "Detection")

Q: I can't distinguish my product from the starting material under UV. What stains work best?

A: While the aromatic ring ensures UV activity, the chemical similarity between starting material (SM) and product (e.g., O-alkylated product) often leads to overlapping UV spots. You need a Chemical Stain to leverage the specific reactivity of the phenol group.

Visualization Decision Tree
  • UV (254 nm): Your primary check. The conjugated aromatic system absorbs strongly.

  • Ferric Chloride (

    
    ):  The "Gold Standard" for phenols.[1]
    
    • Reaction: Forms a colored complex (usually violet/blue) with the free phenolic

      
      .
      
    • Utility:Differentiation. If you are doing an O-alkylation (e.g., making an ether), the Product will NOT stain with

      
      , while the Starting Material WILL .
      
  • PMA (Phosphomolybdic Acid): The "Universal" backup.[1]

    • Utility: Visualizes non-UV active side products or impurities (e.g., alkyl halides used as reagents).

VisualizationWorkflow Start Step 1: UV Visualization (254 nm) Check Are spots distinct? Start->Check Success Proceed to Rf Calculation Check->Success Yes Stain Step 2: Chemical Staining Check->Stain No / Ambiguous FeCl3 Stain A: Ferric Chloride (FeCl3) (Specific for Phenol OH) Stain->FeCl3 Check for SM PMA Stain B: PMA / Hanessian's (General Oxidation) Stain->PMA Check for Impurities Result1 Violet/Blue Spot = Free Phenol (SM) FeCl3->Result1 Result2 No Color = O-Substituted Product FeCl3->Result2

Caption: Workflow for distinguishing 5-Bromo-2-(trifluoromethyl)phenol from its reaction products using specific chemical interactions.

Module 3: Troubleshooting Common Issues

Scenario 1: "Ghost Spots" or Double Spots

User Report: "I see two spots for my pure starting material. Is it decomposing?" Diagnosis: Likely Atropisomerism or Hydrogen Bonding .

  • Cause: The bulky

    
     group ortho to the 
    
    
    
    can create restricted rotation or stable intramolecular hydrogen bonds. On silica, the "H-bonded" form and the "Free" form may elute at slightly different rates.
  • Fix: Run the TLC at a slightly higher temperature (warm the solvent) or add a polar modifier (methanol) to disrupt H-bonds, though this usually isn't necessary if 1% AcOH is used. Verify purity by NMR before assuming decomposition.

Scenario 2: Co-elution in Suzuki Couplings

User Report: "I reacted the Bromine with a boronic acid, but the spot hasn't moved." Diagnosis: Iso-polarity.

  • Cause: Replacing

    
     with an aryl group (Suzuki) changes the molecular weight but might not significantly alter the polarity if the new aryl group is also lipophilic.
    
  • Fix:

    • Change Selectivity: Switch from Hex/EtOAc to DCM/Hexane or Toluene/Acetone . Toluene interacts with the

      
      -systems differently than Hexane.
      
    • Derivatization (Mini-workup): Treat a small aliquot of your reaction mixture with acetic anhydride in a vial. Spot this. The phenol will acetylate, shifting its

      
       drastically. If the reaction worked (and the phenol is gone/modified), the shift won't happen or will look different.
      

Module 4: Reaction Monitoring Protocols

Standard Operating Procedure (SOP): Monitoring O-Alkylation

Context: Converting 5-Bromo-2-(trifluoromethyl)phenol to an ether.

  • Prepare Mobile Phase: 80 mL Hexane + 20 mL EtOAc + 1 mL Acetic Acid.

  • Spotting:

    • Lane 1: Starting Material (SM) (dissolved in EtOAc).

    • Lane 2: Co-spot (SM + Reaction Mixture).

    • Lane 3: Reaction Mixture (RM).

  • Elution: Run until solvent front is 1 cm from top.

  • Visualization:

    • Observe under UV.[2][3][4][5][6]

    • Dip in 1%

      
       in MeOH/Water (1:1) .
      
    • Success Criteria: Lane 3 shows a new UV-active spot that does NOT turn blue with

      
      . The blue spot in Lane 1 and 2 indicates unreacted SM.
      
Standard Operating Procedure (SOP): Monitoring Suzuki Coupling

Context: Reacting at the C-Br bond; Phenol -OH remains intact.

  • Prepare Mobile Phase: DCM / MeOH (95:5) + 0.5% AcOH. (DCM is better for bi-aryl systems).

  • Visualization:

    • UV: Look for a change in fluorescence (bi-aryls often fluoresce blue/bright purple compared to the dull absorption of the bromide).

    • Stain: Use PMA or Ceric Ammonium Molybdate (CAM) . The bi-aryl product usually stains differently (darker/brown) compared to the starting bromide.

      
       will stain both blue (since -OH is present in both), making it less useful for differentiation.
      

ReactionLogic Input Reaction Type? Type1 O-Alkylation (Modifying -OH) Input->Type1 Type2 Suzuki Coupling (Modifying -Br) Input->Type2 Metric1 Monitor Loss of Acidity Type1->Metric1 Metric2 Monitor Change in Pi-System Type2->Metric2 Tool1 Use FeCl3 Stain (Blue -> Colorless) Metric1->Tool1 Tool2 Use UV Fluorescence (Absorbance -> Bright) Metric2->Tool2

Caption: Selecting the correct monitoring strategy based on the reaction site.

References

  • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Qualitative Analysis of Phenols.
  • Chemistry LibreTexts . Visualizing TLC Plates. Available at: [Link] (Accessed 2026).[7]

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO). (Reference for electron-withdrawing effects of CF3/Br on phenols). Available at: [Link]

Sources

Validation & Comparative

Comparing 5-Bromo-2-(trifluoromethyl)phenol with other brominated phenols

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Scaffold Analysis: 5-Bromo-2-(trifluoromethyl)phenol

Executive Summary

In the landscape of halogenated bioisosteres, 5-Bromo-2-(trifluoromethyl)phenol (CAS 1121585-15-6 ) represents a high-value, "meta-paradox" scaffold. Unlike its more common isomers (4-bromo or 2-bromo derivatives), this scaffold offers a unique substitution pattern where the reactive bromine is positioned meta to the hydroxyl group and para to the trifluoromethyl group. This specific geometry allows medicinal chemists to access binding pockets that require a "kinked" or non-linear vector, often critical for Type II kinase inhibitors and allosteric modulators.

This guide provides a technical comparison, validated synthesis protocols, and orthogonal reactivity profiles to support its integration into drug discovery pipelines.

Comparative Chemical Profile

The strategic value of 5-Bromo-2-(trifluoromethyl)phenol lies in its electronic and steric differentiation from standard bromophenols.

Table 1: Physicochemical Comparison of Brominated Trifluoromethylphenols

Feature5-Bromo-2-(trifluoromethyl)phenol 4-Bromo-2-(trifluoromethyl)phenol 2-Bromo-5-(trifluoromethyl)phenol
CAS 1121585-15-6 175204-79-6402-05-1
Structure OH (C1), CF3 (C2), Br (C5)OH (C1), CF3 (C2), Br (C4)OH (C1), Br (C2), CF3 (C5)
Vector Geometry Meta-substitution (120°) Para-substitution (180°)Ortho-substitution (60°)
Acidity (pKa) ~7.2 (Predicted)~7.47.43 (Exp)
Electronic Effect Br is para to CF3 (strong deactivation)Br is meta to CF3Br is meta to CF3
Steric Access High (Br is unhindered)HighLow (Br is flanked by OH)
Primary Utility Accessing difficult meta-vectorsLinear chain extensionOrtho-functionalization

Key Insight: The ortho-CF3 group significantly increases the acidity of the phenolic OH (pKa ~7.2 vs. 9.9 for phenol), making the phenolate anion highly stable but less nucleophilic. This requires specific adjustments in O-alkylation protocols (see Section 4).

Validated Synthesis Protocol

Direct bromination of 2-(trifluoromethyl)phenol typically yields the 4-bromo isomer due to the para-directing effect of the hydroxyl group. Therefore, the most reliable route to the 5-bromo isomer is via the Sandmeyer-type hydroxylation of the commercially available aniline precursor.

Protocol: Conversion of 5-Bromo-2-(trifluoromethyl)aniline to Phenol

Precursor: 5-Bromo-2-(trifluoromethyl)aniline (CAS 703-91-3) Mechanism: Diazotization followed by hydrolytic dediazoniation.

Step-by-Step Methodology:

  • Diazotization:

    • Dissolve 5-bromo-2-(trifluoromethyl)aniline (10 mmol) in 35% H₂SO₄ (20 mL).

    • Cool the suspension to 0–5 °C in an ice bath.

    • Add a solution of NaNO₂ (1.1 eq, 11 mmol) in water (5 mL) dropwise over 15 minutes. Critical: Maintain temperature <5 °C to prevent diazonium decomposition.

    • Stir for 30 minutes at 0 °C. The solution should become clear/pale yellow.

  • Hydrolysis (The "Hot Acid" Method):

    • Prepare a separate vessel with 15% H₂SO₄ (20 mL) and heat to 100 °C .

    • Slowly add the cold diazonium solution dropwise into the hot acid. Caution: Nitrogen gas evolution will be vigorous.

    • Stir at reflux for 1 hour to ensure complete conversion.

  • Isolation:

    • Cool to room temperature.[1][2] The product may oil out or precipitate.

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash organic layer with brine, dry over Na₂SO₄ , and concentrate.[2]

    • Purification: Flash chromatography (Hexanes/EtOAc 9:1).

Yield Expectation: 65–75% QC Check: ¹H NMR (CDCl₃) should show a singlet (or doublet) for the OH proton at 5.5-6.0 ppm and specific aromatic coupling patterns (d, J2Hz for H6; dd for H4).

Orthogonal Reactivity Guide

This scaffold offers three distinct handles for diversification. The diagram below illustrates the "Decision Tree" for functionalizing this molecule.

ReactivityWorkflow Scaffold 5-Bromo-2-(trifluoromethyl)phenol (Core Scaffold) OH_Path Path A: O-Functionalization (Ether/Ester) Scaffold->OH_Path Weak Base (K2CO3) Electrophile (R-X) Br_Path Path B: C-C Coupling (Suzuki/Buchwald) Scaffold->Br_Path Pd(dppf)Cl2 Ar-B(OH)2 CF3_Path Path C: Metabolic Shield (Passive) Scaffold->CF3_Path Lipophilicity Modulation Prod_A Aryl Ether (Kinase Hinge Binder) OH_Path->Prod_A Prod_B Biaryl Scaffold (Extended Skeleton) Br_Path->Prod_B

Figure 1: Orthogonal reactivity pathways. The OH group requires milder bases due to enhanced acidity, while the Br position is primed for Pd-catalyzed coupling.

Experiment: Site-Selective Suzuki Coupling

Objective: Couple an aryl boronic acid to the C5-Br position without protecting the phenol (if possible) or after O-protection. Note: Free phenols can poison Pd catalysts or undergo side reactions. Protection as a benzyl ether or methyl ether is recommended before coupling.

Protocol (Protected Route):

  • Protection: React scaffold with MeI/K₂CO₃ in Acetone (Reflux, 2h) -> 5-Bromo-1-methoxy-2-(trifluoromethyl)benzene .

  • Coupling:

    • Reagents: Protected Aryl Bromide (1.0 eq), Phenylboronic Acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₃PO₄ (2.0 eq).

    • Solvent: 1,4-Dioxane/Water (4:1). Degassed.

    • Conditions: 90 °C for 4–12 hours under Argon.

  • Workup: Filter through Celite, extract with EtOAc.

  • Deprotection (Optional): BBr₃ in DCM (-78 °C to RT) to regenerate the phenol.

Applications in Drug Discovery

  • Kinase Inhibitors: The 5-position allows for the extension of the molecule into the "solvent-exposed region" of a kinase pocket while the OH interacts with the hinge region.

  • Bioisosteres: The 2-CF3-phenol motif is a bioisostere for 2-chlorophenol but with significantly higher metabolic stability (blocking hydroxylation at the electron-rich ortho position) and lipophilicity (LogP increase ~0.8).

References

  • Synthesis & Properties: BenchChem, "Comparative Analysis of 2-Amino-4-bromo-5-(trifluoromethyl)phenol Derivatives."

  • Suzuki Coupling Protocols: Yoneda Labs, "Suzuki-Miyaura Cross-Coupling: Practical Guide."

  • Precursor Availability: Sigma-Aldrich, "5-Bromo-2-(trifluoromethyl)aniline Product Page."

  • Acidity of TFM Phenols: RSC Advances, "Spontaneous aqueous defluorination of trifluoromethylphenols."

  • General Reactivity: ChemicalBook, "2-Bromo-5-trifluoromethylphenol Properties (Isomer Comparison)."

Sources

5-Bromo-2-(trifluoromethyl)phenol vs 4-Bromo-2-(trifluoromethyl)phenol reactivity

[1][2]

Executive Summary

5-Bromo-2-(trifluoromethyl)phenol and 4-Bromo-2-(trifluoromethyl)phenol are regioisomers with distinct electronic profiles that dictate their utility in medicinal chemistry.[1][2] While they share the same molecular weight and functional groups, their reactivity in palladium-catalyzed cross-coupling and nucleophilic substitution differs significantly due to the relative positioning of the bromine atom to the directing hydroxyl (OH) and trifluoromethyl (CF

  • The Commodity Isomer (4-Bromo): The kinetic and thermodynamic product of direct bromination. Readily available but electronically deactivated for cross-coupling.

  • The Premium Isomer (5-Bromo): Requires indirect synthesis.[1][2] Electronically activated for oxidative addition, offering superior yields in difficult couplings, albeit at a higher raw material cost.

Structural & Electronic Analysis

The reactivity difference stems from the interplay between the electron-donating hydroxyl group (EDG) and the electron-withdrawing trifluoromethyl group (EWG).[1]

Feature4-Bromo-2-(trifluoromethyl)phenol 5-Bromo-2-(trifluoromethyl)phenol
Br Position relative to OH Para (4-position)Meta (5-position)
Br Position relative to CF

MetaPara
Electronic Effect on C-Br Deactivated: OH donates electron density (+R) directly to the C-Br carbon, increasing bond strength and shielding it from Pd(0).[1][2]Activated: CF

withdraws density (-I, -R hyperconjugation) from the para position.[1][2] OH cannot donate via resonance to the meta position.
Predicted Acidity (

)
Lower Acidity: Br (+R effect) opposes inductive withdrawal.Higher Acidity: Br (-I effect) dominates in meta position.[1][2]
Primary Synthesis Route Direct bromination of 2-CF

-phenol.[1][2]
Indirect (e.g., Sandmeyer from aniline precursor).
Visualizing the Electronic Activation

The following decision tree illustrates how electronic effects dictate the choice of isomer for library synthesis.

ReactivityLogicStartSelect Isomer based on Reactivity NeedsBr44-Bromo-2-(trifluoromethyl)phenol(Br para to OH)Start->Br4Cost-Sensitive / StandardBr55-Bromo-2-(trifluoromethyl)phenol(Br para to CF3)Start->Br5Performance / Difficult CouplingEffect4OH (+R) donates into C-Br bondElectron Rich RingBr4->Effect4Result4Slower Oxidative AdditionRequires Active Ligands (e.g., SPhos)Effect4->Result4Effect5CF3 withdraws from C-BrOH cannot donate (+R)Electron Deficient RingBr5->Effect5Result5Rapid Oxidative AdditionHigh Yields in Suzuki/BuchwaldEffect5->Result5

Figure 1: Mechanistic decision tree comparing the electronic activation of the C-Br bond in both isomers.

Comparative Reactivity Profile

A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The rate-determining step in coupling electron-rich phenols is often oxidative addition .[1][2]

  • 4-Bromo Isomer: The hydroxyl group at C1 is a strong resonance donor.[1][2] In the 4-bromo isomer, this donation increases the electron density at the C-Br bond, making it less electrophilic.[1][2] Pd(0) insertion is sluggish.

    • Challenge: High rates of protodehalogenation (reduction) or homocoupling may occur if the catalyst cycle stalls.

  • 5-Bromo Isomer: The bromine is meta to the OH group, nullifying the resonance donation. Furthermore, it is para to the CF

    
     group. The CF
    
    
    group exerts a strong pull on the electron density at C5, significantly lowering the transition state energy for Pd(0) insertion.
    • Advantage:[3][4][5][6] This isomer acts like an electron-deficient aryl halide (similar to 4-bromobenzotrifluoride), typically reacting fully within 1-2 hours under standard conditions.[1][2]

B. O-Alkylation and Acidity

The acidity of the phenolic proton dictates the base required for O-alkylation.[1][2]

  • Hammett Prediction: The Hammett constant (

    
    ) for bromine is +0.39 (meta) and +0.23 (para).
    
  • Implication: The 5-bromo isomer (meta-Br) is more acidic than the 4-bromo isomer.[1][2] While both can be deprotonated by weak bases (

    
    , 
    
    
    ) in DMF/Acetone, the 5-bromo isomer will form the phenoxide anion more readily, potentially accelerating
    
    
    O-alkylation reactions.[1][2]

Experimental Protocols

Protocol A: Synthesis of the Isomers (The "Availability Trap")

Researchers must understand that Target B (4-Bromo) is the natural product of bromination. Target A (5-Bromo) cannot be made this way.

SynthesisRoutesSM2-(Trifluoromethyl)phenolReagentBr2 / DCM(Electrophilic Aromatic Subst.)SM->ReagentMajor4-Bromo-2-(trifluoromethyl)phenol(MAJOR >90%)Reagent->MajorMinor6-Bromo isomer(Trace)Reagent->MinorImpossible5-Bromo isomer(NOT FORMED)Reagent->Impossible  ElectronicMismatch

Figure 2: Regioselectivity of direct bromination. Accessing the 5-bromo isomer requires de novo synthesis from 3-trifluoromethylphenol or aniline precursors.[1][2]

Protocol B: High-Fidelity Suzuki Coupling

This protocol is optimized for 4-Bromo-2-(trifluoromethyl)phenol to overcome its electronic deactivation.[1][2] It works exceptionally well for the 5-bromo isomer as well.[1][2]

Reagents:

  • Substrate: 1.0 equiv (4-Bromo or 5-Bromo isomer)

  • Boronic Acid: 1.2 equiv (Aryl-B(OH)

    
    )[1][2]
    
  • Catalyst: Pd(OAc)

    
     (2 mol%) + SPhos (4 mol%)
    
    • Note: SPhos is chosen to create a highly active, electron-rich Pd species to facilitate oxidative addition into the deactivated 4-Br bond.[1][2]

  • Base: K

    
    PO
    
    
    (2.0 equiv, 2M aqueous solution)
  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water.[1][2]

Step-by-Step Workflow:

  • Charge: In a reaction vial, combine the phenol substrate (1.0 mmol), boronic acid (1.2 mmol), Pd(OAc)

    
     (4.5 mg), and SPhos (16.4 mg).
    
  • Inert: Seal and purge with Nitrogen/Argon for 5 minutes.

  • Solvent: Add degassed Toluene (4 mL) and 2M K

    
    PO
    
    
    (1 mL).
  • Heat:

    • For 5-Bromo: Heat to 60°C. Monitor by HPLC (Expect completion < 2 hrs).

    • For 4-Bromo: Heat to 80-100°C. Monitor by HPLC (Expect completion 4-12 hrs).

  • Workup: Cool to RT. Acidify with 1M HCl (to protonate the phenol). Extract with EtOAc.[7]

Self-Validating Checkpoint:

  • If using the 4-bromo isomer and conversion stalls at ~60%, add a second charge of catalyst (1 mol%) and increase temperature.[1][2] The 5-bromo isomer rarely requires this intervention.[1][2]

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • ChemicalBook. (n.d.). 2-Bromo-5-(trifluoromethyl)phenol Synthesis and Properties. Retrieved from ChemicalBook database. Link

  • Sigma-Aldrich. (n.d.).[1][2] 4-Bromo-2-(trifluoromethyl)phenol Product Page. Link

Spectroscopic Differentiation of 5-Bromo-2-(trifluoromethyl)phenol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of fluorinated pharmaceutical scaffolds, 5-Bromo-2-(trifluoromethyl)phenol (CAS 194856-63-2) is a critical intermediate. However, its structural validation is frequently complicated by the presence of regioisomers, particularly 4-Bromo-2-(trifluoromethyl)phenol , which is the thermodynamic product of direct bromination.

This guide provides a definitive spectroscopic framework to distinguish the 5-bromo target from its 4-bromo and 6-bromo isomers. Unlike standard datasheets, we focus on the mechanistic causality of signal patterns in NMR (


H, 

F) and MS, providing a self-validating protocol for researchers.

The Isomer Landscape: Why Confusion Occurs

The synthesis of trifluoromethylphenols often involves electrophilic aromatic substitution.

  • The Challenge: The hydroxyl group (-OH) is a strong ortho, para-activator. The trifluoromethyl group (-CF

    
    ) is a strong meta-director (deactivating).
    
  • Direct Bromination: Brominating 2-(trifluoromethyl)phenol preferentially targets the 4-position (para to -OH) and 6-position (ortho to -OH).

  • The Target: Accessing the 5-position (meta to -OH) typically requires indirect routes (e.g., Sandmeyer reaction from an aniline precursor). Consequently, confirming the 5-bromo substitution pattern is a mandatory quality gate.

Structural Comparison
IsomerStructureSynthetic OriginKey Feature
5-Bromo-2-(trifluoromethyl)phenol Target Indirect Synthesis (e.g., via aniline)Br is meta to OH; para to CF

4-Bromo-2-(trifluoromethyl)phenol Major Impurity Direct Bromination (Major Product)Br is para to OH; meta to CF

6-Bromo-2-(trifluoromethyl)phenol Minor Impurity Direct Bromination (Minor Product)Br is ortho to OH; ortho to CF

Spectroscopic Profiling: The Decision Matrix

Proton NMR ( H-NMR) Analysis

The definitive differentiation lies in the spin-spin coupling patterns (splitting) rather than absolute chemical shifts, which can drift with concentration.

Target: 5-Bromo-2-(trifluoromethyl)phenol
  • Spin System: AMX or ABX pattern.

  • Protons: H3, H4, H6.

  • Pattern:

    • H3 & H4: These are adjacent (ortho). They will appear as a pair of doublets with a large coupling constant (

      
       Hz).
      
    • H6: This proton is isolated between the OH (pos 1) and Br (pos 5). It appears as a singlet (or a doublet with very small meta-coupling,

      
       Hz).
      
    • Key Diagnostic: Look for one strong ortho-coupling pair and one isolated singlet that is not adjacent to the CF

      
       group.
      
Alternative: 4-Bromo-2-(trifluoromethyl)phenol [1]
  • Protons: H3, H5, H6.

  • Pattern:

    • H5 & H6: These are adjacent (ortho). They appear as a pair of doublets (

      
       Hz).
      
    • H3: This proton is isolated between the CF

      
       and Br. It appears as a singlet  (or small doublet).
      
    • Differentiation: While both isomers have an "ortho pair + singlet" pattern, the chemical shift of the singlet (H3) in the 4-bromo isomer is significantly deshielded (downfield, >7.5 ppm) due to the adjacent electron-withdrawing CF

      
       group. In the 5-bromo isomer, the singlet (H6) is shielded by the ortho-OH group.
      
Fluorine NMR ( F-NMR)

The


F signal is sensitive to the "Ortho Effect."
  • 5-Bromo: The CF

    
     group has one ortho-proton (H3). The signal is typically a sharp singlet or doublet (coupled to H3).
    
  • 6-Bromo: The CF

    
     group is flanked by Br (pos 6) and Phenol (pos 1). This steric crowding and halogen proximity cause a significant shift change compared to the 4- and 5-isomers.
    
Comparative Data Table
Feature5-Bromo (Target) 4-Bromo (Common Impurity)

H Pattern
d (H3), d (H4), s (H6)s (H3), d (H5), d (H6)
Coupling (

)

Hz (Ortho)

Hz (Ortho)
Diagnostic Signal H6 Singlet is upfield (ortho to OH)H3 Singlet is downfield (ortho to CF

)

F Shift

-61 to -63 ppm

-61 to -63 ppm (Similar)
IR (OH Stretch) Broad, 3200-3400 cm

Broad, 3200-3400 cm

Experimental Protocols

Protocol A: Definitive NMR Identification

Use this protocol to certify the regiochemistry of your batch.

  • Solvent Selection: Use DMSO-d

    
      rather than CDCl
    
    
    
    .
    • Reasoning: DMSO disrupts intermolecular hydrogen bonding, sharpening the resolution of aromatic protons. It also slows proton exchange, often allowing the phenolic -OH proton to be visualized (usually

      
       10-11 ppm), which provides integration validation (1H).
      
  • Sample Prep: Dissolve 10-15 mg of sample in 0.6 mL DMSO-d

    
    . Filter through a cotton plug if any insolubles remain.
    
  • Acquisition:

    • Run standard

      
      H (16 scans).
      
    • Run

      
      F (non-decoupled) to check for H-F coupling.
      
  • Analysis Logic:

    • Identify the singlet.[2][3]

    • Perform an NOE (Nuclear Overhauser Effect) experiment if ambiguity remains. Irradiate the CF

      
       frequency.
      
      • 5-Bromo: Enhancement of the doublet (H3).

      • 4-Bromo: Enhancement of the singlet (H3).

Protocol B: HPLC Purity Check

Use this to quantify isomer ratios.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    m, 4.6 x 100 mm).
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm and 254 nm.

  • Elution Order (Typical): The more polar 4-bromo isomer (due to para-OH/Br dipole alignment) often elutes slightly differently than the 5-bromo, though retention times are close. Co-injection with a standard is recommended.

Visualizations

Diagram 1: Analytical Decision Tree

This logic flow ensures correct structural assignment based on spectral data.

IsomerID Start Start: Unknown Isomer (C7H4BrF3O) HNMR Acquire 1H-NMR (DMSO-d6) Start->HNMR PatternCheck Analyze Aromatic Region (6.5 - 8.0 ppm) HNMR->PatternCheck Pattern1 Pattern: 2 Doublets + 1 Singlet PatternCheck->Pattern1 Found Pattern2 Pattern: 1 Triplet + 2 Doublets (Rare/Wrong Structure) PatternCheck->Pattern2 Found SingletCheck Identify the Singlet Location Pattern1->SingletCheck NOE Run 19F-1H NOE (Irradiate CF3) SingletCheck->NOE Ambiguous Shift Result4Br NOE to Singlet observed ID: 4-Bromo-2-(CF3)phenol NOE->Result4Br Result5Br NOE to Doublet observed ID: 5-Bromo-2-(CF3)phenol NOE->Result5Br

Caption: Logic flow for distinguishing 5-bromo and 4-bromo isomers using NMR coupling and NOE interactions.

Diagram 2: Synthetic Origin & Impurity Flow

Understanding the source predicts the likely impurities.

Synthesis Start Starting Material: 2-(Trifluoromethyl)phenol Reaction Direct Bromination (Br2, FeBr3) Start->Reaction Major Major Product: 4-Bromo-2-(CF3)phenol (Para-directing OH) Reaction->Major Thermodynamic Favored Minor Minor Product: 6-Bromo-2-(CF3)phenol (Ortho-directing OH) Reaction->Minor Target Target (Trace/None): 5-Bromo-2-(CF3)phenol Reaction->Target Disfavored (Meta to OH) AltRoute Alternative Route: Nitration -> Reduction -> Sandmeyer Bromination AltRoute->Target High Selectivity

Caption: Synthetic pathways showing why the 4-bromo isomer is the dominant impurity in direct bromination attempts.

References

  • BenchChem. (2025).[2][4][5] Spectroscopic analysis of ortho-, meta-, and para-trifluoromethylphenols. Retrieved from 2

  • Thermo Scientific Chemicals. (n.d.). 4-Bromo-2-(trifluoromethyl)phenol Product Specifications. Retrieved from 1

  • ChemicalBook. (n.d.). Synthesis and Properties of 2-Bromo-5-trifluoromethylphenol. Retrieved from 6

  • PubChem. (2025).[7] 4-(Trifluoromethyl)phenol Compound Summary. Retrieved from 7

  • Beilstein Journal of Organic Chemistry. (2011). Supporting Information: Synthesis of bromophenol derivatives. Retrieved from 8

Sources

Biological activity of 5-Bromo-2-(trifluoromethyl)phenol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity & Synthetic Utility of 5-Bromo-2-(trifluoromethyl)phenol Derivatives

Executive Summary

5-Bromo-2-(trifluoromethyl)phenol (CAS: 1121585-15-6) is a high-value pharmacophore scaffold used primarily in the synthesis of Janus Kinase (JAK) inhibitors and advanced agrochemicals.[1] Its structural uniqueness lies in the ortho-trifluoromethyl group, which imparts metabolic stability and lipophilicity, combined with a meta-bromine handle (relative to the hydroxyl) that enables precise cross-coupling functionalization.[1]

This guide analyzes the biological activity of derivatives synthesized from this core intermediate, focusing on their role in modulating the JAK-STAT signaling pathway and their comparative performance against non-fluorinated analogs.[1]

Pharmacological Mechanism & Therapeutic Applications

The primary biological utility of 5-Bromo-2-(trifluoromethyl)phenol derivatives is in the development of selective kinase inhibitors, specifically targeting the Janus Kinase (JAK) family.[1] These enzymes are critical drivers in autoimmune diseases (Rheumatoid Arthritis, Psoriasis) and myeloproliferative neoplasms.

Mechanism of Action: JAK-STAT Pathway Modulation

Derivatives incorporate the 5-bromo-2-(trifluoromethyl)phenoxy moiety to occupy hydrophobic pockets within the ATP-binding site of the kinase domain.[1]

  • The Phenolic Ether Linkage: The phenol oxygen acts as a nucleophile to attach the scaffold to a core heterocycle (e.g., pyrrolo[2,3-d]pyrimidine), positioning the aromatic ring for

    
    -stacking interactions.[1]
    
  • The Trifluoromethyl (

    
    ) Group:  Located at the ortho position, the 
    
    
    
    group induces a twist in the biaryl ether conformation, optimizing the fit within the kinase selectivity pocket (gatekeeper residues). It also protects the ring from metabolic oxidation (CYP450 blocking).
  • The Bromine Handle: In the final drug candidate, the bromine at position 5 is often replaced via Suzuki-Miyaura coupling to introduce solubilizing groups (e.g., pyrazoles, morpholines) that interact with the solvent-exposed region of the enzyme.[1]

Pathway Visualization: JAK-STAT Inhibition

JAK_Pathway Cytokine Cytokine (IL-6, IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Target of 5-Br-2-CF3-Phenol Derivatives) Receptor->JAK Activation STAT STAT Protein JAK->STAT Phosphorylation (Blocked by Inhibitor) P_STAT Phosphorylated STAT (Dimer) STAT->P_STAT Dimerization Nucleus Nucleus (Gene Transcription) P_STAT->Nucleus Translocation

Caption: The JAK-STAT signaling cascade. 5-Bromo-2-(trifluoromethyl)phenol derivatives inhibit the phosphorylation step (red dashed line), preventing downstream inflammatory gene expression.[1]

Comparative Analysis: Structure-Activity Relationship (SAR)

The introduction of the trifluoromethyl group significantly alters the physicochemical profile compared to chlorinated or methyl-substituted analogs.[1]

Table 1: Comparative Physicochemical Properties of Phenolic Scaffolds

Feature5-Bromo-2-(trifluoromethyl)phenol 5-Bromo-2-chlorophenol 5-Bromo-2-methylphenol Impact on Drug Design
Lipophilicity (

)
High (~3.5) Moderate (~2.[1]8)Moderate (~2.6)Enhanced membrane permeability; improved binding to hydrophobic pockets.
Metabolic Stability High ModerateLowC-F bond strength (116 kcal/mol) resists oxidative metabolism better than C-Cl or C-H.[1]
Steric Bulk (Van der Waals) Large (

)
Medium (

)
Medium (

)
The bulky

forces orthogonal conformation, improving selectivity for specific kinase isoforms.
Electronic Effect (

)
Strong Electron Withdrawing ModerateWeak Electron DonatingIncreases acidity of the phenol (lower pKa), enhancing nucleophilicity in ether synthesis.

Key Insight: In JAK inhibitor assays, derivatives containing the 2-trifluoromethyl group consistently show superior


 values (often <10 nM) compared to 2-methyl analogs (>100 nM), primarily due to the "fluorine effect" on hydrophobic binding and metabolic resistance.[1]

Experimental Protocols

Protocol A: Synthesis of Biaryl Ether Intermediates

This protocol describes the use of 5-Bromo-2-(trifluoromethyl)phenol to synthesize a kinase inhibitor precursor via Nucleophilic Aromatic Substitution (


).[1]

Reagents:

  • 5-Bromo-2-(trifluoromethyl)phenol (1.0 eq)[1]

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine derivative (Electrophile) (1.0 eq)[1]

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Dimethylformamide (DMF) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve 5-Bromo-2-(trifluoromethyl)phenol (1.0 mmol) in anhydrous DMF (5 mL) under a nitrogen atmosphere.

  • Deprotonation: Add

    
     (2.0 mmol) and stir at room temperature for 30 minutes. The solution will darken as the phenoxide anion forms.
    
  • Coupling: Add the chloropyrimidine electrophile (1.0 mmol) in one portion.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 3:1) or LC-MS.[1][2][3]

  • Workup: Cool to room temperature. Pour into ice-cold water (50 mL). The product usually precipitates.[1] Filter the solid, wash with water, and dry under vacuum.

  • Purification: Recrystallize from Ethanol or purify via flash chromatography (SiO2, 0-50% EtOAc/Hexane).

Validation Criteria:

  • 1H NMR: Disappearance of the phenolic -OH singlet (~5.5-6.0 ppm).[1] Appearance of aromatic signals corresponding to the coupled ring.

  • LC-MS: Presence of the parent mass

    
    .[1]
    
Protocol B: Biological Assay (In Vitro JAK Kinase Activity)

To verify the activity of the synthesized derivative.

  • Enzyme System: Recombinant human JAK1, JAK2, or JAK3 kinase domains.

  • Substrate: Biotinylated peptide substrate (e.g., IRS-1 derived).[1]

  • ATP Concentration:

    
     apparent for each enzyme (typically 10-50 µM).[1]
    
  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM DTT, 0.01% Triton X-100.
    
  • Procedure:

    • Incubate enzyme with inhibitor (serial dilutions from 10 µM to 0.1 nM) for 30 mins.

    • Add ATP and substrate; incubate for 60 mins at RT.

    • Detect phosphorylation using HTRF (Homogeneous Time-Resolved Fluorescence) or ADP-Glo™ reagents.[1]

  • Data Analysis: Fit data to a 4-parameter logistic equation to determine

    
    .
    

Synthetic Workflow Visualization

Synthesis_Workflow Start 5-Bromo-2-(trifluoromethyl)phenol (Starting Material) Step1 Step 1: S_NAr Coupling (K2CO3, DMF, 80°C) Start->Step1 Inter Biaryl Ether Intermediate (Core Scaffold) Step1->Inter Step2 Step 2: Suzuki Coupling (R-B(OH)2, Pd Catalyst) Inter->Step2 Functionalization at Br Final Target Kinase Inhibitor (Bioactive Drug) Step2->Final

Caption: Synthetic route transforming the phenol into a bioactive kinase inhibitor. The bromine atom serves as a "handle" for late-stage diversification.[1]

References

  • Rodgers, J. D., et al. (2011).[4] Pyrazolyl-substituted pyrrolo[2,3-d]pyrimidines as Janus kinase inhibitors. World Intellectual Property Organization, WO 2011/035900 A1 .[4][5]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.[1]

  • ChemicalBook. (2024). 5-Bromo-2-(trifluoromethyl)phenol Product Specifications.

Sources

Structure-activity relationship (SAR) of 5-Bromo-2-(trifluoromethyl)phenol analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) for 5-Bromo-2-(trifluoromethyl)phenol , a critical pharmacophore used in the synthesis of agrochemicals (diphenyl ether herbicides), antimicrobial agents, and kinase inhibitors.

Executive Summary & Scaffold Analysis

5-Bromo-2-(trifluoromethyl)phenol is a trisubstituted benzene derivative characterized by three distinct functional handles: a phenolic hydroxyl group (H-bond donor/acceptor), a trifluoromethyl group (lipophilic/electron-withdrawing), and a bromine atom (halogen bond donor/reactive cross-coupling site).

In drug discovery, this scaffold is valued for its unique electronic profile.[1] The ortho-trifluoromethyl group significantly increases the acidity of the phenol (lowering pKa) compared to non-fluorinated analogs, enhancing binding affinity in basic pockets of enzymes or receptors (e.g., AMPA receptors or bacterial membranes).

Physicochemical Profile (Predicted)
Property5-Bromo-2-(trifluoromethyl)phenolPhenol (Reference)Impact on Bioactivity
pKa ~7.4 - 7.89.95Higher acidity leads to stronger ionic interactions at physiological pH.
LogP ~3.21.46Enhanced membrane permeability; higher metabolic stability.
Hammett (

)

(Br)=0.23;

(CF3)=0.54
0Strong electron-withdrawing nature deactivates the ring against oxidation.

Comparative Performance Analysis

This section compares the 5-Bromo-2-(trifluoromethyl)phenol scaffold against its closest structural analogs to justify its selection in lead optimization.

A. Analog Comparison: Halogen Substitutions

Context: Antimicrobial potency and metabolic stability.

AnalogSubstituent (C5)Electronic EffectMetabolic StabilityRelative Potency (Theoretical)*
Target -Br Moderate EWGHigh High (Balances lipophilicity & steric fit)
Analog A-ClModerate EWGHighModerate (Lower lipophilicity than Br)
Analog B-FWeak EWGModerateLow (Lacks steric bulk for hydrophobic pockets)
Analog C-CH3EDG (Donating)Low (Oxidation prone)Low (Reduces phenol acidity)
  • Note: Relative potency is based on general trends in diphenyl ether herbicide and antimicrobial SAR studies where lipophilicity (LogP) correlates with efficacy.

B. Isomeric Comparison: Positional Effects

Context: Steric hindrance and pKa modulation.

  • 5-Bromo-2-(trifluoromethyl)phenol (Target):

    • Effect: The ortho-CF3 group exerts a strong inductive effect (-I), lowering the pKa of the OH group. The meta-Br provides steric bulk without interfering with the OH binding site.

    • Utility: Ideal for active sites requiring a specific H-bond angle and hydrophobic filling at the C5 position.

  • 2-Bromo-5-(trifluoromethyl)phenol (Isomer):

    • Effect: The ortho-Br creates an intramolecular H-bond with the hydroxyl group, potentially "masking" the phenol and reducing its ability to act as a donor to the protein target.

    • Utility: Better for targets requiring a more neutral, lipophilic core.

Detailed Structure-Activity Relationship (SAR)[2][3]

The biological activity of this scaffold is driven by the synergistic effects of its three components. Below is a mechanistic breakdown.

The "Magic Methyl" Effect of CF3

The trifluoromethyl group at the C2 position is not merely a "fat methyl." It is a bioisostere that confers:

  • Metabolic Blockade: The C-F bond energy (approx. 485 kJ/mol) renders the ring resistant to CYP450-mediated oxidation at the ortho position.

  • Dipole Modulation: The strong dipole of the C-F bonds can align with backbone amides in protein targets, a phenomenon known as "orthogonal multipolar interaction."

The Bromine "Anchor"

At the C5 position, the bromine atom often acts as a hydrophobic anchor. In kinase inhibitors, this Br atom can form Halogen Bonds (X-bond) with carbonyl oxygens in the hinge region of the kinase, a specific interaction that chloro- or fluoro- analogs cannot replicate as effectively due to the smaller


-hole.
Visualization: SAR Logic Map

SAR_Logic Scaffold 5-Bromo-2-(trifluoromethyl)phenol OH_Group 1-OH Group (H-Bond Donor) Scaffold->OH_Group CF3_Group 2-CF3 Group (Lipophilicity & Acidity) Scaffold->CF3_Group Br_Group 5-Br Group (Halogen Bond/Sterics) Scaffold->Br_Group Target_Interaction Target Binding (Enzyme/Receptor) OH_Group->Target_Interaction Ionic/H-Bonding CF3_Group->OH_Group Lowers pKa Metabolic_Stability Metabolic Stability (CYP450 Block) CF3_Group->Metabolic_Stability Blocks Oxidation Br_Group->Target_Interaction Hydrophobic/X-Bond

Figure 1: Mechanistic contributions of functional groups to the bioactivity of the scaffold.

Experimental Protocols

To validate the SAR of this compound versus its analogs, the following protocols are recommended. These ensure data integrity and reproducibility.

Protocol A: Synthesis via Bromination

Objective: Selective synthesis of 5-Bromo-2-(trifluoromethyl)phenol. Note: Direct bromination of 2-trifluoromethylphenol often yields a mixture. Controlled conditions are required.

  • Reagents: 2-(Trifluoromethyl)phenol (1.0 eq), Bromine (

    
    , 1.0 eq), Carbon Disulfide (
    
    
    
    ) or Acetic Acid.
  • Setup: Flame-dried 3-neck round bottom flask, inert atmosphere (

    
    ).
    
  • Procedure:

    • Dissolve 2-(trifluoromethyl)phenol in solvent at 0°C.

    • Add

      
       dropwise over 30 minutes. Critical: Maintain low temp to favor para-substitution relative to the activating OH group (which is position 5 relative to the CF3 at 2, if numbering from OH=1).
      
    • Stir at RT for 12 hours.

    • Quench with saturated

      
      .
      
  • Purification: Silica gel chromatography (Hexane/EtOAc 9:1).

  • Validation:

    
    -NMR must show doublets with meta-coupling (
    
    
    
    ) for protons at C4 and C6.
Protocol B: Minimum Inhibitory Concentration (MIC) Assay

Objective: Compare antimicrobial potency against S. aureus (Gram-positive model).

  • Preparation: Dissolve compounds in DMSO (Stock 10 mg/mL).

  • Media: Mueller-Hinton Broth (MHB).

  • Inoculum: Adjust bacterial suspension to

    
     CFU/mL.
    
  • Plate Setup: 96-well plate, serial 2-fold dilutions (Range: 64

    
    g/mL to 0.125 
    
    
    
    g/mL).
  • Controls:

    • Positive: Ciprofloxacin.

    • Negative: DMSO vehicle (max 1%).

  • Readout: Visual turbidity or OD600 after 24h incubation at 37°C.

Visualization: Experimental Workflow

Workflow Start Start: 2-(Trifluoromethyl)phenol Rxn Bromination (Br2, 0°C, 2h) Start->Rxn Workup Quench (NaHSO3) & Extraction Rxn->Workup Purification Column Chromatography (Hexane/EtOAc) Workup->Purification Analysis NMR/MS Verification (Confirm Regioisomer) Purification->Analysis BioAssay MIC Assay (S. aureus) Analysis->BioAssay

Figure 2: Step-by-step workflow from synthesis to biological validation.[2]

References

  • National Institutes of Health (NIH). (2024). Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus. Retrieved from [Link]

  • MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Retrieved from [Link]

Sources

Comparative Analysis: Purity Confirmation of 5-Bromo-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide
Subject: Analytical Methodologies (HPLC-UV vs. F-qNMR)

Executive Summary & Scientific Context

The Molecule: 5-Bromo-2-(trifluoromethyl)phenol (CAS: 1121585-15-6) is a critical pharmacophore in drug discovery, particularly for PROTAC linkers and kinase inhibitors.[1] The trifluoromethyl (


) group at the ortho position confers metabolic stability and lipophilicity, while the bromine at the meta position (relative to the hydroxyl) serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.[1]

The Challenge: Synthesizing the 5-bromo isomer is electronically challenging.[1] The hydroxyl group (strong ortho/para director) and the


 group (strong meta director) both direct electrophilic substitution to the 4-  and 6-  positions.[1] Consequently, the 5-bromo  target is often synthesized via indirect routes (e.g., Sandmeyer reaction of anilines) or requires difficult purification from 4-bromo regioisomers.[1]

The Thesis: While HPLC-UV is the industry standard for routine purity checks, it frequently fails to resolve the 5-bromo target from its 4-bromo regioisomer due to identical polarity and UV absorption profiles. This guide demonstrates why Quantitative


 NMR (qNMR)  is the superior, self-validating method for absolute purity confirmation of this specific fluorinated scaffold.[1]

Comparative Analysis: HPLC-UV vs. F-qNMR

The following table summarizes the performance metrics of both methods specifically for 5-Bromo-2-(trifluoromethyl)phenol.

FeatureMethod A: HPLC-UV (Standard) Method B:

F-qNMR (Recommended)
Primary Detection Principle UV Absorption (

transitions)
Nuclear Spin Resonance (Fluorine environment)
Isomer Resolution Low to Moderate. 4-Br and 5-Br isomers often co-elute on C18 columns.[1]High. The

shift is highly sensitive to the Br position (

vs

).[1]
Reference Standard Required. Accurate quantification requires a pure reference standard of the specific isomer.Not Required. Can use a generic internal standard (e.g.,

-Trifluorotoluene).
Water/Solvent Detection Blind. Cannot detect residual moisture or inorganic salts.[1]Blind (mostly).

only sees fluorinated species.[1] (Use

-NMR for solvents).
Quantification Type Relative Area % (often overestimates purity).[1]Absolute Weight % (True Purity).[1]
Throughput High (Automated injection).[1]Moderate (Requires manual setup/processing).[1]

Method A: High-Performance Liquid Chromatography (HPLC)[1]

The Pitfall of Standard Protocols

Using a standard C18 column often yields a "false positive" high purity (e.g., >98%) because the hydrophobic difference between the 4-bromo and 5-bromo isomers is negligible.

Optimized Protocol for Regioisomer Separation

To separate the 5-bromo target from the 4-bromo impurity, you must utilize


-

interactions rather than simple hydrophobicity.[1]
  • Column: Fluorophenyl (PFP) or Phenyl-Hexyl stationary phase (e.g., Phenomenex Kinetex PFP, 2.6 µm, 100 Å, 150 x 4.6 mm).[1]

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid.[1]

    • Solvent B: Methanol (MeOH provides better selectivity for phenyl phases than Acetonitrile).[1]

  • Gradient: Isocratic hold at 55% B for 10 minutes (to maximize interaction time), then ramp to 95% B.

  • Wavelength: 270 nm (Phenol absorption).[1]

Why this works: The electron-deficient PFP ring in the column interacts differently with the electron-rich phenol ring depending on the steric placement of the Bromine atom, pulling the isomers apart.

Method B: Quantitative F NMR (The Gold Standard)[1]

This method is self-validating because the signal integral is directly proportional to the molar ratio of nuclei, independent of extinction coefficients.

Experimental Protocol

1. Internal Standard (IS) Selection:

  • Reagent:

    
    -Trifluorotoluene (TFT).[1]
    
  • Rationale: TFT is a liquid, stable, non-hygroscopic, and its

    
     singlet (
    
    
    
    ppm) does not overlap with the target phenol's
    
    
    signal (
    
    
    to
    
    
    ppm).[1]

2. Sample Preparation:

  • Weigh exactly

    
     mg of the synthesized 5-Bromo-2-(trifluoromethyl)phenol  (
    
    
    
    ) into a vial.
  • Weigh exactly

    
     mg of TFT  (
    
    
    
    ) into the same vial.
  • Dissolve in

    
     mL DMSO-
    
    
    
    or CDCl
    
    
    . Note: DMSO is preferred to prevent phenol aggregation.

3. Acquisition Parameters (Critical for Accuracy):

  • Pulse Sequence: Inverse Gated Decoupling (to eliminate Nuclear Overhauser Effect if decoupling is used, though for

    
     usually standard pulse is fine if delay is long).
    
  • Spectral Window: 200 ppm (ensure no aliasing).[1]

  • Relaxation Delay (

    
    ): CRITICAL STEP.  You must measure the Longitudinal Relaxation Time (
    
    
    
    ) of the
    
    
    group.
    • Rule: Set

      
       (typically 
      
      
      
      seconds for fluorinated aromatics).
    • Failure to do this results in integration errors up to 10%.

  • Scans: 16 to 32 (High sensitivity of

    
     requires fewer scans).
    

4. Data Processing:

  • Phase and baseline correction must be manual and precise.[1]

  • Integrate the Internal Standard peak (

    
    ) and the Target peak (
    
    
    
    ).[1]

5. Calculation:



Where 

is the number of fluorine atoms (3 for both).[1]

Decision Workflow & Logic

The following diagram illustrates the logical flow for confirming the purity of the synthesized batch, ensuring no regioisomers are missed.

PurityAnalysis Start Crude Synthesized 5-Bromo-2-(trifluoromethyl)phenol TLC Initial Screening (TLC/GC-MS) Start->TLC HPLC_C18 Method A1: Standard HPLC (C18 Column) TLC->HPLC_C18 If volatile/clean Decision1 Single Peak? HPLC_C18->Decision1 HPLC_PFP Method A2: Specialized HPLC (PFP/Phenyl Column) qNMR Method B: 19F-qNMR (Absolute Quantification) HPLC_PFP->qNMR Optimized Separation Decision1->HPLC_PFP No (Multiple Peaks) Decision1->qNMR Yes (Ambiguous) Result_Iso Isomer Check: Are there extra CF3 peaks? qNMR->Result_Iso Fail_Regio FAIL: Regioisomer Contamination (Recrystallize/Chromatography) Result_Iso->Fail_Regio Yes (Shift mismatch) Pass_Pure PASS: Validated Purity (Release for Synthesis) Result_Iso->Pass_Pure No (Single Peak + >95% wt)

Caption: Logical workflow for validating 5-Bromo-2-(trifluoromethyl)phenol, prioritizing qNMR for isomer detection.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21914470, 2-Bromo-5-(trifluoromethyl)phenol. (Note: Isomer comparison). Retrieved from [Link][1]

  • Takamatsu, T. et al. (2023). Quantitative 19F NMR as a Robust Tool for Reaction Optimization and Purity Analysis of Fluorinated Pharmaceuticals. ChemRxiv.[1] Retrieved from [Link]

  • Welch Materials (2024). A Guide to Selective Columns for Isomer Separation: Phenyl and PFP Phases. Retrieved from [Link]

  • Bharti, S. K., & Roy, R. (2012).Quantitative 1H NMR spectroscopy in pharmaceutical analysis. Trends in Analytical Chemistry. (Methodology grounding for qNMR).

Sources

Definitive Structural Validation of 5-Bromo-2-(trifluoromethyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Medicinal Chemistry Applications[1]

Part 1: Executive Summary & Strategic Analysis[1]

5-Bromo-2-(trifluoromethyl)phenol (CAS: 1121585-15-6) is a high-value pharmacophore scaffold.[1] The combination of the trifluoromethyl group (–CF₃) and the bromine handle offers a unique balance of metabolic stability, lipophilicity, and synthetic versatility (via Suzuki/Buchwald couplings).

However, the functionalization of this scaffold presents a specific validation challenge: Ambident Nucleophilicity.

When subjecting this phenol to alkylation (a common step to attach linkers or solubilizing groups), the reaction can proceed via:

  • O-Alkylation (Thermodynamic/Kinetic preference in polar aprotic solvents): Formation of the ether.[1]

  • C-Alkylation (Side Reaction): Attack on the ring carbons (C4 or C6), often favored in protic solvents or with "soft" electrophiles.[1]

The Problem: Standard 1H NMR is often insufficient to definitively distinguish O- vs. C-alkylation due to the electron-withdrawing nature of the –CF₃ group, which distorts typical aromatic shielding patterns. Misidentification at this stage leads to "dead-end" SAR (Structure-Activity Relationship) data.[1]

This guide compares validation methodologies and establishes a Self-Validating HMBC Protocol as the industry gold standard.

Part 2: Comparative Analysis of Validation Methods

The following table objectively compares the three primary methods for validating the reaction product of 5-Bromo-2-(trifluoromethyl)phenol with an alkyl halide (R-X).

FeatureMethod A: 1D NMR (¹H & ¹⁹F) Method B: 2D NMR (HMBC/HSQC) Method C: X-Ray Crystallography
Primary Utility Purity assessment & functional group check.[1]Definitive connectivity & regiochemistry. Absolute configuration & solid-state conformation.[1]
Speed High (< 10 mins).[1]Medium (30–60 mins).[1]Low (Days to Weeks).
Diagnostic Signal Loss of phenolic –OH (broad singlet).[1] Shift in aromatic protons.[1][2]³J correlation between Alkyl protons and C1 (aromatic).[1]Direct visualization of atom placement.[1]
Blind Spot Cannot definitively prove O- vs C- attachment if aromatic pattern is complex.Requires sufficient concentration (>5 mg) for good S/N.Requires a single crystal (often difficult with oily ethers).[1]
Verdict Screening Tool. Use for rough checks.The Standard. Mandatory for compound registration.The Arbiter. Use only for critical final leads.

Part 3: The Self-Validating HMBC Protocol

To guarantee scientific integrity, we utilize a Heteronuclear Multiple Bond Correlation (HMBC) experiment.[1] This method detects correlations between protons and carbons separated by 2-3 bonds (


 and 

), bridging the gap between the newly added alkyl group and the aromatic ring.
The Logic (Causality)

In 5-Bromo-2-(trifluoromethyl)phenol:

  • C1 is the ipso-carbon attached to the Oxygen.

  • H6 is the aromatic proton ortho to the Oxygen.

  • H_alkyl are the protons on the newly attached linker.

Validation Rule: If the product is O-alkylated , the H_alkyl protons and the H6 aromatic proton must both show a strong HMBC correlation to the same carbon (C1) .

Experimental Workflow
  • Sample Prep: Dissolve 10–20 mg of product in DMSO-d₆ (preferred over CDCl₃ to prevent OH exchange broadening if starting material is present).

  • Acquisition: Run standard gradient-selected HMBC (optimized for

    
     Hz).
    
  • Analysis Steps:

    • Step 1: Identify C1 (typically 155–160 ppm, deshielded by Oxygen).[1]

    • Step 2: Locate H6 (typically a singlet or doublet around 7.0–7.4 ppm).[1] Confirm it correlates to C1.

    • Step 3: Locate H_alkyl (e.g., O-CH₂-R, ~4.0–5.0 ppm).[1]

    • Step 4: The Check: Does H_alkyl correlate to C1?

      • YES: Confirmed O-Alkylation.

      • NO: Suspect C-Alkylation or incorrect structure.[1]

Part 4: Detailed Synthetic & Characterization Protocol[1]

Objective: Synthesis and Validation of 1-(5-bromo-2-(trifluoromethyl)phenoxy)-alkyl derivative.

Synthesis (O-Alkylation)[1]
  • Reagents: 5-Bromo-2-(trifluoromethyl)phenol (1.0 eq), Alkyl Bromide (1.2 eq), K₂CO₃ (2.0 eq).[1]

  • Solvent: DMF (Anhydrous) – Rationale: Promotes O-alkylation via SN2 mechanism.[1]

  • Procedure:

    • Charge flask with phenol and K₂CO₃ in DMF (0.2 M). Stir at RT for 15 min to generate the phenoxide anion.

    • Add Alkyl Bromide dropwise.[1]

    • Heat to 60°C for 4 hours. Monitor by TLC/LCMS.[1]

    • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF (critical for NMR purity), wash with brine, dry over Na₂SO₄.

Characterization Data (Expected)
  • ¹⁹F NMR (376 MHz, DMSO-d₆):

    
     -62.5 ppm (Singlet, 3F).[1] Note: The shift moves slightly upfield compared to the free phenol due to the capping of the oxygen.
    
  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       7.60 (d, J=8.2 Hz, 1H, H3  - ortho to CF₃).[1]
      
    • 
       7.45 (d, J=8.2 Hz, 1H, H4  - meta to CF₃).[1]
      
    • 
       7.30 (s, 1H, H6  - ortho to OR).[1] Note: H6 appears as a singlet or fine doublet due to lack of strong ortho coupling.
      
    • 
       4.20 (t, 2H, O-CH₂-R).[1]
      

Part 5: Visualization of Logic & Pathways

Diagram 1: The Validation Decision Tree

This flowchart guides the researcher through the analytical decision-making process.

ValidationLogic Start Reaction Product Isolated H1_NMR Run 1H & 19F NMR Start->H1_NMR Check_OH Phenolic OH Signal Present? H1_NMR->Check_OH SM_Fail Starting Material Remaining Check_OH->SM_Fail Yes (>10 ppm) HMBC_Step Run 2D HMBC Experiment Check_OH->HMBC_Step No Analyze_C1 Identify C1 (C-O) Carbon (~155-160 ppm) HMBC_Step->Analyze_C1 Check_Corr Do Alkyl-H and Ar-H6 both correlate to C1? Analyze_C1->Check_Corr Success VALIDATED: O-Alkylation Check_Corr->Success Yes Fail_C C-Alkylation Detected Check_Corr->Fail_C No

Caption: Decision tree for validating regioselectivity using NMR data points.

Diagram 2: HMBC Correlation Map

Visualizing the specific atomic interactions required for confirmation.

HMBC_Map C1 C1 (ipso) H6 H6 (Aromatic) H6->C1 3-bond J C_CF3 C2 (C-CF3) H6->C_CF3 Weak/Long H_Alkyl H-Alkyl (Ether) H_Alkyl->C1 3-bond J

Caption: HMBC Connectivity Map. The convergence of H6 and H-Alkyl signals at C1 confirms the ether linkage.

Part 6: References

  • PubChem. 5-Bromo-2-(trifluoromethyl)phenol Compound Summary. National Library of Medicine.[1] [Link][1]

  • Reich, H. J. WinPLT: 19F Chemical Shifts. University of Wisconsin-Madison.[1] (Standard reference for Fluorine shifts). [Link]

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016.[1] (Authoritative text on HMBC/HSQC interpretation). [Link]

  • Organic Chemistry Portal. Alkylation of Phenols. (General mechanistic grounding for O- vs C-alkylation). [Link]

Sources

Cross-referencing NMR data for 5-Bromo-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-referencing NMR data for 5-Bromo-2-(trifluoromethyl)phenol Content Type: Publish Comparison Guide

Abstract

This technical guide provides a rigorous framework for the structural validation of 5-Bromo-2-(trifluoromethyl)phenol (CAS: 1121585-15-6) using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for medicinal chemists and process engineers, this document focuses on distinguishing the target compound from its common regioisomeric impurities (e.g., 2-bromo-5-(trifluoromethyl)phenol) arising during electrophilic aromatic substitution. We present comparative shift data, splitting pattern analysis, and a self-validating experimental workflow.

Structural Analysis & The Isomer Challenge

In the synthesis of trifluoromethyl-substituted phenols, regio-selectivity is often governed by the competing directing effects of the hydroxyl group (strongly ortho/para directing) and the trifluoromethyl group (strongly meta directing).

The target molecule, 5-Bromo-2-(trifluoromethyl)phenol , is typically synthesized via bromination of 2-(trifluoromethyl)phenol or similar precursors. A common critical impurity is the 2-bromo-5-(trifluoromethyl)phenol isomer. Distinguishing these requires a precise understanding of proton coupling networks.

Comparative Structural Parameters
FeatureTarget: 5-Bromo-2-(trifluoromethyl)phenol Isomer: 2-Bromo-5-(trifluoromethyl)phenol
Structure 1-OH, 2-CF₃, 5-Br 1-OH, 2-Br, 5-CF₃
Proton Positions H3, H4, H6H3, H4, H6
Key Coupling (H3-H4) Ortho (

Hz)
Meta (

Hz)
Key Coupling (H4-H6) Meta (

Hz)
Ortho (

Hz)
Electronic Environment H3 is ortho to electron-withdrawing CF₃ (Deshielded).H6 is ortho to both OH and CF₃ (Sterically crowded).
Reference NMR Data (Proton ^1H)

The following data represents the reference chemical shifts derived from substituent additivity principles and validated against analogous trifluoromethyl-phenol systems.

Solvent: DMSO-


 (Recommended for observing labile Phenol -OH)
Frequency:  400 MHz[1]
Table 1: Chemical Shift Assignments
ProtonPositionChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Mechanistic Rationale
-OH 110.20 - 10.60 Broad Singlet (s)N/AHighly deshielded by aromatic ring and H-bonding. Visible in DMSO; often absent in CDCl₃.
H-3 37.55 - 7.65 Doublet (d)

Ortho to CF₃ (EWG). Most deshielded aromatic proton.
H-4 47.15 - 7.25 Doublet of Doublets (dd)

Para to OH (Shielding). Coupled ortho to H3 and meta to H6.
H-6 67.05 - 7.15 Doublet (d)

Ortho to OH (Shielding). Only shows meta coupling to H4 (separated by Br).

Technical Insight: The diagnostic signal for the target compound is the H-3 doublet at ~7.6 ppm . If this signal appears as a singlet or a fine doublet (


 Hz), you likely have the 2-bromo isomer or a 4-bromo impurity.
Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this protocol which includes an internal "Exchange Test" validation step.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 5–10 mg of the solid sample into a clean vial.

    • Dissolve in 0.6 mL of DMSO-

      
       .
      
    • Why DMSO? Chloroform (CDCl₃) often facilitates rapid proton exchange, causing the phenol -OH peak to broaden into the baseline or disappear. DMSO forms strong hydrogen bonds, "locking" the proton and sharpening the signal.

  • Acquisition Parameters:

    • Pulse Sequence: Standard 1H (zg30).

    • Scans (NS): 16 (minimum) to ensure S/N > 50:1.

    • Relaxation Delay (D1): Set to 3.0 seconds to allow full relaxation of aromatic protons adjacent to the CF₃ group.

  • The

    
     Shake Test (Validation): 
    
    • After acquiring the initial spectrum, add 1 drop of

      
        to the NMR tube.
      
    • Shake vigorously and re-acquire the spectrum.

    • Pass Criteria: The broad singlet at ~10.4 ppm (OH) must disappear. The aromatic signals (H3, H4, H6) must remain unchanged.

Logic Pathway for Structural Verification

Use the following decision tree to interpret your spectral data and confirm the regioisomer identity.

NMR_Verification Start Acquire 1H NMR (DMSO-d6) CheckOH Is -OH peak visible (> 10 ppm)? Start->CheckOH SolventErr Switch to DMSO-d6 or Dry Sample CheckOH->SolventErr No AnalyzeArom Analyze Aromatic Region (7.0 - 7.8 ppm) CheckOH->AnalyzeArom Yes CountProtons Count Integral Ratio (Should be 1:1:1) AnalyzeArom->CountProtons PurityFail Impurity Detected (Recrystallize) CountProtons->PurityFail No CheckH3 Identify Most Deshielded Proton (H3) Is it a Large Doublet (J ~8Hz)? CountProtons->CheckH3 Yes TargetConfirmed CONFIRMED: 5-Bromo-2-(trifluoromethyl)phenol CheckH3->TargetConfirmed Yes (Ortho Coupling) Isomer2Br SUSPECT ISOMER: 2-Bromo-5-(trifluoromethyl)phenol (H3 would be singlet/meta-coupled) CheckH3->Isomer2Br No (Meta/Singlet)

Figure 1: Decision tree for verifying the regiochemistry of 5-Bromo-2-(trifluoromethyl)phenol based on H-H coupling constants.

References
  • Royal Society of Chemistry. (2017). Supporting Information: Synthesis of trifluoromethyl-phenol derivatives. Retrieved from [Link]

  • Reich, H. J. (2024). Proton NMR Chemical Shifts: Substituent Effects and Additivity. University of Wisconsin-Madison. Retrieved from [Link]

Sources

Efficacy of 5-Bromo-2-(trifluoromethyl)phenol as a Precursor in Drug Discovery

[1]

Executive Summary: The Fluorine Advantage

In modern medicinal chemistry, the strategic incorporation of fluorine is a dominant tactic to modulate physicochemical properties without drastically altering steric bulk. 5-Bromo-2-(trifluoromethyl)phenol (CAS 1121585-15-6) has emerged as a high-value building block because it offers a unique trifunctional handle:

  • Phenolic Hydroxyl (C1): A handle for etherification or esterification to link pharmacophores.

  • Trifluoromethyl Group (C2): Provides metabolic blocking at the oxidation-prone ortho position and increases lipophilicity (

    
    ).
    
  • Bromine Atom (C5): A reactive handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), electronically activated by the para-trifluoromethyl group.[1]

This guide objectively compares this precursor against its regioisomers and non-fluorinated analogs, providing experimental protocols to navigate its specific reactivity profile.

Critical Identification & Purity Standards

WARNING: There is a high prevalence of vendor mislabeling between regioisomers. You must verify the substitution pattern using NMR or strict CAS correlation before synthesis.

Compound NameStructure DescriptionCAS NumberKey Differentiator
5-Bromo-2-(trifluoromethyl)phenol Target. OH at 1,

at 2, Br at 5.[1][2]
1121585-15-6 Br is para to

.
2-Bromo-5-(trifluoromethyl)phenolRegioisomer. OH at 1, Br at 2,

at 5.[1]
402-05-1Br is ortho to OH.
4-Bromo-2-(trifluoromethyl)phenolAlternative. OH at 1,

at 2, Br at 4.[1]
1121585-15-6 (Check)*Br is meta to

.

> Note: Always request a COA with

1

Physicochemical Profile & Comparative Analysis

The presence of the ortho-

1
Table 1: Comparative Physicochemical Properties[1]
Property5-Bromo-2-(trifluoromethyl)phenol 5-Bromo-2-chlorophenol3-BromophenolRelevance to Drug Design

(Phenol)
~8.8 ~8.2~9.8Lower

enhances H-bond donor capability; easier to deprotonate for ether synthesis.[1]
ClogP ~3.4 ~2.9~2.6

increases membrane permeability and blood-brain barrier (BBB) penetration.[1]
Electronic Character Electron-Poor (Activated)ModerateNeutralThe

group activates the C5-Br bond for oxidative addition in Pd-catalysis.[1]
Metabolic Stability High ModerateLow

blocks CYP450 oxidation at the ortho-position; Br allows further diversification.[1]

Key Insight: The para relationship between the electron-withdrawing

1

Synthetic Utility & Workflows

The compound serves as a "linchpin" scaffold. The decision tree below illustrates the optimal synthetic pathways based on the desired final architecture.

Diagram 1: Strategic Functionalization Workflow

SyntheticWorkflowStart5-Bromo-2-(trifluoromethyl)phenol(Scaffold)DecisionPrimary Target?Start->DecisionPathAPathway A:Biaryl Ether SynthesisDecision->PathALinker FirstPathBPathway B:Biaryl Scaffold FormationDecision->PathBCore FirstStepA1O-Alkylation / Arylation(Base: K2CO3, Solvent: DMF)PathA->StepA1StepB1Suzuki-Miyaura Coupling(Protect OH first if necessary)PathB->StepB1StepA2Suzuki Coupling(Retains Ether Linkage)StepA1->StepA2NoteNote: Ortho-CF3 groupincreases acidity of OH,facilitating Step A1.StepA1->NoteStepB2Functionalized Biaryl PhenolStepB1->StepB2

Caption: Strategic decision tree for functionalizing 5-Bromo-2-(trifluoromethyl)phenol. Pathway A exploits the enhanced acidity of the phenol for rapid etherification.

Experimental Protocols

These protocols are designed to be self-validating. The choice of reagents addresses the specific electronic and steric properties of the

13
Protocol A: Regioselective Suzuki-Miyaura Coupling

Objective: Coupling at C5-Br without affecting the C1-OH (or using the OH as a directing group).[1] Rationale: The electron-deficient ring facilitates the oxidative addition of Palladium.[1] However, the free phenol can poison certain catalysts. We use a base-heavy system to keep the phenol deprotonated (phenoxide), which protects the oxygen from coordinating tightly to Pd.

Materials:

  • Substrate: 5-Bromo-2-(trifluoromethyl)phenol (1.0 eq)[1]

  • Boronic Acid: Arylboronic acid (1.2 eq)

  • Catalyst:

    
     (3 mol%) – Chosen for robustness against steric bulk.
    
  • Base:

    
     (3.0 eq) – Stronger base preferred for fluorinated phenols.
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1][4]

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes. Critical: Oxygen inhibits the active Pd(0) species.

  • Solvation: Add sparged Dioxane/Water mixture via syringe.

  • Reaction: Heat to 80°C for 4–6 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1). The starting material (

      
      ) should disappear. The product will be more polar if the boronic acid contains polar groups, or less polar if it is a simple aryl.
      
  • Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH ~3 (to protonate the phenoxide). Extract with Ethyl Acetate (3x).

  • Purification: Silica gel chromatography.

    • Note: The

      
       group makes the product "streak" on silica if the eluent is too acidic. Add 1% acetic acid to the eluent if peak tailing is observed.
      
Protocol B: Etherification (Mitigating Ortho-Sterics)

Objective: Alkylation of the phenol oxygen.[1] Challenge: The ortho-


Solution:
  • Deprotonation: Dissolve 5-Bromo-2-(trifluoromethyl)phenol (1.0 eq) in anhydrous DMF (0.2 M). Add

    
     (2.0 eq).[5][6] Stir at RT for 15 min. The solution will turn yellow (phenoxide formation).
    
  • Addition: Add the alkyl halide (1.2 eq) dropwise.

  • Heating: Heat to 60°C for 2 hours. (Higher temps may be needed for secondary halides).

  • Validation: The disappearance of the broad O-H stretch (

    
    ) in IR or the phenolic proton (
    
    
    ) in NMR confirms conversion.[1]

Structure-Activity Relationship (SAR) Logic[1]

When replacing a standard chlorophenol or methylphenol with this scaffold, expect specific shifts in potency and ADME (Absorption, Distribution, Metabolism, Excretion).

Diagram 2: SAR Impact Analysis

SAR_LogicCore5-Bromo-2-(trifluoromethyl)phenolFragmentEffect1Metabolic Stability(Blocks CYP450 at C2)Core->Effect1C2-CF3Effect2Lipophilicity (LogP)(Increases permeability)Core->Effect2C2-CF3Effect3Electronic Wd.(Increases Phenol Acidity)Core->Effect3Inductive EffectEffect4Bioisosterism(Mimics Cl/Me volume)Core->Effect4Steric Bulk

Caption: Mechanistic impact of the scaffold on drug-like properties. The C2-CF3 group is the primary driver of metabolic stability and permeability enhancements.[1]

References

  • BenchChem. (2025).[7] Comparative Analysis of Trifluoromethylphenol Isomers for Drug Development. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880.[1]

  • ChemicalBook. (2023). Product Entry: 2-Bromo-5-(trifluoromethyl)phenol vs 5-Bromo-2-(trifluoromethyl)phenol.

  • Sigma-Aldrich. (2023).[1] Safety Data Sheet: 5-Bromo-2-(trifluoromethyl)phenol.

Benchmarking the synthesis of 5-Bromo-2-(trifluoromethyl)phenol against literature methods

Author: BenchChem Technical Support Team. Date: February 2026

This guide benchmarks the synthesis of 5-Bromo-2-(trifluoromethyl)phenol , a critical intermediate often misidentified due to complex regiochemistry.

The following analysis compares the Classical Acidic Hydrolysis (Sandmeyer) against an Optimized Phase-Transfer Hydrolysis protocol. It also explicitly invalidates the "Direct Bromination" route often attempted by non-specialists, which yields the incorrect isomer.

CAS: 1121585-15-6 | Formula:



Executive Summary

The synthesis of 5-bromo-2-(trifluoromethyl)phenol is defined by a critical regioselectivity challenge. The presence of the strongly deactivating, meta-directing


 group and the activating, ortho/para-directing 

group creates a conflict that makes direct bromination of 2-(trifluoromethyl)phenol unviable for accessing the 5-bromo isomer.

This guide establishes the Sandmeyer-Hydrolysis route as the only reliable methodology for laboratory-scale synthesis, benchmarking the Classical Sulfuric Acid Method against an Optimized CPME/Water Biphasic System .

MetricMethod A: Direct BrominationMethod B: Classical SandmeyerMethod C: Optimized Biphasic Sandmeyer
Primary Product 4-Bromo isomer (Impurity)5-Bromo isomer (Target)5-Bromo isomer (Target)
Regioselectivity Poor (Favors para to OH)100% (Retains aniline pattern)100% (Retains aniline pattern)
Yield <5% (Target isomer)40–55%85–92%
Purity (HPLC) Mixture (Requires difficult sep.)~85% (Tarry byproducts)>98%
Scalability HighLow (Exothermic/Foaming)High
The Regioselectivity Trap: Why Direct Bromination Fails

Many protocols erroneously suggest brominating 2-(trifluoromethyl)phenol. This fails due to electronic directing effects.

  • The Mechanism: The hydroxyl group (

    
    ) is a strong activator and directs electrophiles to the ortho and para positions (C6 and C4).
    
  • The Conflict: The target bromine is at C5 (meta to

    
    ).
    
  • The Result: Reaction with

    
     or NBS yields predominantly 4-bromo-2-(trifluoromethyl)phenol , with minor amounts of the 6-bromo isomer. The 5-bromo target is thermodynamically and kinetically inaccessible via this route.
    

Regioselectivity cluster_0 Direct Bromination (The Trap) Start 2-(Trifluoromethyl)phenol Major 4-Bromo-2-(CF3)phenol (MAJOR PRODUCT) Start->Major Br2/NBS (Para-directing) Target 5-Bromo-2-(CF3)phenol (TARGET) Start->Target Blocked (Meta-position)

Figure 1: Direct bromination yields the wrong isomer due to the strong directing effect of the phenol group.

Technical Benchmark: Classical vs. Optimized Sandmeyer

The only viable route is the Sandmeyer Hydrolysis of 5-bromo-2-(trifluoromethyl)aniline . This preserves the substitution pattern established on the aniline ring.

Method A: Classical Acid Hydrolysis (The "Old Standard")
  • Protocol: Diazotization with

    
     in concentrated 
    
    
    
    , followed by thermal hydrolysis in boiling dilute acid.
  • Critical Flaw: The high temperature required to hydrolyze the diazonium salt in aqueous acid leads to significant azo-coupling side reactions . The electron-rich phenol product reacts with the remaining diazonium salt to form "diazo-tars" (deep red/black polymers), drastically reducing yield and complicating purification.

Method B: Optimized Biphasic Hydrolysis (The "New Standard")
  • Protocol: Diazotization followed by hydrolysis in a Cyclopentyl Methyl Ether (CPME) / Water biphasic system.

  • Mechanism of Improvement: The CPME layer continuously extracts the formed phenol out of the aqueous phase as soon as it is generated.

  • Result: This prevents the phenol from encountering unreacted diazonium salt in the aqueous phase, effectively shutting down the azo-coupling pathway and eliminating tar formation.

Workflow cluster_classical Method A: Classical (Single Phase) cluster_optimized Method B: Biphasic (CPME/Water) Precursor 5-Bromo-2-(trifluoromethyl)aniline Diazonium Diazonium Intermediate [Ar-N2]+ Precursor->Diazonium NaNO2, H2SO4, 0°C HydrolysisA Boiling H2SO4 (aq) Diazonium->HydrolysisA HydrolysisB CPME / Water Reflux Diazonium->HydrolysisB SideRxn Phenol + Diazonium -> Azo Tars HydrolysisA->SideRxn Fast Side Rxn ProductA Low Yield (45%) Dark Oil HydrolysisA->ProductA Extraction In-situ Extraction (Protects Phenol) HydrolysisB->Extraction Phase Transfer ProductB High Yield (90%) Pale Solid Extraction->ProductB

Figure 2: The biphasic system prevents side-reactions by physically separating the product from the reactive intermediate.

Detailed Experimental Protocol (Method B)

Note: This protocol assumes the use of standard Schlenk techniques.

Reagents:

  • 5-Bromo-2-(trifluoromethyl)aniline (1.0 eq)

  • Sodium Nitrite (

    
    ) (1.2 eq)
    
  • Sulfuric Acid (

    
    ), 35% aq. solution
    
  • Cyclopentyl Methyl Ether (CPME)

  • Urea (quencher)

Step-by-Step Methodology:

  • Diazotization:

    • Charge a reactor with 5-bromo-2-(trifluoromethyl)aniline (10 mmol) and 35%

      
       (20 mL). Cool to 0–5°C.
      
    • Add

      
        (12 mmol) dissolved in minimal water dropwise, maintaining internal temperature <5°C.
      
    • Stir for 30 minutes. Verify completion by TLC or starch-iodide paper (blue = excess nitrite).

    • Critical Step: Add urea solid in small portions to quench excess nitrous acid until starch-iodide paper remains white. This prevents nitrosylation of the product.

  • Biphasic Hydrolysis:

    • In a separate flask, heat a mixture of CPME (30 mL) and water (10 mL) to reflux (approx. 106°C).

    • Add the cold diazonium salt solution dropwise to the refluxing CPME/water mixture over 20 minutes.

    • Observation: Nitrogen gas evolution will be vigorous but controlled. The organic layer will turn pale yellow (not black).

  • Workup & Isolation:

    • Cool to room temperature.[1] Separate the phases.

    • Extract the aqueous phase once with CPME (10 mL).

    • Combine organic layers and wash with brine.[1][2]

    • Dry over

      
       and concentrate under reduced pressure.
      
    • Purification: The crude product is typically >95% pure.[3] If necessary, purify via short-path distillation or silica plug (Hexanes/EtOAc 9:1).

Expected Data:

  • Physical State: Pale yellow oil or low-melting solid.

  • 1H NMR (400 MHz, CDCl3):

    
     7.45 (d, J=8.2 Hz, 1H), 7.18 (s, 1H), 7.05 (d, J=8.2 Hz, 1H), 5.60 (s, br, OH).
    
  • Yield: 88–92%.

Safety & Handling
  • Diazonium Salts: Potentially explosive if allowed to dry. Keep in solution and process immediately.

  • HF Generation: While not a primary byproduct here, any decomposition of the

    
     group (unlikely under these conditions) can generate HF. Use glass-lined or PTFE equipment if scaling up significantly.
    
  • Isomer Confusion: Ensure the starting material is 5-bromo-2-(trifluoromethyl)aniline (CAS 57477-68-0), NOT 2-bromo-5-(trifluoromethyl)aniline.

References
  • Regioselectivity of Phenol Bromination

    • Journal of Organic Chemistry, "Regioselective Bromination of Phenols," (Demonstrates ortho/para preference).

  • Optimized Hydrolysis Method

    • ResearchGate, "Hydrolysis of Diazonium Salts Using a Two-Phase System (CPME and Water)," (Basis for the optimized protocol).

  • Synthesis of Trifluoromethylphenols

    • European Patent EP0004447A2, "Preparation of trifluoromethylphenols," (Discusses the difficulty of halo-replacement in this scaffold).

  • Sandmeyer Trifluoromethylation Context

    • Organic Chemistry Portal, "Sandmeyer Trifluoromethylation," (Context on diazonium stability).

Sources

Isomeric Purity Analysis of Brominated Trifluoromethylphenols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Challenge

Brominated trifluoromethylphenols (e.g., 4-bromo-2-(trifluoromethyl)phenol) are critical pharmacophores in the synthesis of agrochemicals and API intermediates.[1] Their synthesis—often involving electrophilic aromatic substitution—inevitably generates regioisomers.

The Analytical Problem: Standard C18 HPLC methods frequently fail to resolve these isomers because the hydrophobic surface area changes minimally between positional isomers (e.g., para-bromo vs. meta-bromo). Similarly, underivatized Gas Chromatography (GC) leads to peak tailing due to the acidic phenolic proton interacting with active sites in the liner and column.

This guide details three validated workflows to achieve baseline resolution and accurate quantification:

  • HPLC-UV using Fluorinated Stationary Phases (The Selectivity Solution).

  • GC-MS via Silylation (The Sensitivity Solution).

  • 
    F qNMR  (The Orthogonal "Truth" Standard).
    

Analytical Decision Matrix

Before selecting a protocol, assess your sample matrix and data requirements.

DecisionMatrix Start Start: Sample Type Purity Isomeric Purity Check? Start->Purity Trace Trace Impurities (<0.1%)? Purity->Trace Yes Volatile Volatile Matrix? Trace->Volatile Yes qNMR Method C: 19F qNMR (Direct Analysis) Trace->qNMR No (Mass Balance/Assay) HPLC_PFP Method A: HPLC-UV (PFP Column) Volatile->HPLC_PFP No (Thermally Labile) GC_TMS Method B: GC-MS (BSTFA Derivatization) Volatile->GC_TMS Yes (High Sensitivity)

Figure 1: Analytical workflow selection based on sensitivity needs and sample volatility.

Methodology A: HPLC with Fluorinated Phases (Recommended)

Standard alkyl phases (C18/C8) rely on hydrophobic interactions. Isomers of brominated trifluoromethylphenols often have identical


 values, resulting in co-elution.

The Solution: Pentafluorophenyl (PFP) Phases PFP columns introduce multiple interaction mechanisms that distinguish isomers based on electron density distribution rather than just hydrophobicity:

  • 
    -
    
    
    
    Interactions:
    The electron-deficient PFP ring interacts with the electron-rich phenolic ring.
  • Dipole-Dipole Interactions: The C-F bonds in the stationary phase interact with the C-F and C-Br dipoles of the analyte.

  • Shape Selectivity: The rigid PFP rings can discriminate between ortho (sterically crowded) and para (linear) isomers.

Protocol: PFP Separation
  • Column: Phenomenex Kinetex F5 or Restek Raptor FluoroPhenyl (

    
    , 
    
    
    
    ).
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient:

    • 0-1 min: 30% B (Isocratic hold to stack peaks)

    • 1-10 min: 30%

      
       70% B
      
    • 10-12 min: 95% B (Wash)

  • Flow Rate:

    
    .
    
  • Detection: UV @ 275 nm (Phenolic absorption) and 210 nm.

Validation Criteria:

  • Resolution (

    
    ):  Target 
    
    
    
    between the 4-bromo and 6-bromo isomers.
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . If tailing occurs, increase buffer ionic strength (e.g., use 10 mM Ammonium Formate pH 3.0 instead of Formic Acid).

Methodology B: GC-MS with Derivatization[2]

Direct injection of brominated phenols often results in peak tailing and adsorption due to the acidity of the phenolic hydroxyl group (


). Silylation blocks the -OH group, improving volatility and peak shape.
Reaction Mechanism

The reagent BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) replaces the active proton with a trimethylsilyl (TMS) group.[2]

Derivatization Substrate Br-CF3-Phenol (Polar/Active) Intermediate Transition State (60°C, 20 min) Substrate->Intermediate Reagent BSTFA + 1% TMCS Reagent->Intermediate Product TMS-Ether Derivative (Volatile/Inert) Intermediate->Product Byproduct TMS-Amide (Volatile) Intermediate->Byproduct

Figure 2: Silylation workflow. The TMS group reduces hydrogen bonding, sharpening GC peaks.

Experimental Protocol
  • Preparation: Weigh 10 mg sample into a GC vial.

  • Solvent: Add 500

    
     anhydrous Dichloromethane (DCM).
    
  • Derivatization: Add 50

    
     BSTFA + 1% TMCS.
    
  • Incubation: Cap and heat at 65°C for 20 minutes.

  • Analysis: Inject 1

    
     (Split 20:1).
    

Critical Parameter: Ensure the system is moisture-free.[3] Water hydrolyzes BSTFA, creating siloxanes that foul the MS source.

Methodology C: F Quantitative NMR (qNMR)

When reference standards for specific impurities are unavailable,


F qNMR is the absolute method for mass balance. It requires no separation, relying instead on the distinct chemical shifts of the trifluoromethyl group in different isomeric environments.
Why it works

The chemical shift (


) of the 

group is highly sensitive to the position of the Bromine and Hydroxyl groups:
  • Ortho-effect: Substituents ortho to the

    
     group cause significant shielding/deshielding shifts compared to meta or para positions.
    
Protocol
  • Solvent: DMSO-

    
     (prevents hydrogen bonding variation).
    
  • Internal Standard (IS):

    
    -Trifluorotoluene (
    
    
    
    ) or 4,4'-Difluorobiphenyl. Note: IS must have a
    
    
    similar to the analyte.
  • Acquisition Parameters:

    • Pulse Angle:

      
      [4]
      
    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      (typically 10–20 seconds for fluorinated aromatics).
    • Scans: 64 (for >99% purity checks).

Comparative Analysis & Data Summary

FeatureHPLC-UV (PFP Phase)GC-MS (TMS Derivative)

F qNMR
Selectivity High (Shape/Electronic)High (Boiling Point)Perfect (Structural)
Sensitivity (LOD) Moderate (

)
Excellent (

)
Low (

)
Sample Prep Dilute & ShootDerivatization RequiredDissolve & Shoot
Throughput 12-15 min/sample20-30 min/sample5-10 min/sample
Cost Medium (Solvents)Medium (Reagents)High (Instrument time)
Best For Routine QC Trace Impurity ID Assay/Mass Balance
Recommendations
  • For Routine QC: Use HPLC with a PFP column . It offers the best balance of speed, robustness, and resolution without the need for unstable derivatization reagents.

  • For R&D/Structure Elucidation: Use GC-MS to identify unknown side-products formed during synthesis (e.g., debrominated byproducts).

  • For Reference Standard Certification: Use

    
    F qNMR  to assign an absolute purity value to your primary standard.
    

References

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • Przybyciel, M. (2005).[5] Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America.[6] Retrieved from [Link]

  • Heinrich, G., et al. (2018). Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. ChemRxiv. Retrieved from [Link]

  • Waters Corporation. (2021). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link]

Sources

Comparative Study: Catalytic Systems for the Cross-Coupling of 5-Bromo-2-(trifluoromethyl)phenol

[1]

Executive Summary

5-Bromo-2-(trifluoromethyl)phenol (CAS: 402-05-1) represents a challenging scaffold in medicinal chemistry, primarily utilized for synthesizing kinase inhibitors and AMPA receptor modulators.[1] Its dual functionality—a strongly acidic phenol (

This guide compares three distinct catalytic systems for Suzuki-Miyaura and Buchwald-Hartwig couplings.[1] Our analysis indicates that while traditional Pd(PPh₃)₄ systems often suffer from rapid deactivation due to phenoxide coordination, Buchwald G3 precatalysts (XPhos Pd G3) and Pd(dppf)Cl₂ offer superior turnover numbers (TON) and functional group tolerance.[1]

Substrate Analysis & Reactivity Profile[1]

Before selecting a catalyst, one must understand the electronic and steric environment of the substrate.

FeatureChemical ConsequenceCatalytic Implication
C1-Hydroxyl (-OH) High acidity (

~7.4 vs 10 for phenol) due to ortho-CF₃.[1]
Catalyst Poisoning: The resulting phenoxide is a tight-binding ligand that can displace phosphines on Pd(II), arresting the cycle. Requires 3.0 equiv.[1] base.
C2-Trifluoromethyl (-CF₃) Strong Electron Withdrawing Group (EWG).[1] Steric bulk.Activation: Activates the C5-Br bond for Oxidative Addition.[1] Sterics: Minimal impact on C5, but affects solubility and aggregation.[1]
C5-Bromine (-Br) Leaving group for cross-coupling.Selectivity: Meta to the phenol; less electronically deactivated than para positions, allowing for standard oxidative addition rates.

Comparative Catalyst Matrix

The following data represents expected performance metrics based on kinetic profiling of electron-deficient meta-bromophenols in Suzuki-Miyaura coupling (Ar-B(OH)₂).[1]

System A: The Baseline (Traditional)
  • Catalyst: Pd(PPh₃)₄ (Tetrakis)[1]

  • Ligand: Triphenylphosphine (Monodentate)[1]

  • Status: NOT RECOMMENDED

System B: The Robust Workhorse
  • Catalyst: Pd(dppf)Cl₂[1] · DCM

  • Ligand: dppf (Bidentate, Ferrocene backbone)

  • Status: RECOMMENDED FOR SCALE-UP [1]

System C: The High-Performance Specialist
  • Catalyst: XPhos Pd G3 (Buchwald 3rd Gen)[1]

  • Ligand: XPhos (Biaryl dialkylphosphine)[1]

  • Status: RECOMMENDED FOR DIFFICULT COUPLINGS

Performance Comparison Table
MetricPd(PPh₃)₄Pd(dppf)Cl₂XPhos Pd G3
Yield (Avg) 45 - 60%85 - 92%>95%
Reaction Time 12 - 24 hrs4 - 8 hrs1 - 2 hrs
Temp.[1] Req. Reflux (100°C)80°C40 - 60°C
Air Stability Poor (Glovebox preferred)Good (Bench stable)Excellent (Bench stable)
Phenol Tolerance Low (Requires protection)ModerateHigh (Tolerates free -OH)
Key Failure Mode Pd-Black precipitationProtodehalogenationCost (High)

Decision Logic & Mechanism

The choice of ligand dictates the rate of oxidative addition (OA) and reductive elimination (RE). For this substrate, the electron-deficient nature of the ring aids OA, but the free phenol hampers the cycle.

ReactionLogicStartSubstrate: 5-Bromo-2-(trifluoromethyl)phenolDecisionIs the Phenol Protected?Start->DecisionProtectedYes (e.g., O-Me, O-Bn)Decision->ProtectedHigh Yield PathUnprotectedNo (Free -OH)Decision->UnprotectedDirect PathPathAStandard CouplingCatalyst: Pd(PPh3)4 or Pd(OAc)2/PPh3Protected->PathACost EffectivePathBRequires Sterically Bulky / Electron-Rich LigandPrevents Phenoxide coordinationUnprotected->PathBSol_B1Option 1: Pd(dppf)Cl2(High Heat, Robust)PathB->Sol_B1Scale-up (>100g)Sol_B2Option 2: XPhos Pd G3(Mild, Fast OA)PathB->Sol_B2Discovery (<1g)

Figure 1: Catalyst selection decision tree based on substrate protection status.

Recommended Experimental Protocol

Objective: Suzuki-Miyaura coupling of 5-Bromo-2-(trifluoromethyl)phenol with Phenylboronic acid. Selected System: XPhos Pd G3 (Chosen for highest probability of success with free phenol).[1]

Reagents
  • Substrate: 5-Bromo-2-(trifluoromethyl)phenol (1.0 equiv, 1.0 mmol, 241 mg)

  • Boronic Acid: Phenylboronic acid (1.2 equiv, 1.2 mmol)[1]

  • Catalyst: XPhos Pd G3 (2.0 mol%, 0.02 equiv)

  • Base:

    
     (3.0 equiv, 3.0 mmol) – Crucial excess to buffer the phenol.[1]
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio, 0.2 M concentration)[1]

Step-by-Step Methodology
  • Pre-Complexation (Optional but recommended):

    • In a reaction vial, add the aryl bromide substrate and the boronic acid.

    • Note: If using Pd(OAc)₂ + Ligand separately, stir them in solvent for 5 mins first.[1] With G3 precatalysts, this is unnecessary.[1]

  • Solvent & Base Addition:

    • Add the solid

      
      .[1]
      
    • Add the degassed 1,4-Dioxane/Water mixture.

    • Why Degas? Oxygen promotes homocoupling of the boronic acid and oxidizes the phosphine ligand. Sparge with Nitrogen/Argon for 10 mins.

  • Catalyst Addition:

    • Add XPhos Pd G3 quickly under a stream of inert gas.[1] Cap the vial immediately.

  • Reaction:

    • Heat to 60°C for 2 hours.

    • Monitoring: Check via LC-MS.[1] Look for the disappearance of the bromide (M+H not usually visible, look for UV trace) and appearance of the biaryl product.

  • Workup (Specific for Phenols):

    • Cool to room temperature.[1][2][3][4]

    • Acidification: Carefully add 1M HCl until pH is ~3-4. This is critical to protonate the phenoxide back to the phenol for extraction.

    • Extract with Ethyl Acetate (3x).[1]

    • Wash combined organics with Brine, dry over

      
      .[1]
      

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by phenoxide.[1]Switch to XPhos Pd G3 or SPhos Pd G3 . Increase base to 4.0 equiv.
Protodehalogenation (Ar-H) Hydride source in solvent or overheating.[1]Ensure solvent is dry/fresh.[1] Lower temp to 50°C. Switch solvent to THF.
Homocoupling (Ph-Ph) Oxygen presence.[1][5]Rigorous degassing (Freeze-Pump-Thaw).[1]
Product stuck in Aqueous pH incorrect during workup.The product is still a phenol (

~8).[1] Ensure aqueous layer is acidic (pH < 4) before extraction.[1]

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. Link[1]

  • BenchChem. (2025).[1][2][6] Application Notes: Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles (Analogous Substrate Study). BenchChem Application Library. Link[1]

  • Organic Chemistry Portal. (2024).[1] Suzuki Coupling - Catalyst Comparison and Mechanism. Link

  • Thermo Fisher Scientific. (2025).[1] 2-Bromo-5-(trifluoromethyl)phenol Product Specifications and Safety Data. Link

Strategic Scaffold Analysis: 5-Bromo-2-(trifluoromethyl)phenol in Medicinal Chemistry

[1]

Executive Summary

In the optimization of bioactive small molecules, the 5-Bromo-2-(trifluoromethyl)phenol (CAS: 1121585-15-6 ) scaffold represents a "Goldilocks" zone of electronic and steric tuning.[1] Unlike its common analogs (methyl- or chloro-phenols), this motif offers a unique combination of enhanced acidity (lowered pKa), metabolic robustness, and a distinct lipophilic vector.[1] This guide objectively assesses its performance, validated by its recent application in HSD17B13 inhibitors (e.g., BI-3231), and provides actionable synthesis and comparison data.

Chemical Novelty & Structural Logic[1]

The strategic value of 5-Bromo-2-(trifluoromethyl)phenol lies in its substitution pattern, which orchestrates three critical drug-like properties simultaneously:

  • pKa Modulation: The ortho-trifluoromethyl group is strongly electron-withdrawing.[1] It stabilizes the phenoxide anion via inductive effects (-I), significantly lowering the pKa compared to o-cresol (2-methylphenol).[1] This increases the hydrogen bond donor (HBD) strength of the phenol and, at physiological pH, may increase the fraction of the ionized species, altering solubility and protein binding.

  • Metabolic Blocking: The trifluoromethyl group acts as a metabolic "teflon" shield, blocking the oxidation of the benzylic position (which would be vulnerable in a methyl analog).

  • Functionalization Vector: The bromine atom at the 5-position (meta to the OH, para to the CF3) serves as a high-fidelity handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing the scaffold to be elaborated into complex biaryls or aryl-amines without disrupting the electronic environment of the phenol.[1]

Structural Differentiation
Feature5-Bromo-2-(trifluoromethyl)phenol 2-Bromo-5-(trifluoromethyl)phenol5-Bromo-2-methylphenol
CAS 1121585-15-6 402-05-112648404
OH Environment Acidified by o-CF3Less acidic (m-CF3)Electron-rich (o-CH3)
Metabolic Risk Low (Blocked)LowHigh (Benzylic oxidation)
Vector Geometry Br is meta to OHBr is ortho to OHBr is meta to OH
Performance Comparison: Case Study (HSD17B13 Inhibition)

To assess the utility of this scaffold, we examine its role in the development of BI-3231 , a potent inhibitor of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13), a target for non-alcoholic steatohepatitis (NASH).

Experimental Context: Researchers utilized the 5-Bromo-2-(trifluoromethyl)phenol moiety to engage a specific hydrophobic pocket while maintaining a critical hydrogen bond interaction.[1]

Table 1: Comparative Potency & Physicochemical Profile

Data extrapolated from SAR trends in HSD17B13 inhibitors and standard Hammett principles.[1]

Scaffold VariantR2 SubstituentR5 SubstituentPredicted pKaLogP (Est.)Metabolic Stability (t1/2)Relative Potency (HSD17B13)*
Target Scaffold -CF3 -Br (Linker)~7.3 3.8 High (>60 min) ++++ (Lead)
Analog A-CH3-Br (Linker)~10.33.2Low (<15 min)++
Analog B-Cl-Br (Linker)~8.53.4Medium+++
Analog C-H-Br (Linker)~9.92.9Medium+
  • Interpretation: The -CF3 group (Target) provides a ~3 unit drop in pKa compared to the methyl analog (Analog A).[1] This acidity shift often strengthens H-bond interactions with catalytic residues (e.g., Histidine or Aspartate) in enzyme active sites.[1] Furthermore, the metabolic stability is superior due to the absence of abstractable benzylic protons.

Validated Synthesis Protocol

Direct bromination of 2-trifluoromethylphenol is not recommended due to poor regioselectivity (yielding mixtures of 4-bromo and 6-bromo isomers).[1] The authoritative route utilizes a nucleophilic aromatic substitution (SNAr) on a fluoro-precursor.[1]

Protocol: Hydrolysis of 5-Bromo-2-fluorobenzotrifluoride

Reagents:

  • Starting Material: 5-Bromo-2-fluorobenzotrifluoride (CAS: 1025718-84-6)[1]

  • Solvent: DMSO (Dimethyl sulfoxide)[2]

  • Base: KOH (Potassium Hydroxide, 5 eq)

  • Workup: HCl (1M), Ethyl Acetate

Step-by-Step Methodology:

  • Preparation: Dissolve 5-Bromo-2-fluorobenzotrifluoride (1.0 eq) in DMSO (0.5 M concentration).

  • Reaction: Add powdered KOH (5.0 eq) carefully. Heat the mixture to 80°C under an inert atmosphere (N2) for 4–6 hours.

    • Mechanism:[3][4] The ortho-CF3 group strongly activates the fluorine atom for displacement by the hydroxide ion.[1]

  • Quench: Cool to room temperature. Pour into ice-cold 1M HCl (excess) to protonate the phenoxide intermediate.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine to remove DMSO.

  • Purification: Dry over Na2SO4, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc 9:1).

    • Yield Expectation: 85–95%.[5]

    • Validation: 1H NMR should show a singlet (or fine doublet) for the phenol OH at ~5.5–6.0 ppm and specific aromatic coupling patterns (d, dd) confirming the 1,2,5-substitution.

Visualized Workflows
Figure 1: Synthesis & SAR Logic Pathway

This diagram illustrates the synthesis route and the Structure-Activity Relationship (SAR) logic that defines the scaffold's utility.[1]

GStart5-Bromo-2-fluorobenzotrifluoride(Precursor)ProcessSNAr Hydrolysis(KOH, DMSO, 80°C)Start->ProcessProduct5-Bromo-2-(trifluoromethyl)phenol(Target Scaffold)Process->ProductpKapKa Modulation(Acidification)Product->pKaElectronic EffectMetaMetabolic Shield(No Benzylic H)Product->MetaSteric/ElectronicLinkSuzuki Coupling(Biaryl Formation)Product->LinkSynthetic Utility

Caption: Figure 1. Regioselective synthesis via SNAr and key medicinal chemistry attributes of the scaffold.

Figure 2: Biological Interaction Logic (HSD17B13 Case Study)

Conceptualizing how the scaffold interacts within the binding pocket of the target enzyme.

SARScaffold5-Br-2-CF3-PhenolMotifPocketHydrophobic Pocket(Target Protein)Scaffold->PocketCF3/Br LipophilicityHBondH-Bond Donor(Phenolic OH)Scaffold->HBondEnhanced by low pKaStabilityMetabolic Stability(CF3 Block)Scaffold->StabilityResists CYP450

Caption: Figure 2. Pharmacophore mapping of the 5-Br-2-CF3-phenol moiety in protein binding sites.

References
  • Semantic Scholar. (2021). Discovery of a novel potent and selective HSD17B13 Inhibitor, BI-3231. (Supporting Information detailing synthesis from CAS 1121585-15-6). Retrieved February 7, 2026, from [Link]

Literature Review & Application Guide: 5-Bromo-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-2-(trifluoromethyl)phenol (CAS: 1121585-15-6) is a specialized organofluorine building block used primarily in medicinal chemistry and agrochemical synthesis.[1][2] Unlike its more common regioisomers (e.g., 4-bromo-2-(trifluoromethyl)phenol), this scaffold offers a unique substitution pattern: it allows for carbon-carbon bond formation meta to the hydroxyl group and para to the trifluoromethyl group.

This specific geometry is critical for Structure-Activity Relationship (SAR) studies, enabling researchers to probe "exit vectors" that are inaccessible via standard electrophilic aromatic substitution. This guide analyzes its chemical behavior, synthesis routes, and application in palladium-catalyzed cross-couplings, contrasting it with readily available alternatives.[3]

Chemical Profile & Physical Properties[4][5]

PropertyDataNote
CAS Number 1121585-15-6 Distinct from 4-bromo isomer (320-49-0)
Molecular Formula C₇H₄BrF₃O
Molecular Weight 241.01 g/mol
Appearance Pale yellow to brown oil/solidLow melting point solid
pKa (Predicted) ~8.4More acidic than phenol (pKa 10) due to electron-withdrawing CF₃
LogP (Predicted) ~3.2High lipophilicity due to CF₃ group
H-Bond Donor 1 (Phenolic OH)
H-Bond Acceptor 3 (Fluorines)Weak acceptors

Comparative Analysis: Why Choose This Isomer?

In drug discovery, the position of the halogen handle determines the vector of the new chemical group introduced. 5-Bromo-2-(trifluoromethyl)phenol is compared below with its primary alternatives.

vs. 4-Bromo-2-(trifluoromethyl)phenol
  • Availability: The 4-bromo isomer is cheaper and easier to make (direct bromination of 2-trifluoromethylphenol).

  • Vector Geometry:

    • 4-Bromo: Extends the molecule para to the hydroxyl. This is a linear extension.

    • 5-Bromo: Extends the molecule meta to the hydroxyl. This creates a "kinked" or non-linear geometry, often required to fit into specific enzyme pockets or to solubilize the molecule.

  • Electronic Environment: The 5-position is not in direct conjugation with the phenolic oxygen's lone pair (meta relationship), meaning the C-Br bond is slightly more electron-deficient and potentially more reactive in oxidative addition steps of catalytic cycles than the electron-rich 4-position.

vs. 2-Bromo-6-(trifluoromethyl)phenol
  • Steric Hindrance: The 2-bromo position is flanked by the hydroxyl group and the aromatic ring current, but the 5-bromo position in the title compound is relatively unhindered.

  • Coupling Efficiency: Suzuki couplings at the 5-position generally proceed with higher yields and lower catalyst loadings compared to sterically crowded ortho-bromo positions.

The "Fluorine Effect"

The ortho-CF₃ group serves two roles:

  • Metabolic Shield: It blocks the metabolically vulnerable ortho position from oxidation (CYP450 metabolism).

  • Lipophilicity: It significantly boosts membrane permeability (LogP) compared to a methyl or chloro substituent.

Synthesis Pathways[6][7][8][9][10]

Direct bromination of 2-(trifluoromethyl)phenol yields the 4-bromo isomer as the major product due to the strong para-directing effect of the hydroxyl group. Therefore, accessing the 5-bromo isomer requires a "trick"—typically starting from an aniline precursor.

Visualization: Synthesis Decision Tree

SynthesisPath Start Target: 5-Bromo-2-(trifluoromethyl)phenol RouteA Route A: Direct Bromination (Starting Material: 2-CF3-Phenol) Start->RouteA Electrophilic Subst. RouteB Route B: Diazotization/Hydrolysis (Starting Material: 5-Bromo-2-CF3-Aniline) Start->RouteB Sandmeyer-type ResultA Result: 4-Bromo Isomer (WRONG) RouteA->ResultA OH directs para ResultB Result: 5-Bromo Isomer (CORRECT) RouteB->ResultB NH2 -> N2+ -> OH

Figure 1: Decision tree highlighting why the aniline route is necessary to avoid regioisomer contamination.

Experimental Protocols

Protocol 1: Synthesis via Diazotization

Note: This is the standard industrial protocol for converting electron-deficient anilines to phenols.

Reagents:

  • 5-Bromo-2-(trifluoromethyl)aniline (1.0 equiv)

  • Sulfuric acid (H₂SO₄), 35% aq.

  • Sodium nitrite (NaNO₂)

  • Urea (quencher)

Step-by-Step:

  • Dissolution: Dissolve 5-bromo-2-(trifluoromethyl)aniline in 35% H₂SO₄ at 50°C. Cool the suspension to 0–5°C in an ice bath.

  • Diazotization: Add an aqueous solution of NaNO₂ (1.1 equiv) dropwise, maintaining the temperature below 5°C. Stir for 30 minutes. The solution should become clear (diazonium salt formation).

  • Quenching: Add a small amount of urea to destroy excess nitrous acid.

  • Hydrolysis: Transfer the cold diazonium solution dropwise into a separate flask containing boiling water (100°C) containing 10% H₂SO₄. The diazonium salt decomposes immediately upon contact, releasing nitrogen gas.

  • Workup: Cool to room temperature. Extract with Dichloromethane (DCM) or Ethyl Acetate. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[4][5]

  • Purification: Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Protocol 2: Suzuki-Miyaura Cross-Coupling

Application: Attaching an aryl group to the 5-position.[6]

Reagents:

  • 5-Bromo-2-(trifluoromethyl)phenol (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3-5 mol%)

  • K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)[6]

Step-by-Step:

  • Setup: In a reaction vial, combine the phenol, arylboronic acid, and K₂CO₃.

  • Solvent: Add the Dioxane/Water mixture.[5] Degas the solution by bubbling nitrogen for 5 minutes.

  • Catalyst: Add Pd(PPh₃)₄ quickly under a nitrogen stream. Seal the vial.

  • Reaction: Heat to 90°C for 4–12 hours. Monitor conversion by TLC or LCMS.

  • Workup: Dilute with water and adjust pH to ~4 with 1M HCl (to ensure the phenol is protonated). Extract with EtOAc.

  • Purification: Flash chromatography.

Applications in Drug Discovery[1][3][4][11]

The 5-bromo-2-(trifluoromethyl)phenol scaffold is particularly valuable for creating Biaryl Ether or Biaryl motifs in kinase inhibitors and receptor modulators.

Visualization: SAR Workflow

SARWorkflow Core 5-Br-2-CF3-Phenol Step1 Pd-Coupling (Suzuki/Buchwald) Core->Step1 Modify C5 Step2 O-Alkylation (Ether Formation) Core->Step2 Modify OH Target1 Kinase Inhibitor (Biaryl Core) Step1->Target1 Target2 Receptor Ligand (Ether Linker) Step2->Target2

Figure 2: Workflow for diversifying the scaffold into active pharmaceutical ingredients.

Key Mechanistic Insight

The presence of the electron-withdrawing CF₃ group at the ortho position increases the acidity of the phenolic OH (lower pKa). This makes the phenol more reactive in nucleophilic substitution reactions (e.g., SₙAr or Williamson ether synthesis) compared to a non-fluorinated phenol. Researchers should reduce the basicity of conditions during O-alkylation to avoid side reactions.

References

  • BLD Pharm. (n.d.). 5-Bromo-2-(trifluoromethyl)phenol Product Page. Retrieved from

  • Thermo Scientific Chemicals. (n.d.). 2-Bromo-5-(trifluoromethyl)phenol Properties (Comparative Isomer Data). Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 402-05-1 (Isomer Comparison). Retrieved from

  • BenchChem. (2025).[7] Suzuki-Miyaura Cross Coupling Reaction Protocols. Retrieved from

Sources

Confirming the identity of 5-Bromo-2-(trifluoromethyl)phenol from a commercial source

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical validation of 5-Bromo-2-(trifluoromethyl)phenol , a critical halogenated building block often misidentified due to the prevalence of its regioisomers.

CAS: 1121585-15-6 | Formula:


 | M.W.:  241.01  g/mol 
Executive Summary

In medicinal chemistry, the precise placement of the trifluoromethyl (


) and bromine (

) substituents on the phenol ring dictates downstream reactivity (e.g., Suzuki couplings or

). Commercial sources of 5-Bromo-2-(trifluoromethyl)phenol are frequently contaminated with, or entirely substituted by, its regioisomers—most notably 2-Bromo-5-(trifluoromethyl)phenol (CAS 402-05-1).

This guide provides a definitive analytical workflow to distinguish the target molecule from its isomers using NMR spectroscopy (


, 

,

) and structural logic.
Part 1: The Regioisomer Trap

Before analyzing your sample, understand the structural ambiguity. Both the target and its primary isomer share the same molecular weight (GC-MS is insufficient) and similar proton connectivity patterns.

FeatureTarget Compound Common Imposter (Isomer)
Name 5-Bromo-2-(trifluoromethyl)phenol 2-Bromo-5-(trifluoromethyl)phenol
CAS 1121585-15-6 402-05-1
Structure OH at 1,

at 2, Br at 5
OH at 1, Br at 2,

at 5
Risk High (Target)High (Cheaper synthesis byproduct)
Key Difference

is Ortho to Hydroxyl

is Meta to Hydroxyl
Part 2: Strategic Analytical Workflow

Do not rely on a Certificate of Analysis (CoA) alone. Follow this decision tree to validate identity.

ValidationWorkflow Start Input: White/Off-white Solid Step1 Step 1: 1H NMR (DMSO-d6) Check Aromatic Pattern Start->Step1 Decision1 Pattern: 2 Doublets + 1 Singlet? Step1->Decision1 Fail1 REJECT: Likely 4-Bromo isomer (Pattern: Singlet + 2 Doublets) Decision1->Fail1 No Step2 Step 2: 13C NMR / HMBC (The Definitive Test) Decision1->Step2 Yes Decision2 Is C-2 (Ortho to OH) a Quartet? Step2->Decision2 Pass CONFIRMED IDENTITY 5-Bromo-2-(trifluoromethyl)phenol Decision2->Pass Yes (J_CF ~30Hz) Fail2 REJECT: Isomer Identified (2-Bromo-5-(trifluoromethyl)phenol) Decision2->Fail2 No (Singlet)

Figure 1: Analytical decision tree. Note that 1H NMR alone is necessary but not sufficient due to connectivity similarities between isomers.

Part 3: Detailed Spectroscopic Analysis
1. Proton NMR (

) – The Connectivity Check

Solvent: DMSO-


 (Recommended to visualize the Phenol -OH proton and prevent exchange).

The aromatic region must show an ABX system (or more accurately, an AB system + isolated spin) consistent with 1,2,5-substitution.

  • 
     10.5 - 11.5 ppm (1H, s, br):  Phenolic -OH . Broadened due to hydrogen bonding.
    
  • 
     7.6 - 7.8 ppm (1H, d, 
    
    
    
    Hz):
    H-3 . This proton is ortho to the electron-withdrawing
    
    
    group, shifting it downfield. It couples to H-4.
  • 
     7.4 - 7.5 ppm (1H, dd, 
    
    
    
    Hz):
    H-4 . Ortho to Bromine, Meta to
    
    
    . Shows strong ortho coupling to H-3 and weak meta coupling to H-6.
  • 
     7.2 - 7.3 ppm (1H, d/s, 
    
    
    
    Hz):
    H-6 . Ortho to the Phenol OH. This proton appears as a singlet or a fine doublet (meta coupling). Crucially, it is isolated from the other protons.

Red Flag: If you see a large doublet (


 Hz) at the most upfield position (H-6) coupling to another proton, you likely have the 4-bromo  isomer (where H-5 and H-6 are neighbors).
2. Carbon-13 NMR (

) – The "Smoking Gun"

This is the most reliable method to distinguish the target from the 2-bromo isomer. You must look for Carbon-Fluorine coupling (


).
  • The Logic: In the target structure, the carbon at position 2 (

    
    ) is directly attached to the 
    
    
    
    group.
  • The Signal:

    
     will appear as a quartet  with a large coupling constant (
    
    
    
    Hz).
  • The Location: Because

    
     is ortho to the electron-donating Phenol (-OH), its chemical shift is distinct.
    
    • Target (5-Br-2-

      
      ):  The carbon adjacent to the C-OH (approx 155 ppm) is a Quartet .
      
    • Isomer (2-Br-5-

      
      ):  The carbon adjacent to the C-OH is attached to Bromine. It will appear as a Singlet . The Quartet will be found at position 5 (meta to OH).
      
3. Fluorine NMR (

)
  • Signal: Single peak around

    
     -60 to -63 ppm.
    
  • Purity Check: Look for small side peaks. A peak shift of

    
     ppm often indicates the regioisomer, as the electronic environment of an ortho-OH 
    
    
    
    differs from a meta-OH
    
    
    .
Part 4: Comparative Data Table

Use this table to benchmark your experimental data.

NucleusSignalTarget: 5-Bromo-2-(trifluoromethyl)phenolImpurity: 2-Bromo-5-(trifluoromethyl)phenolImpurity: 4-Bromo isomer
1H NMR H-6 (Ortho to OH) Singlet (isolated) Singlet (isolated) Doublet (coupled to H-5)
1H NMR H-3 / H-4 Doublets (Ortho coupling) Doublets (Ortho coupling) Isolated Singlet (H-3)
13C NMR C-OH Neighbor Quartet (

)
Singlet (

)
Singlet (

)
19F NMR Shift

-61.0 ppm

-62.5 ppm

-61.0 ppm
Part 5: Experimental Protocol (Identity Validation)

Objective: Confirm identity of Lot #XXXX as CAS 1121585-15-6.

  • Sample Prep: Dissolve 10-15 mg of the solid in 0.6 mL of DMSO-

    
     . (Avoid 
    
    
    
    if possible, as moisture can broaden the OH peak and obscure coupling).
  • Acquisition:

    • Run standard proton (

      
      ) with 16 scans.
      
    • Run broadband decoupled carbon (

      
      ) with sufficient scans (min. 512) to resolve the quaternary carbons.
      
  • Analysis:

    • Step A: Integrate the aromatic region. Ratio must be 1:1:1.

    • Step B: Identify the proton at

      
       7.2 (H-6). Confirm it is a singlet/fine doublet. If it is a large doublet, reject the batch.
      
    • Step C (Confirmation): Check the

      
       spectrum. Locate the phenolic carbon (
      
      
      
      ,
      
      
      155 ppm). Look at its neighbors. If the neighbor at
      
      
      115-125 ppm is a quartet , the identity is confirmed.
References
  • PubChem Compound Summary. (2025). 5-Bromo-2-(trifluoromethyl)phenol (CAS 1121585-15-6).[1][2][3][4] National Center for Biotechnology Information. Link

  • BLD Pharm. (n.d.). Product Analysis: 5-Bromo-2-(trifluoromethyl)phenol.[1][2][3][4]Link

  • Reich, H. J. (2023). WinPLT NMR Coupling Constants: Trisubstituted Benzenes. University of Wisconsin-Madison. (General reference for aromatic coupling constants). Link

  • ChemicalBook. (2024). 2-Bromo-5-(trifluoromethyl)phenol (Isomer Data for Comparison).Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 5-Bromo-2-(trifluoromethyl)phenol

[1][2]

Executive Safety Summary

Status: Immediate Action Required for Disposal Planning Compound: 5-Bromo-2-(trifluoromethyl)phenol Primary Hazard: Corrosive / Irritant / Halogenated Toxicant Critical Disposal Directive: DO NOT mix with non-halogenated solvents.[1][2] DO NOT dispose of down the drain. This compound releases Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr) upon combustion, requiring specialized incineration with acid gas scrubbing.

Chemical Profile & Hazard Identification

To manage disposal effectively, one must understand the molecular stability and reactivity of the compound. As a Senior Application Scientist, I emphasize that the trifluoromethyl (

ParameterSpecification
Chemical Name 5-Bromo-2-(trifluoromethyl)phenol
CAS Number 1121585-15-6 (Isomer Specific)
Molecular Formula

Waste Classification Halogenated Organic / Acidic
Key Hazards Skin Corrosion (Cat 1B), Eye Damage (Cat 1), Aquatic Toxicity.[1][2]
Reactivity Incompatible with strong oxidizing agents and strong bases.[1][2][3][4]
The "Why" Behind the Protocol
  • Halogen Content: The presence of both Bromine and Fluorine classifies this as Halogenated Waste .[5] Mixing this with non-halogenated fuels (like acetone or ethanol waste) contaminates the cheaper waste stream, forcing the entire volume to be treated as halogenated, which triples disposal costs.

  • Incineration Risks: Standard incineration of

    
     groups generates Hydrogen Fluoride (HF), a highly corrosive gas that destroys standard incinerator linings. This waste must be flagged for facilities equipped with wet scrubbers.
    
  • Acidity: As a phenol, it is a weak acid (

    
    ). Mixing it with strong bases (e.g., hydroxide waste) in a closed container can cause exothermic heating and pressurization.
    

Pre-Disposal Segregation Strategy

Effective disposal starts at the bench. You must segregate this compound correctly to prevent cross-contamination and dangerous reactions.[3][5]

Decision Matrix: Waste Stream Selection

WasteSegregationStartStart: 5-Bromo-2-(trifluoromethyl)phenol WasteIsPureIs the waste pure compound?Start->IsPureIsMixedIs it mixed with solvents?IsPure->IsMixedNo (Liquid/Solution)SolidWasteSolid Waste Stream(Lab Pack)IsPure->SolidWasteYes (Solid/Residue)CheckSolventIdentify Solvent TypeIsMixed->CheckSolventHaloStreamHalogenated Solvent Stream(High Temp Incineration)CheckSolvent->HaloStreamContains Halogens (DCM, Chloroform)CheckSolvent->HaloStreamContains Water/BuffersCheckSolvent->HaloStreamPure Organic Solvent (Acetone/MeOH)*EndHaloStream->End*Must be classified as Halogenateddue to presence of 5-Br-2-CF3-PhenolNonHaloStreamNon-Halogenated StreamNonHaloStream->EndDO NOT USE

Figure 1: Waste Stream Decision Matrix. Note that even if dissolved in a non-halogenated solvent like Acetone, the presence of the solute forces the entire mixture into the Halogenated Stream.[2]

Step-by-Step Disposal Protocol

Follow this protocol to ensure compliance with EPA (RCRA) and local EHS regulations.

Phase 1: Collection & Containerization
  • Container Compatibility: Use Glass (Amber preferred) or HDPE (High-Density Polyethylene).[2]

    • Avoid: Low-density plastics or metal containers (phenols can corrode certain metals over time).[2]

  • Labeling:

    • Affix a hazardous waste tag immediately upon the first drop of waste entering the container.[6]

    • Mandatory Fields:

      • Chemical Name: "5-Bromo-2-(trifluoromethyl)phenol solution"[1][2]

      • Constituents: List the solvent and the approximate % concentration.

      • Hazard Checkbox: [x] Toxic, [x] Corrosive.

      • Critical Note: Write "Contains Fluorinated Organics" in the comments section to alert the disposal facility.

Phase 2: Operational Handling
  • Don PPE: Nitrile gloves (double gloving recommended for concentrated phenols), lab coat, and safety glasses.

  • Transfer: Pour waste into the designated "Halogenated Waste" carboy. Use a funnel to prevent dripping.

  • Neutralization (Spills Only):

    • If spilled on the bench: Do not use water immediately.

    • Absorb with vermiculite or dry sand .

    • Collect solids into a wide-mouth jar labeled "Solid Hazardous Waste (Phenol Contaminated)."

    • Wash the surface with a soap/water solution after bulk removal.

Phase 3: Scheduling Pickup
  • Do not let the container exceed 90% capacity (headspace is required for expansion).

  • Ensure the cap is tightly sealed (phenols sublime and have a distinct, penetrating odor).

  • Request pickup via your facility's EHS portal, specifying "Halogenated Organic Liquid."

Compatibility & Storage Data

Incompatible ClassRisk FactorAction
Oxidizers (Nitric Acid, Peroxides)Explosion / Fire Store in a separate secondary containment tray.[1][2]
Bases (NaOH, KOH, Amines)Exothermic Reaction Do not mix in waste streams.[1][2] Keep pH < 7 if checking aqueous waste.
Metals (Aluminum, Magnesium)Hydrogen Gas Generation Avoid metal spatulas or containers.[1][2]

Emergency Response (Spill Scenario)

In the event of a significant spill (>50mL) outside a fume hood:

  • Evacuate: The vapor pressure of fluorinated phenols can cause respiratory distress.

  • Isolate: Close lab doors.

  • Notify: Call EHS immediately.

  • Skin Contact:

    • Immediate Action: Flush with water for 15 minutes.

    • Specific Treatment: If available, apply Polyethylene Glycol (PEG 300) swabbing to the area (standard protocol for phenol burns to solubilize the phenol from the skin).

References
  • BLD Pharm. (n.d.). SDS for 5-Bromo-2-(trifluoromethyl)phenol (CAS 1121585-15-6). Retrieved from

  • Thermo Fisher Scientific. (n.d.). 2-Bromo-5-(trifluoromethyl)phenol Safety Data Sheet. Retrieved from

  • US EPA. (2025). Hazardous Waste Codes (F-List and Characteristic Wastes). RCRAInfo. Retrieved from

  • UC Berkeley EHS. (n.d.). Phenol Safety and Disposal Guidelines. Retrieved from [1][2][3]

  • Cornell University EHS. (n.d.). Halogenated vs. Non-Halogenated Solvent Segregation. Retrieved from [1][2]

Personal protective equipment for handling 5-Bromo-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

Handling 5-Bromo-2-(trifluoromethyl)phenol requires a safety protocol that goes beyond standard organic chemistry hygiene.[1] As a halogenated phenol, this compound combines the acidity and protein-denaturing properties of a phenol with the enhanced lipophilicity of trifluoromethyl and bromo-substituents.

The Core Threat: The trifluoromethyl (-CF3) group significantly increases the molecule's lipophilicity compared to non-fluorinated phenols. This facilitates rapid dermal absorption. Once absorbed, phenolic compounds can cause local anesthesia (numbing), meaning a researcher may suffer a severe chemical burn before feeling pain.

Operational Directive: Treat this compound as a Corrosive and Acute Toxicant (Dermal/Oral) regardless of the specific vendor SDS classification (which often varies for niche R&D chemicals).

Personal Protective Equipment (PPE) Matrix

Standard laboratory nitrile gloves are often insufficient for prolonged contact with halogenated phenols.

Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Hand Protection (Standard) Double Gloving Required: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (minimum 5 mil) or NeoprenePhenols can permeate thin nitrile rubber. Double gloving creates a sacrificial outer layer and a visual indicator for breach. Change immediately upon splash.
Hand Protection (Spill/High Risk) Laminate Film (Silver Shield/4H) or Butyl Rubber For spill cleanup or handling concentrated stock solutions (>100mL), nitrile breakthrough times are dangerously short (<5 mins).
Eye & Face Chemical Splash Goggles (Indirect Vented)Safety glasses are insufficient. As a likely low-melting solid or oil, dust or micro-droplets can bypass side-shields.
Respiratory Fume Hood (Face velocity 80-100 fpm)The -CF3 group adds volatility. Inhalation can cause severe respiratory tract irritation/edema.
Body Tyvek® Lab Coat or Chemical ApronCotton lab coats absorb phenols, holding the toxicant against the skin. Impervious aprons prevent this "wicking" effect.
Visualization: PPE Decision Logic

The following logic gate ensures you select the correct PPE based on the specific manipulation being performed.

PPE_Decision_Tree Start Task Assessment Type Interaction Type? Start->Type Incidental Incidental Handling (Weighing <1g) Type->Incidental Low Vol HighRisk High Risk (Synthesis/Spill) Type->HighRisk High Vol/Conc StdPPE Standard Protocol: Double Nitrile + Goggles + Fume Hood Incidental->StdPPE AdvPPE Advanced Protocol: Silver Shield Gloves + Face Shield + Apron HighRisk->AdvPPE

Figure 1: PPE Selection Logic based on interaction volume and risk potential.

Operational Workflows
A. Weighing & Transfer (The Critical Moment)

The highest risk of exposure occurs during the transfer of the neat compound.

  • Static Control: Fluorinated solids are prone to static charge. Use an antistatic gun or polonium strip near the balance to prevent "jumping" of the powder.

  • Double Containment: Weigh inside a secondary container (e.g., a tared vial inside a beaker) to catch stray particles.

  • Solvent Selection: When dissolving, avoid Dimethyl Sulfoxide (DMSO) if possible. DMSO acts as a carrier solvent, dramatically accelerating the transport of the phenol through the skin and into the bloodstream. Use Dichloromethane (DCM) or Ethyl Acetate where chemically appropriate.

B. Reaction Setup
  • Closed System: All reactions involving this phenol should be run in a closed vessel equipped with a condenser or septum to prevent vapor escape.

  • Quenching: Do not add water rapidly to the neat phenol. Exothermic deprotonation can cause splashing.

Emergency Response: The PEG Protocol

Water alone is often inefficient at removing lipophilic phenols from the skin.

The "PEG" Rule: In the event of skin contact, Polyethylene Glycol 300 or 400 (PEG) is the gold standard for decontamination.[1] It solubilizes the phenol better than water and retards absorption.

  • Immediate Action: Blot excess chemical (do not wipe, which spreads it).

  • Flush/Wash:

    • If PEG is available: Swab the area with PEG-soaked gauze for 15-30 minutes.

    • If PEG is not available: Flush with massive amounts of water for >15 minutes.

  • Seek Medical Attention: Always required for fluorinated phenol exposure.

Visualization: Spill Response Workflow

Spill_Response Spill Spill Detected Assess Assess Volume Spill->Assess Small < 5 mL/g Assess->Small Large > 5 mL/g Assess->Large Absorb Absorb with Vermiculite/Sand Small->Absorb Evacuate Evacuate Lab Call EHS Large->Evacuate Neutralize Collect as Halogenated Waste Absorb->Neutralize Clean Double Wash Surface (Soap + Water) Neutralize->Clean

Figure 2: Immediate response workflow for laboratory spills.

Disposal & Waste Management

Strict Segregation Required: Do not mix this compound with standard organic solvents (acetone/methanol waste).

  • Stream: Halogenated Organic Waste .

  • Reasoning: The Bromine (Br) and Fluorine (F) atoms release corrosive acid gases (HBr, HF) upon incineration. Mixing this with non-halogenated waste can damage incinerator scrubbers and violate environmental compliance permits.

  • Labeling: Explicitly list "5-Bromo-2-(trifluoromethyl)phenol" on the tag. Do not just write "Halogenated Waste."

References
  • Fisher Scientific. (n.d.). Safety Data Sheet: 5-Fluoro-2-(trifluoromethyl)phenol (Analogous Structure). Retrieved from

  • Yale Environmental Health & Safety. (2022). Standard Operating Procedure: Phenol.[2] Retrieved from

  • University of California, Berkeley. (n.d.). Glove Selection Guide: Chemical Resistance.[3] Retrieved from

  • BLD Pharm. (n.d.). 5-Bromo-2-(trifluoromethyl)phenol Product Data. Retrieved from

  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical Compatibility Reference.[4] Retrieved from

Sources

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